molecular formula C14H22O B156581 n-Octyl Phenyl Ether CAS No. 1818-07-1

n-Octyl Phenyl Ether

Cat. No.: B156581
CAS No.: 1818-07-1
M. Wt: 206.32 g/mol
InChI Key: ZPIRTVJRHUMMOI-UHFFFAOYSA-N
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Description

N-Octyl Phenyl Ether is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

octoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIRTVJRHUMMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061994
Record name Octyl phenyl ether
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Molecular Weight

206.32 g/mol
Source PubChem
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CAS No.

1818-07-1
Record name (Octyloxy)benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=1818-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (octyloxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (octyloxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octyl phenyl ether
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of n-Octyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the synthesis and purification of n-octyl phenyl ether, a valuable intermediate and solvent in various chemical industries. We delve into the core synthetic methodologies, primarily the robust Williamson ether synthesis, and contrast it with other catalytic approaches like the Ullmann and Buchwald-Hartwig reactions. The narrative emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights for reaction optimization. Detailed, step-by-step protocols for both synthesis and purification by vacuum distillation are provided to ensure reproducibility. Furthermore, this document outlines critical safety considerations and analytical characterization techniques to validate product identity and purity. The aim is to equip researchers and professionals with the authoritative knowledge required for the efficient and safe production of high-purity this compound.

Introduction: this compound - Properties, Significance, and Synthetic Challenges

This compound (CAS No: 1818-07-1) is a colorless liquid characterized by a high boiling point and chemical stability.[1] Its unique properties make it a compound of interest in several fields. It serves as a high-boiling point solvent, a plasticizer, and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₄H₂₂O [1][2]
Molecular Weight 206.33 g/mol [1][2]
Appearance Colorless Liquid [1]
Boiling Point 134 °C @ 6 mmHg
Specific Gravity 0.91 [1]
Refractive Index 1.49 [1]

| Purity (Typical) | >98.0% (GC) |[1] |

The primary synthetic challenge lies in achieving high selectivity and yield while minimizing side reactions. The choice of synthetic route often depends on factors such as substrate availability, cost, scalability, and environmental considerations ("green chemistry").[3][4]

Synthetic Strategies: A Comparative Analysis

The formation of the ether linkage between an octyl group and a phenyl ring can be accomplished through several established methods.

Williamson Ether Synthesis

The Williamson ether synthesis is the most traditional and straightforward method for preparing alkyl aryl ethers.[3][5] The reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., 1-bromooctane) via an Sₙ2 reaction.

Mechanism:

  • Deprotonation: A strong base (e.g., NaOH, KOH, NaH) removes the acidic proton from phenol to generate the sodium or potassium phenoxide.

  • Nucleophilic Attack: The nucleophilic phenoxide attacks the primary alkyl halide, displacing the halide ion and forming the ether.

The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation but require handling in an inert, anhydrous atmosphere.[6][7] Milder bases like potassium carbonate (K₂CO₃) can also be effective, particularly under microwave irradiation, offering a greener alternative.[3]

Phase-Transfer Catalysis (PTC): A significant improvement to the Williamson synthesis for industrial applications is the use of phase-transfer catalysis.[8][9][10] A catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide resides, accelerating the reaction rate under milder conditions.[10][11] This avoids the need for anhydrous solvents or hazardous reagents like NaH.[8][9]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol.[12][13] While traditionally used for diaryl ethers, modern variations allow for the synthesis of alkyl aryl ethers.[14][15] This method is particularly useful when the aryl substrate is less reactive.

Key Features:

  • Catalyst: Copper metal or copper(I) salts (e.g., CuI) are typically used.[12][14]

  • Ligands: The addition of ligands, such as N,N-dimethylglycine, can significantly improve reaction yields and allow for milder conditions (e.g., lower temperatures).[14][15]

  • Conditions: Traditional Ullmann reactions require high temperatures (>210 °C) and polar aprotic solvents.[12][16] However, ligand-assisted protocols can often be run at temperatures as low as 90-110 °C.[14][15]

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation to synthesize ethers.[17][18][19] This modern method offers excellent functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.[17][20]

Catalytic Cycle: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and finally, reductive elimination to yield the ether product and regenerate the Pd(0) catalyst.[17][20]

Advantages:

  • High efficiency and broad substrate scope.[21]

  • Milder reaction conditions compared to traditional methods.

  • Well-defined catalyst systems with tunable reactivity based on ligand choice.[17]

Comparative Overview

Table 2: Comparison of Synthetic Methods for this compound

Method Advantages Disadvantages Typical Conditions
Williamson Synthesis Cost-effective, straightforward, scalable.[3] Requires strong base; potential for side reactions (elimination).[9] Base (NaH, KOH), Solvent (DMF, THF), Alkyl Halide.
Williamson with PTC Milder conditions, avoids anhydrous solvents, industrially relevant.[8][10] Catalyst can sometimes be difficult to remove. Base (NaOH), PTC (e.g., TBAB), Biphasic system (Toluene/H₂O).[8]
Ullmann Condensation Good for less reactive aryl halides.[12] Traditionally harsh conditions (high temp), stoichiometric copper often needed.[12][16] Cu catalyst, Ligand (optional), High-boiling solvent (DMF).[12]

| Buchwald-Hartwig | Excellent functional group tolerance, mild conditions, high yields.[17][20] | Expensive Pd catalyst and ligands, requires inert atmosphere.[19] | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu), Toluene. |

Purification and Characterization

Achieving high purity (>98%) is crucial for most applications. The primary purification method for this compound, a high-boiling liquid, is fractional vacuum distillation.[22][23]

Purification by Vacuum Distillation

Distillation under reduced pressure lowers the boiling point of the compound, preventing thermal decomposition that might occur at its atmospheric boiling point.[23]

Workflow:

  • Work-up: The crude reaction mixture is first washed with a dilute base (e.g., NaOH solution) to remove unreacted phenol, followed by washing with water and brine.[8] The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄.

  • Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.

  • Fractional Vacuum Distillation: The remaining crude oil is distilled under high vacuum. A fractionating column (e.g., Vigreux) helps separate the product from any close-boiling impurities.[22][24]

Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): Used to determine the purity of the final product.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation.[2][25]

  • Infrared (IR) Spectroscopy: Confirms the presence of the C-O-C ether linkage and the aromatic ring.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (206.33 g/mol ).[2]

Detailed Experimental Protocols

Protocol 1: Williamson Synthesis using Phase-Transfer Catalysis

This protocol is adapted from a general procedure for PTC-mediated ether synthesis.[8]

Materials:

  • Phenol (9.41 g, 0.1 mol)

  • 1-Bromooctane (21.24 g, 0.11 mol)

  • Potassium Hydroxide (KOH) (11.22 g, 0.2 mol)

  • Tetra-n-butylammonium bromide (TBAB) (1.61 g, 0.005 mol)

  • Toluene (100 mL)

  • Water (100 mL)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol, KOH, water, and toluene.

  • Stir the mixture vigorously until the solids dissolve.

  • Add the phase-transfer catalyst, TBAB, followed by the 1-bromooctane.

  • Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. The layers will separate.

  • Wash the organic phase with 0.5 M NaOH solution (2 x 100 mL) to remove any unreacted phenol.

  • Wash the organic phase with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol describes a general setup for vacuum distillation.[23][26]

Setup:

  • Assemble a short-path distillation apparatus with a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask(s). A Vigreux column can be inserted between the flask and the head for better separation.[24]

  • Use a stir bar or boiling chips for smooth boiling (a stir bar is preferred for vacuum distillation).[26]

  • Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

Procedure:

  • Place the crude this compound from Protocol 1 into the distilling flask.

  • Ensure all joints are properly sealed with vacuum grease.

  • Begin stirring and turn on the vacuum pump. The pressure should drop significantly.

  • Once a stable vacuum is achieved, begin heating the distilling flask gently with a heating mantle.

  • Collect any low-boiling impurities as a forerun fraction.

  • Increase the temperature gradually. Collect the main fraction of this compound at the appropriate boiling point for the measured pressure (e.g., ~134 °C at 6 mmHg).

  • Once the main fraction is collected, stop heating and allow the apparatus to cool completely before slowly re-introducing air into the system.[26]

Visualization of Workflows

Diagram 1: General Synthesis and Purification Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Phenol + 1-Octyl Halide Reaction Williamson Ether Synthesis (Base, Solvent, Catalyst) Reactants->Reaction Workup Aqueous Work-up (Wash & Dry) Reaction->Workup Crude Crude this compound Workup->Crude Distillation Fractional Vacuum Distillation Crude->Distillation Pure Pure this compound (>98%) Distillation->Pure Analysis GC, NMR, IR, MS Pure->Analysis Characterization cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide + B⁻ Base Base (B⁻) HB HB Base->HB forms Ether This compound (Ar-O-R) Phenoxide->Ether + R-X AlkylHalide 1-Octyl Halide (R-X) Halide Halide (X⁻) AlkylHalide->Halide displaces

Caption: The two-step mechanism of the Williamson ether synthesis.

Safety Considerations

Handling the reagents involved in these syntheses requires strict adherence to safety protocols.

  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride (NaH): Often supplied as a dispersion in mineral oil. [6]It is a water-reactive and flammable solid. [27][28]In contact with water, it releases flammable hydrogen gas, which can ignite spontaneously. [6][28]All reactions with NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. [6]Class D fire extinguishers (e.g., sand) should be available. Do not use water to extinguish a sodium hydride fire. [28]* 1-Bromooctane: Irritant. Avoid contact with skin and eyes.

  • Vacuum Distillation: There is a risk of implosion when working with glassware under vacuum. [26]Always perform vacuum distillations behind a safety shield or in a closed fume hood sash. Inspect glassware for cracks or defects before use.

Conclusion and Future Outlook

The Williamson ether synthesis, particularly when enhanced with phase-transfer catalysis, remains the most practical and scalable method for producing this compound. While modern catalytic systems like the Buchwald-Hartwig reaction offer elegance and efficiency, their cost can be prohibitive for large-scale production. The choice of method ultimately requires a balance of efficiency, cost, safety, and environmental impact. Future research will likely focus on developing more sustainable catalytic systems that utilize earth-abundant metals and operate under even milder, solvent-free conditions, aligning with the principles of green chemistry. [3][4]

References

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Retrieved from [Link]

  • Synthetic Methods for Alkyl Aryl Ethers. (2024). In Methodologies in Ether Synthesis. Retrieved from [Link]

  • Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85.
  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

  • Synthesis of octylphenyl ether. (n.d.). PrepChem.com. Retrieved from [Link]

  • Octyl phenyl ether. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Semantic Scholar. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Sodium Hydride - Standard Operating Procedure. (2012). University of California. Retrieved from [Link]

  • Sodium hydride Safety Data Sheet. (2011). Aldrich. Retrieved from [Link]

  • Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Phase-Transfer Catalysis. Retrieved from [Link]

  • Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2025). ResearchGate. Retrieved from [Link]

  • This compound, min 98% (GC), 10 ml. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1.2.3 The Buchwald–Hartwig Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Ullmann Ether Condensation. (2025). ResearchGate. Retrieved from [Link]

  • Flosdorf, E. W. (1932). Purification of Materials by Vacuum Distillation. SciSpace. Retrieved from [Link]

  • Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Organic Chemistry Portal. Retrieved from [Link]

  • Vacuum Distillation. (2022). YouTube. Retrieved from [Link]

  • Finley, J. R. (2022). Vacuum Distillation is a Key Part of the Petroleum Refining Process. Oil & Gas Research. Retrieved from [Link]

  • methyl groups by reduction of aromatic carboxylic acids. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

An In-depth Technical Guide to n-Octyl Phenyl Ether: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of n-Octyl Phenyl Ether, a versatile organic compound with potential applications in research and development, particularly within the pharmaceutical and chemical industries. As an ether with a significant hydrophobic chain, its physicochemical properties dictate its utility as a solvent, a synthetic building block, or a component in formulated products. This document delves into its core characteristics, synthesis, and the analytical methodologies required for its robust characterization, offering a foundational resource for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application. This compound is a colorless liquid at room temperature, a characteristic that simplifies its handling and integration into various processes.[1] Its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₂O[2][3]
Molecular Weight 206.33 g/mol [2][3]
CAS Number 1818-07-1[2][3]
Appearance Colorless Liquid[1]
Purity ≥98% (by GC)[2][4]
Boiling Point 289.5 °C at 760 mmHg
Melting Point Not Applicable[1]
Density (Specific Gravity) 0.91 g/cm³[1]
Refractive Index 1.49[1]
Solubility Due to its chemical structure, comprising a non-polar octyl chain and a moderately polar phenyl ether group, this compound is expected to be practically insoluble in water. It is anticipated to be soluble in a range of common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), a prediction based on the "like dissolves like" principle of solubility.[5]
Air Sensitivity Noted to be air sensitive, suggesting that handling under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation and maintain purity.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide. The following protocol provides a detailed methodology for its laboratory-scale preparation.

Diagram of the Synthesis Workflow

SynthesisWorkflow Reactants Phenol, 1-Bromooctane, Potassium Hydroxide, Toluene, Tetra-n-butylammonium bromide Reaction Reflux at 110-120°C for 16 hours Reactants->Reaction Heat & Stir Workup Aqueous Workup: - NaOH wash - Water wash Reaction->Workup Cooling Isolation Rotary Evaporation to remove toluene Workup->Isolation Phase Separation Product This compound Isolation->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • Phenol

  • 1-Bromooctane

  • Potassium Hydroxide (KOH) pellets

  • Tetra-n-butylammonium bromide (TBAB) - as a phase-transfer catalyst

  • Toluene

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol, 1-bromooctane, and toluene.

  • Addition of Reagents: While stirring, add the potassium hydroxide pellets and a catalytic amount of tetra-n-butylammonium bromide to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a 2 M sodium hydroxide solution to remove any unreacted phenol.

    • Subsequently, wash the organic layer with deionized water until the aqueous layer is neutral.

    • Wash with brine to facilitate phase separation.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to yield high-purity this compound.

Applications in Pharmaceutical Research and Development

While specific, documented applications of this compound in drug development are not widespread, its physicochemical properties suggest several potential uses:

  • Non-polar Solvent: Its predominantly non-polar character makes it a suitable solvent for non-polar active pharmaceutical ingredients (APIs) and intermediates during synthesis and purification processes.

  • High Boiling Point: The high boiling point of this compound allows it to be used as a high-temperature reaction solvent, enabling reactions that require elevated temperatures to proceed at atmospheric pressure.

  • Excipient in Formulations: For topical or transdermal drug delivery systems, its properties as an oily liquid could be explored for its potential as a vehicle or penetration enhancer, although this would require extensive toxicological evaluation.

  • Synthetic Building Block: The phenyl ether moiety is a common structural motif in many biologically active molecules. This compound can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds.[6]

Safety and Toxicity Profile

  • Acute Toxicity: For related octylphenol ethoxylates, acute oral toxicity (LD50) in rats has been reported in the range of 691–1600 mg/kg, indicating that these substances can be harmful if swallowed.[7] Dermal toxicity for some of these related compounds is considered to be low. No specific data for the acute inhalation toxicity of this compound was found.

  • Skin and Eye Irritation: Related polyoxyethylene octylphenyl ethers are known to cause skin irritation and serious eye damage. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

  • General Handling Precautions: Given its air-sensitive nature and the potential for irritation, this compound should be handled in a well-ventilated fume hood.[1] Standard laboratory safety practices should be strictly followed.

It is imperative for any organization intending to use this compound to conduct a thorough, substance-specific risk assessment and implement appropriate safety measures.

Analytical Characterization Protocols

Robust analytical methods are essential for confirming the identity and purity of this compound. The following are standard protocols for its characterization.

Diagram of the Analytical Workflow

AnalyticalWorkflow Sample This compound Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Sample->FTIR Purity Purity Assessment GCMS->Purity Structure Structural Confirmation NMR->Structure FTIR->Structure

Caption: Analytical workflow for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and confirm its molecular weight.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

Expected Outcome: The gas chromatogram should show a major peak corresponding to this compound, and the area of this peak can be used to determine its purity.[2] The mass spectrum of this peak should exhibit a molecular ion peak ([M]⁺) at m/z 206, consistent with its molecular weight.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer.

    • Expected Chemical Shifts (δ):

      • Aromatic protons (phenyl group): ~6.8-7.3 ppm.

      • Methylene protons adjacent to the ether oxygen (-O-CH₂-): ~3.9 ppm (triplet).

      • Alkyl chain methylene protons: ~1.2-1.8 ppm.

      • Terminal methyl protons (-CH₃): ~0.9 ppm (triplet).[9]

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum.

    • Expected Chemical Shifts (δ): Aromatic carbons, the ether carbon, and the distinct carbons of the octyl chain will appear at characteristic chemical shifts.[10]

Expected Outcome: The integration of the proton signals and the chemical shifts of both the proton and carbon signals should be consistent with the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Acquire the spectrum using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan in the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Outcome: The FTIR spectrum should display characteristic absorption bands for:

  • C-O-C stretching (ether linkage): Around 1240 cm⁻¹.

  • Aromatic C=C stretching: Around 1600 and 1500 cm⁻¹.

  • sp² C-H stretching (aromatic): Above 3000 cm⁻¹.

  • sp³ C-H stretching (alkyl chain): Below 3000 cm⁻¹.[8]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it a person of interest for various applications in the chemical and pharmaceutical industries. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. While specific applications in drug development are yet to be extensively documented, its properties as a high-boiling, non-polar solvent and a potential synthetic intermediate warrant further investigation. As with any chemical substance, a thorough evaluation of its safety and toxicity is crucial before its adoption in any application. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their work.

References

  • Health Canada. (2019). Nonylphenol and octylphenol ethoxylates and related compounds: Human health tier II assessment. [Link]

  • G-Biosciences. (2022). Safety Data Sheet: Octyl-Phenyl-N,N'-Diisopropylphosphoramidite. [Link]

  • National Institute of Environmental Research, Korea. (2011). HAZARD ASSESSMENT REPORT: POLY(OXYETHYLENE) NONYLPHENYL ETHER. [Link]

  • Michigan Department of Environment, Great Lakes, and Energy. (2021). Screening Level for Polyethylene glycol mono(octylphenyl)ether (CAS # 9036-19-5). [Link]

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  • Li, X., et al. (2011). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(1), 13-18. [Link]

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An In-depth Technical Guide to the Solubility of n-Octyl Phenyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the solubility of excipients and chemical intermediates is paramount. n-Octyl phenyl ether, a compound with applications ranging from a synthesis building block to a component in various formulations, presents a unique solubility profile that warrants a detailed exploration.[1][2][3] This guide provides an in-depth analysis of the factors governing the solubility of this compound in common organic solvents, offering both theoretical insights and practical methodologies for your laboratory work.

Understanding this compound: A Physicochemical Overview

This compound (CAS No: 1818-07-1) is a colorless liquid with the molecular formula C14H22O and a molecular weight of 206.33 g/mol .[1][2][3] Its structure, featuring a long, non-polar n-octyl chain attached to a moderately polar phenyl ether group, is the primary determinant of its solubility characteristics.

The key to understanding its solubility lies in the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] this compound possesses a calculated topological polar surface area (TPSA) of 9.2 Ų, indicative of its predominantly non-polar nature.[6] However, the presence of the ether oxygen and the aromatic ring introduces a degree of polarity, allowing for dipole-dipole interactions.

Predicted Solubility Profile of this compound

SolventChemical ClassRelative PolarityPredicted Solubility of this compoundRationale for Prediction
HexaneAlkane0.009HighThe non-polar n-octyl chain of this compound will have strong van der Waals interactions with the non-polar hexane molecules.
TolueneAromatic Hydrocarbon0.099HighThe phenyl group of this compound will interact favorably with the aromatic ring of toluene through π-π stacking, in addition to van der Waals forces.
Diethyl EtherEther0.117HighAs an ether itself, this compound is expected to be highly miscible with diethyl ether due to similar polarities and the ability to engage in dipole-dipole interactions.
AcetoneKetone0.355Moderate to HighAcetone's moderate polarity suggests it will be a good solvent. The ketone group can interact with the ether linkage and phenyl ring of this compound.
EthanolAlcohol0.654ModerateEthanol's polarity is higher due to hydrogen bonding. While the ether oxygen in this compound can act as a hydrogen bond acceptor, the long non-polar octyl chain will limit miscibility compared to less polar solvents.
MethanolAlcohol0.762Low to ModerateMethanol is more polar than ethanol and has a stronger hydrogen bonding network, making it a less favorable solvent for the largely non-polar this compound.
Dimethyl Sulfoxide (DMSO)Sulfoxide0.444LowDMSO is a highly polar aprotic solvent. The significant difference in polarity between DMSO and the predominantly non-polar this compound suggests low solubility.
WaterProtic Solvent1.000Very Low / ImmiscibleThe large, non-polar octyl group and the hydrophobic phenyl ring make this compound immiscible with the highly polar, hydrogen-bonding water. A similar compound, octyl ether, exhibits low solubility in water.[7]

The Science of Solubility: Intermolecular Forces at Play

The predicted solubility of this compound in the solvents listed above is governed by the interplay of several intermolecular forces:

  • Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and are present in all molecules. They are the primary forces of attraction between non-polar molecules and will be significant in the interaction of the n-octyl chain with non-polar solvents like hexane and toluene.

  • Dipole-Dipole Interactions: The ether linkage and the phenyl group in this compound create a small dipole moment. These dipoles can interact with the dipoles of polar aprotic solvents like acetone and diethyl ether.

  • Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atom in the ether group can act as a hydrogen bond acceptor. This allows for some interaction with protic solvents like ethanol and methanol, although this is counteracted by the large non-polar part of the molecule.

The interplay of these forces can be visualized in the following diagram:

G cluster_solute This compound cluster_solvents Organic Solvents This compound C₁₄H₂₂O (Predominantly Non-Polar) Non-Polar Solvents Hexane, Toluene (Van der Waals Forces) This compound->Non-Polar Solvents High Solubility ('Like dissolves Like') Moderately Polar Solvents Diethyl Ether, Acetone (Dipole-Dipole & Van der Waals) This compound->Moderately Polar Solvents Good Solubility Polar Protic Solvents Ethanol, Methanol (Hydrogen Bonding, Dipole-Dipole, Van der Waals) This compound->Polar Protic Solvents Moderate to Low Solubility Highly Polar Aprotic Solvents DMSO (Strong Dipole-Dipole) This compound->Highly Polar Aprotic Solvents Low Solubility

Predicted Solubility of this compound

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data for this compound in your chosen solvents, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
  • This compound (purity ≥ 98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks

  • Pipettes

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

    • Record the weight of the filtered solution.

  • Quantification of Solute:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method (GC or HPLC).

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample using the chosen analytical method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original, undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

The following diagram illustrates the experimental workflow:

G A 1. Preparation of Saturated Solution (Excess this compound + Solvent) B 2. Equilibration (Constant Temperature & Agitation) A->B 24-48 hours C 3. Separation of Phases (Settling) B->C ≥ 2 hours D 4. Sample Collection & Filtration (Supernatant through 0.45 µm filter) C->D E 5. Dilution of Saturated Solution D->E F 6. Analytical Quantification (GC or HPLC) E->F G 7. Calculation of Solubility F->G Using Calibration Curve

Experimental Workflow for Solubility Determination

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for its effective use in various applications:

  • Reaction Chemistry: For its use as a reactant or solvent in organic synthesis, choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields.

  • Formulation Development: In the development of pharmaceutical or industrial formulations, knowledge of solubility is essential for creating stable, homogeneous mixtures and for controlling the release of active ingredients.

  • Purification Processes: During product purification, solubility differences in various solvents can be exploited for techniques like recrystallization and extraction.

By combining the theoretical understanding of solubility with empirical determination, researchers can confidently select the most appropriate solvents for their specific needs, leading to more efficient and successful outcomes.

References

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An In-Depth Technical Guide to N-Octyl Phenyl Ether (CAS Number: 1818-07-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Octyl Phenyl Ether (CAS 1818-07-1), also known as n-octyloxybenzene. The document is structured to deliver in-depth technical information and practical insights for its use in a research and development setting. Key sections cover its chemical identity, physicochemical properties, synthesis and reactivity, spectral analysis, and safety considerations. While this compound is a commercially available organic building block, this guide also addresses the current landscape of its application in drug development and life sciences, highlighting areas with limited published data.

Chemical Identity and Structure

This compound is an aromatic ether characterized by an octyl group linked to a benzene ring through an oxygen atom. This structure imparts a significant hydrophobic character to the molecule.

  • IUPAC Name: 1-(octyloxy)benzene

  • CAS Number: 1818-07-1[1][2][3]

  • Molecular Formula: C₁₄H₂₂O[1][2]

  • Molecular Weight: 206.33 g/mol [1][2]

  • Synonyms: n-Octyloxybenzene, Octyl phenyl ether

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Physical State Colorless to almost colorless clear liquid[3]
Boiling Point 134 °C at 6 mmHgTCI Chemicals
Melting Point Not available[3]
Density/Specific Gravity 0.91 g/cm³ (at 20°C)[3]
Refractive Index 1.49[3]
Solubility Information not widely available, but expected to be soluble in common organic solvents and insoluble in water due to its hydrophobic nature.
Flash Point 109 °CTCI Chemicals
Storage Conditions Room temperature, in a cool and dark place is recommended. It is also advised to store under an inert gas as it may be air sensitive.

Synthesis and Reactivity

Synthesis

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, this is typically achieved by reacting a phenoxide with an octyl halide.

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol:

A representative protocol for the synthesis of this compound is as follows:

  • Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve phenol in a solvent such as toluene. Add a strong base, like sodium hydroxide or sodium hydride, portion-wise at a controlled temperature to deprotonate the phenol and form sodium phenoxide.

  • Alkylation: To the solution of sodium phenoxide, add 1-bromooctane dropwise. The reaction mixture is then heated to reflux and stirred for several hours to ensure complete reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with an aqueous solution of a weak base to remove any unreacted phenol, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI, via a nucleophilic substitution reaction. The aromatic ring can undergo electrophilic substitution reactions, with the octyloxy group acting as an activating, ortho-, para-directing group.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the octyl chain. The protons on the carbon adjacent to the ether oxygen will be shifted downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the benzene ring and the octyl chain. The carbon atom attached to the oxygen will be significantly deshielded.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic C-O stretching vibrations for the ether linkage, typically in the region of 1250-1000 cm⁻¹. It will also show absorptions corresponding to the C-H bonds of the aromatic ring and the aliphatic chain.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (206.33 g/mol ). Fragmentation patterns can provide further structural information.

Applications in Research and Drug Development

Currently, there is limited publicly available information on the specific applications of this compound (CAS 1818-07-1) in drug development, pharmacology, or as a therapeutic agent. Searches of scientific and patent literature did not yield significant results for its use as an active pharmaceutical ingredient, excipient, or in drug delivery systems.

Its primary role appears to be as a hydrophobic building block in organic synthesis. Researchers may utilize this compound as a starting material or intermediate for the synthesis of more complex molecules with potential biological activity. The long alkyl chain can be used to increase the lipophilicity of a target molecule, which can be a critical factor in modulating its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Toxicology

Based on the general properties of aromatic ethers and the available information for related compounds, the following precautions are advised:

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazards: May cause skin and eye irritation. Harmful if swallowed.[4]

  • Environmental Impact: The substance is expected to be harmful to aquatic life with long-lasting effects.[4]

A thorough risk assessment should be conducted before handling this chemical, and the safety data sheet from the supplier should be consulted for the most current and detailed information.

Conclusion

This compound (CAS 1818-07-1) is a well-characterized organic compound with established physicochemical properties and a straightforward synthetic route. Its primary utility in a research and development context is as a hydrophobic building block for the synthesis of more complex molecules. While its direct application in drug development and pharmacology is not well-documented, its chemical structure offers potential for the lipophilic modification of lead compounds. Further research is needed to explore any potential biological activities or applications in the life sciences. As with any chemical, proper safety precautions should be taken during its handling and disposal.

References

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  • Google Patents. (n.d.). Process for the preparation of phenyl ethers.
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  • FUJIFILM Wako Chemicals. (2025, July 18). Safety Data Sheet for Polyoxyethylene(10) Octylphenyl Ether.
  • Spectrum Chemical. (2019, October 31). Safety Data Sheet for TRITON(R)
  • OSPAR Commission. (n.d.). Octylphenol.
  • National Institute of Health. (2024, December 4). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells.
  • MDPI. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture.
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Spectroscopic Data of n-Octyloxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of n-octyloxybenzene through the primary spectroscopic techniques used for structural elucidation in organic chemistry: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document synthesizes spectral data with field-proven insights into experimental causality and methodology.

Introduction to n-Octyloxybenzene

n-Octyloxybenzene, also known as octyl phenyl ether, is an organic compound with the chemical formula C₁₄H₂₂O. It consists of an octyl group linked to a benzene ring via an ether bond. This structure imparts both hydrophobic (the alkyl chain and phenyl ring) and polar (the ether linkage) characteristics, making it relevant in various applications, including as a solvent, a synthetic intermediate, and in materials science.[1] Accurate structural confirmation is paramount for its application, and this is robustly achieved by integrating data from multiple spectroscopic methods.

Chemical Structure:

  • Molecular Formula: C₁₄H₂₂O

  • Molecular Weight: 206.33 g/mol [2]

  • CAS Number: 1818-07-1[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of n-octyloxybenzene provides a clear signature of its constituent protons. The protons on the carbon adjacent to the ether oxygen are characteristically shifted downfield (to a higher ppm value) due to the oxygen's electron-withdrawing (deshielding) effect.[3]

Interpretation:

  • Aromatic Protons (δ 6.8-7.3 ppm): The protons on the benzene ring appear in this region. The signals are complex due to the ortho, meta, and para protons having slightly different chemical environments. The two protons ortho to the oxygen (H-2') are the most deshielded, while the para proton (H-4') and meta protons (H-3') appear at slightly lower shifts.

  • Methylene Protons adjacent to Oxygen (H-1, δ ~3.9 ppm): This signal appears as a triplet, deshielded by the adjacent oxygen atom. The triplet pattern arises from spin-spin coupling with the two neighboring protons on the second carbon (H-2) of the octyl chain.[4]

  • Alkyl Chain Protons (δ 0.8-1.8 ppm): The remaining protons of the octyl chain appear in the upfield region. This includes a complex multiplet for the six methylene groups (H-2 to H-7) and a distinct triplet for the terminal methyl group (H-8).

  • Terminal Methyl Protons (H-8, δ ~0.9 ppm): The signal for the terminal methyl group appears as a triplet, caused by coupling to the adjacent methylene protons (H-7).[4]

Table 1: ¹H NMR Data for n-Octyloxybenzene (400 MHz, CDCl₃)

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Ar-H 7.25 - 7.30 m 2H ortho-H (H-2')
Ar-H 6.90 - 6.95 m 1H para-H (H-4')
Ar-H 6.86 - 6.90 m 2H meta-H (H-3')
H-1 ~3.92 t 2H -O-CH₂ -(CH₂)₆CH₃
H-2 ~1.76 p 2H -OCH₂-CH₂ -(CH₂)₅CH₃
H-3 to H-7 1.28 - 1.48 m 10H -(CH₂)₅-
H-8 ~0.89 t 3H -(CH₂)₇-CH₃

Data sourced and interpreted from ChemicalBook.[4]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Carbons attached to the electronegative oxygen atom are shifted downfield.[3]

Interpretation:

  • Aromatic Carbons (δ 114-159 ppm): The six carbons of the benzene ring give rise to four distinct signals due to symmetry. The carbon directly attached to the oxygen (C-1') is the most deshielded, appearing around 159 ppm. The ortho (C-2'), meta (C-3'), and para (C-4') carbons have distinct chemical shifts.

  • Methylene Carbon adjacent to Oxygen (C-1, δ ~68 ppm): This carbon is significantly deshielded by the attached oxygen, appearing in the typical range for ether carbons (50-80 ppm).[3]

  • Alkyl Chain Carbons (δ 14-32 ppm): The remaining seven carbons of the octyl chain appear in the upfield aliphatic region.

  • Terminal Methyl Carbon (C-8, δ ~14 ppm): This is the most upfield signal, characteristic of a terminal methyl group in a long alkyl chain.

Table 2: ¹³C NMR Data for n-Octyloxybenzene

Carbon Atom Chemical Shift (δ, ppm)
C-1' (Ar-C-O) ~159.3
C-3' (Ar-C, meta) ~129.5
C-4' (Ar-C, para) ~120.6
C-2' (Ar-C, ortho) ~114.6
C-1 (-O-CH₂) ~67.9
C-3 ~31.8
C-2 ~29.4
C-4, C-5, C-6 ~29.3
C-7 ~26.1
C-8 (-CH₃) ~22.7
C-9 ~14.1

Data interpreted from typical values for alkyl aryl ethers and available spectral data.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation: The IR spectrum of n-octyloxybenzene is characterized by several key absorptions:

  • C-O Stretching (1250 cm⁻¹ and 1050 cm⁻¹): The most diagnostic feature for a phenyl alkyl ether is the presence of two strong C-O stretching bands. The band around 1250 cm⁻¹ corresponds to the asymmetric C-O-C stretch (aryl-O bond), while the one near 1050 cm⁻¹ is from the symmetric stretch (alkyl-O bond).[3][7]

  • sp² C-H Stretching (~3030-3080 cm⁻¹): These absorptions, appearing just above 3000 cm⁻¹, are characteristic of the C-H bonds on the aromatic ring.

  • sp³ C-H Stretching (~2850-2960 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ are due to the C-H bonds of the octyl alkyl chain.

  • C=C Stretching (Aromatic) (~1500-1600 cm⁻¹): These bands are due to the carbon-carbon double bond vibrations within the benzene ring.

Table 3: Key IR Absorption Bands for n-Octyloxybenzene

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3050 Medium C-H Stretch Aromatic (sp²)
2850-2960 Strong C-H Stretch Alkyl (sp³)
~1600, ~1500 Medium C=C Stretch Aromatic Ring
~1250 Strong Asymmetric C-O-C Stretch Aryl-O-Alkyl Ether
~1050 Strong Symmetric C-O-C Stretch Aryl-O-Alkyl Ether

Data based on characteristic values for phenyl alkyl ethers.[3][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, a molecule is ionized, forming a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments.

Interpretation: The mass spectrum of n-octyloxybenzene shows a molecular ion peak and a characteristic fragmentation pattern.

  • Molecular Ion (M⁺˙) at m/z = 206: This peak confirms the molecular weight of the compound.[2]

  • Base Peak at m/z = 94: This is the most abundant fragment and is highly characteristic of phenyl alkyl ethers. It is formed by a rearrangement involving the cleavage of the C-C bond beta to the aromatic ring, accompanied by a hydrogen transfer to the oxygen atom, resulting in a stable phenol radical cation.

  • Fragment at m/z = 77: This corresponds to the phenyl cation (C₆H₅⁺), formed by cleavage of the C-O bond.

  • Alkyl Fragments (e.g., m/z = 43, 57, 71): A series of peaks corresponding to fragmentation of the octyl chain are also observed.

Table 4: Key Fragments in the Mass Spectrum of n-Octyloxybenzene

m/z Proposed Fragment Ion Significance
206 [C₁₄H₂₂O]⁺˙ Molecular Ion
94 [C₆H₅OH]⁺˙ Base Peak, Phenol radical cation
77 [C₆H₅]⁺ Phenyl cation
43, 57, 71 [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺ Alkyl chain fragments

Data sourced from NIST Mass Spectrometry Data Center.[2]

Experimental Protocols & Workflow

Scientific integrity demands robust and reproducible experimental methods. The following sections detail standardized protocols for acquiring the spectroscopic data discussed.

Diagram of General Spectroscopic Workflow

G General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample n-Octyloxybenzene Sample Prep_NMR Dissolve in CDCl₃ Add TMS Transfer to NMR tube Sample->Prep_NMR Prep_IR Place drop on ATR crystal Sample->Prep_IR Prep_MS Dilute in volatile solvent (e.g., Hexane) Sample->Prep_MS Acq_NMR Acquire ¹H & ¹³C Spectra on NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR Acquire Spectrum on FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Inject into GC-MS or Direct Infusion ESI-MS Prep_MS->Acq_MS Proc_NMR Fourier Transform Phase Correction Baseline Correction Peak Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Peak Picking Acq_IR->Proc_IR Proc_MS Identify Molecular Ion Analyze Fragmentation Acq_MS->Proc_MS Final_Analysis Integrated Structural Elucidation Proc_NMR->Final_Analysis Proc_IR->Final_Analysis Proc_MS->Final_Analysis

Caption: Workflow from sample preparation to final analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of n-octyloxybenzene.

  • Solvation: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is a standard solvent that provides a lock signal for the spectrometer and has minimal interference in the ¹H spectrum (residual peak at 7.26 ppm).

  • Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer: Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for a 400 MHz spectrometer are typically sufficient.

  • Processing: Process the resulting Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat n-octyloxybenzene liquid directly onto the center of the ATR crystal.

  • Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of n-octyloxybenzene (~1 mg/mL) in a volatile, high-purity solvent such as hexane or ethyl acetate.

  • Instrument Setup: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the sample from any minor impurities before it enters the mass spectrometer. A standard EI energy of 70 eV is used.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

  • Data Acquisition: The compound will travel through the GC column and enter the MS ion source, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

  • Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peak and interpreting the major fragment ions to confirm the structure.

Integrated Spectroscopic Analysis

By combining the data from all three techniques, the structure of n-octyloxybenzene is unequivocally confirmed.

  • MS establishes the molecular weight as 206 g/mol .

  • IR confirms the presence of an alkyl chain (sp³ C-H), an aromatic ring (sp² C-H, C=C), and, most importantly, the aryl-alkyl ether functional group (strong C-O stretches).

  • NMR provides the complete structural map. ¹H NMR shows the correct number of aromatic and aliphatic protons and their connectivity through spin-spin coupling. ¹³C NMR confirms the number of unique carbon environments, including the characteristic downfield shifts for the carbons bonded to oxygen.

The congruence of these datasets provides a self-validating system, leaving no ambiguity as to the identity and structure of the compound.

References

  • National Center for Biotechnology Information. (n.d.). Octyl phenyl ether. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of n-Octyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability of n-Octyl Phenyl Ether. It is intended for researchers, scientists, and drug development professionals who utilize this compound in applications where it may be subjected to elevated temperatures. This document outlines the theoretical basis for its thermal decomposition, standard analytical methodologies for assessing its stability, and the anticipated degradation products. While specific experimental data for this compound is not extensively available in published literature, this guide establishes a robust framework for its evaluation based on the well-understood chemistry of aromatic ethers and established analytical protocols.

Introduction to this compound and its Thermal Stability

This compound is an organic compound characterized by an octyl group linked to a phenyl group via an ether bond. Its amphiphilic nature, with a nonpolar alkyl chain and a polar phenyl ether moiety, lends it to a variety of applications, including as a high-boiling point solvent, a plasticizer, and an intermediate in the synthesis of surfactants and other specialty chemicals. In many of these applications, the compound may be exposed to significant thermal stress, making a thorough understanding of its thermal stability paramount for ensuring process safety, product purity, and operational efficiency.

Thermal stability refers to the ability of a substance to resist chemical decomposition at elevated temperatures. For this compound, exceeding its thermal stability threshold can lead to the cleavage of its chemical bonds, resulting in the formation of volatile and non-volatile degradation products. This can have several detrimental consequences, including:

  • Alteration of Physicochemical Properties: The formation of impurities can change the viscosity, boiling point, and solvent characteristics of the material.

  • Generation of Hazardous Byproducts: Decomposition may produce flammable or toxic compounds, posing safety risks.

  • Compromised Product Performance: In a formulation, the degradation of this compound can lead to a loss of efficacy and a shortened product shelf-life.

This guide will delve into the methodologies used to quantify thermal stability and predict the likely decomposition pathways of this compound.

Theoretical Considerations for the Thermal Decomposition of this compound

The thermal decomposition of an organic molecule is initiated by the cleavage of its weakest chemical bonds. In the case of this compound, the most probable points of initial bond scission are the C-O bonds of the ether linkage, as these are generally weaker than the C-C bonds of the alkyl chain and the C=C bonds of the aromatic ring.

The decomposition can be envisioned to proceed via homolytic cleavage, where the bonding electrons are distributed evenly between the two resulting fragments, forming free radicals. These highly reactive species can then participate in a cascade of subsequent reactions, including hydrogen abstraction, chain scission, and recombination, to yield a complex mixture of degradation products.

Two primary initial cleavage pathways are hypothesized:

  • Cleavage of the Alkyl C-O Bond: This would result in the formation of an octyl radical and a phenoxy radical.

  • Cleavage of the Aryl C-O Bond: This is generally less favorable due to the greater strength of the sp²-hybridized carbon-oxygen bond, but it would yield a phenyl radical and an octoxy radical.

The subsequent reactions of these initial radical species are expected to produce a variety of smaller molecules. For instance, the octyl radical can undergo β-scission to form smaller alkenes and alkyl radicals. The phenoxy radical can abstract a hydrogen atom to form phenol.

The following diagram illustrates the hypothesized primary decomposition pathways.

cluster_0 Thermal Input cluster_1 Primary Cleavage cluster_2 Secondary Products n_Octyl_Phenyl_Ether This compound Octyl_Radical Octyl Radical n_Octyl_Phenyl_Ether->Octyl_Radical Alkyl C-O Cleavage Phenoxy_Radical Phenoxy Radical n_Octyl_Phenyl_Ether->Phenoxy_Radical Alkyl C-O Cleavage Octene Octene Octyl_Radical->Octene Hydrogen Abstraction Shorter_Alkenes Shorter Alkenes Octyl_Radical->Shorter_Alkenes β-Scission Phenol Phenol Phenoxy_Radical->Phenol Hydrogen Abstraction Benzene Benzene Phenoxy_Radical->Benzene Further Decomposition

Caption: Hypothesized thermal decomposition pathways of this compound.

Experimental Methodologies for Assessing Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of this compound. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1][2]

Causality behind Experimental Choices:

  • Inert Atmosphere (Nitrogen): The analysis is conducted under an inert nitrogen atmosphere to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) and not oxidative degradation.[1]

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium within the sample and to obtain reproducible results.[3]

  • Sample Size: A small sample size (typically 5-10 mg) is used to minimize thermal gradients within the sample.

Self-Validating System: The TGA instrument is calibrated using standard reference materials with known decomposition temperatures to ensure the accuracy of the temperature measurement. The mass balance is also calibrated to ensure precise weight measurements.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place approximately 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

  • Experimental Setup: Place the crucible in the TGA furnace.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for a sufficient time to ensure an inert atmosphere.

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

The following diagram illustrates the TGA workflow.

cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Sample_Prep Prepare 5-10 mg of This compound in TGA crucible TGA_Instrument Place sample in TGA Purge with Nitrogen Sample_Prep->TGA_Instrument Heating Heat from ambient to 600 °C at 10 °C/min TGA_Instrument->Heating Data_Acquisition Record Mass vs. Temperature Heating->Data_Acquisition Data_Analysis Plot Thermogram Determine Onset of Decomposition Data_Acquisition->Data_Analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[4][5] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with enthalpic changes.[6][7]

Causality behind Experimental Choices:

  • Sealed Crucibles: For a volatile liquid like this compound, hermetically sealed crucibles are used to prevent mass loss due to evaporation before decomposition.

  • Reference Crucible: An empty, sealed crucible is used as a reference to measure the differential heat flow between the sample and the reference.[5]

  • Controlled Atmosphere: As with TGA, an inert atmosphere is used to isolate the thermal decomposition from oxidative effects.

Self-Validating System: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium) to ensure the accuracy of the measurements.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealable aluminum crucible.

  • Reference Preparation: Prepare an empty, hermetically sealed aluminum crucible as a reference.

  • Experimental Setup: Place the sample and reference crucibles in the DSC cell.

  • Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the differential heat flow as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Exothermic or endothermic peaks associated with decomposition can be identified and their enthalpy changes quantified.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is an analytical technique used to identify the chemical composition of the degradation products.[8][9] The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[10][11]

Causality behind Experimental Choices:

  • Pyrolysis Temperature: The pyrolysis temperature is chosen to be high enough to induce rapid and complete decomposition of the sample, providing a "fingerprint" of its degradation products.[11]

  • Inert Atmosphere: Pyrolysis is carried out in an inert atmosphere (typically helium) to prevent oxidative side reactions.

  • GC-MS Analysis: The combination of gas chromatography for separation and mass spectrometry for identification allows for the detailed characterization of the complex mixture of decomposition products.

Self-Validating System: The GC-MS system is tuned and calibrated using standard compounds to ensure accurate mass-to-charge ratio assignments and retention time reproducibility.

  • Instrument Setup: Set up the pyrolyzer, gas chromatograph, and mass spectrometer according to the manufacturer's instructions.

  • Sample Preparation: Place a small amount (typically in the microgram range) of this compound into a pyrolysis sample holder.

  • Pyrolysis: Insert the sample holder into the pyrolyzer and heat it rapidly to the desired pyrolysis temperature (e.g., 600 °C) in a helium atmosphere.

  • GC Separation: The volatile pyrolysis products are swept into the gas chromatograph, where they are separated on a capillary column using a suitable temperature program.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the individual decomposition products by comparing their mass spectra to a library of known compounds.

Summary of Expected Thermal Stability Data

ParameterAnalytical TechniqueExpected Observation for this compoundSignificance
Onset Decomposition Temperature (Tonset) Thermogravimetric Analysis (TGA)A distinct weight loss step is expected at elevated temperatures. The Tonset will likely be in the range of 200-400 °C.Indicates the temperature at which significant thermal degradation begins.[1]
Decomposition Enthalpy (ΔHd) Differential Scanning Calorimetry (DSC)An exothermic or endothermic peak corresponding to the decomposition process.Quantifies the heat released or absorbed during decomposition, which is important for process safety assessments.[7]
Major Decomposition Products Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)Phenol, octene, shorter-chain alkenes, and potentially benzene.Provides insight into the decomposition mechanism and identifies potentially hazardous byproducts.[12]
Residue at High Temperature Thermogravimetric Analysis (TGA)A low percentage of char residue is expected, as the primary decomposition products are likely to be volatile.Indicates the extent of volatilization versus char formation.

Conclusion

A comprehensive understanding of the thermal stability of this compound is crucial for its safe and effective use in various industrial and research applications. Although specific literature data on its thermal decomposition is scarce, a robust assessment can be achieved through a combination of standard analytical techniques, including TGA, DSC, and Py-GC-MS. The theoretical framework presented in this guide, based on the known chemistry of aromatic ethers, suggests that the primary decomposition pathway involves the cleavage of the ether linkage, leading to the formation of phenols and various hydrocarbon fragments. The experimental protocols detailed herein provide a clear and validated approach for researchers and professionals to determine the precise thermal stability parameters and decomposition profile of this compound, thereby ensuring process safety and product integrity.

References

  • Durowoju, I. B., Bhandal, K. S., Hu, J., Carpick, B., & Kirkitadze, M. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Retrieved from [Link]

  • Linseis Thermal Analysis. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]

  • Rotaru, A. (2009). Thermal decomposition kinetics of some aromatic azomonoethers. Journal of Thermal Analysis and Calorimetry, 97(2), 485-491. Retrieved from [Link]

  • Scamporrino, E., Vitalini, D., & Mineo, P. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 11(11), 1787. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids. Retrieved from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Retrieved from [Link]

  • The University of Melbourne. (n.d.). Pyrolysis Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]

  • Cobb Jr., K. O. (2021). Thermal degradation kinetics of aromatic ether polymers. Mississippi State University. Retrieved from [Link]

  • Shimadzu. (n.d.). Advanced Py-GCMS Systems for Precise Analysis. Retrieved from [Link]

  • Zhang, J., et al. (2009). Revision of standard method for testing thermal stability of organic heat transfer fluid. Petroleum Processing and Petrochemicals. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • MDPI. (2026, January 9). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Retrieved from [Link]

  • Hay, J. N., & Kemmish, D. J. (1987). Thermal decomposition of poly(aryl ether ketones). Polymer, 28(12), 2047-2051. Retrieved from [Link]

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surface tension of aqueous n-Octyl Phenyl Ether solutions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Surface Tension of Aqueous n-Octyl Phenyl Ether Solutions

Foreword for the Research Professional

This guide provides a comprehensive technical overview of the surface tension of aqueous solutions of this compound. It is intended for researchers, scientists, and professionals in drug development and other fields where interfacial phenomena are critical. While extensive data exists for the ethoxylated derivatives of this compound (commonly known as the Triton™ X series), there is a notable scarcity of publicly available quantitative data for the pure, non-ethoxylated compound. This guide will therefore focus on the fundamental principles, experimental methodologies, and theoretical frameworks necessary to understand and investigate the surface activity of this molecule. We will leverage data from its ethoxylated analogues to illustrate key concepts and provide a predictive understanding of its behavior.

Introduction to this compound and its Interfacial Significance

This compound is a nonionic surfactant, a class of molecules that do not ionize in aqueous solution.[1] Its amphiphilic nature, arising from a hydrophobic octylphenyl group and a hydrophilic ether linkage, allows it to adsorb at interfaces, such as the air-water interface, and reduce surface tension. This property is fundamental to a wide range of applications, including as emulsifiers, wetting agents, and detergents in various industrial and research contexts.[2] In the pharmaceutical sciences, understanding and controlling surface tension is crucial for drug formulation, delivery, and stability.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C14H22O[2]
Molecular Weight 206.33 g/mol [3]
CAS Number 1818-07-1[3]
Appearance Colorless to Almost colorless clear liquid[3]
Synonyms n-Octyloxybenzene[3]

The Phenomenon of Surface Tension in Aqueous Surfactant Solutions

Surface tension is a measure of the cohesive energy present at the interface of a liquid. In an aqueous solution of a surfactant like this compound, the amphiphilic molecules arrange themselves at the air-water interface to minimize the unfavorable interaction between their hydrophobic tails and the water molecules. This arrangement disrupts the hydrogen bonding network of water at the surface, thereby lowering the surface tension.

As the concentration of the surfactant increases, the surface tension of the solution decreases until it reaches a plateau. This point corresponds to the Critical Micelle Concentration (CMC) .[4] Above the CMC, the interface is saturated with surfactant molecules, and any additional molecules self-assemble into spherical aggregates called micelles in the bulk solution.[4] The CMC is a critical parameter that characterizes the efficiency of a surfactant.

Experimental Determination of Surface Tension

Several well-established methods are used to measure the surface tension of surfactant solutions. The choice of method often depends on the specific requirements of the measurement, such as whether static or dynamic surface tension is of interest.

Wilhelmy Plate Method

The Wilhelmy plate method is a widely used technique for measuring equilibrium surface tension. It involves immersing a thin platinum plate into the solution and measuring the force exerted on it by the surface tension.

Experimental Protocol: Wilhelmy Plate Method

  • Preparation:

    • Ensure the platinum Wilhelmy plate is meticulously cleaned, typically by flaming it to red heat to remove any organic contaminants.

    • Prepare a series of aqueous solutions of this compound at varying concentrations.

    • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

  • Measurement:

    • Place a sample of the this compound solution in the sample vessel of the tensiometer.

    • Lower the platinum plate until it just touches the surface of the liquid.

    • The force measured by the microbalance is used to calculate the surface tension using the Wilhelmy equation:

      • γ = F / (l * cosθ)

      • Where γ is the surface tension, F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).

  • Data Analysis:

    • Plot the measured surface tension as a function of the logarithm of the this compound concentration.

    • The CMC can be determined from the inflection point of this plot.

Wilhelmy_Plate_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep1 Clean Platinum Plate Prep2 Prepare Solutions Prep1->Prep2 Prep3 Calibrate Tensiometer Prep2->Prep3 Measure1 Place Sample Prep3->Measure1 Measure2 Lower Plate to Surface Measure1->Measure2 Measure3 Record Force Measure2->Measure3 Analysis1 Calculate Surface Tension Measure3->Analysis1 Analysis2 Plot γ vs. log(Concentration) Analysis1->Analysis2 Analysis3 Determine CMC Analysis2->Analysis3

Caption: Workflow for surface tension measurement using the Wilhelmy plate method.

Du Noüy Ring Method

This method involves pulling a platinum-iridium ring from the surface of the liquid and measuring the maximum force required. While historically significant, it can be less accurate for surfactant solutions compared to the Wilhelmy plate method.

Pendant Drop Method

The pendant drop method is an optical technique where the shape of a hanging drop of the solution is analyzed. The surface tension is determined by fitting the drop profile to the Young-Laplace equation. This method is particularly useful for measuring dynamic surface tension and for systems with volatile components.

Theoretical Framework for Surfactant Adsorption

The reduction in surface tension by a surfactant is a direct consequence of its adsorption at the air-water interface. The Gibbs adsorption isotherm provides a thermodynamic relationship between the surface tension, the concentration of the surfactant in the bulk solution, and the extent of its adsorption at the interface.

The Gibbs Adsorption Isotherm

For a dilute solution of a nonionic surfactant like this compound, the Gibbs adsorption isotherm can be expressed as:

Γ = - (1 / RT) * (dγ / dlnC)

Where:

  • Γ is the surface excess concentration (the amount of surfactant adsorbed per unit area of the interface).

  • R is the ideal gas constant.

  • T is the absolute temperature.

  • γ is the surface tension.

  • C is the molar concentration of the surfactant in the bulk solution.

This equation is fundamental for understanding the efficiency of a surfactant. By measuring the surface tension as a function of concentration, one can calculate the surface excess concentration.[5]

Gibbs_Isotherm_Concept ST_vs_C Surface Tension (γ) vs. Concentration (C) dG_dlnC Calculate Slope (dγ / dlnC) ST_vs_C->dG_dlnC Experimental Data Gibbs_Eq Gibbs Adsorption Equation Γ = - (1 / RT) * (dγ / dlnC) dG_dlnC->Gibbs_Eq Input SEC Surface Excess Concentration (Γ) Gibbs_Eq->SEC Output

Caption: Conceptual flowchart for determining surface excess concentration using the Gibbs adsorption isotherm.

Langmuir-Szilard Model

The Langmuir-Szilard model can be used to describe the adsorption of surfactants at the air-water interface, treating the interface as a two-dimensional surface with a finite number of adsorption sites. This model can be particularly useful for estimating the maximum surface excess concentration and the area occupied by each surfactant molecule at the interface.

Conclusion and Future Directions

This technical guide has outlined the fundamental principles, experimental techniques, and theoretical models for studying the . While there is a clear need for more experimental data on the pure compound, the information presented here provides a solid foundation for researchers and professionals to design and interpret their own investigations. Future work should focus on generating a comprehensive dataset of surface tension versus concentration for pure this compound to enable a more precise determination of its CMC and adsorption characteristics. Such data would be invaluable for a wide range of applications, from fundamental surface science to the development of novel drug delivery systems.

References

  • Agilent Technologies. (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Huibers, P. D. T., & Katritzky, A. R. (1996). Prediction of Critical Micelle Concentration Using a Quantitative Structure-Property Relationship Approach. 1. Nonionic Surfactants. Langmuir, 12(6), 1467–1474.
  • Martínez-Balbuena, L., Arteaga-Jiménez, A., Hernández-Zapata, E., & Márquez-Beltrán, C. (2017). Applicability of the Gibbs Adsorption Isotherm to the analysis of experimental surface-tension data for ionic and nonionic surfactants. Advances in Colloid and Interface Science, 247, 178–184.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74558, Octyl phenyl ether. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Critical micelle concentration. In Wikipedia. Retrieved from [Link]

  • Zholob, S. A., Fainerman, V. B., & Miller, R. (1997). Dynamic adsorption behavior of polyethylene glycol octylphenyl ethers at the water/oil interface studied by a dynamic drop volume technique. Journal of Colloid and Interface Science, 186(1), 149–159.

Sources

An In-Depth Toxicological Guide to n-Octyl Phenyl Ether: A Read-Across Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive toxicological overview of n-Octyl Phenyl Ether (CAS 1818-07-1). In the absence of extensive direct toxicological data for this specific substance, this document employs a scientifically rigorous read-across approach. By examining the toxicological profiles of structurally related compounds—namely, octylphenol and anisole—we can infer the likely hazards associated with this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the potential toxicological effects of this compound.

Introduction to this compound and the Rationale for a Read-Across Approach

This compound is an organic compound belonging to the alkyl phenyl ether family. It is characterized by an octyl group linked to a benzene ring via an ether bond. While it has applications in various industrial and research settings, publicly available toxicological data for this compound is limited.

In such data-poor situations, a read-across approach is a scientifically valid method for hazard assessment. This involves predicting the properties of a substance by using data from one or more structurally similar chemicals. The fundamental principle is that substances with similar chemical structures are likely to have similar physicochemical, toxicokinetic, and toxicological properties. For this assessment, we will primarily draw data from octylphenol, which shares the octyl and phenyl moieties, and anisole (methyl phenyl ether), the simplest alkyl phenyl ether.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a substance is fundamental to predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
CAS Number 1818-07-1[1]
Molecular Formula C₁₄H₂₂O[2]
Molecular Weight 206.33 g/mol [2]
Appearance Colorless to almost colorless clear liquid
Purity >98.0% (GC)
Solubility Insoluble in water; soluble in alcohol, ether, acetone[3][4]

Toxicokinetics: The Journey of this compound in the Body

While specific toxicokinetic data for this compound is not available, we can propose a likely pathway based on its structure and data from its analogs.

  • Absorption: Due to its lipophilic nature, this compound is likely to be readily absorbed following oral and dermal exposure. Inhalation of vapors may also lead to absorption.

  • Distribution: Following absorption, it is expected to distribute to fatty tissues. Studies on 4-tert-octylphenol in rats have shown distribution to fat, liver, kidney, muscle, brain, and lung.

  • Metabolism: The metabolism of this compound is anticipated to occur primarily in the liver. Key metabolic pathways for alkylphenols include hydroxylation, glucuronidation, and sulfation. The ether linkage may be cleaved, leading to the formation of octylphenol and other metabolites. The cytochrome P450 enzyme system is expected to play a crucial role in its biotransformation.

  • Excretion: The metabolites of this compound are expected to be more water-soluble and excreted primarily through feces and urine.

Metabolic Pathway of this compound Proposed Metabolic Pathway of this compound nOPE This compound PhaseI Phase I Metabolism (e.g., Hydroxylation, O-dealkylation) Cytochrome P450 nOPE->PhaseI Metabolites Metabolites (e.g., Octylphenol, Hydroxylated derivatives) PhaseI->Metabolites PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) Metabolites->PhaseII Conjugates Water-Soluble Conjugates PhaseII->Conjugates Excretion Excretion (Urine, Feces) Conjugates->Excretion

Caption: Proposed metabolic pathway for this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.

EndpointRead-Across DataClassificationSource
Oral LD₅₀ Anisole (rat): 3700 mg/kgMay be harmful if swallowed[3][5]
4-tert-Octylphenol (mouse): 3210 mg/kg[6]
Dermal 4-tert-Octylphenol (rabbit): Necrosis and persistent edemaHarmful in contact with skin[7]
Inhalation Anisole: Irritation to nose and throat, dizzinessMay cause respiratory irritation[8]
Skin Irritation Anisole: Skin irritantCauses skin irritation[3][8]
4-tert-Octylphenol: Skin corrosion - Category 1B
Eye Irritation Anisole: Eye irritationCauses serious eye irritation[8]
4-tert-Octylphenol: Serious eye damage - Category 1[7]

Based on the available data for its analogs, this compound is likely to be harmful if swallowed and may cause skin and serious eye irritation.

Experimental Protocol: Acute Oral Toxicity (OECD 423)
  • Animal Model: Typically, female rats are used.

  • Dose Administration: The test substance is administered by gavage.

  • Procedure: A stepwise procedure is used where the results of each step determine the next. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a GHS category for acute oral toxicity.

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the adverse effects of a substance following prolonged exposure.

Data on 4-tert-octylphenol in rats exposed for 28 to 60 days showed systemic effects at high doses (125–450 mg/kg/day), including reduced body weight gain and changes in liver and kidney weights. Given these findings, prolonged exposure to this compound could potentially target the liver and kidneys.

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to genetic material.

While no direct data exists for this compound, 4-tert-octylphenol is not considered to be directly genotoxic.[9] However, anisole has been shown to cause DNA inhibition in human lymphocytes at a concentration of 25 μmol/L.[3] Given this conflicting information from its analogs, genotoxicity testing for this compound is warranted for a complete toxicological profile.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations are used.

  • Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer.

There is no data on the carcinogenicity of this compound. The International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP) have not classified octylphenol or its ethoxylates for human carcinogenicity.[9] Carcinogenicity studies on nonylphenol ethoxylates, a related group of compounds, did not show evidence of carcinogenicity in mice.[10]

Reproductive and Developmental Toxicity

This area of toxicology is of particular concern for alkylphenols due to their known endocrine-disrupting properties.

4-tert-octylphenol has demonstrated estrogenic effects in animal studies, leading to altered sex hormone levels, impaired reproductive outcomes, and effects on neonatal sexual development.[9][11] These effects are a significant concern and suggest that this compound may also have the potential to interfere with the endocrine system. Developmental toxicity studies with polyethylene glycol mono(octylphenyl)ether in rats have shown effects on fetal development at high doses.[12][13]

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)
  • Animal Model: Rats are typically used.

  • Exposure: The test substance is administered to males and females before and during mating, and to females during gestation and early lactation.

  • Endpoints: The study evaluates effects on fertility, pregnancy, maternal and offspring survival, and growth and development of the offspring.

  • Significance: This screening test provides initial information on potential reproductive and developmental effects.[14]

Toxicological Risk Assessment Workflow Toxicological Risk Assessment Workflow for this compound cluster_0 Hazard Identification cluster_1 Dose-Response Assessment cluster_2 Exposure Assessment cluster_3 Risk Characterization PhysChem Physicochemical Properties AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) PhysChem->AcuteTox ReadAcross Read-Across from Analogs (Octylphenol, Anisole) ReadAcross->AcuteTox RepeatDose Repeated Dose Toxicity ReadAcross->RepeatDose GenoTox Genotoxicity ReadAcross->GenoTox ReproTox Reproductive/Developmental Toxicity ReadAcross->ReproTox Risk Integration of Hazard, Dose-Response, and Exposure Data AcuteTox->Risk RepeatDose->Risk GenoTox->Risk ReproTox->Risk ExposureRoutes Routes of Exposure (Oral, Dermal, Inhalation) ExposureRoutes->Risk ExposureLevels Exposure Levels in Relevant Populations ExposureLevels->Risk Conclusion Conclusion on Potential Risk to Human Health Risk->Conclusion

Sources

An In-depth Technical Guide to n-Octyl Phenyl Ether as a Nonionic Surfactant Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of n-Octyl Phenyl Ether in Surfactant Chemistry

In the landscape of advanced material science and pharmaceutical formulation, the demand for high-performance, tailor-made surfactants is ever-present. Nonionic surfactants, in particular, are indispensable for their versatility in emulsification, solubilization, and stabilization. This technical guide delves into the core chemistry and practical application of this compound, a key precursor in the synthesis of a versatile class of nonionic surfactants: the octylphenol ethoxylates. We will explore the synthesis of this compound, its conversion to nonionic surfactants through ethoxylation, and the profound impact of the ethoxylation degree on the surfactant's properties and applications, with a particular focus on the pharmaceutical sciences.

Part 1: The Genesis of the Hydrophobe: Synthesis of this compound

The journey to a functional nonionic surfactant begins with the synthesis of its hydrophobic backbone. In this case, this compound provides the necessary lipophilic character. The most prevalent and efficient method for its synthesis is the Williamson Ether Synthesis, a classic yet powerful SN2 reaction.

The Mechanism of Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This reaction involves the backside attack of a nucleophile on an electrophile in a concerted, single-step process.[1][3] In the synthesis of this compound, a phenoxide ion acts as the nucleophile, attacking the primary carbon of an octyl halide. The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergo elimination reactions, reducing the yield of the desired ether.[4][5]

Ethoxylation_Workflow start Start: this compound reactor Pressurized Reactor start->reactor catalyst Addition of Catalyst (e.g., NaOH) reactor->catalyst eo_addition Controlled Addition of Ethylene Oxide (EO) catalyst->eo_addition reaction Ethoxylation Reaction (Elevated Temp. & Pressure) eo_addition->reaction neutralization Neutralization of Catalyst reaction->neutralization purification Purification neutralization->purification product Final Product: Octylphenol Ethoxylate purification->product

Sources

An In-depth Technical Guide to the Discovery and History of Alkylphenol Ethoxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Technical Accuracy and Field-Proven Insights

This guide provides a comprehensive exploration of the discovery, history, and scientific development of alkylphenol ethoxylates (APEOs). Designed for researchers, scientists, and professionals in drug development, this document delves into the chemical intricacies, historical context, and evolving environmental understanding of this significant class of non-ionic surfactants.

Introduction: The Dawn of a Versatile Surfactant

Alkylphenol ethoxylates (APEOs) are a major class of non-ionic surfactants that have been instrumental in a vast array of industrial and consumer applications for over half a century.[1] Their journey from laboratory curiosity to ubiquitous chemical commodity is a story of chemical innovation driven by the demand for effective and versatile surface-active agents. This guide will trace that journey, from their initial synthesis to the contemporary understanding of their environmental and toxicological profiles.

The core structure of an APEO consists of a hydrophobic alkylphenol head group and a hydrophilic polyethylene glycol (ethoxylate) tail.[2] The most commercially significant members of this family are nonylphenol ethoxylates (NPEs) and octylphenol ethoxylates (OPEs).[1][2] The versatility of APEOs stems from the ability to tune their properties, such as water solubility and detergency, by varying the length of the ethoxylate chain.[3]

The Genesis of Alkylphenol Ethoxylates: A Historical Perspective

While the precise moment of discovery is not pinpointed to a single event, the development of APEOs is rooted in the broader advancements in polymer and surfactant chemistry in the early to mid-20th century. The initial impetus for their development was the need for effective and inexpensive surfactants for a growing number of industrial processes.

One of the earliest documented developments in the field of non-ionic surfactants, which paved the way for APEOs, occurred in the 1930s at the I.G. Farben laboratories in Germany, with the work of Conrad Schöller and Max Wittwer on the ethoxylation process.[4] Following World War II, the post-war industrial boom and the increasing demand for synthetic detergents and emulsifiers spurred the large-scale production and commercialization of APEOs. Their cost-effectiveness and excellent performance characteristics led to their rapid adoption in numerous sectors.[4]

The Chemistry of Alkylphenol Ethoxylates: Synthesis and Structure

The synthesis of alkylphenol ethoxylates is a two-step process, beginning with the production of the alkylphenol, followed by its ethoxylation.

Alkylation of Phenol

The first step involves the alkylation of phenol with an olefin, typically in the presence of an acid catalyst.[2][5] For the production of nonylphenol, the most common APEO precursor, phenol is reacted with nonene (a trimer of propene).[2][6] This reaction yields a complex mixture of nonylphenol isomers, with the nonyl group attached at various positions on the phenol ring, though predominantly at the para position.[7]

Reaction Scheme: Alkylation of Phenol

Ethoxylation of Alkylphenol

The second and defining step is the ethoxylation of the alkylphenol. This is an anionic polymerization reaction where ethylene oxide is added to the hydroxyl group of the alkylphenol in the presence of a basic catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[2][6][8] The reaction proceeds in a stepwise manner, adding ethylene oxide units to form a polyether chain. The average number of ethoxylate units (n) can be controlled by the stoichiometry of the reactants.[2]

Reaction Scheme: Ethoxylation of Nonylphenol

The structure of the resulting APEO is characterized by the hydrophobic alkylphenol moiety and the hydrophilic polyoxyethylene chain. The length of this chain dictates the surfactant's properties. Shorter chains (lower 'n' value) result in more lipophilic (oil-soluble) surfactants, while longer chains (higher 'n' value) lead to more hydrophilic (water-soluble) products.[2][9]

Industrial Significance and Applications

The widespread adoption of APEOs for nearly 50 years can be attributed to their excellent performance as detergents, wetting agents, emulsifiers, and dispersants.[2] Their versatility has led to their use in a multitude of applications across various industries:

  • Detergents and Cleaners: APEOs have been a key ingredient in industrial and institutional cleaners, and to a lesser extent, in household laundry detergents.[2]

  • Paints and Coatings: They act as emulsifiers and dispersing agents in the formulation of latex paints.[2]

  • Pulp and Paper Industry: Used in processes like de-inking of recycled paper.[9][10]

  • Textile and Leather Processing: Employed as scouring and wetting agents.[11][12]

  • Agrochemicals: Utilized as emulsifiers in pesticide formulations.[13][14]

  • Personal Care Products: Found in some cosmetics and spermicides (nonoxynol-9).[2][7][13]

The global production of nonylphenol, the primary precursor for the most common APEOs, reached between 100 and 500 million pounds annually, highlighting their significant industrial footprint.[7]

The Rise of Environmental and Toxicological Concerns

The very properties that made APEOs successful—their stability and surface activity—also became the source of significant environmental concern.

Biodegradation and Metabolite Formation

Early assessments suggested that APEOs were biodegradable. However, subsequent research revealed that their biodegradation is often incomplete, particularly under anaerobic conditions found in wastewater treatment plants and sediments.[15][16] The degradation process involves the stepwise shortening of the ethoxylate chain, leading to the formation of more persistent and toxic metabolites, including shorter-chain APEOs and, most notably, alkylphenols like nonylphenol (NP) and octylphenol (OP).[15][17] These degradation products are more lipophilic than the parent APEOs, causing them to bioaccumulate in aquatic organisms and partition into sediments.[15][17]

Endocrine Disruption: A Paradigm Shift

A pivotal moment in the history of APEOs came with the discovery of the endocrine-disrupting properties of their degradation products. Studies in the 1990s demonstrated that nonylphenol and octylphenol can mimic the natural hormone estrogen, leading to the classification of these compounds as xenoestrogens.[18][19] This estrogenic activity has been shown to cause adverse effects in wildlife, particularly in aquatic organisms, such as the feminization of male fish.[2][18] Concerns have also been raised about the potential for these compounds to affect human health, with studies suggesting possible links to reproductive issues and other health problems.[20][21][22]

Regulatory Response and the Shift to Alternatives

The growing body of scientific evidence on the environmental and health risks associated with APEOs prompted regulatory action, particularly in Europe. The European Union has restricted the marketing and use of nonylphenol and nonylphenol ethoxylates for many applications since 2003.[1][7][12] More recently, regulations have been tightened to limit their presence in imported textile articles.[23]

In the United States, the Environmental Protection Agency (EPA) has also taken steps to regulate APEOs, including adding them to the list of toxic substances subject to public reporting and encouraging the use of safer alternatives.[20] This regulatory pressure, coupled with public concern, has driven the industry to develop and adopt alternative surfactants, such as alcohol ethoxylates, which are more readily biodegradable and do not produce endocrine-disrupting metabolites.[12][20]

Analytical Methodologies for Detection and Quantification

The need to monitor the presence of APEOs and their degradation products in the environment has led to the development of sophisticated analytical techniques. The complexity of APEO mixtures, which consist of various isomers and oligomers, presents a significant analytical challenge.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary methods used for the separation and detection of these compounds.[21][24][25]

Experimental Protocol: A General Method for APEO Analysis in Water Samples
  • Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Store at 4°C and analyze as soon as possible.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass the water sample through the cartridge to adsorb the APEOs and their metabolites.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes with a suitable organic solvent, such as a mixture of dichloromethane and methanol.

  • Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.

  • Analysis by LC-MS/MS:

    • Reconstitute the concentrated extract in a suitable solvent (e.g., methanol/water).

    • Inject an aliquot into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[26]

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution program with a mobile phase consisting of water and acetonitrile, often with additives like ammonium acetate to improve ionization.[27]

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analytes.[27]

  • Quantification: Use an internal standard method with isotopically labeled APEOs for accurate quantification.

Conclusion: A Legacy of Innovation and Caution

The history of alkylphenol ethoxylates is a compelling case study in the lifecycle of a chemical technology. From their development as highly effective and versatile surfactants that fueled industrial growth, to the subsequent discovery of their unintended environmental consequences, the story of APEOs underscores the critical importance of a thorough understanding of a chemical's fate and effects. The scientific journey from celebrating their utility to recognizing their risks has led to significant changes in their use and regulation, paving the way for the development of safer and more sustainable alternatives. The legacy of APEOs serves as a crucial reminder for the chemical industry and the scientific community to continually evaluate the environmental and health impacts of the products they create.

Data Presentation

Table 1: Physicochemical Properties of Representative Alkylphenol Ethoxylates

PropertyNonylphenol (NP)Nonylphenol Ethoxylate (NPE9)Octylphenol (OP)Octylphenol Ethoxylate (OPE9)
CAS Number 84852-15-3 (branched)9016-45-9140-66-9 (p-tert)9002-93-1
Molar Mass ( g/mol ) ~220.35~616~206.32~602
Appearance Viscous, pale yellow liquidViscous liquid or solidWhite, waxy solidViscous liquid
Water Solubility LowVaries with ethoxylate chain lengthLowVaries with ethoxylate chain length
Log Kow (Octanol-Water Partition Coefficient) ~4.48Varies (generally lower than NP)~4.12Varies (generally lower than OP)

Note: Properties can vary depending on the specific isomer mixture and the distribution of ethoxylate chain lengths.

Visualization

Diagram 1: Synthesis Pathway of Nonylphenol Ethoxylates

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Ethoxylation Phenol Phenol Nonylphenol Nonylphenol Phenol->Nonylphenol Acid Catalyst Nonene Nonene Nonene->Nonylphenol Nonylphenol_Ethoxylate Nonylphenol_Ethoxylate Nonylphenol->Nonylphenol_Ethoxylate Base Catalyst Ethylene_Oxide Ethylene_Oxide Ethylene_Oxide->Nonylphenol_Ethoxylate

Caption: Synthesis of Nonylphenol Ethoxylates.

Diagram 2: Environmental Fate and Biodegradation of APEOs

G APEOs APEOs Wastewater_Treatment Wastewater_Treatment APEOs->Wastewater_Treatment Discharge Short_Chain_APEOs Short_Chain_APEOs Wastewater_Treatment->Short_Chain_APEOs Incomplete Biodegradation Alkylphenols Alkylphenols Wastewater_Treatment->Alkylphenols Incomplete Biodegradation Aquatic_Environment Aquatic_Environment Short_Chain_APEOs->Aquatic_Environment Effluent Discharge Alkylphenols->Aquatic_Environment Effluent Discharge Bioaccumulation Bioaccumulation Aquatic_Environment->Bioaccumulation Endocrine_Disruption Endocrine_Disruption Bioaccumulation->Endocrine_Disruption

Caption: Environmental Fate of APEOs.

References

  • Talmage, S.S. (1994). Environmental and Human Safety of Major Surfactants: Alcohol Ethoxylates and Alkylphenol Ethoxylates. Lewis Publishers.[2]

  • American Cleaning Institute. (1999). Alkylphenol Ethoxylate. [Link][2]

  • Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Environment International, 28(3), 215-226. [Link][15]

  • Jobling, S., Sheahan, D., Osborne, J. A., Matthiessen, P., & Sumpter, J. P. (1996). Inhibition of testicular growth in rainbow trout (Oncorhynchus mykiss) exposed to estrogenic alkylphenolic chemicals. Environmental Toxicology and Chemistry, 15(2), 194-202. [Link][18]

  • Ahel, M., Giger, W., & Koch, M. (1994). Behaviour of alkylphenol polyethoxylate surfactants in the aquatic environment--I. Occurrence and transformation in sewage treatment. Water Research, 28(5), 1131-1142.[17]

  • Staples, C. A., Weeks, J., Hall, J. F., & Naylor, C. G. (1998). Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates. Environmental Toxicology and Chemistry, 17(12), 2470-2480. [Link][24][25][28]

  • Venus Ethoxyethers. Alkylphenol Ethoxylates | APEO Products. [Link][13]

  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography-tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163. [Link][26]

  • Ataman Kimya. ALKYLPHENOL ETHOXYLATE (APE). [Link]

  • AFIRM Group. (2021). ALKYLPHENOL ETHOXYLATES (APEOs). [Link][11]

  • Environment Agency. (1999). Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1 Proposals for the Development of Environmental Quality Standards. [Link][3]

  • Verisk. (2024). Alkylphenol Ethoxylates APEs Primer. [Link][20]

  • Shimadzu. LC/MS/MS Analysis of Alkylphenol Ethoxylates (APEO) and Alkylphenols (AP). [Link][27]

  • INERIS. Regulatory information | Alkylphenol ethoxylates substitution. [Link][23]

  • Wikipedia. Nonylphenol. [Link][7]

  • CTL GmbH Bielefeld. Test Alkylphenols And Alkylphenol Ethoxylates. [Link][21]

  • ZDHC MRSL. Alkylphenol Ethoxylates (APEOs). [Link][22]

  • ChemAnalyst. Nonylphenol Ethoxylates Market Size, Share, Analysis & Forecast 2035. [Link][10]

  • Eurofins BLC. (2021). Alkyl Phenol Ethoxylates - still persisting!. [Link][12]

  • IMARC Group. Nonylphenol Ethoxylates Manufacturing Cost 2025. [Link][14]

  • Rimpro India. Nonylphenol Ethoxylates as Valuable Industrial Surfactants. [Link][9]

  • Wikipedia. Alkylphenol. [Link][5]

  • Reddit. Alkylphenol ethoxylates: Origin, history, reasons for popularity?. [Link][4]

  • Google Patents. WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same. [8]

  • WWF. Factsheet - Alkylphenols and Alkylphenol Ethoxylates. [Link][1]

  • BCP Instruments. What are Alkylphenol ethoxylates?. [Link][19]

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An In-Depth Technical Guide to the Molecular Structure and Conformation of n-Octyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of n-Octyl Phenyl Ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies for characterizing the three-dimensional architecture of this flexible molecule. We delve into the intricacies of its chemical bonding, rotational barriers, and the equilibrium of its conformers, underpinned by a dual approach of advanced spectroscopic techniques and computational modeling. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are presented, offering a robust framework for the conformational analysis of long-chain alkyl phenyl ethers and similarly structured molecules. This guide aims to equip the reader with the foundational knowledge and technical insights necessary to understand and predict the molecular behavior of this compound, a molecule of interest in various chemical and pharmaceutical contexts.

Introduction: The Significance of Molecular Conformation

The biological activity, physical properties, and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, which possesses multiple rotatable bonds, a multitude of conformations are accessible at room temperature. Understanding the preferred spatial arrangements of its constituent atoms and the energy landscape that governs their interconversion is paramount for predicting its interactions in complex environments, such as a biological receptor site or a formulated product.

This compound, with its combination of a rigid aromatic phenyl ring and a flexible n-octyl chain linked by an ether oxygen, presents a fascinating case study in conformational analysis. The interplay between the electronic effects of the phenyl group and the steric demands of the alkyl chain dictates its overall shape and dynamic behavior. This guide will systematically dissect the factors governing the molecular structure and conformational preferences of this compound.

Molecular Structure of this compound

The fundamental structure of this compound (C₁₄H₂₂O) consists of a benzene ring bonded to an n-octyloxy group. The key structural parameters, including bond lengths, bond angles, and electronic properties, provide the basis for understanding its conformational possibilities.

Key Structural Features
  • Phenyl Group: The benzene ring is a planar, aromatic system with delocalized π-electrons. The C-C bond lengths within the ring are intermediate between single and double bonds, approximately 1.39 Å.

  • Ether Linkage: The C-O-C ether linkage is characterized by a bond angle of approximately 110-120°. The C(aryl)-O bond is typically shorter and stronger than the C(alkyl)-O bond due to the partial double bond character arising from the delocalization of the oxygen lone pair into the aromatic ring.

  • n-Octyl Chain: This is a flexible aliphatic chain of eight carbon atoms. The C-C single bonds within this chain allow for relatively free rotation, leading to a large number of possible conformations.

A summary of computed molecular properties for this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₂₂OPubChem[1]
Molecular Weight206.33 g/mol PubChem[1]
Rotatable Bond Count8PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Topological Polar Surface Area9.2 ŲPubChem[1]

Conformational Landscape: A Tale of Two Rotors

The conformational flexibility of this compound is primarily governed by rotations around two key types of single bonds:

  • The C(aryl)-O bond: Rotation around this bond determines the orientation of the octyl chain relative to the plane of the phenyl ring.

  • The C-C bonds within the n-octyl chain: Rotations around these bonds lead to a multitude of chain conformations, from fully extended (all-trans) to various gauche arrangements.

Rotation around the C(aryl)-O Bond

The rotation around the C(aryl)-O bond is not entirely free. Steric hindrance between the ortho-hydrogens of the phenyl ring and the first methylene group of the octyl chain, as well as electronic effects, create a rotational energy barrier. Studies on the simpler analogue, anisole (methoxybenzene), have shown that the planar conformation, where the methyl group lies in the plane of the phenyl ring, is the most stable. A perpendicular conformation represents the energy maximum for this rotation. For this compound, a similar potential energy surface is expected for the rotation around the C(aryl)-O bond, with the planar or near-planar arrangement of the C-O-C plane with the phenyl ring being energetically favored.

Conformations of the n-Octyl Chain

The n-octyl chain can adopt a vast number of conformations due to rotation around its seven C-C single bonds. The lowest energy conformation is the fully extended, all-trans (anti-periplanar) arrangement, which minimizes steric repulsion. However, at room temperature, gauche conformations, where the dihedral angle is approximately ±60°, are also significantly populated. The presence of multiple gauche arrangements leads to a more compact, folded structure of the alkyl chain.

The interplay between the C(aryl)-O rotation and the n-octyl chain conformations results in a complex potential energy surface with numerous local minima. The overall shape of the molecule is a dynamic equilibrium of these conformers.

G cluster_0 Conformational Isomers of this compound A Planar C(aryl)-O-C(alkyl) & All-Trans Octyl Chain (Low Energy) B Planar C(aryl)-O-C(alkyl) & Gauche Octyl Chain (Slightly Higher Energy) A->B Gauche Rotations C Perpendicular C(aryl)-O-C(alkyl) & All-Trans Octyl Chain (Higher Energy) A->C C(aryl)-O Rotation D Perpendicular C(aryl)-O-C(alkyl) & Gauche Octyl Chain (Highest Energy) B->D C(aryl)-O Rotation C->D Gauche Rotations

Caption: Energy hierarchy of this compound conformers.

Experimental Approaches to Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the solution-state conformation of flexible molecules like this compound.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy (NOESY and ROESY) provides information about the spatial proximity of protons within a molecule. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. For this compound, NOE experiments can reveal:

  • Proximity between the octyl chain protons and the aromatic protons: This can help determine the preferred orientation of the octyl chain relative to the phenyl ring.

  • Intra-chain proximities: NOEs between protons along the octyl chain can provide insights into its folding and the populations of different gauche and trans conformers.

  • Sample Preparation: Dissolve a 5-10 mg sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution and sensitivity.

  • Acquisition:

    • Record a standard 2D NOESY or ROESY spectrum. For molecules of this size, ROESY can be advantageous as it avoids the issue of zero-crossing NOEs.

    • Use a mixing time appropriate for the molecular size (typically 200-500 ms for NOESY and 100-300 ms for ROESY).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions and Fourier transformation.

    • Integrate the cross-peaks to obtain their volumes.

    • Relate the cross-peak volumes to interproton distances. This can be done qualitatively or quantitatively by calibrating with known distances (e.g., geminal protons).

G cluster_workflow NOESY/ROESY Workflow for Conformational Analysis prep Sample Preparation acq NMR Data Acquisition (NOESY/ROESY) prep->acq proc Data Processing acq->proc analysis Cross-Peak Analysis proc->analysis dist Distance Restraints analysis->dist model Conformational Modeling dist->model

Caption: Workflow for NOE-based conformational analysis.

Computational Modeling of this compound

Computational chemistry provides a powerful complementary approach to experimental methods for studying molecular conformation. Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating the geometries and energies of molecules.

Potential Energy Surface (PES) Scans

A PES scan involves systematically changing a specific dihedral angle and calculating the energy of the molecule at each step, while allowing all other geometric parameters to relax. This allows for the determination of rotational energy barriers and the identification of stable conformers.

For this compound, PES scans can be performed for:

  • The C₂-C₁-O-C₇ dihedral angle: To probe the rotational barrier around the C(aryl)-O bond.

  • Dihedral angles within the octyl chain: To map out the energy landscape of the alkyl chain conformations.

  • Molecule Building: Construct a 3D model of this compound using a molecular modeling software.

  • Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method (e.g., a smaller basis set or a molecular mechanics force field).

  • DFT Setup:

    • Choose an appropriate DFT functional and basis set. A functional that includes dispersion corrections (e.g., B3LYP-D3) and a reasonably sized basis set (e.g., 6-31G(d,p) or larger) are recommended for accurate results.

    • Define the dihedral angle to be scanned and the range and step size for the scan (e.g., from -180° to +180° in 15° increments).

  • PES Scan Calculation: Run the constrained optimization calculation for each step of the scan.

  • Data Analysis: Plot the relative energy versus the dihedral angle to visualize the potential energy surface and identify the energy minima (stable conformers) and maxima (transition states).

G cluster_workflow DFT Potential Energy Surface Scan Workflow build Build 3D Model preopt Initial Geometry Optimization build->preopt setup Define Scan Parameters (Functional, Basis Set, Dihedral) preopt->setup scan Perform Relaxed PES Scan setup->scan analyze Analyze Energy Profile scan->analyze identify Identify Conformers & Barriers analyze->identify

Caption: Workflow for computational conformational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. A study on the closely related 2-nitrophenyl octyl ether has demonstrated the utility of MD in understanding its structural and dynamic properties in the liquid state.[2][3] Such simulations can reveal the time-averaged distribution of conformers and the rates of interconversion between them.

Integrated Approach and Future Directions

The most comprehensive understanding of the molecular structure and conformation of this compound is achieved through an integrated approach that combines experimental data with computational modeling. The distance restraints obtained from NOE experiments can be used to validate and refine the computationally derived conformers.

Future research could involve more advanced NMR techniques, such as residual dipolar couplings (RDCs), to obtain longer-range structural information. Additionally, the application of higher-level computational methods and the exploration of the molecule's behavior in different solvent environments would further enhance our understanding of its conformational landscape.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of this compound. By leveraging a combination of experimental NMR spectroscopy and computational DFT calculations, a robust framework for characterizing its three-dimensional architecture has been established. The insights gained from such analyses are crucial for researchers and scientists working in fields where the molecular properties of flexible molecules play a critical role. The methodologies outlined herein are not only applicable to this compound but can also be extended to a wide range of similar chemical structures.

References

  • Esteves, F., Laria, D., & de X. T. B. Pinto, R. (2014). Molecular Dynamics Study of 2-Nitrophenyl Octyl Ether and Nitrobenzene. The Journal of Physical Chemistry B, 118(4), 1062–1071. [Link]

  • Esteves, F., Laria, D., & de X. T. B. Pinto, R. (2014). Molecular dynamics study of 2-nitrophenyl octyl ether and nitrobenzene. PubMed.[Link]

  • PubChem. (n.d.). Octyl phenyl ether. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

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An In-depth Technical Guide to the Safe Handling of n-Octyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with n-Octyl Phenyl Ether (CAS No: 1818-07-1).[1] Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Introduction and Scientific Context

This compound, with the molecular formula C14H22O, is a colorless liquid organic compound.[1] In the fields of research and drug development, its properties as an ether make it a subject of interest. This guide will focus exclusively on the health and safety precautions necessary for its handling, storage, and disposal. For professional and laboratory use only, this chemical is not intended for medical or consumer applications.[2][3]

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively detailed in readily available literature, the hazards can be inferred from related compounds such as other alkyl phenyl ethers and nitrophenyl octyl ethers. It is crucial to treat this chemical with a high degree of caution.

Potential Hazards Include:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye damage.[4][5]

  • Harmful if Swallowed: Ingestion may be detrimental to health.[4][5]

  • Aquatic Toxicity: Many related aromatic ethers are very toxic to aquatic life with long-lasting effects.[4][5][6]

  • Combustibility: While not highly flammable, it is a combustible liquid and may form flammable vapor-air mixtures, especially when heated.[4][6]

A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling this compound, a "Hierarchy of Controls" should be implemented. This approach prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Applicable) Substitution Substitution (Consider less hazardous alternatives) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of Safety Controls.

3.1. Engineering Controls

The primary method for controlling exposure should be through engineering solutions.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize the inhalation of any vapors.[7]

  • Safety Equipment: Safety showers and eyewash stations must be readily accessible and clearly marked in any area where this chemical is handled.[8][9]

3.2. Administrative Controls

These controls involve establishing safe work practices and procedures.

  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and readily available to all personnel.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this chemical before they are permitted to work with it.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands and face thoroughly after handling the substance.[4][8]

3.3. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be considered if there is a splash hazard.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or PVC) must be worn.[6] Always inspect gloves for signs of degradation or puncture before use.[4]

    • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[6]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[7]

Standard Operating Procedures (SOPs)

4.1. Safe Handling and Use

  • Review the Safety Data Sheet (SDS) before beginning any work.

  • Ensure all necessary engineering controls are in place and functioning correctly.

  • Don the appropriate PPE as outlined in Section 3.3.

  • Dispense the chemical carefully, avoiding splashing or the creation of aerosols.

  • Keep containers tightly sealed when not in use.[4][9]

  • Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[10]

4.2. Storage Requirements

  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[10]

  • Keep containers tightly closed in their original packaging.[4][6]

  • Store away from incompatible materials.[7][10]

4.3. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

Spill_Response cluster_1 Emergency Spill Response Workflow Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess the Spill (Size & Risk) Alert->Assess Control Control Ignition Sources Assess->Control Contain Contain the Spill (Use absorbents) Control->Contain Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Emergency Spill Response Workflow.

  • Minor Spills:

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for hazardous waste disposal.[7]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders.[6]

    • Prevent the spill from entering drains or waterways.[4][7]

4.4. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7][11]

4.5. Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][6] Do not dispose of it down the drain.

Physicochemical and Toxicological Data

The following tables summarize key data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1818-07-1[1]
Molecular Formula C14H22O[1]
Molecular Weight 206.33 g/mol [1]
Appearance Colorless Liquid[1]
Specific Gravity 0.91[1]
Refractive Index 1.49[1]

Table 2: Hazard Classifications for Related Compounds

HazardClassificationSource
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[4]
Skin Irritation Category 2 (Causes skin irritation)[4]
Eye Damage Category 1 (Causes serious eye damage)[4]
Aquatic Hazard (Acute) Category 1[4]
Aquatic Hazard (Chronic) Category 1[4]

Note: These classifications are for related polyoxyethylene octylphenyl ethers and should be considered as potential hazards for this compound in the absence of specific data.

Conclusion

This compound presents manageable hazards when handled with the appropriate safety precautions. A combination of robust engineering controls, strict administrative procedures, and consistent use of personal protective equipment is essential for ensuring the safety of all laboratory personnel. Always prioritize safety and consult the most recent Safety Data Sheet before handling this or any other chemical.

References

  • Is Polyethylene Glycol Octylphenyl Ether Safe? - Chemistry For Everyone - YouTube. (URL: [Link])

  • Safety Data Sheet - G-Biosciences. (URL: [Link])

  • This compound, min 98% (GC), 10 ml - CP Lab Safety. (URL: [Link])

  • Octyl phenyl ether | C14H22O | CID 74558 - PubChem - NIH. (URL: [Link])

  • Screening Level for Polyethylene glycol mono(octylphenyl)ether (CAS # 9036-19-5). (URL: [Link])

Sources

An In-Depth Technical Guide to n-Octyl Phenyl Ether: Commercial Sources, Purity Grades, and Analytical Verification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Octyl Phenyl Ether (CAS No. 1818-07-1), also known as n-octyloxybenzene, is an organic compound with increasing significance in various scientific domains, including organic synthesis, materials science, and as a component in specialized formulations.[1] Its amphiphilic nature, stemming from the hydrophilic ether linkage and the hydrophobic octyl and phenyl groups, makes it a subject of interest for applications requiring specific solvency and interfacial properties. For researchers and drug development professionals, sourcing this compound of appropriate purity is critical to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the commercial landscape for this chemical, details on available purity grades, and a robust methodology for its analytical verification.

Commercial Availability and Sourcing

This compound is available from a range of chemical suppliers, catering to both research and industrial needs. The compound is typically offered in various quantities, from grams to kilograms. When selecting a supplier, it is crucial to consider not only the listed purity but also the available technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), which provide valuable information on specifications and handling.

Key commercial suppliers for this compound include:

  • TCI America: A prominent supplier offering this compound with a purity of ≥98.0% determined by Gas Chromatography (GC).[2][3]

  • Fisher Scientific: A distributor for various manufacturers, including TCI America and eMolecules, offering grades with purities of 98.0+% and 95%.[2][4]

  • CP Lab Safety: This supplier provides this compound with a minimum purity of 98% (GC).[5]

  • Lab Pro Inc.: Offers this compound with a minimum purity of 98.0% (GC).[6]

  • ChemicalBook: A platform that lists multiple suppliers, primarily from China, offering a range of purities, including up to 99%.[7][8]

  • COLORCOM LTD.: A China-based manufacturer that can supply this compound at 99% purity for various industrial and pharmaceutical grades.[9]

Understanding Purity Grades and Potential Impurities

The purity of this compound is a critical parameter that can significantly impact its physical properties and reactivity in chemical processes. The most commonly available grades are typically in the range of 95% to 99%.

Purity Grade Typical Specification Primary Analytical Method Potential Applications
Technical Grade (~95%) ≥95%Gas Chromatography (GC)Industrial applications, synthesis where minor impurities are tolerated.
Standard Purity (≥98%) ≥98%Gas Chromatography (GC)General laboratory research, organic synthesis.[5][6]
High Purity (≥99%) ≥99%Gas Chromatography (GC)Applications requiring high purity, such as in the synthesis of pharmaceutical intermediates and advanced materials.[9]

The synthesis of this compound, commonly through Williamson ether synthesis (reaction of an octyl halide with phenol) or acid-catalyzed alkylation of phenol with an octene, can lead to the formation of several impurities.[10][11] Understanding these potential impurities is crucial for interpreting analytical data and for applications where specific contaminants could be detrimental.

Common Impurities in this compound:

  • Isomeric Octyl Phenyl Ethers: If branched octylating agents are used, a mixture of isomeric products can be formed.

  • Unreacted Phenol: Incomplete reaction can leave residual phenol in the final product.

  • Octylphenols (o-, m-, p-isomers): C-alkylation of the phenol ring can occur as a side reaction, leading to the formation of octylphenol isomers.[10]

  • Dioctylphenols: Multiple alkylations of the phenol ring can result in the formation of dioctylphenols.[10]

  • Solvent Residues: Residual solvents from the synthesis and purification process may be present.

Analytical Methodology for Purity Determination: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard and most effective method for determining the purity of this compound. This technique separates the components of a sample based on their boiling points and interactions with the stationary phase of the GC column, and the FID provides a response proportional to the mass of the carbon-containing analytes.

Experimental Protocol: GC-FID Analysis of this compound

This protocol provides a general framework for the purity analysis of this compound. Instrument parameters may need to be optimized for specific equipment and columns.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as high-purity acetone or dichloromethane, and dilute to the mark.

  • Mix thoroughly to ensure a homogenous solution.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Makeup Gas (Nitrogen): 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

3. Data Analysis:

  • The purity of this compound is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

  • Peak identification can be confirmed by comparing the retention time with that of a certified reference standard of this compound.

  • For the identification of unknown impurity peaks, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Workflow for Selection and Verification of this compound

The following diagram illustrates a systematic workflow for researchers to select and verify the purity of this compound for their specific application.

G cluster_0 Requirement Definition cluster_1 Supplier Evaluation & Sourcing cluster_2 In-House Quality Control cluster_3 Decision & Application A Define Required Purity Grade (e.g., 98%, >99%) C Research Potential Suppliers (e.g., TCI, Fisher Scientific) A->C Input for B Identify Critical Impurities for Application D Request & Review Technical Data Sheets & CoAs B->D Crucial for C->D Action E Select Supplier Based on Purity, Documentation, and Cost D->E Informs F Receive this compound E->F Procurement G Perform GC-FID Analysis for Purity Verification F->G Testing H Compare Analytical Results with Supplier's CoA G->H Data for I Purity Confirmed? H->I Decision Point J Proceed with Research/Development Application I->J Yes K Contact Supplier for Discrepancy Resolution I->K No

Caption: Workflow for this compound sourcing and verification.

Conclusion

For scientists and researchers, the selection of high-quality reagents is fundamental to achieving reliable and reproducible results. This guide has provided a detailed overview of the commercial sources for this compound, the common purity grades available, and a comprehensive analytical protocol for its in-house verification. By understanding the potential impurities and employing robust analytical techniques such as GC-FID, researchers can ensure the integrity of their starting materials, thereby enhancing the quality and validity of their scientific work.

References

  • CP Lab Safety. This compound, min 98% (GC), 10 ml. [Link]

  • Chemistry For Everyone. What Is Polyethylene Glycol Octylphenyl Ether Used For?. YouTube, 15 Mar. 2025. [Link]

  • Chemistry For Everyone. What Is Polyethylene Glycol Octylphenyl Ether?. YouTube, 15 Mar. 2025. [Link]

  • PrepChem.com. Synthesis of octylphenyl ether. [Link]

  • PubMed. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. [Link]

  • ResearchGate. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry | Request PDF. [Link]

  • ResearchGate. Determination of p-tert-Octylphenol in Blood and Tissues by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • EPA. Method 8041A. [Link]

  • PubChem. Polyethylene glycol mono(4-tert-octylphenyl) ether. [Link]

  • PubChem. Octyl phenyl ether | C14H22O | CID 74558. [Link]

Sources

Methodological & Application

Application Notes and Protocols: n-Octyl Phenyl Ether for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Membrane Protein Solubilization

Integral membrane proteins (IMPs) are critical mediators of cellular function, acting as channels, transporters, receptors, and energy transducers. Their residence within th[1][2]e lipid bilayer, however, presents a significant hurdle for biochemical and structural analysis. Effective extraction from[3][4] this native environment without compromising structural integrity or function is paramount. This guide provides a det[5]ailed exploration of n-Octyl Phenyl Ether, a non-ionic detergent, for the solubilization of membrane proteins, offering both theoretical insights and practical protocols for researchers in academia and industry.

This compound belongs to the family of non-ionic detergents, which are generally considered "mild" due to their uncharged hydrophilic headgroups. This characteristic makes[6] them less likely to cause protein denaturation compared to their ionic counterparts. The structure of n-Octyl [7]Phenyl Ether, with its hydrophobic octylphenyl tail and a hydrophilic polyethylene oxide headgroup, allows it to effectively disrupt the lipid bilayer and form mixed micelles with membrane proteins, thereby rendering them soluble in aqueous buffers.

Physicochemical Pr[8][9][10]operties and Rationale for Use

The efficacy of a detergent in membrane protein extraction is largely dictated by its physicochemical properties. Understanding these parameters is crucial for designing and optimizing solubilization protocols.

PropertyValue/RangeSignificance in Membrane Protein Extraction
Chemical Name This compoundThe octyl chain provides the hydrophobicity to interact with the transmembrane domains of proteins and the lipid bilayer. The phenyl ether group contributes to its specific solubilizing characteristics.
Molecular Formula C₁₄H₂₂ODictates the molecular [8]weight and overall size of the detergent molecule.
Molecular Weight 206.32 g/mol Influences diffusion ra[8]tes and micelle size.
Critical Micelle Concentration (CMC) Varies with conditions (e.g., temperature, buffer composition)The CMC is the concentration above which detergent monomers self-assemble into micelles. For effective solubilizat[9]ion, the detergent concentration must be significantly above its CMC to ensure a sufficient population of micelles to encapsulate the membrane proteins.
Aggregation Number[10]VariesThis is the number of detergent molecules in a single micelle. It influences the size of the micelle and the protein-detergent complex, which is a critical consideration for downstream applications like size-exclusion chromatography.
Detergent Class Non-ionicGenerally considered milder than ionic detergents, preserving protein structure and function more effectively.

Mechanism of Sol[6]ubilization: A Stepwise Process

The solubilization of a membrane protein by this compound is a multi-step process driven by hydrophobic interactions.

G cluster_0 Step 1: Partitioning cluster_1 Step 2: Membrane Saturation cluster_2 Step 3: Micelle Formation cluster_3 Step 4: Protein Encapsulation a Detergent monomers insert into the lipid bilayer b Increased detergent concentration leads to bilayer saturation a->b c Lipid bilayer disruption and formation of mixed lipid-detergent micelles b->c d Membrane protein is encapsulated in a detergent micelle, forming a soluble protein-detergent complex c->d

Caption: Stepwise mechanism of membrane protein solubilization by detergents.

Comparative Advantages of this compound

While no single detergent is universally optimal for all membrane proteins, this compound offers several advantages:

  • Mild Solubilization: As a non-ionic detergent, it is generally less denaturing than ionic detergents like SDS, which is crucial for preserving the protein's native conformation and activity.

  • Effective Solubiliz[6][7]ation: It has demonstrated efficacy in solubilizing a variety of membrane proteins.

  • Commercial Availabi[11][12]lity: It is readily available from various chemical suppliers.

However, researchers sho[13][14]uld also consider potential drawbacks, such as its UV absorbance which can interfere with protein quantification at 280 nm, a common issue with phenyl-containing detergents.

Experimental Protocols: A Guide to Implementation

The following protocols provide a general framework. It is imperative to empirically optimize conditions for each specific membrane protein and biological system.

Protocol 1: Extraction of Membrane Proteins from Cultured Mammalian Cells

1. Materials and Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail (added fresh).

  • Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) this compound. The optimal concentration should be determined empirically.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Cultured mammalian cells.

  • Dounce homogenizer or sonicator.

  • Microcentrifuge and ultracentrifuge.

2. Step-by-Step Procedure:

  • Cell Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Washing: Wash the cell pellet once with ice-cold PBS to remove residual media.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Removal of Debris: Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total membrane fraction.

  • Solubilization: Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in ice-cold Solubilization Buffer.

  • Incubation: Incubate the mixture for 1-4 hours at 4°C with gentle agitation to allow for solubilization.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any non-solubilized material.

  • Collection: The supernatant contains the solubilized membrane proteins, ready for downstream applications.

G start Cultured Cells harvest Harvest & Wash Cells start->harvest lyse Lyse Cells (Homogenization/Sonication) harvest->lyse low_speed_spin Low-Speed Centrifugation (1,000 x g) lyse->low_speed_spin supernatant1 Collect Supernatant low_speed_spin->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) low_speed_spin->pellet1 ultracentrifuge1 Ultracentrifugation (100,000 x g) supernatant1->ultracentrifuge1 supernatant2 Discard Supernatant (Cytosol) ultracentrifuge1->supernatant2 pellet2 Collect Membrane Pellet ultracentrifuge1->pellet2 solubilize Resuspend in Solubilization Buffer with this compound pellet2->solubilize incubate Incubate (1-4h at 4°C) solubilize->incubate ultracentrifuge2 Ultracentrifugation (100,000 x g) incubate->ultracentrifuge2 supernatant3 Collect Supernatant (Solubilized Membrane Proteins) ultracentrifuge2->supernatant3 pellet3 Discard Pellet (Insoluble Material) ultracentrifuge2->pellet3 end Downstream Applications supernatant3->end

Sources

Application Note: n-Octyl Phenyl Ether as a Novel Mobile Phase Additive for Enhanced Selectivity of Hydrophobic Compounds in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The separation of highly hydrophobic molecules, particularly structural isomers and closely related impurities, presents a persistent challenge in reversed-phase high-performance liquid chromatography (RP-HPLC). Traditional C18 columns, the workhorse of many laboratories, often provide insufficient selectivity for these analytes based on hydrophobicity alone.[1] This application note introduces the use of n-Octyl Phenyl Ether as a novel mobile phase additive to modulate the stationary phase and enhance the separation of challenging hydrophobic compounds. By introducing a "mixed-mode" interaction environment at the stationary phase surface, this compound offers an additional tool for chromatographers to achieve superior resolution and selectivity.

This guide provides a comprehensive overview of the proposed mechanism, a detailed protocol for a model separation, and in-depth guidance on method development, optimization, and troubleshooting.

The Rationale for this compound: A Mechanistic Perspective

Standard RP-HPLC separates analytes primarily based on their hydrophobic interactions with the stationary phase.[2] However, when analytes have very similar hydrophobicities, achieving baseline resolution can be difficult. The introduction of a mobile phase additive that can dynamically modify the stationary phase offers a powerful solution.

This compound (OPE), with its distinct chemical structure comprising a hydrophobic octyl chain and an aromatic phenyl ring, is proposed to function as a dynamic stationary phase modifier.

  • Hydrophobic Interaction: The C8 alkyl chain of OPE can intercalate with the C18 chains of the stationary phase, creating a modified surface with a different hydrophobicity profile. This can alter the retention of analytes.

  • π-π Interactions: The phenyl group of OPE introduces the potential for π-π interactions with analytes containing aromatic moieties.[3] This provides an orthogonal separation mechanism to hydrophobicity, significantly enhancing selectivity for aromatic isomers or compounds with differing degrees of unsaturation.

The dual nature of OPE allows for a tunable separation mechanism, influenced by its concentration in the mobile phase.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C14H22O[4][5]
Molecular Weight 206.33 g/mol [4][5]
Appearance Colorless Liquid[6]
Boiling Point Not specified
Refractive Index ~1.49[6]
Specific Gravity ~0.91[6]
Solubility Soluble in common organic solvents (e.g., Methanol, Acetonitrile). Limited solubility in purely aqueous solutions.Inferred from structure

Experimental Protocol: Separation of Aromatic Isomers

This protocol details a model application for the separation of a hypothetical mixture of three positional isomers of a drug candidate (Compound X), which are poorly resolved on a standard C18 column with a conventional mobile phase.

Materials and Reagents
  • This compound (≥98% purity)[4]

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Analytical standards of Compound X isomers (Iso-1, Iso-2, Iso-3)

Instrumentation
  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • This compound Stock Solution (100 mM): Accurately weigh 206.3 mg of this compound and dissolve in 10 mL of Methanol.

  • Working Mobile Phase Preparation (for isocratic elution): To prepare 1 L of a 60:40 (v/v) ACN:Water mobile phase containing 1 mM OPE:

    • Combine 400 mL of Mobile Phase A and 600 mL of Mobile Phase B.

    • Add 10 mL of the 100 mM OPE stock solution.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard column to demonstrate the effect of the additive.
Mobile Phase Varies (see Method Development)To optimize selectivity and retention.
Gradient 50-80% B over 15 minutesA scouting gradient to determine elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 35 °CFor improved peak shape and reproducibility.
Injection Volume 5 µLTo prevent column overloading.
Detector UV at 254 nmWavelength at which the hypothetical isomers absorb.
Sample Preparation

Dissolve the isomer mixture in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mp_prep Mobile Phase Preparation (with and without OPE) injection Sample Injection mp_prep->injection sample_prep Sample Preparation (Dissolve & Filter) sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration analysis Data Analysis (Resolution, Tailing Factor) integration->analysis

Caption: High-level workflow for HPLC analysis using this compound.

Method Development and Optimization

Achieving optimal separation requires a systematic approach to method development.

  • Concentration of this compound:

    • Rationale: The concentration of OPE directly influences the degree of stationary phase modification.

    • Approach: Screen OPE concentrations from 0.5 mM to 5 mM. Lower concentrations may provide subtle selectivity changes, while higher concentrations will have a more pronounced effect. Be mindful of potential baseline noise at higher concentrations.

  • Choice of Organic Modifier:

    • Rationale: Acetonitrile and Methanol offer different selectivities.[7] Methanol, being a more protic solvent, may engage in different interactions with the OPE-modified stationary phase compared to the aprotic Acetonitrile.

    • Approach: Evaluate both Acetonitrile and Methanol as the organic modifier (Mobile Phase B) to determine which provides the best overall separation.

  • Gradient Profile:

    • Rationale: For complex mixtures, a gradient elution is often necessary. The steepness of the gradient affects resolution.

    • Approach: After an initial scouting gradient, optimize the gradient slope and duration around the elution time of the target analytes to maximize their separation.

  • Temperature:

    • Rationale: Column temperature affects analyte retention times, peak shape, and mobile phase viscosity.

    • Approach: Investigate a temperature range of 30-45 °C. Higher temperatures generally lead to shorter retention times and sharper peaks but can sometimes reduce selectivity.

Illustrative Performance Data

The following table presents hypothetical data demonstrating the potential improvement in separation with the addition of 1 mM this compound.

ParameterWithout OPEWith 1 mM OPE
Retention Time (Iso-1) 10.2 min11.5 min
Retention Time (Iso-2) 10.5 min12.5 min
Retention Time (Iso-3) 10.6 min12.8 min
Resolution (Iso-1 / Iso-2) 1.22.5
Resolution (Iso-2 / Iso-3) 0.81.8
Tailing Factor (all peaks) 1.41.1

Troubleshooting Guide

The use of a mobile phase additive can introduce specific challenges. Here is a guide to address common issues.[8]

IssuePotential Cause(s)Recommended Action(s)
Baseline Noise or Drift - Incomplete mixing of OPE in the mobile phase.- OPE concentration is too high.- Contamination in the additive.- Ensure thorough mixing and degassing of the mobile phase.- Reduce the concentration of OPE.- Use high-purity OPE.
Long Column Equilibration Times - The hydrophobic additive requires time to adsorb onto the stationary phase.- Flush the column with the OPE-containing mobile phase for at least 30-60 minutes before the first injection.
Shifting Retention Times - Inconsistent mobile phase preparation.- Insufficient column equilibration between gradient runs.[9]- Prepare fresh mobile phase daily and use precise measurements.- Increase the post-run equilibration time.
High Backpressure - Precipitation of OPE, especially at high aqueous content.- Ensure the initial mobile phase conditions have sufficient organic content to keep OPE solubilized.- Filter the mobile phase through a 0.45 µm filter.

Troubleshooting Logic Diagram

G cluster_baseline Baseline Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Problem Observed noise Noise / Drift start->noise shifting_rt Shifting RT start->shifting_rt high_pressure High Backpressure start->high_pressure check_mixing Check Mobile Phase Mixing noise->check_mixing reduce_ope Reduce OPE Concentration check_mixing->reduce_ope check_purity Check OPE Purity reduce_ope->check_purity check_prep Verify Mobile Phase Prep shifting_rt->check_prep increase_equilib Increase Equilibration Time check_prep->increase_equilib check_organic Check Initial % Organic high_pressure->check_organic filter_mp Filter Mobile Phase check_organic->filter_mp

Caption: A logical flow for troubleshooting common HPLC issues with OPE.

Conclusion

This compound presents a promising, yet-to-be-explored, avenue for enhancing the selectivity of challenging separations in reversed-phase HPLC. Its dual hydrophobic and aromatic character allows for the creation of a mixed-mode separation environment through dynamic modification of the stationary phase. This application note provides a foundational framework for researchers to begin exploring the potential of this additive. Through systematic method development and an awareness of potential troubleshooting areas, this compound could become a valuable tool in the chromatographer's arsenal for resolving complex mixtures of hydrophobic compounds.

References

  • Sartorius. Troubleshooting HPLC Mobile Phase Issues. [Link]

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application of n-Octyl Phenyl Ether in emulsion polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to n-Octyl Phenyl Ether Ethoxylates in Emulsion Polymerization

Introduction

Emulsion polymerization is a versatile and widely utilized free-radical polymerization technique that produces polymer dispersions, commonly known as latexes. This process is fundamental to the manufacturing of a vast array of products, including paints, adhesives, coatings, and specialty biomaterials. The success of emulsion polymerization hinges on the effective emulsification of a hydrophobic monomer in a continuous aqueous phase, a role fulfilled by surfactants.

Among the various classes of surfactants, this compound and its ethoxylated derivatives stand out as highly effective nonionic surfactants. While this compound itself serves as the hydrophobic anchor, it is the addition of a hydrophilic polyoxyethylene chain that imparts the amphiphilic character necessary for emulsification. These ethoxylates, often referred to as octylphenol ethoxylates (OPEs), play a crucial role in stabilizing monomer droplets and the resulting polymer particles, primarily through a mechanism of steric hindrance.

This application note provides a comprehensive overview of the role and application of this compound ethoxylates in emulsion polymerization. It delves into the underlying mechanism of stabilization, offers detailed experimental protocols, and discusses key parameters and characterization techniques relevant to researchers, scientists, and professionals in drug development and polymer chemistry.

Mechanism of Action: The Role of this compound Ethoxylates (OPEs)

The efficacy of OPEs in emulsion polymerization is a direct consequence of their molecular structure, which consists of a hydrophobic octylphenyl group and a hydrophilic polyoxyethylene chain. This amphipathic nature allows them to orient themselves at the oil-water interface, reducing the interfacial tension and facilitating the formation of a stable emulsion.

The process can be broken down into several key stages:

  • Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), OPE molecules self-assemble in the aqueous phase to form micelles. These are spherical aggregates where the hydrophobic octylphenyl tails form the core, and the hydrophilic polyoxyethylene chains form the outer shell, interfacing with the water.

  • Monomer Emulsification and Micelle Swelling: The hydrophobic monomer is dispersed in the aqueous phase with agitation. The hydrophobic cores of the micelles act as reservoirs for the monomer, leading to the formation of monomer-swollen micelles.

  • Initiation and Particle Nucleation: Polymerization is typically initiated by a water-soluble initiator, which generates free radicals in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating polymerization. The micelle is thus transformed into a nascent polymer particle.[1][2]

  • Particle Growth and Stabilization: As polymerization proceeds, the polymer particles grow by consuming monomer that diffuses from monomer droplets through the aqueous phase to the growing particles. Throughout this process, OPE molecules adsorb onto the surface of the growing polymer particles. The hydrophilic polyoxyethylene chains extend into the aqueous phase, forming a protective layer. This layer provides a steric barrier that prevents the particles from approaching each other and coagulating, ensuring the stability of the latex.[3] Often, OPEs are used in conjunction with anionic surfactants, which provide electrostatic repulsion, for a more robust stabilization system.[4]

Emulsion_Polymerization_Mechanism cluster_0 Aqueous Phase Monomer Monomer Micelle Monomer-Swollen Micelle Monomer->Micelle Swells Polymer_Particle Stabilized Polymer Particle Monomer->Polymer_Particle Diffuses to and grows OPE_Surfactant OPE Surfactant OPE_Surfactant->Micelle Forms OPE_Surfactant->Polymer_Particle Adsorbs and Stabilizes Initiator Initiator Initiator->Micelle Initiates Polymerization Micelle->Polymer_Particle Nucleates into

Caption: Mechanism of OPE-stabilized emulsion polymerization.

Key Experimental Parameters and Considerations

The performance of this compound ethoxylates in emulsion polymerization is influenced by several factors:

  • Degree of Ethoxylation and HLB: The length of the polyoxyethylene chain determines the Hydrophile-Lipophile Balance (HLB) of the surfactant. A higher degree of ethoxylation leads to a higher HLB value and greater water solubility. The choice of HLB is critical and depends on the specific monomer system being polymerized.

  • Surfactant Concentration: The concentration of the OPE affects the number of micelles formed, which in turn influences the particle nucleation rate and the final particle size of the latex. Higher surfactant concentrations generally lead to a larger number of smaller particles.

  • Combination with Anionic Surfactants: As mentioned, OPEs are often used with anionic surfactants. This combination provides both steric and electrostatic stabilization, leading to enhanced latex stability, especially under high shear or in the presence of electrolytes.[4]

  • Cloud Point: Nonionic surfactants like OPEs exhibit a cloud point, which is the temperature at which the solution becomes cloudy due to decreased solubility of the surfactant in water.[5] The polymerization temperature should be kept below the cloud point to ensure the surfactant remains effective.

  • Environmental Considerations: Octylphenol ethoxylates belong to a broader class of compounds known as alkylphenol ethoxylates (APEOs). Due to environmental concerns regarding their biodegradation products, there is a significant industry trend towards developing and utilizing APEO-free alternatives.[6][7]

Detailed Protocol: Emulsion Polymerization of a Polyacrylate Latex

This protocol describes a semi-continuous emulsion polymerization method for preparing a polyacrylate emulsion using an octylphenol ethoxylate (OP-10) as the non-ionic surfactant.[8]

Materials and Reagents
ComponentExampleMass PercentagePurpose
Monomers Methyl Methacrylate, Butyl Acrylate40-50%Polymer backbone
Non-ionic Surfactant Octylphenol Ethoxylate (OP-10)0.3-0.9%Steric stabilizer
Anionic Surfactant Sodium Dodecyl Sulfate (SDS)1.0-3.0%Electrostatic stabilizer
Initiator Potassium Persulfate (KPS)0.06-0.24%Free-radical source
Continuous Phase Deionized WaterTo 100%Solvent
pH Adjuster Ammonium HydroxideAs neededpH control
Equipment
  • Glass reactor vessel with a multi-neck lid

  • Mechanical stirrer

  • Reflux condenser

  • Inlet for nitrogen gas

  • Two dropping funnels for monomer and initiator feeds

  • Heating mantle with temperature controller and thermocouple

Procedure
  • Reactor Setup:

    • Assemble the reactor, stirrer, condenser, and nitrogen inlet.

    • Charge the reactor with a portion of the deionized water and the anionic and non-ionic surfactants.

  • Preparation of Pre-emulsion and Initiator Solution:

    • In a separate beaker, prepare the monomer pre-emulsion by adding the monomers to the remaining deionized water and surfactants, and stir vigorously for 30 minutes.

    • In another beaker, dissolve the potassium persulfate initiator in a portion of deionized water.

  • Polymerization:

    • Begin stirring the solution in the reactor and start purging with nitrogen gas. Maintain a nitrogen blanket throughout the reaction.

    • Heat the reactor to the desired polymerization temperature (e.g., 75-85 °C).

    • Once the temperature is stable, add a small initial charge of the monomer pre-emulsion to the reactor.

    • After a few minutes, begin the continuous, dropwise addition of the remaining monomer pre-emulsion and the initiator solution from the dropping funnels over a period of 3-4 hours.

  • Completion and Cooling:

    • After the additions are complete, maintain the reaction temperature for another 1-2 hours to ensure high monomer conversion.

    • Turn off the heating and allow the reactor to cool to room temperature with continuous stirring.

    • Adjust the pH of the final latex to around 8 using ammonium hydroxide for stability.

    • Filter the resulting emulsion through a fine mesh to remove any coagulum.

Experimental_Workflow A 1. Reactor Setup (Water + Surfactants) D 4. Heat Reactor & Purge with N2 (to 75-85 °C) A->D B 2. Prepare Monomer Pre-emulsion (Monomers + Water + Surfactants) E 5. Add Initial Monomer Charge B->E C 3. Prepare Initiator Solution (KPS + Water) F 6. Continuous Feed (Pre-emulsion & Initiator) for 3-4 hours C->F D->E E->F G 7. Hold at Temperature for 1-2 hours F->G H 8. Cool to Room Temperature G->H I 9. Adjust pH & Filter H->I J Final Polyacrylate Latex I->J

Caption: Workflow for semi-continuous emulsion polymerization.

Characterization of the Polymer Latex

The properties of the synthesized polymer latex are critical for its intended application. The following table outlines common characterization techniques.

PropertyTechniqueDescription
Particle Size and Distribution Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter of the polymer particles and their size distribution (polydispersity index).
Particle Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Provides direct visualization of the particle shape, size, and morphology.
Molecular Weight and Distribution Gel Permeation Chromatography (GPC)Determines the number average (Mn), weight average (Mw) molecular weights, and the polydispersity (Mw/Mn) of the polymer chains.
Solid Content Gravimetric AnalysisThe percentage of polymer solids in the latex is determined by drying a known weight of the latex and measuring the weight of the remaining solid.
Monomer Conversion Gas Chromatography (GC) / GravimetryQuantifies the amount of unreacted monomer to determine the extent of the polymerization reaction.
Latex Stability Coagulum Content, Freeze-thaw StabilityAssesses the stability of the latex against mechanical shear and temperature fluctuations.

Troubleshooting

ProblemPotential Cause(s) Related to SurfactantSuggested Solution(s)
Excessive Coagulum Formation Insufficient surfactant concentration; Polymerization temperature above the cloud point of the OPE; Inappropriate HLB value of the surfactant.Increase surfactant concentration; Lower the polymerization temperature; Select an OPE with a different degree of ethoxylation (HLB value).
Large Particle Size Low surfactant concentration leading to fewer nucleation sites.Increase the concentration of the OPE and/or anionic surfactant.
Bimodal Particle Size Distribution Secondary nucleation event occurring during polymerization, possibly due to surfactant concentration falling below the CMC in the aqueous phase.Adjust the surfactant feed strategy; Ensure adequate initial surfactant concentration.
Low Latex Stability Insufficient steric or electrostatic stabilization.Increase the amount of OPE (for steric) or anionic surfactant (for electrostatic); Optimize the ratio of non-ionic to anionic surfactant.

Conclusion

This compound ethoxylates are versatile and effective nonionic surfactants that play a pivotal role in the successful synthesis of polymer latexes via emulsion polymerization. Their ability to provide excellent steric stabilization makes them a valuable tool for controlling particle size and ensuring latex stability. By understanding the mechanism of their action and carefully controlling key experimental parameters such as concentration and temperature, researchers can reliably produce high-quality polymer dispersions tailored for a wide range of applications. However, it is also crucial for formulators to be aware of the environmental profile of APEOs and to consider the growing portfolio of APEO-free alternatives to develop more sustainable products.

References

  • Study of alkylphenol ethoxylate-free ether sulfates for emulsion polymeriz
  • Emulsifier CAS 9036-19-5 Polyoxyethylene Octylphenol Ether Op 10. (URL: )
  • The chemical structures of emulsifiers: (a) octylphenol polyoxyethylene ether (10) (OP-10) and (b) ammonium sulfate allyloxy nonylphenoxy poly(ethyleneoxy) (10) (DNS-86). - ResearchGate. (URL: [Link])

  • New Generation of Alkyl Phenol-Free Nonionic Surfactants for Emulsion Polymeriz
  • Emulsion Polymeriz
  • Mechanism of emulsion polymerization - ResearchGate. (URL: [Link])

  • Alkylphenol Ethoxylate-Free Sulfates in Emulsion Polymerization - PCI Magazine. (URL: [Link])

  • New Reactive Surfactants for Emulsion Polymerization, Part 1 | 2012-10-01 | PCI Magazine. (URL: [Link])

  • New green surfactants for emulsion polymerization | Request PDF - ResearchGate. (URL: [Link])

  • Fundamentals of Emulsion Polymerization | Biomacromolecules - ACS Publications. (URL: [Link])

  • The Micellization and Clouding of Nonionic Surfactant, Poly(Ethylene Glycol) t -Octylphenyl Ether (Triton X-100): Effect of Halide Ions of (Sodium Salt) Electrolytes | Request PDF - ResearchGate. (URL: [Link])

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Application Notes and Protocols for n-Octyl Phenyl Ether as a Plasticizer in Polymer Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of n-Octyl Phenyl Ether in Polymer Modification

In the realm of polymer science, the deliberate modification of material properties to suit specific applications is a cornerstone of innovation. Plasticizers are key additives in this process, transforming rigid and often brittle polymers into flexible, durable materials. This guide focuses on this compound (OPE), an aryl ether with significant potential as a plasticizer for a variety of polymer films. Its unique chemical structure, comprising a flexible octyl chain and a rigid phenyl group, suggests a balance of properties beneficial for achieving desired film characteristics.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a theoretical framework for understanding the role of OPE as a plasticizer, detailed protocols for the preparation of plasticized polymer films using the solvent casting technique, and a guide to the essential characterization methods for evaluating film properties.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application as a plasticizer.

PropertyValueReference
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.33 g/mol
CAS Number 1818-07-1
Appearance Colorless Liquid
Boiling Point 284-286 °C (lit.)
Density 0.916 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.492 (lit.)

Mechanism of Plasticization: The Role of Aryl Ethers

Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces that hold the chains together.[1] This increases the free volume within the polymer matrix, allowing for greater chain mobility and resulting in a more flexible material. The "lubricity theory" suggests that plasticizers act as molecular lubricants, facilitating the movement of polymer chains past one another. The "free volume theory" posits that plasticizers increase the unoccupied space within the polymer, which lowers the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2]

The structure of this compound, an alkyl aryl ether, is particularly noteworthy. The phenyl group can engage in π-π stacking interactions with aromatic polymers or provide a degree of polarity, while the flexible octyl chain contributes to the increase in free volume and chain mobility. This dual nature allows for a nuanced approach to modifying polymer properties. The adjustment of the alkyl chain length in similar plasticizers has been shown to alter the ratio of polar and nonpolar groups, which in turn affects the plasticizing efficiency.[3]

Polymer Compatibility: A Critical Consideration

The effectiveness of a plasticizer is heavily dependent on its compatibility with the host polymer.[4] Good compatibility ensures that the plasticizer is evenly distributed throughout the polymer matrix and does not phase separate or leach out over time. While specific compatibility data for this compound with a wide range of polymers is not extensively documented in publicly available literature, general principles of polymer chemistry can guide initial selections.

  • Poly(vinyl chloride) (PVC): Aryl phosphates and other aromatic esters are commonly used as plasticizers for PVC, suggesting that the aromatic nature of OPE could offer good compatibility.[4][5]

  • Cellulose Derivatives (e.g., Cellulose Acetate, Ethyl Cellulose): The ether linkage and the potential for hydrogen bonding with residual hydroxyl groups on the cellulose backbone could promote compatibility.

  • Acrylics (e.g., Poly(methyl methacrylate) - PMMA): The polarity of the ether group in OPE may allow for favorable interactions with the ester groups of acrylic polymers.

  • Polystyrene (PS): The aromatic ring of OPE is expected to have good compatibility with the phenyl groups of polystyrene.

It is imperative for researchers to experimentally verify the compatibility of OPE with their specific polymer system.

Experimental Protocols: Preparation and Characterization of Plasticized Films

The following protocols provide a framework for the preparation of polymer films plasticized with this compound via the solvent casting method and their subsequent characterization.

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

The solvent casting method is a versatile technique for preparing thin polymer films in a laboratory setting.[6][7][8] It involves dissolving the polymer and plasticizer in a common solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate.

Materials and Equipment:

  • Polymer of choice (e.g., PVC, Cellulose Acetate, PMMA)

  • This compound (OPE)

  • Volatile organic solvent (e.g., Tetrahydrofuran (THF), Acetone, Dichloromethane)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bars

  • Leveling table

  • Drying oven with controlled temperature and ventilation

Procedure:

  • Polymer Solution Preparation:

    • Accurately weigh the desired amount of polymer and dissolve it in a suitable volatile solvent in a glass beaker with a magnetic stir bar. The concentration of the polymer will depend on its molecular weight and the desired film thickness (typically 5-10% w/v).

    • Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating can be applied if necessary, but care must be taken to avoid solvent loss.

  • Addition of this compound:

    • Calculate the required amount of OPE based on the desired weight percentage relative to the polymer (e.g., 10%, 20%, 30% wt/wt).

    • Accurately weigh the OPE and add it to the polymer solution.

    • Continue stirring the solution for at least one hour to ensure homogeneous mixing of the plasticizer.

  • Casting the Film:

    • Place a clean, dry glass petri dish or a glass plate on a leveling table to ensure a uniform film thickness.

    • Carefully pour the polymer-plasticizer solution into the petri dish or onto the glass plate.

    • Cover the casting surface with a larger petri dish lid or a watch glass, leaving a small gap to allow for slow, controlled solvent evaporation. Rapid evaporation can lead to the formation of defects in the film.

  • Drying the Film:

    • Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.

    • Once the film appears solid, transfer it to a vacuum oven.

    • Dry the film under vacuum at a temperature below the boiling point of the solvent and the glass transition temperature of the plasticized polymer (e.g., 40-60 °C) for at least 48 hours to remove any residual solvent.

  • Film Removal:

    • Carefully peel the dried film from the glass substrate. The addition of the plasticizer should make the film more flexible and easier to remove.

Logical Flow of Solvent Casting:

G cluster_prep Solution Preparation cluster_casting Film Casting & Drying cluster_final Final Product dissolve_polymer Dissolve Polymer in Solvent add_plasticizer Add this compound dissolve_polymer->add_plasticizer mix_solution Homogenize Solution add_plasticizer->mix_solution cast_solution Cast Solution onto Substrate mix_solution->cast_solution solvent_evaporation Controlled Solvent Evaporation cast_solution->solvent_evaporation vacuum_drying Vacuum Drying solvent_evaporation->vacuum_drying peel_film Peel and Store Film vacuum_drying->peel_film

Caption: Workflow for preparing plasticized polymer films via solvent casting.

Protocol 2: Characterization of Plasticized Polymer Films

A suite of analytical techniques should be employed to evaluate the effectiveness of this compound as a plasticizer and to understand its impact on the film's properties.

A. Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer films. A decrease in Tg is a primary indicator of effective plasticization.

Procedure:

  • Cut a small sample (5-10 mg) of the polymer film and place it in an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The Tg is observed as a step change in the heat flow curve.

  • Compare the Tg of the plasticized films with that of an unplasticized control film.

B. Mechanical Testing: Tensile Analysis

Tensile testing provides information about the film's strength, stiffness, and flexibility. Plasticization is expected to decrease the tensile strength and Young's modulus while increasing the elongation at break.

Procedure:

  • Cut dumbbell-shaped specimens from the polymer films according to standard methods (e.g., ASTM D882).

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen breaks.

  • Record the load and elongation data to determine tensile strength, Young's modulus, and elongation at break.

C. Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to investigate the interactions between the polymer and the plasticizer.

Procedure:

  • Obtain the FTIR spectrum of the pure polymer, pure this compound, and the plasticized polymer film.

  • Analyze the spectra for any shifts in the characteristic absorption bands of the polymer and plasticizer. For example, a shift in the carbonyl stretching frequency of an acrylic polymer upon addition of OPE could indicate hydrogen bonding or other interactions.

D. Evaluation of Plasticizer Leaching

Assessing the permanence of the plasticizer is crucial, especially for applications in drug delivery or food packaging. Leaching studies quantify the amount of plasticizer that migrates out of the polymer film over time.[9][10][11]

Procedure:

  • Cut a known weight and surface area of the plasticized film.

  • Immerse the film in a suitable extraction solvent (e.g., water, ethanol, or a food simulant) in a sealed container.

  • Incubate the container at a specific temperature for a defined period.

  • At various time points, withdraw aliquots of the solvent.

  • Analyze the concentration of this compound in the solvent using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculate the cumulative amount of plasticizer leached as a percentage of the initial amount in the film.

Characterization Workflow:

G cluster_char Film Characterization plasticized_film Plasticized Polymer Film dsc DSC (Glass Transition) plasticized_film->dsc tensile Tensile Testing (Mechanical Properties) plasticized_film->tensile ftir FTIR (Molecular Interactions) plasticized_film->ftir leaching Leaching Study (Permanence) plasticized_film->leaching

Caption: Key characterization techniques for evaluating plasticized polymer films.

Safety and Handling Considerations

While specific toxicological data for this compound is limited in readily available literature, it is essential to handle it with care in a laboratory setting. Safety data for related compounds, such as polyethylene glycol octylphenyl ether, indicate potential for skin and eye irritation.[12][13] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling OPE. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[14]

Applications in Drug Development and Beyond

The ability to tune the mechanical properties of polymer films using plasticizers like this compound opens up a wide range of applications, particularly in the pharmaceutical and biomedical fields.

  • Transdermal Drug Delivery: Plasticized polymer films can be formulated as patches for the controlled release of drugs through the skin. The plasticizer can enhance the flexibility and conformity of the patch to the skin and may also influence the drug release rate.

  • Medical Tubing and Devices: Flexible PVC, often plasticized, is widely used for medical tubing and bags. The selection of a plasticizer with low leaching potential is critical in these applications.

  • Food Packaging: Plasticizers are used to impart flexibility to food packaging films. However, the potential for migration of the plasticizer into the food is a major concern, necessitating the use of approved and low-migration additives.

Conclusion and Future Perspectives

This compound presents itself as a promising candidate for the plasticization of various polymer films. Its unique alkyl aryl ether structure offers a compelling combination of properties that can be leveraged to tailor the flexibility, durability, and processability of polymers. The protocols and characterization methods outlined in this guide provide a robust framework for researchers to explore the potential of OPE in their specific applications.

Further research is warranted to build a more comprehensive understanding of the structure-property relationships of OPE in different polymer systems. Systematic studies on its compatibility with a broader range of polymers, its long-term stability, and its toxicological profile will be invaluable in unlocking its full potential in areas ranging from advanced drug delivery systems to sustainable packaging solutions.

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Application Notes and Protocols for the Use of n-Octyl Phenyl Ether in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solvent Selection in Nanomaterial Synthesis

In the landscape of nanoparticle synthesis, the choice of solvent is a paramount decision that dictates the size, shape, crystallinity, and ultimately, the functional properties of the resulting nanomaterials. For high-temperature synthesis routes, particularly thermal decomposition, the solvent is not merely a medium for the reaction but an active participant in controlling nucleation and growth kinetics. This guide provides a comprehensive overview of n-Octyl Phenyl Ether (OPE), a high-boiling point, coordinating solvent, and its application in the synthesis of high-quality nanoparticles, including iron oxides and quantum dots.

This compound, with its unique combination of a high boiling point, coordinating ether functionality, and aromatic moiety, offers a distinct chemical environment for the synthesis of monodisperse nanocrystals. These application notes are designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying principles.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is fundamental to its effective application. The table below summarizes the key physical and chemical characteristics of this compound (CAS 1818-07-1).[1][2][3][4][5]

PropertyValueSignificance in Nanoparticle Synthesis
Molecular Formula C₁₄H₂₂O[2][4]Influences solvent polarity and interactions with precursors and ligands.
Molecular Weight 206.33 g/mol [2][4]Relevant for stoichiometric calculations and understanding reaction kinetics.
Boiling Point 134 °C at 6 mmHg[5][6]The high boiling point enables access to the high temperatures required for the thermal decomposition of many organometallic precursors, facilitating the formation of highly crystalline nanoparticles.
Flash Point 109 °C[5][6]Important for assessing and mitigating fire hazards during high-temperature synthesis.
Density 0.91 g/cm³[3][5]Affects mass transfer and heat transfer within the reaction mixture.
Refractive Index 1.4870 to 1.4910[3][5]Can be used for in-situ monitoring of reaction progress in some setups.
Appearance Colorless to almost colorless clear liquid[5][6]A clear appearance is indicative of purity and allows for visual monitoring of the reaction.
Solubility Insoluble in water; soluble in many organic solvents.Dictates the choice of co-solvents and purification methods.

The Scientific Rationale: Why Choose this compound?

The efficacy of this compound in nanoparticle synthesis stems from its dual role as a high-temperature medium and a coordinating agent. This section delves into the mechanistic advantages of employing OPE.

High-Temperature Stability for Crystalline Nanoparticles

The synthesis of high-quality, crystalline nanoparticles often necessitates elevated temperatures to overcome the activation energy barrier for precursor decomposition and facilitate atomic diffusion for crystal growth. The high boiling point of OPE allows reactions to be conducted at temperatures exceeding 250-300 °C, which is critical for the thermal decomposition of common organometallic precursors used in the synthesis of metal oxides and quantum dots.[7][8][9]

Coordinating Role of the Ether Moiety in Growth Control

The ether group (-O-) in this compound possesses lone pairs of electrons that can coordinate to the surface of growing nanocrystals. This coordination plays a crucial role in moderating the growth rate of the nanoparticles. By dynamically binding to and detaching from the nanocrystal surface, the solvent molecules can prevent uncontrolled aggregation and passivate surface defects, leading to a more uniform size and shape distribution. This coordinating ability is a key factor in achieving monodispersity, a critical parameter for many applications, particularly in biomedicine and electronics.

The diagram below illustrates the proposed mechanism of solvent coordination during nanoparticle growth.

G cluster_0 Nanoparticle Growth in a Coordinating Solvent Precursor Metal Precursor Monomer Monomer Precursor->Monomer Thermal Decomposition Nucleus Nucleus Monomer->Nucleus Nucleation Nanoparticle Growing Nanoparticle Nucleus->Nanoparticle Growth OPE This compound (Coordinating Solvent) OPE->Nanoparticle Dynamic Coordination

Caption: Mechanism of nanoparticle growth with a coordinating solvent.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of iron oxide nanoparticles and a general framework for the synthesis of quantum dots using this compound. Safety Precaution: All high-temperature synthesis should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, must be worn.[10][11][12][13][14]

Protocol 1: Synthesis of Monodisperse Iron Oxide Nanoparticles

This protocol is adapted from established thermal decomposition methods for producing high-quality, superparamagnetic iron oxide nanoparticles.

Materials:

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • This compound (OPE)

  • Oleic acid

  • Oleylamine

  • Ethanol (for precipitation)

  • Toluene or Hexane (for redispersion)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Condenser

  • Magnetic stirrer

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

  • Syringes and needles

  • Centrifuge

Workflow Diagram:

G Start Start Setup Assemble Reaction Setup (Flask, Condenser, Stirrer) Start->Setup Reagents Add Fe(acac)₃, OPE, Oleic Acid, Oleylamine Setup->Reagents Degas Degas and Purge with Inert Gas Reagents->Degas Heat Heat to 300°C with Stirring Degas->Heat React Maintain at 300°C for 1-2 hours Heat->React Cool Cool to Room Temperature React->Cool Precipitate Add Ethanol to Precipitate Nanoparticles Cool->Precipitate Centrifuge Centrifuge to Collect Nanoparticles Precipitate->Centrifuge Wash Wash with Ethanol (repeat 2-3 times) Centrifuge->Wash Redisperse Redisperse in Toluene or Hexane Wash->Redisperse End End Redisperse->End

Caption: Workflow for iron oxide nanoparticle synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermocouple, combine iron(III) acetylacetonate (e.g., 2 mmol), this compound (e.g., 20 mL), oleic acid (e.g., 6 mmol), and oleylamine (e.g., 6 mmol).

  • Inert Atmosphere: The flask is connected to a Schlenk line and the mixture is degassed under vacuum at a slightly elevated temperature (e.g., 120 °C) for 30-60 minutes to remove water and oxygen. The system is then backfilled with an inert gas (Argon or Nitrogen).

  • Heating and Reaction: The mixture is heated to 300 °C under a gentle flow of inert gas with vigorous stirring. The color of the solution will change from red-brown to black, indicating the formation of iron oxide nanoparticles. The reaction is typically held at this temperature for 1-2 hours.

  • Cooling and Precipitation: After the reaction is complete, the heating mantle is removed, and the solution is allowed to cool to room temperature. An excess of ethanol is then added to the black solution to precipitate the nanoparticles.

  • Purification: The precipitated nanoparticles are collected by centrifugation. The supernatant is discarded, and the nanoparticles are redispersed in a small amount of toluene or hexane. The precipitation and redispersion steps are repeated 2-3 times to remove unreacted precursors and excess ligands.

  • Storage: The purified iron oxide nanoparticles are finally dispersed in a suitable solvent for storage and further characterization.

Protocol 2: General Framework for Quantum Dot Synthesis

This protocol provides a general methodology for the synthesis of quantum dots (e.g., CdSe, InP) using this compound. The specific precursors, their ratios, and reaction temperatures will need to be optimized based on the desired quantum dot composition and emission wavelength.

Materials:

  • Cadmium or Indium precursor (e.g., Cadmium oxide, Indium chloride)

  • Selenium or Phosphorus precursor (e.g., Selenium powder, Tris(trimethylsilyl)phosphine)

  • This compound (OPE)

  • Coordinating ligands (e.g., Oleic acid, Trioctylphosphine)

  • Non-coordinating solvent for precursor injection (e.g., 1-Octadecene)

  • Methanol or Acetone (for precipitation)

  • Toluene or Hexane (for redispersion)

Equipment:

  • Same as for iron oxide nanoparticle synthesis.

Workflow Diagram:

G Start Start Setup Assemble Reaction Setup Start->Setup Precursor1 Prepare Metal Precursor Solution in OPE Setup->Precursor1 Degas1 Degas and Heat Precursor 1 Precursor1->Degas1 Inject Rapidly Inject Precursor 2 into Hot Precursor 1 Degas1->Inject Precursor2 Prepare Chalcogenide/Pnictogen Precursor Solution Precursor2->Inject Growth Monitor Growth (Color Change/Aliquots) Inject->Growth Cool Cool to Quench Reaction Growth->Cool Precipitate Precipitate with Methanol/Acetone Cool->Precipitate Purify Purify by Centrifugation and Redispersion Precipitate->Purify Characterize Characterize Optical Properties Purify->Characterize End End Characterize->End

Caption: General workflow for quantum dot synthesis.

Step-by-Step Procedure:

  • Cation Precursor Preparation: In a three-neck flask, the cation precursor (e.g., CdO or InCl₃) is mixed with this compound and appropriate ligands (e.g., oleic acid). The mixture is degassed and heated under an inert atmosphere to form a clear solution.

  • Anion Precursor Preparation: In a separate flask, the anion precursor (e.g., Se or P(TMS)₃) is dissolved in a suitable solvent, which may be a coordinating ligand itself (e.g., trioctylphosphine) or a non-coordinating solvent.

  • Hot Injection: The anion precursor solution is rapidly injected into the hot cation precursor solution with vigorous stirring. This rapid injection induces nucleation of the quantum dots.

  • Growth and Monitoring: The reaction temperature is maintained to allow for the growth of the nanocrystals. The growth can be monitored by observing the color change of the solution, which corresponds to the increasing size of the quantum dots. Aliquots can be taken at different time points to obtain quantum dots of various sizes.

  • Quenching and Purification: The reaction is quenched by cooling the flask. The quantum dots are then precipitated, collected by centrifugation, and purified using a series of redispersion and precipitation steps, similar to the iron oxide nanoparticle protocol.

  • Characterization: The final product is characterized for its optical properties, such as absorption and photoluminescence spectra, to determine the size and quality of the synthesized quantum dots.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Polydisperse nanoparticles - Inefficient mixing- Temperature fluctuations- Impurities in reagents or solvent- Increase stirring speed.- Use a PID controller for precise temperature control.- Use high-purity reagents and ensure the solvent is dry.
No nanoparticle formation - Reaction temperature too low- Inactive precursors- Ensure the reaction reaches the required decomposition temperature.- Use fresh, properly stored precursors.
Aggregation of nanoparticles - Insufficient ligand concentration- Inefficient washing- Increase the concentration of stabilizing ligands (e.g., oleic acid, oleylamine).- Perform additional washing steps to remove excess reactants.

Conclusion

This compound is a versatile and effective high-boiling point, coordinating solvent for the synthesis of a variety of nanoparticles. Its unique properties allow for precise control over the reaction conditions, leading to the formation of monodisperse and highly crystalline nanomaterials. The protocols and scientific rationale provided in these application notes offer a solid foundation for researchers to successfully employ this compound in their nanoparticle synthesis endeavors and to further explore its potential in creating novel nanomaterials for a wide range of applications.

References

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  • Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology - PubMed.

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  • Preparation of Quantum Dot/Drug Nanoparticle Formulations for Traceable Targeted Delivery and Therapy - PMC - PubMed Central.

  • Mechanisms of Nucleation and Growth of Nanoparticles in Solution | Chemical Reviews.

  • Direct In Situ Determination of the Mechanisms Controlling Nanoparticle Nucleation and Growth - PubMed Central.

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  • QUANTUM DOTS – SEEDS OF NANOSCIENCE - Nobel Prize.

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  • Colloidal synthesis of Quantum Dots(QDs) - YouTube.

  • Metal–Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions | Accounts of Chemical Research - ACS Publications.

  • Scalable synthesis of organic-soluble carbon quantum dots: superior optical properties in solvents, solids, and LEDs - Nanoscale (RSC Publishing).

  • Continuous Growth of Metal Oxide Nanocrystals: Enhanced Control of Nanocrystal Size and Radial Dopant Distribution - PubMed.

Sources

Application Notes & Protocols: A Guide to Lipid and Membrane Solubilization Using Octylphenol Ethoxylate Detergents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Choice of Solubilizing Agent

In the fields of biochemistry and drug development, the effective solubilization of lipids and membrane-associated proteins is a foundational step for functional and structural analysis. While the query for protocols using "n-Octyl Phenyl Ether" is specific, it is critical to address a key chemical distinction for scientific accuracy. This compound (also known as n-Octyloxybenzene, CAS 1818-07-1) is a hydrophobic molecule consisting of an octyl chain linked to a benzene ring via an ether bond.[1][2] Lacking a hydrophilic component, it is not an amphipathic molecule and is therefore unsuitable for solubilizing lipids in aqueous solutions, a process that relies on the formation of micelles.

This guide will instead focus on the scientifically appropriate and widely used class of detergents for this purpose: Octylphenol Ethoxylates (OPEs) . These non-ionic detergents, famously represented by the Triton X series (e.g., Triton X-100), share the core structure of an octyl group attached to a phenyl ring but critically feature a hydrophilic polyoxyethylene chain.[3][4] This amphipathic structure allows them to effectively partition into lipid bilayers and solubilize their components into stable, water-soluble mixed micelles.[5] This application note provides an in-depth mechanistic overview, detailed protocols, and field-proven insights for using OPEs to solubilize lipids and membrane proteins.

The Mechanism of Solubilization by Non-Ionic Detergents

The disruption of a lipid bilayer by a detergent is not a simple dissolution but a multi-stage process governed by the detergent's concentration relative to its Critical Micelle Concentration (CMC). The CMC is the threshold concentration above which detergent monomers self-assemble into spherical structures called micelles.[6][7] The process is broadly understood through a three-stage model.[8][9][10]

  • Stage I: Partitioning. At concentrations below the CMC, detergent monomers insert themselves into the outer leaflet of the lipid bilayer. This initial partitioning can cause mechanical strain and alter the physical properties of the membrane.[6][11]

  • Stage II: Saturation. As the detergent concentration increases and approaches the CMC, the bilayer becomes saturated with detergent monomers. This leads to membrane permeabilization and the formation of transient pores, eventually causing the bilayer to break down into smaller lipid-detergent fragments.[12]

  • Stage III: Solubilization. Above the CMC, the lipid bilayer is completely disrupted, and its components (lipids and proteins) are incorporated into mixed micelles with the detergent molecules.[5][8] These mixed micelles are stable and soluble in the aqueous buffer, effectively completing the solubilization process.

G cluster_stage1 Stage I: Partitioning (Detergent < CMC) cluster_stage2 Stage II: Saturation (Detergent ≈ CMC) cluster_stage3 Stage III: Solubilization (Detergent > CMC) a Lipid Bilayer c Monomers in Outer Leaflet a->c Partitioning b Detergent Monomers d Saturated Bilayer c->d e Membrane Fragmentation f Formation of Mixed Micelles e->f g Solubilized Lipids & Proteins f->g

Caption: The three-stage model of lipid bilayer solubilization by detergents.

Physicochemical Properties of Octylphenol Ethoxylates

The choice of detergent is dictated by its physicochemical properties, which determine its effectiveness for a given lipid system or membrane protein. Triton X-100 is a benchmark OPE, but other detergents are often screened in parallel.

PropertyTriton X-100 (OPE)n-Octyl-β-D-glucopyranoside (OG)n-Dodecyl-β-D-maltoside (DDM)
Chemical Class Non-ionicNon-ionicNon-ionic
CMC (mM in water) ~0.2 - 0.9 mM[13]~20 - 25 mM[14][15]~0.15 mM[14]
Micelle MW (kDa) ~90 kDa[13]~25 kDa[13][15]~50 kDa[15]
Aggregation Number ~140~84[15]~100
Key Characteristic Excellent solubilizer; UV absorbance can interfere with protein quantification.[13]High CMC allows for easy removal by dialysis; considered a mild detergent.[15][16]Very gentle; low CMC makes it ideal for maintaining protein stability post-solubilization.[14]

Causality Behind Experimental Choices:

  • Why CMC Matters: A high CMC (like OG) is advantageous for downstream applications where the detergent must be removed, as dialysis is effective only when the monomer concentration is significant.[15] A low CMC (like DDM or Triton X-100) is beneficial for maintaining protein solubility during multi-step purifications, as less detergent is required in the buffers to keep the concentration above the CMC.[14]

  • Micelle Size: The size of the micelle can influence the stability of the solubilized protein. A larger micelle may provide a more native-like environment for larger membrane protein complexes.

General Protocol for Solubilization of Lipid Vesicles

This protocol provides a framework for solubilizing a model lipid system, such as Large Unilamellar Vesicles (LUVs). The key to a successful and reproducible experiment is to empirically determine the optimal detergent-to-lipid ratio.

Materials and Reagents:

  • Lipid of interest (e.g., POPC, Egg PC) in chloroform

  • Hydration Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • 10% (w/v) Triton X-100 Stock Solution in Hydration Buffer

  • Rotary evaporator, water bath sonicator, or vesicle extruder

  • Spectrophotometer or dynamic light scattering (DLS) instrument

  • Ultracentrifuge

Step-by-Step Methodology:

  • Preparation of Lipid Film: Aliquot the desired amount of lipid in chloroform into a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Add the appropriate volume of Hydration Buffer to the flask to achieve the desired final lipid concentration (e.g., 5-10 mg/mL). Hydrate the film by vortexing vigorously for 5-10 minutes. The resulting suspension will be milky and contain multilamellar vesicles (MLVs).

  • Formation of LUVs: For a homogenous starting population, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. Following this, extrude the suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder. The solution should become significantly clearer.

    • Expert Insight: Extrusion provides a defined and uniform vesicle size distribution, which is critical for reproducible solubilization assays monitored by light scattering.[11]

  • Detergent Addition & Incubation: Add aliquots of the 10% Triton X-100 stock solution to the LUV suspension to achieve a range of final detergent concentrations. Ensure the concentration range brackets the expected solubilization point. Incubate the samples at a controlled temperature (e.g., 25°C) for 30-60 minutes with gentle mixing.

    • Trustworthiness: The choice of temperature is crucial as lipid phase behavior is temperature-dependent. Solubilization is generally more efficient when the lipids are in the fluid (liquid-disordered) phase.[11]

  • Assessment of Solubilization:

    • Turbidity Measurement: Monitor the optical density (OD) of the solution at a wavelength where the components do not absorb (e.g., 400-600 nm). A decrease in turbidity indicates the breakdown of large vesicles into smaller, less scattering mixed micelles. Complete solubilization corresponds to a stable, minimal OD reading.

    • Ultracentrifugation: To confirm solubilization, centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour).[15] Insoluble lipids and vesicles will form a pellet, while solubilized mixed micelles will remain in the supernatant. Analyze the supernatant for lipid content to quantify solubilization efficiency.

G cluster_analysis Validation start Prepare Lipid Film hydrate Hydrate Film (MLVs) start->hydrate extrude Extrude (LUVs) hydrate->extrude add_det Add Triton X-100 & Incubate extrude->add_det turbidity Measure Turbidity (Optical Density) add_det->turbidity centrifuge Ultracentrifugation add_det->centrifuge end_sol Solubilized Sample (Supernatant) centrifuge->end_sol end_insol Insoluble Fraction (Pellet) centrifuge->end_insol

Caption: Experimental workflow for the solubilization of lipid vesicles.

Protocol for Solubilization of Membrane Proteins

This protocol is adapted for extracting a target protein from a native membrane preparation. The primary goal shifts from simply dissolving lipids to extracting the protein in a stable, active, and monomeric state.

Materials and Reagents:

  • Isolated Membrane Pellet (from cell culture, tissue, etc.)

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM EDTA, Protease Inhibitor Cocktail.

  • 10% (w/v) Triton X-100 Stock Solution in water.

Step-by-Step Methodology:

  • Membrane Preparation: Start with a high-quality membrane pellet isolated by differential centrifugation. Determine the total protein concentration of the membrane preparation using a compatible protein assay (e.g., BCA assay).

  • Detergent Screening (Optimization): The optimal detergent-to-protein ratio is critical and must be determined empirically.[17]

    • Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 2-5 mg/mL.

    • Create a series of small-scale trials by adding Triton X-100 to final concentrations ranging from 0.1% to 2.0% (w/v).

    • Expert Insight: The inclusion of glycerol in the buffer is a common strategy to enhance protein stability during and after extraction.

  • Solubilization: Incubate the membrane suspension with detergent on a rotator at 4°C for 1-4 hours. The low temperature helps to preserve protein integrity and minimize protease activity.

  • Clarification: Pellet the non-solubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[17] The solubilized proteins will be in the supernatant.

  • Validation of Protein Extraction:

    • Carefully collect the supernatant (solubilized fraction) and resuspend the pellet (insoluble fraction) in a small volume of buffer.

    • Analyze equal volumes of the starting material, supernatant, and pellet fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • Self-Validating System: An effective solubilization condition is one where the target protein band is depleted from the pellet fraction and appears strongly in the supernatant fraction.[17] The activity of the solubilized protein should also be assessed if a functional assay is available.

Safety and Handling

OPE detergents like Triton X-100 are considered hazardous and require careful handling.[18]

  • Personal Protective Equipment (PPE): Always wear safety glasses, nitrile gloves, and a lab coat.[18][19]

  • Handling: Avoid contact with skin and eyes.[20] In case of contact, rinse thoroughly with water for several minutes.[19][20] Do not ingest. Handle in a well-ventilated area or chemical fume hood.[18]

  • Storage: Store in a tightly sealed container at room temperature in a dry, well-ventilated place.[18][20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19] Triton X-100 is very toxic to aquatic life with long-lasting effects.[19]

References

  • Møller, J. V., & le Maire, M. (1993). The mechanism of detergent solubilization of liposomes and protein-containing membranes. Journal of Biological Chemistry, 268(25), 18659-18672. [Link]

  • le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 86-111. [Link]

  • Lichtenberg, D., Ahyayauch, H., & Goñi, F. M. (2013). The mechanism of detergent solubilization of lipid bilayers. Biophysical Journal, 105(2), 289-299. [Link]

  • G-Biosciences. (2022). Safety Data Sheet: NP-40 Substitute. [Link]

  • Ren, H., et al. (2009). Microcalorimetric Studies on the Critical Micelle Concentration and Thermodynamic Functions of the Poly(oxyethylene) Lauryl Ether and Poly(oxyethylene glycol) Octylphenyl Ether in N,N-Dimethylformamide + Long-Chain Alcohol Systems at 298.15 K. Journal of Chemical & Engineering Data, 54(4), 1362-1366. [Link]

  • LifeCanvas Technologies. (2020). How do detergents dissolve lipid membranes? [Link]

  • Critical micelle concentration of polyoxyethylated octyl phenol.
  • Raghuraman, H., & Chattopadhyay, A. (2020). The Mechanism of Vesicle Solubilization by the Detergent Sodium Dodecyl Sulfate. Langmuir, 36(38), 11217–11226. [Link]

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

  • Sygnature Discovery. (2024). Introduction to Detergents for Membrane Protein Solubilisation. [Link]

  • Chemistry For Everyone. (2024). What Is Polyethylene Glycol Octylphenyl Ether Used For? YouTube. [Link]

  • Hancock Lab. (n.d.). Isolation of Outer Membrane Protein from P. aeruginosa With Octyl-POE. [Link]

  • Morandat, S., & El Kirat, K. (2007). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Colloids and Surfaces B: Biointerfaces, 55(2), 179-184. [Link]

  • PubChem. (n.d.). Polyethylene glycol mono(octylphenyl) ether. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. [Link]

  • Pinto, S. N., et al. (2014). Solubilization of binary lipid mixtures by the detergent Triton X-100: the role of cholesterol. Langmuir, 30(50), 15154-15162. [Link]

  • He, L., et al. (2017). Effect of Triton X-100 on Raft-Like Lipid Mixtures: Phase Separation and Selective Solubilization. Langmuir, 33(31), 7735-7743. [Link]

  • Buitrago, E., et al. (2012). Triton X-100 Partitioning into Sphingomyelin Bilayers at Subsolubilizing Detergent Concentrations: Effect of Lipid Phase and a Comparison with Dipalmitoylphosphatidylcholine. Biophysical Journal, 102(6), 1353-1361. [Link]

  • Lee, H. S., et al. (2022). Supported Lipid Bilayer Platform for Characterizing the Membrane-Disruptive Behaviors of Triton X-100 and Potential Detergent Replacements. ACS Applied Materials & Interfaces, 14(3), 3848-3857. [Link]

  • Chemistry For Everyone. (2024). What Is Polyethylene Glycol Octylphenyl Ether? YouTube. [Link]

  • Sudimack, J. J., & Guo, W. (2017). Effect of Triton X-100 on Raft-Like Lipid Mixtures: Phase Separation and Selective Solubilization. Request PDF on ResearchGate. [Link]

  • ResearchGate. (n.d.). Determination of the critical micelle concentration of polyoxyethylene-10-oleyl-ether ( Brij 97). [Link]

  • CP Lab Safety. (n.d.). This compound, min 98% (GC), 10 ml. [Link]

  • PubChem. (n.d.). Octyl phenyl ether. National Center for Biotechnology Information. [Link]

  • Chattopadhyay, A., et al. (1996). Differential Solubilization of Membrane Lipids by Detergents: Coenrichment of the Sheep Brain Serotonin 5-HT1A Receptor With Phospholipids Containing Predominantly Saturated Fatty Acids. Biochemistry, 35(36), 11642-11649. [Link]

  • ResearchGate. (n.d.). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. [Link]

Sources

Application Notes & Protocols: n-Octyl Phenyl Ether as a High-Boiling Point Organic Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Thermal Limits

In the landscape of organic chemistry and materials science, the choice of solvent is a critical parameter that can dictate the success, efficiency, and accessible reaction pathways of a given process. While common solvents such as toluene (b.p. 111 °C) and N,N-dimethylformamide (DMF, b.p. 153 °C) are workhorses of the modern laboratory, they impose a thermal ceiling on reaction conditions. n-Octyl Phenyl Ether emerges as a highly effective high-boiling point organic solvent, offering a unique combination of thermal stability, chemical inertness, and a broad liquid-phase range. Its molecular structure, consisting of a flexible n-octyl chain and a stable phenyl group, imparts properties that make it an invaluable tool for researchers pushing the boundaries of high-temperature synthesis and material processing. This guide provides an in-depth exploration of the physicochemical properties, core applications, and detailed experimental protocols for the effective use of this compound.

Physicochemical Properties: A Quantitative Overview

The utility of this compound as a high-boiling point solvent is rooted in its distinct physical and chemical characteristics. Its high boiling point allows for reactions to be conducted at elevated temperatures, often leading to increased reaction rates and enabling transformations with high activation energies. Its chemical inertness under many conditions prevents unwanted side reactions with reagents.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₂O[1][2]
Molecular Weight 206.32 g/mol [1][3]
CAS Number 1818-07-1[1][4]
Appearance Colorless to almost colorless clear liquid[3][4]
Boiling Point 134 °C at 0.6 mmHg (~290-300 °C at atm. pressure)[3]
Melting Point 8 °C[3]
Density 0.91 g/cm³[3][4]
Refractive Index (n²⁰/D) 1.4870 to 1.4910[3][4]
Flash Point 109 °C[3]
Purity >98.0% (GC)[4]
Synonyms n-Octyloxybenzene, Phenyl octyl ether[3]

Core Applications in Research and Development

The robust nature of this compound makes it suitable for a range of specialized applications where thermal stress is a key factor.

High-Temperature Organic Synthesis

Many organic reactions, such as certain nucleophilic aromatic substitutions, metal-catalyzed cross-couplings, and rearrangement reactions, require significant thermal energy to overcome high activation barriers. This compound provides a stable medium to achieve these temperatures safely and effectively. Its low vapor pressure at elevated temperatures minimizes solvent loss and maintains consistent reaction conditions.

  • Causality: The ether linkage and the combination of aliphatic and aromatic moieties contribute to high thermal stability, resisting decomposition at temperatures where many other solvents would degrade. This stability is crucial for clean reaction profiles and high yields in demanding syntheses. A related compound, 2-nitrophenyl octyl ether, is noted for its use as an organic solvent, indicating the utility of the octyl ether structure in specialized chemical environments[5].

Heat Transfer Fluid

In chemical processing and pilot plant operations, maintaining precise and uniform temperature control is paramount. High-boiling point, thermally stable liquids are essential for this purpose[6].

  • Expert Insight: With its wide liquid range and high boiling point, this compound is an excellent candidate for a heat transfer medium in laboratory and small-scale applications. It can be circulated through reactor jackets to provide uniform heating, ensuring that localized hot spots are avoided, which can be critical for sensitive reactions. Its properties align with those desired for synthetic heat transfer fluids, which are valued for their stability over repeated heating and cooling cycles[6].

Component in Advanced Materials Formulation

The octyl phenyl ether structural motif is found in more complex molecules used in materials science. For example, derivatives like epoxy-graft-polyoxyethylene octyl phenyl ether have been investigated for their role in creating advanced nanocomposites with properties like triple-shape memory effect[7].

  • Mechanism: In such systems, the long alkyl chain and aromatic group can influence polymer morphology and intermolecular interactions. While this compound itself may be used as a high-temperature processing solvent for polymers, its derivatives demonstrate the versatility of this chemical structure in tuning the properties of advanced materials.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. Researchers should always conduct a thorough risk assessment before beginning any new procedure.

Protocol: High-Temperature Williamson Ether Synthesis

This protocol describes a representative Williamson ether synthesis, a classic reaction that can benefit from high temperatures to drive the reaction to completion, particularly with sterically hindered or less reactive substrates.

Objective: To synthesize benzyl p-tolyl ether from benzyl bromide and p-cresol at an elevated temperature using this compound as the solvent.

Materials:

  • p-Cresol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound (solvent)

  • Toluene (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, reflux condenser, magnetic stirrer, heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq), potassium carbonate (1.5 eq), and 30 mL of this compound.

    • Rationale: Potassium carbonate is a mild base sufficient for deprotonating the phenol. This compound serves as the high-temperature medium. An excess of base ensures complete deprotonation.

  • Reagent Addition:

    • Slowly add benzyl bromide (1.05 eq) to the stirred mixture at room temperature.

    • Rationale: A slight excess of the electrophile ensures the complete consumption of the limiting nucleophile.

  • High-Temperature Reaction:

    • Heat the reaction mixture to 180 °C using a heating mantle with a temperature controller.

    • Maintain vigorous stirring and allow the reaction to proceed for 4-6 hours.

    • Rationale: The high temperature (180 °C) significantly accelerates the Sₙ2 reaction rate, which would be sluggish at the boiling point of more conventional solvents.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC), checking for the disappearance of the starting materials.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 50 mL of toluene.

    • Wash the organic phase sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Rationale: The aqueous washes remove the inorganic base (K₂CO₃) and any remaining salts. Toluene is added to facilitate phase separation, as this compound is highly non-polar.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification:

    • The crude product will be a mixture of the desired ether and the this compound solvent. Purify the product by vacuum distillation or column chromatography to separate it from the high-boiling solvent.

    • Rationale: The high boiling point of this compound necessitates purification methods capable of separating compounds with significantly different boiling points or polarities.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting a high-temperature synthesis using this compound.

HighTemp_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Reactant & Solvent Charging (Substrates, Base, this compound) B Inert Atmosphere Purge (N₂ or Ar) A->B C Heating to Target Temperature (e.g., 180-220 °C) B->C D Reaction Monitoring (TLC / GC-MS) C->D E Cooling & Quenching D->E F Aqueous Workup & Extraction E->F G Drying & Solvent Removal F->G H Purification (Vacuum Distillation / Chromatography) G->H I Final Product H->I

Caption: General workflow for high-temperature synthesis using this compound.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following guidelines are synthesized from authoritative safety data sheets.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors, especially when heated.[8]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling. Keep the container tightly closed and store it in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8][9] It is noted to be potentially air-sensitive, so storage under an inert atmosphere is recommended.[4][9]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

  • Fire Safety: this compound is combustible. Use foam, carbon dioxide (CO₂), or dry chemical extinguishers.[8] Hazardous combustion products include carbon monoxide and carbon dioxide.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74558, Octyl phenyl ether. Retrieved from [Link]

  • G-Biosciences (2022). Safety Data Sheet - Triton X-100. Retrieved from [Link]

  • PrepChem.com (n.d.). Synthesis of octylphenyl ether. Retrieved from [Link]

  • Dong, Y., et al. (2015). Effect of epoxy-graft-polyoxyethylene octyl phenyl ether on preparation, mechanical properties and triple-shape memory effect of carbon nanotube/water-borne epoxy nanocomposites. Composites Science and Technology, 120.
  • Chemistry For Everyone (2025). What Is Polyethylene Glycol Octylphenyl Ether Used For? Retrieved from [Link]

  • Chemistry For Everyone (2025). What Is Polyethylene Glycol Octylphenyl Ether? Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169952, 2-Nitrophenyl octyl ether. Retrieved from [Link]

  • Schultz (n.d.). Heat Transfer Fluids Applications. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94543, Polyethylene glycol mono(octylphenyl) ether. Retrieved from [Link]

  • Journal of Chemical Education (1990). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Retrieved from [Link]

  • MDPI (2026). New CdS–Bentonite Composites with Photocatalytic Properties. Retrieved from [Link]

  • Google Patents (2004). CN1522999A - Process for continuous synthesizing octyl phenol.
  • CP Lab Safety (n.d.). This compound, min 98% (GC), 10 ml. Retrieved from [Link]

  • MDPI (2022). Promising Nanoparticle-Based Heat Transfer Fluids—Environmental and Techno-Economic Analysis Compared to Conventional Fluids. Retrieved from [Link]

Sources

Application Notes and Protocols for n-Octyl Phenyl Ether as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Stationary Phase of Unique Selectivity

In the field of gas chromatography (GC), the choice of stationary phase is the most critical parameter dictating the selectivity and success of a separation[1]. While standard non-polar phases like polydimethylsiloxane (PDMS) and polar phases like polyethylene glycol (PEG) form the backbone of many laboratories, there exists a critical need for stationary phases that offer alternative selectivities for complex mixtures. n-Octyl Phenyl Ether emerges as a valuable tool in this context, providing a distinct chromatographic profile rooted in its unique molecular architecture.

This stationary phase is classified as mid-polarity, deriving its separation characteristics from a synergistic combination of three key structural features: an eight-carbon alkyl chain, a central ether linkage, and a terminal phenyl group[2][3]. This design allows for a multi-modal separation mechanism, making it particularly effective for analyzing mixtures containing compounds with varying degrees of polarity and aromaticity. This guide provides a comprehensive overview of the physicochemical properties, separation mechanisms, and practical applications of this compound, complete with detailed protocols for its successful implementation in a laboratory setting.

Physicochemical Properties and Structure

The utility of this compound as a stationary phase is grounded in its specific chemical and physical properties. A liquid at room temperature, it can be coated onto the inner walls of a fused silica capillary to create a Wall-Coated Open-Tubular (WCOT) column[3][4].

PropertyValueSource
IUPAC Name octoxybenzene[5]
Synonyms n-Octyloxybenzene, 1-Phenoxyoctane[5]
CAS Number 1818-07-1[4][5]
Molecular Formula C₁₄H₂₂O[4][5]
Molecular Weight 206.33 g/mol [4][5]
Physical State Liquid[4]
Polarity Mid-Polar[3][6]
Hydrogen Bond Acceptors 1 (Ether Oxygen)[5]
Topological Polar Surface Area 9.2 Ų[5]

The structure of this compound is fundamental to its function. The long alkyl chain provides a non-polar character, the phenyl group offers interactions with aromatic analytes, and the ether linkage introduces a site for polar interactions.

Caption: Chemical Structure of this compound.

The Science of Separation: Mechanism and Selectivity

Separation in gas chromatography is governed by the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase[7]. The principle of "like dissolves like" is a useful starting point, where the polarity of the stationary phase should be matched to the analytes for effective separation[1]. This compound leverages a combination of intermolecular forces to achieve its unique selectivity.

  • Dispersive (Hydrophobic) Interactions: The C₈ alkyl (octyl) chain provides a significant non-polar character. This allows the stationary phase to retain non-polar analytes (e.g., alkanes) through van der Waals forces. For these compounds, the elution order generally follows their boiling points[1]. The octyl group increases the retention of apolar compounds compared to a phase with only a phenyl group[6][8].

  • π-π Interactions: The electron-rich phenyl ring is the source of the phase's most distinct selectivity. It can engage in π-π stacking interactions with analytes that also contain aromatic rings or unsaturated bonds[2][9]. This provides enhanced retention and selectivity for compounds like benzene derivatives, polycyclic aromatic hydrocarbons (PAHs), and other unsaturated molecules that would not be well-retained on a purely aliphatic phase of similar polarity[2].

  • Dipole-Dipole Interactions: The ether linkage (C-O-C) creates a permanent dipole moment in the stationary phase molecule. This allows it to interact with polar analytes that also possess dipole moments, such as ketones, esters, and ethers[3]. This interaction contributes to its "mid-polar" classification and broadens its applicability beyond just non-polar or aromatic compounds.

Separation_Mechanisms cluster_SP This compound Stationary Phase cluster_Analytes Analytes SP Octyl-Ph-O Alkane Non-Polar (e.g., Decane) Alkane->SP Dispersive (Hydrophobic) Aromatic Aromatic (e.g., Naphthalene) Aromatic->SP π-π Interactions Polar Polar (e.g., Acetophenone) Polar->SP Dipole-Dipole

Caption: Analyte interactions with the stationary phase.

Application Notes: Leveraging Unique Selectivity

The tripartite interaction mechanism of this compound makes it a versatile phase suitable for a range of applications where traditional columns fall short.

  • Analysis of Aromatic Compounds: This phase is an excellent choice for the separation of aromatic isomers (e.g., xylenes, cresols) or for resolving complex mixtures of PAHs. The π-π interactions provide a selectivity that is orthogonal to that of non-polar phases, often changing the elution order and resolving co-eluting peaks[9].

  • Environmental and Industrial Analysis: It can be used for the analysis of moderately polar industrial chemicals such as phenols, plasticizers (phthalates), and aromatic ethers[9][10]. Its unique selectivity makes it a strong candidate for a confirmation column to verify results obtained on a primary, non-polar column[6][8].

  • Drug Development: In pharmaceutical analysis, many drug molecules and their metabolites are aromatic and possess some degree of polarity. This stationary phase can be effective in separating active pharmaceutical ingredients (APIs) from related substances and impurities, especially where C18 or C8 phases in liquid chromatography show insufficient resolution[11].

Example Application: Separation of a Mixed-Analyte Standard

A column coated with this compound would be expected to resolve a mixture containing non-polar, aromatic, and polar compounds. The elution order would be a function of both boiling point and specific interactions with the phase.

CompoundClassPrimary InteractionExpected Relative Retention
n-DecaneNon-polar AlkaneDispersiveLow-Medium
TolueneAromaticπ-π, DispersiveMedium
AcetophenonePolar, AromaticDipole-Dipole, π-πMedium-High
NaphthalenePolycyclic AromaticStrong π-πHigh
n-OctylphenolPolar, AromaticDipole-Dipole, π-πVery High

Protocols for Implementation

Successful use of an this compound column requires proper installation, conditioning, and method development.

Protocol 1: Column Installation

Proper installation is crucial to prevent leaks and ensure high column efficiency.

  • Preparation: Cool all heated GC zones (inlet, oven, detector) to below 40°C. Turn off detector gases, especially hydrogen[12].

  • Column Inspection: Carefully remove the new column from its box. Visually inspect the ends for any damage.

  • Fitting Placement: Slide the appropriate column nut and ferrule (graphite or vespel/graphite) onto the injector end of the column, about 15-20 cm from the end[13].

  • Column Cut: Using a ceramic scoring wafer or diamond-tipped cutter, score the tubing about 1 cm from the very end and make a clean, square break. This removes any ferrule fragments that may have entered the column[14]. Inspect the cut with a magnifier to ensure it is perpendicular and free of burrs[14].

  • Injector Installation: Consult your GC instrument manual for the correct column insertion distance into the injector. Insert the column to this depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench[14]. Do NOT overtighten.

  • Carrier Gas Purge: Turn on the carrier gas and set the head pressure or flow rate to your method's setpoint. Verify flow by submerging the detector end of the column in a vial of isopropanol and observing a steady stream of bubbles[13]. Allow the carrier gas to purge the column at ambient temperature for 15-30 minutes to remove all oxygen before heating[12][15].

  • Leak Check: Use an electronic leak detector to check the fitting at the injector. Never use liquid leak detectors on capillary column fittings , as the liquid can be drawn into the system and cause contamination[15].

Protocol 2: Column Conditioning

Conditioning removes residual solvents and impurities from the manufacturing process and prepares the phase for analysis.

  • Initial Setup: Ensure the column is installed in the injector but leave the detector end of the column disconnected and free in the oven[12]. This prevents contamination of the detector during conditioning.

  • Set Flow: Establish the normal operating flow rate for the carrier gas[13].

  • Temperature Program:

    • Set the initial oven temperature to 40°C.

    • Program a temperature ramp of 5-10°C/minute up to the conditioning temperature.

    • Crucially, the conditioning temperature should be at least 20°C below the column's maximum operating temperature. For phases with octyl and phenyl substituents, a conservative maximum operating temperature is around 280°C, suggesting a conditioning temperature of no more than 260°C to minimize column bleed[6][8].

  • Hold and Stabilize: Hold the column at the conditioning temperature for 1-2 hours, or overnight for thicker film columns, until the baseline is stable[14][15]. A stable baseline can be confirmed by connecting the column to the detector after an initial conditioning period and observing the detector signal.

  • Final Installation: Cool the oven, turn off carrier gas flow, and install the column into the detector using the same proper cutting and fitting procedure as for the injector.

  • Final Check: Restore gas flow and briefly heat the oven to confirm a stable, low-bleed baseline before running samples.

Protocol 3: Method Development Workflow

This workflow provides a logical progression for developing a new separation method.

Method_Development_Workflow start Define Analytes (Polarity, BP, Aromaticity) setup Install & Condition Column (See Protocols 1 & 2) start->setup initial_run Perform Initial Scout Run (e.g., 50-260°C at 10°C/min) setup->initial_run evaluate Evaluate Chromatogram: - All peaks eluted? - Sufficient resolution? initial_run->evaluate optimize_ramp Adjust Temp. Ramp Rate - Slower for better resolution - Faster for quicker analysis evaluate->optimize_ramp Resolution Issue optimize_iso Adjust Initial/Final Temps - Lower initial temp for early peaks - Higher final temp for late peaks evaluate->optimize_iso Elution Issue optimize_flow Optimize Carrier Gas Flow (Van Deemter Plot principles) evaluate->optimize_flow Efficiency Issue validate Validate Method (Repeatability, Linearity, LOD/LOQ) evaluate->validate Good Separation optimize_ramp->initial_run optimize_iso->initial_run optimize_flow->initial_run

Caption: Logical workflow for GC method development.

Typical Starting Conditions:

ParameterRecommended SettingRationale
Carrier Gas Helium or HydrogenProvides high efficiency.
Average Linear Velocity He: 30-40 cm/s; H₂: 40-50 cm/sOptimal for balancing speed and resolution.
Injector Temperature 250°CEnsures complete vaporization without analyte degradation.
Detector Temperature 280°CPrevents condensation of analytes in the detector.
Oven Program 50°C (hold 2 min), ramp 10°C/min to 260°C (hold 5 min)A robust general-purpose starting point.

Advantages and Limitations

Advantages:

  • Unique Selectivity: Provides an alternative separation mechanism to standard phases, which is invaluable for resolving difficult co-elutions[6][9].

  • Broad Applicability: Effective for a wide range of moderately polar and aromatic compounds[3].

  • Enhanced Aromatic Retention: The phenyl group offers strong π-π interactions, making it ideal for the analysis of aromatic compounds[2][16].

Limitations:

  • Thermal Stability: Phenyl ether and related phases may exhibit higher column bleed and a lower maximum operating temperature (e.g., ~280°C) compared to highly stable polysiloxane phases[6][8]. Exceeding this limit can lead to rapid column degradation.

  • Not for Extreme Polarities: While versatile, it is not the optimal choice for highly polar compounds (e.g., diols, organic acids), which are better suited for WAX-type phases, or for very light, non-polar hydrocarbons, where a thick-film PDMS phase would be superior.

  • Oxygen Sensitivity: Like all stationary phases, it is sensitive to oxygen at high temperatures. A properly functioning oxygen trap in the carrier gas line is essential for long column lifetime[13].

References

  • Mayer, B. (2003). A 50% n-octylmethyl, 50% diphenyl-polysiloxane as stationary phase with unique selectivity for gas chromatography. PubMed. [Link]

  • Pharma Growth Hub. (2023). Phenyl Columns. YouTube. [Link]

  • Shimadzu. GC Column Guidebook. [Link]

  • MAC-MOD Analytical. Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. [Link]

  • Holes, V. (1987).
  • Mayer, B. (2004). A 50% n-octylmethyl, 50% diphenyl-polysiloxane as stationary phase with unique selectivity for gas chromatography. ResearchGate. [Link]

  • Phenomenex. GC COLUMN CARE GUIDE. [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74558, Octyl phenyl ether. [Link]

  • Van der Hoeven, R. A., et al. (1999). Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals. PubMed. [Link]

  • CP Lab Safety. This compound, min 98% (GC), 10 ml. [Link]

  • Phenomenex. Gas Chromatography (GC) Column Conditioning, Testing and Checks. [Link]

  • Restek Corporation. How to Condition a New Capillary GC Column. [Link]

  • Agilent Technologies. (2010). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. [Link]

  • Phenomenex. (2024). Stationary Phases in Gas Chromatography: Types and Key Insights. [Link]

  • Shimadzu. (2011). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • Greyhound Chromatography. GC Column Selection Guide. [Link]

  • Matei, V., Comănescu, I., & Borcea, A. F. (2012). Stationary Phases. In Gas Chromatography. IntechOpen. [Link]

  • LCGC International. (2022). Agilent Column for Analysis of Polar Compounds. [Link]

  • LCGC International. (2024). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. [Link]

  • Agilent Technologies. Conditioning Capillary and Packed Columns for a 6890 Gas Chromatograph. [Link]

  • Jain, A. (2021). What GC columns would be recommended to analyze polar and non-polar compounds in a gas? ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Queen's University Belfast. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [Link]

  • LibreTexts Chemistry. (2021). 27.3: Gas Chromatographic Columns and Stationary Phases. [Link]

  • Google Patents. (2014).
  • Luan, H., et al. (2018). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Google Patents. (2004). CN1522999A - Process for continuous synthesizing octyl phenol.
  • Eguchi, A., et al. (2011). Optimisation of the analytical method for octa-, nona- and deca-brominated diphenyl ethers using gas chromatography–quadrupole. SciSpace. [Link]

Sources

application in textile and dye industry as an emulsifier

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Emulsifiers in the Textile and Dye Industry

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Emulsifiers in Textile Processing

In the intricate world of textile manufacturing, the transformation of raw fibers into finished, high-quality fabrics is a journey involving numerous chemical and mechanical processes. A significant challenge throughout this journey is the inherent immiscibility of oil-based and water-based substances, which are both ubiquitously used. Emulsifiers are indispensable chemical agents that bridge this gap.[1] These sophisticated molecules, also known as surfactants, enable the formation of stable mixtures of otherwise incompatible liquids, ensuring the uniform application of dyes, softeners, and other finishing agents.[1][2]

Proper emulsification is not merely a matter of mixing; it is fundamental to quality and efficiency.[1] Poorly formed or unstable emulsions can lead to a host of defects, including uneven dyeing, spotting, poor color fastness, and inconsistent fabric feel.[2][3] Conversely, a well-designed emulsifier system reduces chemical waste, lowers energy consumption by improving process efficiency, and ultimately enhances the aesthetic and functional value of the final textile product.[1] This guide provides researchers, scientists, and development professionals with an in-depth understanding of the principles, selection, and practical application of emulsifiers across key stages of textile and dye processing.

Core Principles of Emulsification

Mechanism of Action

Emulsifiers are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) "head" and a hydrophobic or lipophilic (oil-attracting) "tail".[4] When introduced into an oil and water system, they naturally migrate to the interface between the two liquids. Here, they orient themselves with their hydrophilic heads in the water phase and their lipophilic tails in the oil phase. This action reduces the interfacial tension—the natural force that causes oil and water to separate.[4] By lowering this tension and forming a stable film around the dispersed droplets (either oil-in-water or water-in-oil), the emulsifier prevents the droplets from coalescing, resulting in a stable mixture known as an emulsion.[4][5]

EmulsificationMechanism Fig 1: Emulsifier molecules at an oil-water interface. cluster_oil Oil Droplet cluster_water Water (Continuous Phase) Oil Water p1 h1 H p1->h1 Lipophilic Tail p2 h2 H p2->h2 p3 h3 H p3->h3 p4 h4 H p4->h4  Hydrophilic Head EmulsifierSelection cluster_exp Key Considerations Start Start: Define Application Process Identify Process (Scouring, Dyeing, Finishing) Start->Process Fiber Identify Fiber Type (Cotton, Polyester, Blend) Process->Fiber Oil Characterize Oil Phase (Mineral Oil, Silicone, Dye Carrier) Fiber->Oil HLB Determine Required HLB (O/W or W/O emulsion?) Oil->HLB Ionic Select Ionic Class (Anionic, Cationic, Non-ionic) HLB->Ionic Test Lab-Scale Stability Test (pH, Temp, Electrolyte) Ionic->Test Test->Ionic Unstable   Optimize Optimize Concentration Test->Optimize  Stable End Final Formulation Optimize->End exp1 Process dictates function: Scouring -> Detergency (HLB 13-15) Finishing -> Emulsification (HLB 8-13) exp2 Fiber dictates ionic type: Cotton (-) -> Cationic (+) Softeners General -> Non-ionic for compatibility exp3 Conditions dictate stability: High pH/Temp -> Non-ionic High Salt -> Non-ionic

Sources

use of Triton X-100 (octylphenol ethoxylate) in cell lysis buffers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Triton X-100 for Cell Lysis

Introduction: The Critical First Step in Cellular Analysis

For researchers, scientists, and drug development professionals, the successful extraction of intracellular components is the bedrock of countless downstream applications. Cell lysis, the process of disrupting the cell membrane to release these components, is a critical initial step where the choice of methodology can profoundly influence the yield, purity, and functional integrity of the target molecules. Detergents, or surfactants, are indispensable tools in this process, and among them, Triton X-100 stands out as one of the most widely used non-ionic detergents for its efficacy and mild, non-denaturing properties.[1]

This guide provides a comprehensive overview of Triton X-100, delving into its mechanism of action, offering detailed protocols for its use in lysis buffers, and discussing critical considerations for experimental design. Our objective is to equip you with the technical knowledge and practical insights required to optimize your cell lysis procedures for reliable and reproducible results.

Understanding Triton X-100: Properties and Mechanism

Triton X-100 is a non-ionic surfactant belonging to the octylphenol ethoxylate family.[2] Its widespread use stems from its ability to effectively solubilize cell membranes while generally preserving the native structure and function of proteins, making it an excellent choice for applications like immunoprecipitation and enzyme assays.[3][4]

The key to its function lies in its amphipathic nature: it possesses a hydrophilic polyethylene oxide head and a hydrophobic hydrocarbon tail.[5] This structure allows Triton X-100 monomers to partition into the lipid bilayer of the cell membrane.[3][6] As the concentration increases beyond a critical point—the Critical Micelle Concentration (CMC)—these monomers aggregate to form micelles, which are highly effective at solubilizing membrane lipids and proteins, leading to cell lysis.[5][7]

Key Physicochemical Properties of Triton X-100

PropertyValueSource(s)
Detergent Class Non-ionic, Non-denaturing[3][8]
Average Molecular Weight ~647 g/mol [8][9]
Critical Micelle Conc. (CMC) 0.2-0.33 mM (~0.0155% w/v)[8][10][11]
Aggregation Number ~140[8]
Micelle Molecular Weight ~90,000 g/mol [8]
Cloud Point 64°C[8]
Dialyzable No[8][12]

The process of membrane solubilization by detergents like Triton X-100 is generally understood to occur in three stages as the detergent-to-lipid ratio increases:

  • Partitioning: At low concentrations (below the CMC), detergent monomers insert themselves into the lipid bilayer without destroying its integrity.[3][6]

  • Membrane Saturation & Lysis: As the concentration approaches and exceeds the CMC, the membrane becomes saturated with detergent molecules, leading to the disruption of the bilayer and the formation of pores. This compromises membrane integrity, causing cell lysis.[3][7]

  • Solubilization: At higher detergent concentrations, the lipid bilayer is completely disrupted, forming mixed micelles containing lipids, membrane proteins, and detergent molecules.[3]

G cluster_0 Stage 1: Partitioning (Detergent < CMC) cluster_1 Stage 2: Lysis (Detergent ≥ CMC) cluster_2 Stage 3: Solubilization (Detergent >> CMC) s1_membrane Lipid Bilayer with Inserted Triton X-100 Monomers s2_lysis Membrane Disruption & Pore Formation s1_membrane->s2_lysis Increasing Detergent Conc. s3_micelles Formation of Mixed Micelles (Protein-Lipid-Detergent) s2_lysis->s3_micelles Increasing Detergent Conc. G start Start: Cultured Cells wash 1. Wash Cells with cold PBS start->wash lyse 2. Add Lysis Buffer (on ice) wash->lyse incubate 3. Incubate & Scrape (if adherent) lyse->incubate collect 4. Collect Lysate incubate->collect clarify 5. Centrifuge to pellet debris collect->clarify supernatant 6. Collect Supernatant (Cleared Lysate) clarify->supernatant end Proceed to Downstream Application supernatant->end

Caption: A typical experimental workflow for cell lysis.

Protocol 1: General Lysis of Adherent Mammalian Cells

This protocol is suitable for preparing whole-cell lysates for applications like Western blotting.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.

  • Protease/Phosphatase Inhibitor Cocktail (add fresh to lysis buffer before use).

  • Cell scraper.

Procedure:

  • Grow cells to the desired confluency (typically 80-90%) in a culture dish.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 0.5 mL for a 10 cm dish).

  • Incubate the dish on ice for 5-10 minutes.

  • Using a cell scraper, scrape the cells off the dish into the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Optional: To reduce viscosity from DNA, sonicate the lysate briefly on ice or pass it through a 23G needle. [13]9. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • The lysate is now ready for protein quantification and downstream analysis. Store at -80°C for long-term use.

Protocol 2: Lysis for Immunoprecipitation (IP / Co-IP)

This protocol uses a milder lysis buffer to preserve protein-protein interactions.

Materials:

  • PBS, ice-cold

  • IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol. [14](Note: Some protocols recommend 0.1-0.5% Triton X-100 for Co-IP to better preserve weaker interactions). [14]* Protease/Phosphatase Inhibitor Cocktail (add fresh).

  • Cell scraper.

Procedure:

  • Follow steps 1-7 from Protocol 1, using the IP Lysis Buffer.

  • Maintain constant gentle agitation (e.g., on a rocker) for 30 minutes at 4°C. [15]3. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the cleared supernatant to a new tube. This lysate is now optimized for subsequent immunoprecipitation steps, as the non-denaturing nature of Triton X-100 helps maintain native protein conformations and interactions. [16][17]

Protocol 3: Lysis of Bacterial Cells (E. coli)

Bacterial lysis with Triton X-100 requires an enzymatic component to break down the peptidoglycan cell wall.

Materials:

  • Bacterial Lysis Buffer: 50 mM Sodium Phosphate (pH 8.0), 300 mM NaCl, 1% Triton X-100.

  • Lysozyme (add fresh to ~1 mg/mL).

  • DNase I (add fresh to ~5 µg/mL).

  • Protease Inhibitors (add fresh).

Procedure:

  • Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Bacterial Lysis Buffer containing freshly added lysozyme, DNase I, and protease inhibitors. [18][19]3. Incubate on ice for 30 minutes with occasional vortexing. The solution will become viscous as DNA is released.

  • Sonicate the lysate on ice to complete lysis and shear the DNA until the viscosity is reduced.

  • Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C to pellet insoluble debris.

  • Collect the supernatant for further purification or analysis.

Critical Considerations and Limitations

  • Downstream Assay Compatibility: Triton X-100 can interfere with the Bradford protein assay by reacting with the Coomassie dye. [20]If using this assay, ensure the final detergent concentration in the sample is below the tolerance limit of the specific reagent (often <0.1%), which may require diluting the lysate. [20][21]It also significantly interferes with mass spectrometry analysis. [12]* Incomplete Lysis: Triton X-100 is a mild detergent and may not efficiently solubilize all cellular structures. It is known to be ineffective at lysing nuclear membranes or solubilizing proteins within lipid rafts and insoluble aggregates. [16][13]For complete cell disruption, including the nucleus, a stronger buffer like RIPA (which contains ionic detergents) may be necessary. [16][22]* Regulatory Status (REACH): Degradation products of Triton X-100 have been identified as endocrine disruptors with environmental toxicity. [23][24]Consequently, its use has been heavily restricted in the European Union under the REACH regulation. [25][26]Researchers in the EU or those collaborating with EU-based entities should actively seek and validate suitable alternatives. [23][25][27]

Conclusion

Triton X-100 remains a powerful and versatile tool for cell lysis in research and development. Its mild, non-denaturing action is invaluable for applications requiring the preservation of protein structure and function. By understanding its chemical properties, mechanism of action, and the role of other components in a lysis buffer, scientists can design robust and reproducible protocols. However, awareness of its limitations, particularly regarding downstream assay compatibility and evolving environmental regulations, is essential for making informed decisions in the modern laboratory.

References

  • NovoPro Bioscience Inc. (2023). Detergent types and critical micelle concentrations (CMC). NovoPro Bioscience. [Link]

  • ResearchGate. (2015). How does triton x-100 lyse the bacterial cell wall?. ResearchGate. [Link]

  • ABM Inc. (n.d.). Triton™ X-100 Surfact-Amps™ Detergent Solution. ABM. [Link]

  • Fivephoton Biochemicals. (n.d.). Immunoprecipitation Buffer w/ Triton X-100 (TIB-1). Fivephoton Biochemicals. [Link]

  • Revista Desafio Online. (2016). Determination of the Critical Micelle Concentration of Triton X-100 Using the Compound 3-(benzoxazol-2-yl). Revista Desafio Online. [Link]

  • Bioprocess Online. (2024). Research Explores Alternative To EU-Banned Triton X-100. Bioprocess Online. [Link]

  • ResearchGate. (2019). Appropriate lysis buffer for immunoprecipitation?. ResearchGate. [Link]

  • Scribd. (n.d.). Lysis Protocol With Tritonx-100. Scribd. [Link]

  • protocols.io. (2022). Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells. protocols.io. [Link]

  • Croda Pharma. (2024). Next-generation Triton™ X-100 replacements for pharmaceutical bioprocessing. Croda Pharma. [Link]

  • National Institutes of Health. (2019). The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements. NIH. [Link]

  • Croda Pharma. (2024). Sustainable compendial grade GMP detergent substitutes for Triton™ X-100. Croda Pharma. [Link]

  • antibodies-online.com. (n.d.). IP Buffer w/ Triton X-100. antibodies-online.com. [Link]

  • Hindawi. (2011). The utilization of Triton X-100 for enhanced two-dimensional liquid-phase proteomics. Hindawi. [Link]

  • News-Medical.net. (2019). An Overview of the Protocol for Red Cell Lysis. News-Medical.net. [Link]

  • BDO. (2022). Regulations in the European Union for the Use of Triton X-100 in the Pharmaceutical Industry. BDO. [Link]

  • Advansta. (2014). Which Detergent Lysis Buffer Should You Use?. Advansta Inc. [Link]

  • National Institutes of Health. (n.d.). Cellular lysis of Streptococcus faecalis induced with triton X-100. NIH. [Link]

  • ResearchGate. (2022). What's the difference between digitonin and Triton x-100 in cell lysis buffer?. ResearchGate. [Link]

  • PNAS. (n.d.). Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM). PNAS. [Link]

  • protocols.io. (2014). Immunoprecipitation / coimmunoiprecipitation (IP / Co-IP) {biochemistry}. protocols.io. [Link]

  • Patsnap. (2025). How Triton X-100 Facilitates Cellular Nucleus Isolation. Patsnap. [Link]

  • Univar Solutions. (n.d.). TRITON™ X-100 Surfactant. Univar Solutions. [Link]

  • ResearchGate. (2023). The question is regarding Triton X-100 percentage that should be included in extraction buffer to extract enzymes from a plant material?. ResearchGate. [Link]

  • ResearchGate. (2016). What is the best concentration of Triton X-100 that can be used to lyse murine macrophage (e.g J774.2)?. ResearchGate. [Link]

  • Protocol Online. (2014). Mammalian Cell Lysis Buffer Triton-X100 Content. Protocol Online. [Link]

  • Scribd. (n.d.). Lysis Protocol With Tritonx-100 | PDF. Scribd. [Link]

  • Dow. (n.d.). TRITON™ X-100 Surfactant. Dow. [Link]

  • National Institutes of Health. (2023). Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. NIH. [Link]

  • SnowPure. (n.d.). Sigma Product Information Sheet TRITON X-100™. SnowPure. [Link]

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Application Notes & Protocols: The Strategic Use of n-Octyl Phenyl Ether in Advanced Cleaning Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of n-Octyl Phenyl Ether (CAS: 1818-07-1), a nonionic surfactant and solvent, detailing its application in the formulation of high-performance cleaning agents. We will explore its fundamental physicochemical properties, mechanism of action, and synergistic potential with other formulation components. Detailed protocols are provided for the development, performance evaluation, and quality control of cleaning agents incorporating this versatile molecule. This document is intended for researchers, formulation chemists, and product development professionals in the household, industrial, and institutional cleaning sectors.

Introduction: Understanding this compound

This compound, also known as n-octyloxybenzene, is an organic compound characterized by an octyl group and a phenyl group linked by an ether bond. This structure imparts amphiphilic properties, positioning it as a highly effective nonionic surfactant and solvent in various cleaning applications.[1] Unlike its more complex relatives, the octylphenol ethoxylates (OPEs), this compound possesses a simpler molecular architecture, which offers distinct advantages in solvency and formulation compatibility. Its primary function in a cleaning formulation is to reduce the surface tension of water, emulsify oils and greases, and enhance the wetting of surfaces, thereby facilitating the removal of soil.

The molecule's efficacy stems from its dual nature: a hydrophobic part (the octyl chain and phenyl ring) that readily interacts with oils, greases, and other non-polar soils, and a mildly hydrophilic part (the ether linkage) that provides some affinity for water.

Physicochemical Properties

A clear understanding of this compound's properties is fundamental to its effective application in formulations.

PropertyValueReference(s)
CAS Number 1818-07-1[2][3]
Molecular Formula C₁₄H₂₂O[2][3]
Molecular Weight 206.33 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][3]
Purity min. 98% (GC)[2][3]
Specific Gravity ~0.91[3]
Refractive Index ~1.49[3]
Solubility Soluble in various organic solvents; low solubility in water
Synonyms n-Octyloxybenzene
Mechanism of Action in Cleaning

The cleaning power of this compound is rooted in its surfactant behavior. At a specific concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), its molecules spontaneously aggregate to form micelles.

  • Surface Tension Reduction: Individual molecules migrate to the air-water and soil-water interfaces, disrupting the cohesive energy of water molecules and significantly lowering surface tension. This allows the cleaning solution to spread more easily and penetrate into the soil.

  • Wetting: By lowering surface tension, the solution can more effectively wet surfaces, displacing air and ensuring intimate contact with the soil.

  • Emulsification & Solubilization: The hydrophobic tails of the this compound molecules penetrate oily and greasy soils. As micelles form, they encapsulate the non-polar soil within their hydrophobic core, lifting it from the surface and dispersing it into the cleaning solution as a stable emulsion, which can then be rinsed away.[4]

Caption: Micellar action of this compound in soil removal.

Application Notes for Formulators

This compound is a versatile component suitable for a range of cleaning products, from household surface cleaners to heavy-duty industrial degreasers.[5][6] Its effectiveness is often enhanced when used in combination with other surfactants, builders, and solvents.

Hard Surface Cleaning (Household & Institutional)

In all-purpose cleaners, this compound acts as a potent wetting agent and grease cutter. It is particularly effective on common kitchen soils. Due to its low water solubility, it is often used with a co-solvent or hydrotrope to ensure stability in aqueous formulations.

Example Formulation: All-Purpose Cleaner

IngredientFunctionWt%
Deionized WaterCarrierto 100
Tetrasodium EDTABuilder / Chelating Agent1.0 - 3.0
This compound Surfactant / Degreaser 2.0 - 5.0
Lauryl Dimethylamine OxideCo-surfactant / Foam Booster1.0 - 4.0
Propylene Glycol n-Butyl Ether (PnB)Co-solvent / Coupling Agent2.0 - 6.0
Sodium CarbonateBuilder / Alkalinity0.5 - 1.5
Fragrance & DyeAestheticsq.s.
PreservativeStabilityq.s.

Formulator's Insight: The combination of this compound with an amine oxide co-surfactant creates a synergistic effect, enhancing grease removal while improving foam stability.[7] The glycol ether co-solvent is crucial for maintaining a clear, stable solution and boosting cleaning performance.[6]

Industrial & Heavy-Duty Degreasing

For more demanding applications such as engine degreasing or cleaning industrial machinery, this compound can be used at higher concentrations in either aqueous or solvent-based systems.[8] Its strong solvency for oils and greases makes it a primary choice for these challenging tasks.

Example Formulation: Water-Based Heavy-Duty Degreaser

IngredientFunctionWt%
Deionized WaterCarrierto 100
Sodium MetasilicateBuilder / Alkalinity3.0 - 7.0
This compound Surfactant / Degreaser 5.0 - 10.0
Alcohol Ethoxylate (e.g., C9-11 6EO)Co-surfactant2.0 - 5.0
Dipropylene Glycol Methyl Ether (DPM)Solvent3.0 - 8.0
Sodium Xylene Sulfonate (40%)Hydrotrope2.0 - 6.0

Formulator's Insight: In this high-alkalinity formulation, this compound provides the primary degreasing action. The alcohol ethoxylate aids in wetting and provides detergency for a broader range of soils. The hydrotrope (SXS) is essential to keep the high concentration of surfactants and solvents coupled in the aqueous phase, preventing separation.

Experimental Protocols

The following protocols provide step-by-step methodologies for formulating with and evaluating this compound.

start Start: Define Cleaning Objective formulate Protocol 1: Formulation of Cleaning Agent start->formulate eval_perf Protocol 2 & 3: Performance Evaluation (Surface Tension, Wetting) formulate->eval_perf optimize Optimize Formulation eval_perf->optimize Performance Met? qc Protocol 4: Quality Control (HPLC Analysis) finish End: Final Formulation Specification qc->finish optimize->formulate No optimize->qc Yes

Caption: Workflow for formulation development and validation.
Protocol 1: Formulation of a Heavy-Duty Degreaser

Objective: To prepare a 1000g batch of the water-based heavy-duty degreaser from section 2.2.

Materials:

  • Primary mixing vessel (2000 mL beaker)

  • Overhead stirrer with propeller blade

  • Weighing balance (accuracy ±0.01g)

  • Deionized water

  • Sodium Metasilicate

  • This compound (CAS 1818-07-1)

  • Alcohol Ethoxylate (C9-11 6EO)

  • Dipropylene Glycol Methyl Ether (DPM)

  • Sodium Xylene Sulfonate (40% solution)

Procedure:

  • Charge Water: Add 690g (69.0%) of deionized water to the mixing vessel. Begin agitation at a moderate speed (200-300 RPM) to create a vortex.

  • Add Builder: Slowly add 50g (5.0%) of sodium metasilicate to the vortex. Allow it to dissolve completely. Causality Note: Adding the builder to water first prevents potential hydrolysis of other components and ensures it is fully dissolved before surfactants are introduced.

  • Premix Surfactants & Solvents: In a separate beaker, combine 70g (7.0%) of this compound, 40g (4.0%) of Alcohol Ethoxylate, and 50g (5.0%) of DPM. Mix until homogeneous. This is the organic phase.

  • Add Hydrotrope: Slowly add 100g (10.0%) of the 40% Sodium Xylene Sulfonate solution to the main mixing vessel.

  • Emulsify Organic Phase: Slowly add the organic phase from step 3 into the main vessel vortex. Increase mixing speed if necessary to maintain a good vortex and ensure proper emulsification.

  • Mix to Uniformity: Continue mixing for 15-20 minutes until the solution is clear and uniform.

  • Final QC: Measure the pH and specific gravity of the final product to ensure it meets specifications.

Protocol 2: Performance Evaluation - Surface Tension & CMC

Objective: To determine the critical micelle concentration (CMC) of this compound, which indicates its efficiency as a surfactant.

Equipment:

  • Surface Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1000 mg/L stock solution of this compound in deionized water. A co-solvent like isopropanol (at <1%) may be needed to aid initial dissolution.

  • Prepare Dilutions: Create a series of dilutions from the stock solution, ranging from 1 mg/L to 500 mg/L.

  • Calibrate Tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using deionized water (~72 mN/m at 25°C).

  • Measure Surface Tension: Measure the surface tension of each dilution, starting with the most dilute solution and working up to the most concentrated. Ensure the ring or plate is thoroughly cleaned between measurements.

  • Plot Data: Plot surface tension (mN/m) on the y-axis versus the logarithm of the concentration on the x-axis.

  • Determine CMC: The plot will show a sharp decrease in surface tension followed by a plateau. The CMC is the concentration at the inflection point where the plateau begins.[9] The surface tension value at this plateau is the γCMC, indicating the minimum surface tension the surfactant can achieve.

Protocol 3: Quality Control - Concentration via HPLC

Objective: To verify the concentration of this compound in a finished product using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.[10][11]

Methodology:

  • Chromatographic System: Agilent 1200 series or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250mm, 5 µm particle size).[10]

  • Mobile Phase: Isocratic or gradient elution using a mixture of Methanol and Water. A typical starting point is 88:12 Methanol:Water.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detector: Fluorescence (Excitation: 221 nm, Emission: 308 nm) or UV-Vis (221 nm).[10]

  • Injection Volume: 10 µL.[10]

Procedure:

  • Prepare Standards: Prepare a series of standard solutions of this compound in methanol with known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Prepare Sample: Accurately weigh an amount of the cleaning product and dilute it with methanol to bring the expected concentration of this compound into the range of the calibration standards. The sample may require filtration (0.45 µm filter) before injection.

  • Generate Calibration Curve: Inject the standards and plot the peak area versus concentration to create a linear calibration curve.

  • Analyze Sample: Inject the prepared sample solution.

  • Quantify: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Safety, Handling, and Environmental Profile

4.1 Safety and Handling

Adherence to safety protocols is paramount when handling this compound and its formulations.

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and lab coats, to avoid contact with skin and eyes.[12]

  • Ventilation: Handle in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[13]

  • Storage: Store in a cool, dry, well-ventilated place away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[13][14] Keep containers tightly closed.[13]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[13] Prevent entry into waterways.[15]

4.2 Environmental Profile

While this compound itself is a specific molecule, it belongs to the broader class of alkylphenol derivatives. Related compounds, such as octylphenol and nonylphenol and their ethoxylates, have come under regulatory scrutiny due to their environmental impact.[4]

  • Toxicity: Octylphenol, a potential degradation product of related compounds, is known to be very toxic to aquatic organisms.[16]

  • Endocrine Disruption: Certain alkylphenols are recognized as endocrine disruptors, potentially affecting the hormonal systems of wildlife.[16][17]

  • Biodegradation: The biodegradation of alkylphenol-based surfactants can be slow, and some degradation intermediates are more toxic than the parent compound.[18]

Recommendation: Given the environmental concerns associated with the alkylphenol chemical class, it is crucial for formulators to use this compound responsibly. This includes minimizing its discharge into the environment and considering the complete lifecycle of the cleaning product. Formulators should consult local regulations and may consider exploring greener alternatives where feasible.

References

  • G-Biosciences. (2022, June 27). Safety Data Sheet - Octyl-Phenoxy-Polyethoxyethanol. [Link]

  • CP Lab Safety. This compound, min 98% (GC), 10 ml. [Link]

  • Liu, H., et al. (2023). Molecular Mechanism Study on the Effect of Microstructural Differences of Octylphenol Polyoxyethylene Ether (OPEO) Surfactants on the Wettability of Anthracite. Molecules, 28(15), 5869. [Link]

  • Google Patents. (2014).
  • Sharma, V. K., et al. (2009). Nonylphenol, octylphenol, and bisphenol-A in the aquatic environment: A review on occurrence, fate, and treatment. Journal of Environmental Science and Health, Part A, 44(5), 423-441. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Chemistry For Everyone. (2025, March 15). What Is Polyethylene Glycol Octylphenyl Ether Used For?[Link]

  • Szymczyk, K., et al. (2021). Synergistic Effect of Binary Surfactant Mixtures in Two-Phase and Three-Phase Systems. The Journal of Physical Chemistry B, 125(16), 4120-4131. [Link]

  • COLORCOM LTD. This compound, CasNo.1818-07-1. [Link]

  • Nehring, I., et al. (2018). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids. Ecological Chemistry and Engineering S, 25(3), 437-447. [Link]

  • Haz-Map. Polyethylene glycol mono(octylphenyl) ether. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74558, Octyl phenyl ether. [Link]

  • OSPAR Commission. (2002). OSPAR Background Document on Octylphenol. [Link]

  • EWG's Guide to Healthy Cleaning. Polyethylene glycol octylphenol ether; Substance. [Link]

  • Mackay, L. G., & Croft, M. Y. (1997). Determination of Nonylphenol and Octylphenol Ethoxylates in Effluent by Liquid Chromatography with Fluorescence Detection. Journal of AOAC International, 80(2), 401-406. [Link]

  • Minnesota Department of Health. (2022, June). Octylphenol and Groundwater. [Link]

  • IFF. Household, Industrial & Institutional Cleaners. [Link]

  • Ataman Kimya. OCTYL PHENOL ETHOXYLATE. [Link]

  • Dow Chemical Company. Study of alkylphenol ethoxylate-free ether sulfates for emulsion polymerization. [Link]

  • Maine Department of Environmental Protection. (2010, September). Nonylphenol and Nonylphenol Ethoxylates Support Document. [Link]

  • Zhang, L., et al. (2015). Interactions between sodium polyacrylate and mixed surfactants of polyoxyethylene tert-octyl phenyl ether and dodecyltrimethylammonium bromide. Physical Chemistry Chemical Physics, 17(24), 15995-16004. [Link]

  • Zhong, X., et al. (2022). Synergistic Mechanisms Between Nanoparticles and Surfactants: Insight Into NP–Surfactant Interactions. Frontiers in Chemistry, 10, 874052. [Link]

  • Al-Sawabha, H., et al. (2021). Exploring the effects of interactions between nonylphenol ethoxylate and ionic surfactants on interfacial and foaming properties. Journal of Molecular Liquids, 335, 116215. [Link]

  • Environment Agency (UK). (2003). Prioritisation of Alkylphenols for Environmental Risk Assessment. [Link]

  • EWG. GLYCOLS, POLYETHYLENE, MONO(P-OCTYLPHENYL) ETHER. [Link]

  • Dow Inc. Dow Hard Surface Care Kit. [Link]

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  • MDPI. (2026, January 8). New CdS–Bentonite Composites with Photocatalytic Properties. [Link]

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Application Notes and Protocols for Employing n-Octyl Phenyl Ether in Microemulsion Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the utilization of n-Octyl Phenyl Ether in the formulation and characterization of microemulsion systems. Microemulsions are thermodynamically stable, isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and often a co-surfactant.[1] Due to their unique properties, including high solubilization capacity for both lipophilic and hydrophilic compounds, ease of preparation, and long-term stability, microemulsions are of significant interest in drug delivery, nanoparticle synthesis, and various chemical processes.[1][2] This document elucidates the fundamental principles, detailed experimental protocols, and characterization techniques pertinent to the incorporation of this compound as a key component in microemulsion formulations.

Introduction to this compound in Microemulsions

This compound, also known as n-Octyloxybenzene, is an organic compound with the molecular formula C₁₄H₂₂O.[3] Its chemical structure, featuring a hydrophilic phenyl ether head group and a lipophilic octyl tail, imparts amphiphilic properties, making it a suitable candidate for use in microemulsion systems. While not a conventional surfactant, its molecular architecture allows it to function effectively as a co-surfactant or as part of the oil phase, influencing the interfacial film curvature and the overall stability of the microemulsion.

The primary roles of this compound in a microemulsion can include:

  • Co-surfactant: Working in conjunction with a primary surfactant, this compound can enhance the flexibility of the interfacial film, reduce interfacial tension, and expand the microemulsion region in the phase diagram.[4][5]

  • Oil Phase Component: Its properties can be leveraged as part of the oil phase to improve the solubilization of certain active pharmaceutical ingredients (APIs) or other lipophilic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₂O[3]
Molecular Weight 206.33 g/mol [3]
CAS Number 1818-07-1[3]
Appearance Colorless Liquid[3]
Specific Gravity 0.91[3]
Refractive Index 1.49[3]
Purity (typical) >98.0% (GC)[6]

Principles of Microemulsion Formulation

The formation of a microemulsion is a spontaneous process that occurs when the components are combined in the correct proportions.[7] The key to formulating a stable microemulsion is to achieve an optimal balance between the hydrophilic and lipophilic properties of the system, often characterized by the Hydrophilic-Lipophilic Balance (HLB) of the surfactants.[4] The selection of the primary surfactant, co-surfactant (such as this compound), oil phase, and aqueous phase is critical.

A common method for identifying the stable microemulsion region is the construction of a pseudo-ternary phase diagram.[7][8][9] This diagram maps the different phases formed by varying the concentrations of the oil, aqueous phase, and a fixed ratio of surfactant to co-surfactant (Sₘᵢₓ).

Experimental Protocols

Protocol 1: Construction of a Pseudo-Ternary Phase Diagram

This protocol outlines the water titration method to determine the concentration ranges of the oil phase, aqueous phase, and a surfactant/n-Octyl Phenyl Ether mixture (Sₘᵢₓ) that result in a stable microemulsion.

Objective: To identify the microemulsion existence region for a given system.

Materials:

  • Oil Phase: e.g., Isopropyl myristate (IPM), Ethyl oleate

  • Primary Surfactant: e.g., Tween 80, Cremophor EL

  • Co-surfactant: this compound

  • Aqueous Phase: Purified water, phosphate buffer

  • Glass vials (10 mL)

  • Magnetic stirrer and stir bars

  • Burette

Methodology:

  • Preparation of the Surfactant/Co-surfactant Mixture (Sₘᵢₓ):

    • Prepare different weight ratios of the primary surfactant and this compound (e.g., 1:1, 2:1, 3:1, 4:1).

    • Mix each ratio thoroughly until a homogeneous solution is obtained.

  • Titration:

    • For each Sₘᵢₓ ratio, prepare mixtures of the oil phase and the Sₘᵢₓ in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials.

    • Place each vial on a magnetic stirrer and begin gentle stirring.

    • Slowly titrate each mixture with the aqueous phase from a burette at a constant temperature.

    • Observe the mixture for visual changes. The endpoint of the titration is the point where the solution turns from turbid to transparent, indicating the formation of a microemulsion.

    • Record the amount of aqueous phase added to reach the endpoint.

  • Plotting the Phase Diagram:

    • Calculate the weight percentage of the oil, aqueous phase, and Sₘᵢₓ for each endpoint.

    • Plot these compositions on a ternary phase diagram using appropriate software (e.g., Origin, SigmaPlot). The three vertices of the triangle represent 100% of each component (Oil, Water, Sₘᵢₓ).

    • The area enclosed by the plotted points represents the microemulsion region.

Diagram 1: Experimental Workflow for Constructing a Pseudo-Ternary Phase Diagram

G cluster_0 Step 1: Sₘᵢₓ Preparation cluster_1 Step 2: Titration cluster_2 Step 3: Data Analysis a1 Weigh Primary Surfactant a3 Mix at various ratios (1:1, 2:1, etc.) a1->a3 a2 Weigh this compound a2->a3 b1 Prepare Oil/Sₘᵢₓ mixtures a3->b1 For each Sₘᵢₓ ratio b2 Titrate with Aqueous Phase b1->b2 b3 Observe for transparency b2->b3 c1 Calculate component percentages b3->c1 Record endpoint volumes c2 Plot on Ternary Diagram c1->c2 c3 Identify Microemulsion Region c2->c3

Caption: Workflow for pseudo-ternary phase diagram construction.

Protocol 2: Preparation of a Microemulsion Formulation

Objective: To prepare a stable microemulsion of a predetermined composition.

Materials:

  • Selected Oil Phase

  • Selected Primary Surfactant

  • This compound

  • Aqueous Phase

  • Active Pharmaceutical Ingredient (API) or substance to be encapsulated (optional)

  • Magnetic stirrer and stir bar

  • Beakers or flasks

Methodology:

  • Phase Preparation:

    • Oil Phase: If applicable, dissolve the lipophilic API in the selected oil phase. Add the predetermined amount of this compound to this mixture.

    • Aqueous Phase: If applicable, dissolve the hydrophilic API in the aqueous phase.

    • Surfactant: Add the primary surfactant to either the oil or aqueous phase, depending on its solubility, or prepare it as a separate component.

  • Microemulsion Formation:

    • Combine the oil phase and the surfactant (or Sₘᵢₓ).

    • Under gentle magnetic stirring, add the aqueous phase dropwise to the oil-surfactant mixture.

    • Continue stirring until a clear and transparent solution is formed, indicating the formation of a microemulsion. The formation should be spontaneous.[7]

Diagram 2: Logical Flow of Microemulsion Preparation

G A Select Components (Oil, Water, Surfactant, n-OPE) B Determine Ratios from Pseudo-Ternary Diagram A->B C Prepare Oil Phase (+ Lipophilic API) B->C D Prepare Aqueous Phase (+ Hydrophilic API) B->D E Combine Surfactant & n-OPE with Oil Phase C->E F Titrate with Aqueous Phase (Gentle Stirring) D->F E->F G Stable Microemulsion Formed F->G

Caption: Logical steps for preparing a microemulsion formulation.

Characterization of this compound Microemulsions

Once a microemulsion is formulated, it is essential to characterize its physicochemical properties to ensure stability and suitability for the intended application.[10]

Table 2: Key Characterization Techniques for Microemulsions

ParameterTechniquePrinciple and Significance
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter of the dispersed droplets. A narrow size distribution (low PDI) is desirable for stability and predictable performance.[7][10]
Zeta Potential Electrophoretic Light ScatteringIndicates the surface charge of the droplets, which is a key factor in predicting the long-term stability of the microemulsion. Higher absolute values suggest greater stability.[11]
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMProvides direct visualization of the droplet shape and size distribution.[10]
Conductivity ConductometerHelps to determine the type of microemulsion (o/w, w/o, or bicontinuous) based on the electrical conductivity of the system.[11]
Viscosity Rheometer/ViscometerMeasures the flow behavior of the microemulsion, which is important for processing and application.[11]
Refractive Index RefractometerA constant refractive index across the formulation indicates an isotropic system.[11]
Stability Studies Centrifugation, Freeze-Thaw Cycles, Temperature CyclingAssesses the physical stability of the microemulsion under stress conditions to predict its shelf life.

Applications in Drug Delivery and Nanoparticle Synthesis

Drug Delivery

Microemulsions formulated with this compound can serve as effective drug delivery systems for poorly water-soluble drugs.[1] The high interfacial area and the ability to incorporate both lipophilic and hydrophilic drugs make them versatile carriers. The presence of this compound can enhance the solubilization of certain drugs within the oil phase or at the interface.

Nanoparticle Synthesis

The nanometer-sized droplets of a microemulsion can act as "nanoreactors" for the synthesis of nanoparticles with controlled size and morphology.[11][12][13] By confining the reaction to the dispersed phase, the growth of the nanoparticles can be precisely controlled. This compound can influence the size and stability of these nanoreactors.

Diagram 3: Nanoparticle Synthesis in a Microemulsion

G Schematic of Nanoparticle Synthesis via Microemulsion cluster_0 Microemulsion System A Reactant A in Droplet 1 C Droplet Collision & Reactant Mixing A->C B Reactant B in Droplet 2 B->C D Nanoparticle Nucleation & Growth C->D E Stabilized Nanoparticle D->E

Caption: Nanoparticle synthesis within microemulsion nanoreactors.

Troubleshooting and Considerations

  • Phase Separation: If the system is not forming a stable microemulsion, consider adjusting the Sₘᵢₓ ratio, the type of primary surfactant, or the oil phase.

  • High Viscosity: This may indicate the formation of a liquid crystalline phase. Dilution or a change in component ratios may be necessary.

  • API Precipitation: Ensure the chosen microemulsion system has adequate solubilizing capacity for the intended API concentration.

Conclusion

This compound is a versatile component for the formulation of microemulsion systems, acting as an effective co-surfactant or as a constituent of the oil phase. By systematically constructing pseudo-ternary phase diagrams and employing rigorous characterization techniques, researchers can develop stable and effective microemulsions for a wide range of applications, from advanced drug delivery to controlled nanoparticle synthesis.

References

  • Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - MDPI. (URL: [Link])

  • SYNTHESIS OF NANOPARTICLES: MICROEMULSION METHOD - ResearchGate. (URL: [Link])

  • (PDF) Physico-chemical Characterization of Microemulsions Containing Plant Extract Using Non-ionic Surfactant - ResearchGate. (URL: [Link])

  • Microemulsion Route for the Synthesis of Nano-Structured Catalytic Materials. (URL: [Link])

  • (PDF) Nanoparticles Preparation Using Microemulsion Systems - ResearchGate. (URL: [Link])

  • Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery - Frontiers. (URL: [Link])

  • CO-SURFACTANTS AND WATER SYSTEM BY TERNARY PHASE DIAGRAM. (URL: [Link])

  • Role of Surfactant and Co-surfactant in Microemulsion: A Review - RJPT. (URL: [Link])

  • Identification of Phases of Various Oil, surfactant/ Co-Surfactants and Water System by Ternary Phase Diagram - PubMed. (URL: [Link])

  • Role of Surfactant and Co-surfactant in Microemulsion: A Review - RJPT. (URL: [Link])

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n-Octyl Phenyl Ether as a component in hydraulic fluids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to n-Octyl Phenyl Ether in High-Performance Hydraulic Fluids

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application of this compound as a high-performance component in advanced hydraulic fluids. This guide moves beyond simple data reporting to explain the causal relationships between the molecular structure of this compound and its functional benefits, providing field-proven insights and robust testing protocols for its evaluation.

Introduction: The Role of Synthetic Base Stocks in Modern Hydraulics

Modern hydraulic systems operate under increasingly severe conditions of high pressure, extreme temperatures, and extended drain intervals. These demands necessitate the use of hydraulic fluids formulated with high-performance synthetic base stocks. Phenyl ethers, a class of synthetic lubricants, are recognized for their exceptional thermal and oxidative stability.[1][2] this compound (CAS No. 1818-07-1), also known as n-Octyloxybenzene, is an alkylated phenyl ether that offers a unique combination of properties, making it a valuable component for formulating premium hydraulic fluids. Its molecular structure, featuring a stable phenyl ring and a flexible octyl chain, provides a strong foundation for lubricants designed for thermal robustness and lubricity.

This guide details the physicochemical properties of this compound, outlines its performance benefits in hydraulic fluid formulations, and provides comprehensive, step-by-step protocols for its evaluation based on established industry standards.

Physicochemical Properties of this compound

The fundamental properties of this compound are critical to its function as a lubricant component. These properties, summarized in the table below, dictate its behavior within a hydraulic fluid formulation.

PropertyValueReference
CAS Number 1818-07-1[3][4][5]
Molecular Formula C₁₄H₂₂O[3][4][6]
Molecular Weight 206.33 g/mol [3][4]
Appearance Colorless to Almost Colorless Liquid[3]
Boiling Point 134 °C @ 6 mmHg[6]
Flash Point 109 °C
Specific Gravity (20/20) 0.91[3]
Refractive Index 1.49[3]
Purity >98.0% (GC)[7]

Application Notes: Performance Advantages in Hydraulic Fluids

Incorporating this compound into a hydraulic fluid formulation can impart several key performance enhancements. The rationale for these benefits is rooted in its chemical structure.

Enhanced Thermal and Oxidative Stability

The ether linkage and the aromatic phenyl ring in the this compound molecule are inherently stable at elevated temperatures.[1] This structure resists thermal breakdown and oxidation, which are primary degradation pathways for conventional mineral oils. In a hydraulic system, this translates to:

  • Reduced Sludge and Varnish Formation: Minimizes the formation of deposits that can clog fine filters and interfere with valve operation.

  • Extended Fluid Life: The fluid maintains its performance characteristics for longer periods, even under high-temperature operation, reducing downtime and maintenance costs.

  • Suitability for Extreme Environments: Ideal for hydraulic systems operating in high-temperature sectors.[1]

Inherent Lubricity and Wear Protection

The long octyl chain provides a flexible, lubricating film that reduces friction between moving parts. While this compound provides good inherent lubricity, it also functions as a highly stable carrier for anti-wear (AW) and extreme pressure (EP) additives. Its solvency characteristics can help keep these additives in solution and prevent their premature degradation.

Hydrolytic Stability

Hydrolytic stability is a fluid's ability to resist chemical decomposition in the presence of water.[8] This is a critical parameter, as water contamination is a common issue in hydraulic systems. Unstable fluids can hydrolyze to form acidic byproducts, leading to corrosion and accelerated wear.[9] The ether linkage in this compound is generally resistant to hydrolysis, contributing to a longer service life for the fluid in applications where water ingress is a risk.[8][9]

Logical Framework: Structure-Function Relationship

The following diagram illustrates how the molecular components of this compound contribute to its key performance attributes in hydraulic fluids.

cluster_structure Molecular Structure of this compound cluster_performance Performance Characteristics in Hydraulic Fluids Structure C₆H₅-O-C₈H₁₇ Phenyl Phenyl Group (C₆H₅) Thermal High Thermal & Oxidative Stability Phenyl->Thermal Resists oxidation & thermal breakdown Ether Ether Linkage (-O-) Ether->Thermal Hydrolytic Good Hydrolytic Stability Ether->Hydrolytic Resists reaction with water Alkyl n-Octyl Chain (C₈H₁₇) Lubricity Inherent Lubricity & Additive Solvency Alkyl->Lubricity Provides lubricating film & flexibility Start Formulation Blending (Base Oil + n-OPE + Additives) Viscosity Viscosity @ 40°C & 100°C (ASTM D445) Start->Viscosity Stability Stability Testing Viscosity->Stability Thermal Thermal Stability (ASTM D2070) Stability->Thermal Heat Oxidative Oxidative Stability (RPVOT) (ASTM D2272) Stability->Oxidative Oxygen Hydrolytic Hydrolytic Stability (ASTM D2619) Stability->Hydrolytic Water Performance Performance Testing Thermal->Performance Oxidative->Performance Hydrolytic->Performance Wear Anti-Wear Properties (Vane Pump Test - ASTM D2882) Performance->Wear Compatibility Fluid Compatibility (ASTM D7752) Performance->Compatibility Corrosion Corrosion & Rust Prevention (ASTM D665, ASTM D130) Performance->Corrosion Report Final Performance Report & Data Analysis Wear->Report Compatibility->Report Corrosion->Report

Caption: Workflow for hydraulic fluid formulation and testing.

Protocol: Hydrolytic Stability Evaluation (ASTM D2619)
  • Objective: To determine the stability of the hydraulic fluid in the presence of water and a copper catalyst, simulating conditions that can lead to fluid degradation in a hydraulic system. [8][9]* Causality: This test is crucial because hydrolytically unstable fluids can form acidic and insoluble contaminants. [9]These contaminants cause corrosion, valve sticking, and changes in fluid viscosity, leading to system malfunction. [9]The presence of copper acts as a catalyst, accelerating potential degradation reactions and representing materials commonly found in hydraulic systems.

  • Methodology:

    • Preparation: Clean a pressure-type beverage bottle and a polished copper test specimen as per the ASTM D2619 standard.

    • Sample Mixture: In the bottle, combine 75 g of the test fluid (the formulation containing this compound) with 25 g of distilled water.

    • Assembly: Place the copper specimen into the fluid-water mixture.

    • Incubation: Seal the bottle and place it in an oven at 93°C (200°F) for 48 hours. The bottle is rotated at 5 rpm during this period.

    • Analysis (Aqueous Layer): After cooling, separate the water layer. Measure its acidity (neutralization number) according to ASTM D974.

    • Analysis (Fluid Layer): Measure the change in the fluid's viscosity at 40°C (ASTM D445).

    • Analysis (Copper Specimen): Measure the weight change of the copper specimen to determine corrosion.

    • Analysis (Insolubles): Determine the amount of insoluble sludge formed in the fluid.

  • Data Interpretation: A high-performance fluid will show minimal changes in all measured parameters: low acidity in the water layer, negligible viscosity change, minimal copper weight loss, and no significant sludge formation.

Protocol: Rotary Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
  • Objective: To evaluate the oxidative stability of the hydraulic fluid. This is an accelerated aging test that measures the fluid's resistance to oxidation under elevated temperature and pressure in the presence of a copper catalyst.

  • Causality: Oxidation is a primary degradation mechanism for lubricants. This test predicts the remaining useful life of a fluid by measuring the depletion of its antioxidant additives. [8]A longer induction time in the RPVOT directly correlates to a longer service life in the field.

  • Methodology:

    • Sample Preparation: A 50 g sample of the hydraulic fluid is placed in a glass container with 5 mL of distilled water and a polished copper catalyst coil.

    • Test Conditions: The container is placed in a pressure vessel, which is then sealed and pressurized with pure oxygen to 90 psi.

    • Oxidation: The vessel is placed in a heated bath at 150°C and rotated at 100 rpm.

    • Endpoint Detection: The pressure inside the vessel is continuously monitored. The test ends when a rapid pressure drop of 25 psi from the maximum pressure is observed, indicating the consumption of antioxidant additives and the onset of rapid oxidation.

    • Data Recording: The time elapsed from the start of the test to this pressure drop is recorded in minutes.

  • Data Interpretation: The result is reported as the "RPVOT time" in minutes. A longer time indicates superior oxidative stability. This value can be compared against new oil specifications or used to track the degradation of in-service fluids.

Protocol: Vane Pump Wear Test (ASTM D2882)
  • Objective: To determine the anti-wear properties of the hydraulic fluid under conditions that simulate a hydraulic pump's operation. [10]* Causality: This is a direct performance test that evaluates the fluid's ability to protect critical components from wear. [10]The weight loss of the pump's ring and vanes provides a quantitative measure of the fluid's lubricating effectiveness. [10]* Methodology:

    • System Setup: A Vickers V104C or V105C vane pump is set up in a standardized hydraulic circuit. [10] 2. Fluid Circulation: Approximately 11.4 liters of the test fluid is circulated through the system for 100 hours. [10] 3. Operating Conditions: The test is run at a pressure of 13.79 MPa (2,000 psi), a speed of 1,200 rpm, and a fluid temperature of 65.6°C (150°F) for water-based fluids or as specified for synthetic fluids. [10] 4. Measurement: Before the test, the pump's cartridge ring and vanes are precisely weighed.

    • Post-Test Analysis: After 100 hours, the pump is disassembled, and the ring and vanes are cleaned and re-weighed.

  • Data Interpretation: The total weight loss of the ring and vanes is reported in milligrams. A lower weight loss indicates superior anti-wear protection. For many high-performance mineral and synthetic oils, a total weight loss of less than 50 mg is considered excellent. [10]

Conclusion

This compound is a high-performance synthetic fluid component that can significantly enhance the thermal, oxidative, and hydrolytic stability of advanced hydraulic fluids. Its unique molecular structure provides a robust foundation for formulations intended for demanding applications. By utilizing the standardized, self-validating protocols outlined in this guide, researchers and formulators can rigorously quantify the performance benefits of incorporating this compound, leading to the development of more durable, reliable, and efficient hydraulic fluids.

References

  • ASTM International. (2022). D7721 Standard Practice for Determining the Effect of Fluid Selection on Hydraulic System or Component Efficiency. ASTM International. [Link]

  • ASTM International. (2010). D4898-90(2010) Standard Test Method for Insoluble Contamination of Hydraulic Fluids by Gravimetric Analysis. ASTM International. [Link]

  • ASTM International. (2018). D7752 Standard Practice for Evaluating Compatibility of Mixtures of Hydraulic Fluids. ASTM International. [Link]

  • Totten, G. E. (Ed.). (2000). Test Methods on Hydraulic Fluids. In Handbook of Hydraulic Fluid Technology. CRC Press. [Link]

  • Savant Labs. (n.d.). Understanding Hydraulic Fluids. Savant Labs. [Link]

  • HYDAC. (2022). Hydraulic Oil Sampling and Analysis Guide: How to Choose the Right Test. HYDAC. [Link]

  • Spot On Hose and Fittings. (2024). Comprehensive Guide to Hydraulic Testing. Spot On Hose and Fittings. [Link]

  • Lube Magazine. (2021). How to check the compatibility of hydraulic fluids through laboratory testing. Lube Media. [Link]

  • Fubex Lubricants. (2024). How to Check Hydraulic Oil Quality. Fubex Lubricants. [Link]

  • PrepChem. (n.d.). Synthesis of octylphenyl ether. PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl phenyl ether. PubChem. [Link]

  • CP Lab Safety. (n.d.). This compound, min 98% (GC), 10 ml. CP Lab Safety. [Link]

  • MORESCO Corporation. (n.d.). Synthetic Lubricating Oils for Use as Lubricating Oil and as Grease Base Oils. MORESCO Corporation. [Link]

  • Google Patents. (n.d.). CN1522999A - Process for continuous synthesizing octyl phenol.
  • Chemistry For Everyone. (2024, March 15). What Is Polyethylene Glycol Octylphenyl Ether? [Video]. YouTube. [Link]

  • MDPI. (2022). Alkylated Polyphenyl Ethers as High-Performance Synthetic Lubricants. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing n-Octyl Phenyl Ether Concentration for Protein Solubilization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing n-Octyl Phenyl Ether (OPE) in protein solubilization protocols. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently extract and stabilize membrane proteins while maintaining their structural and functional integrity. Here, we will delve into the critical aspects of using OPE, from understanding its fundamental properties to troubleshooting common experimental hurdles.

Understanding this compound and its Mechanism

This compound is a non-ionic detergent widely used for the solubilization of membrane proteins.[1] Its amphipathic nature, possessing both a hydrophilic polyoxyethylene head group and a hydrophobic octylphenyl tail, allows it to disrupt the lipid bilayer and form mixed micelles with membrane proteins and lipids.[2] This process effectively extracts the protein from its native membrane environment into an aqueous solution, making it amenable to downstream applications such as purification and characterization.[2]

The key to successful solubilization lies in working above the detergent's Critical Micelle Concentration (CMC) .[2][3] Below the CMC, detergent molecules exist as monomers. As the concentration increases and surpasses the CMC, these monomers self-assemble into micelles.[3] It is these micelles that are crucial for encapsulating the hydrophobic domains of membrane proteins, thereby keeping them soluble in aqueous buffers.[4] The CMC of a detergent is not a fixed value and can be influenced by factors such as temperature, pH, and ionic strength of the buffer.[2][4]

Key Properties of this compound
PropertyValueReferences
Molecular Formula C₁₄H₂₂O[5][6][7][8]
Molecular Weight 206.33 g/mol [5][6][7][8]
CAS Number 1818-07-1[5][6][7][8]
Physical State Liquid[5][7]
Purity ≥98.0% (GC)[5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise during the use of this compound for protein solubilization.

Q1: How do I determine the optimal starting concentration of this compound for my protein?

A1: A good starting point is to use a concentration that is 2 to 5 times the Critical Micelle Concentration (CMC) of the detergent.[9] This ensures a sufficient number of micelles are available to solubilize the target protein.[9] However, the optimal concentration is protein-dependent and often requires empirical determination.[10] A recommended approach is to perform a small-scale screening experiment where you test a range of OPE concentrations.[2]

Workflow for Determining Optimal OPE Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare isolated membrane fraction containing the target protein. setup_tubes Set up a series of microcentrifuge tubes with varying final OPE concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x CMC). prep_membrane->setup_tubes prep_detergent Prepare a stock solution of This compound (e.g., 10% w/v). prep_detergent->setup_tubes add_membrane Add a constant amount of membrane preparation to each tube. setup_tubes->add_membrane incubate Incubate on ice with gentle agitation for a defined period (e.g., 1-2 hours). add_membrane->incubate centrifuge Centrifuge at high speed (e.g., 100,000 x g) to pellet insoluble material. incubate->centrifuge collect_supernatant Carefully collect the supernatant (solubilized fraction). centrifuge->collect_supernatant analyze Analyze the supernatant for the presence of the target protein (e.g., SDS-PAGE, Western Blot, or activity assay). collect_supernatant->analyze determine_optimal Identify the lowest OPE concentration that provides maximal solubilization without compromising protein activity. analyze->determine_optimal

Caption: Workflow for optimizing OPE concentration.

Q2: My protein is aggregating after solubilization. What can I do?

A2: Protein aggregation post-solubilization is a common issue and can stem from several factors.[11][12] Here are some troubleshooting steps:

  • Optimize Detergent Concentration: Too much detergent can sometimes lead to protein denaturation and subsequent aggregation, while too little will result in incomplete solubilization.[13] Re-evaluate the optimal OPE concentration as described in Q1.

  • Adjust Buffer Conditions:

    • pH: Proteins are least soluble at their isoelectric point (pI).[14] Adjusting the buffer pH to be at least one unit away from the pI can increase net charge and reduce aggregation.[14]

    • Ionic Strength: The salt concentration can influence protein stability.[14] Experiment with different salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition for your protein.[15]

  • Include Additives:

    • Glycerol: Adding 10-20% glycerol can act as a cryoprotectant and osmolyte, stabilizing the native protein structure.[14][15]

    • Reducing Agents: If aggregation is due to the formation of incorrect disulfide bonds, include a reducing agent like DTT or BME in your buffer.[14]

  • Work at a Lower Temperature: Perform all solubilization and subsequent purification steps at 4°C to minimize protein denaturation and aggregation.[14]

Q3: The yield of my solubilized protein is very low. How can I improve it?

A3: Low solubilization yield can be addressed by optimizing several parameters in your protocol:

  • Increase Incubation Time: Allow more time for the detergent to interact with the membrane and solubilize the protein. Try extending the incubation period with gentle agitation.[2]

  • Increase Detergent-to-Protein Ratio: Ensure you have enough detergent micelles to accommodate all the protein molecules.[2] You can either increase the OPE concentration or start with a more concentrated membrane preparation.

  • Screen Different Detergents: Not all proteins are effectively solubilized by the same detergent.[10] Consider screening a panel of detergents with different properties (e.g., other non-ionic detergents like DDM or zwitterionic detergents like CHAPS).[16]

  • Optimize Lysis and Membrane Preparation: Inefficient cell lysis or membrane isolation will naturally lead to a lower starting amount of your target protein.[17] Ensure these initial steps are optimized.

Q4: How does pH and ionic strength affect the performance of this compound?

A4: Both pH and ionic strength can influence the properties of this compound and its interaction with proteins.[2][4]

  • pH: The pH of the buffer can alter the charge of the protein, which in turn can affect its solubility and interaction with the detergent micelles.[14] While OPE itself is non-ionic and its structure is not directly affected by pH, the overall solubilization efficiency is pH-dependent due to its effect on the protein.[18][19]

  • Ionic Strength: The concentration of salt in the buffer can impact the CMC of the detergent.[2][4] For some non-ionic detergents, increasing ionic strength can lead to a decrease in the CMC, meaning micelles form at a lower detergent concentration.[18][19] It is important to be aware of this, as changes in your buffer's salt concentration might require an adjustment of the OPE concentration to maintain optimal solubilization conditions.

Q5: My downstream application is sensitive to detergents. How can I remove this compound after solubilization?

A5: Removing excess detergent is often a necessary step before downstream applications like functional assays, structural studies, or mass spectrometry.[20][21] Several methods can be employed for detergent removal:

  • Dialysis/Diafiltration: This method is effective for detergents with a high CMC.[21][22] By dialyzing against a detergent-free buffer, the monomer concentration of the detergent in the sample is reduced, leading to the dissociation of micelles.

  • Hydrophobic Adsorption Chromatography: Detergents can be removed by passing the protein solution through a column packed with hydrophobic beads that bind the detergent molecules.[21]

  • Ion-Exchange Chromatography: This technique can be used to remove non-ionic and zwitterionic detergents.[22] The protein binds to the ion-exchange resin while the detergent flows through.

  • Size-Exclusion Chromatography: This method separates molecules based on their size. It can be used to separate the larger protein-detergent complexes from smaller, empty detergent micelles.[23]

  • Detergent Removal Resins: Commercially available resins are specifically designed to bind and remove various types of detergents from protein solutions.[20][22][23]

Decision Tree for Detergent Removal Method

G start Need to remove OPE? high_cmc Is the detergent CMC high? start->high_cmc dialysis Dialysis or Diafiltration high_cmc->dialysis Yes hydrophobic Hydrophobic Adsorption Chromatography high_cmc->hydrophobic No ion_exchange Ion-Exchange Chromatography hydrophobic->ion_exchange sec Size-Exclusion Chromatography ion_exchange->sec resins Commercial Detergent Removal Resins sec->resins

Caption: Choosing a detergent removal method.

Experimental Protocols

Protocol 1: Titration of this compound for Optimal Protein Solubilization

This protocol provides a step-by-step guide for determining the optimal concentration of OPE for solubilizing a target membrane protein.

Materials:

  • Isolated cell membranes containing the protein of interest

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • 10% (w/v) this compound stock solution

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Ultracentrifuge and appropriate rotors

  • Equipment for protein analysis (e.g., SDS-PAGE, Western blot)

Procedure:

  • Resuspend the isolated membrane pellet in Solubilization Buffer to a final protein concentration of 2-5 mg/mL. Add protease inhibitors.

  • Prepare a series of dilutions of the 10% OPE stock solution in Solubilization Buffer to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0% w/v).

  • In separate microcentrifuge tubes, mix equal volumes of the membrane suspension and the different OPE dilutions.

  • Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Carefully collect the supernatant from each tube. This fraction contains the solubilized proteins.

  • Analyze a portion of each supernatant by SDS-PAGE and Western blotting (if an antibody is available) to determine the concentration of OPE that results in the highest yield of the target protein in the soluble fraction.

Protocol 2: Detergent Removal using Hydrophobic Adsorption Resin

This protocol describes a general method for removing OPE from a solubilized protein sample using a hydrophobic resin.

Materials:

  • Solubilized protein sample containing OPE

  • Hydrophobic adsorption resin (e.g., Bio-Beads SM-2)

  • Chromatography column or spin columns

  • Buffer for protein elution (detergent-free)

Procedure:

  • Equilibrate the hydrophobic adsorption resin with the detergent-free buffer according to the manufacturer's instructions.

  • Apply the solubilized protein sample to the equilibrated resin.

  • Allow the sample to interact with the resin for the recommended amount of time (this can be done in a batch format with gentle mixing or by passing the sample through a column).

  • Collect the flow-through, which should contain the protein with a significantly reduced concentration of OPE.

  • Wash the resin with the detergent-free buffer to elute any remaining protein.

  • Pool the protein-containing fractions.

  • Assess the efficiency of detergent removal and protein recovery.

References

  • G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples. [Link]

  • Creative Biostructure. Detergents Removal. [Link]

  • G-Biosciences. Optimal Detergent Concentrations for Membrane Protein Extractions. [Link]

  • ACS Publications. (2007). Microcalorimetric Studies on the Critical Micelle Concentration and Thermodynamic Functions of the Poly(oxyethylene) Lauryl Ether and Poly(oxyethylene glycol) Octylphenyl Ether in N,N-Dimethylformamide + Long-Chain Alcohol Systems at 298.15 K. [Link]

  • PubMed. (2022). Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. [Link]

  • Bitesize Bio. (2022, June 10). 6 Easy Ways to Remove Excess Detergent from Membrane Proteins. [Link]

  • PubMed. (2012). Detergent selection for enhanced extraction of membrane proteins. [Link]

  • CUSABIO. Detergents Applications in Membrane Proteins Research. [Link]

  • International Journal of Scientific & Engineering Research. (2014). Table 1: Critical micelle concentration (cmc) of polyoxyethylated octyl phenol [C8H17-O(CH-2CH2O)30-H] in 0.01 M NaCl solution as a function of pH at different temperatures. [Link]

  • CP Lab Safety. This compound, min 98% (GC), 10 ml. [Link]

  • ResearchGate. (2014). Miscibility of sodium glycodeoxycholate (NaGDC) and polyoxyethylene tert-octyl phenyl ether (TX-100) in micelle and adsorbed film. [Link]

  • PubChem - NIH. Octyl phenyl ether. [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]

  • Wikipedia. Critical micelle concentration. [Link]

  • ScienceDirect. (2003). Detection and prevention of protein aggregation before, during, and after purification. [Link]

  • NIH. (2012). A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. [Link]

  • PMC - NIH. (2014). Solubilization of native integral membrane proteins in aqueous buffer by non-covalent chelation with monomethoxy polyethylene glycol (mPEG) polymers. [Link]

  • Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • PubMed. (2003). Detection and prevention of protein aggregation before, during, and after purification. [Link]

  • YouTube. (2024, March 15). What Is Polyethylene Glycol Octylphenyl Ether?. [Link]

  • PubMed. (2007). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. [Link]

  • MDPI. (2019). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. [Link]

  • ResearchGate. (2013). How to avoid protein aggregation during protein concentration?. [Link]

  • ResearchGate. (2013). Could anybody recommend the best detergent to extract membrane bound proteins in T cells?. [Link]

  • PubMed - NIH. (2018). Structural and functional roles of ether lipids. [Link]

  • Springer Nature Experiments. (2019). Protein Solubilization: Attend to the Choice of Lysis Buffer. [Link]

  • PMC - NIH. (2023). The Impact of Solution Ionic Strength, Hardness, and pH on the Sorption Efficiency of Polychlorinated Biphenyls in Magnetic Nanocomposite Microparticle (MNM) Gels. [Link]

  • MDPI. (2020). Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. [Link]

  • ResearchGate. (2017). Effect of epoxy-graft-polyoxyethylene octyl phenyl ether on preparation, mechanical properties and triple-shape memory effect of carbon nanotube/water-borne epoxy nanocomposites. [Link]

  • PubMed. (2009). Effect of pH and ionic strength on the reactivity of Bioglass 45S5. [Link]

  • PubMed. (2020). Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. [Link]

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Technical Support Center: Stabilizing n-Octyl Phenyl Ether Emulsions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving phase separation in n-Octyl Phenyl Ether emulsions. This guide is structured for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to diagnose and overcome common stability challenges. Our approach moves beyond simple protocols to explain the fundamental science, empowering you to create robust and reliable formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound emulsions and their stability.

Q1: What is this compound and why are its emulsions challenging to stabilize?

A1: this compound is an organic compound with a distinct molecular structure, featuring a hydrophilic phenyl group and a highly lipophilic octyl chain.[1][2] This strong lipophilic character (XLogP3 ≈ 5.5) means it heavily favors the oil phase, making it difficult to disperse and stabilize within an aqueous environment.[1] Emulsions made with this material are prone to instability mechanisms like coalescence and Ostwald ripening if not formulated correctly.

Q2: What is phase separation and what are the common types I might observe?

A2: Phase separation is the breakdown of an emulsion into its distinct oil and water layers. It is a sign of instability.[3] Key types include:

  • Creaming/Sedimentation: The dispersed droplets gather at the top (creaming, if oil is less dense than water) or bottom (sedimentation) of the container, but remain as distinct droplets. This is often a precursor to more severe instability.[4]

  • Flocculation: Droplets cluster together without merging, forming clumps or "flocs." This can accelerate creaming.

  • Coalescence: Droplets merge to form progressively larger droplets, leading to irreversible breaking of the emulsion and complete phase separation.[5]

  • Ostwald Ripening: Over time, smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit onto larger droplets.[6] This leads to an increase in the average droplet size and can eventually lead to coalescence.[7]

Q3: What is the Hydrophilic-Lipophilic Balance (HLB) system and why is it critical?

A3: The HLB system is a scale from 0 to 20 that helps classify surfactants based on their water (hydrophilic) versus oil (lipophilic) solubility.[8] Low HLB values (3-6) are oil-soluble and are used for water-in-oil (W/O) emulsions, while high HLB values (8-18) are water-soluble and are used for oil-in-water (O/W) emulsions.[8] Every oil phase has a required HLB (RHLB) – the specific HLB value at which an emulsifier system will provide optimal stability. Matching the emulsifier's HLB to the oil's RHLB is the single most important factor in preventing coalescence.[9]

Part 2: Troubleshooting Guide: Diagnosing and Solving Phase Separation

Use this guide to identify and resolve specific stability issues you may encounter.

Problem 1: Emulsion shows immediate or rapid separation after preparation (Coalescence/Breaking).
  • Possible Cause 1: Incorrect HLB Value.

    • Causality: The HLB of your emulsifier system does not match the RHLB of this compound. This creates high interfacial tension between the oil and water phases, making it energetically favorable for the oil droplets to merge and reduce their total surface area.[10]

    • Recommended Solution: The precise RHLB for this compound is not widely published and must be determined experimentally. See Protocol 1: Experimental Determination of the Required HLB . A good starting point for an O/W emulsion would be to test blends of surfactants that cover an HLB range of 10-14.

  • Possible Cause 2: Insufficient Emulsifier Concentration.

    • Causality: There is not enough emulsifier to adequately cover the surface of all the oil droplets created during homogenization.[9] This leaves unprotected areas on the droplets, allowing them to coalesce upon collision.

    • Recommended Solution: Systematically increase the total emulsifier concentration in 0.5% increments (e.g., from 3% to 5% of the total formulation weight) while keeping the optimal HLB blend constant.

  • Possible Cause 3: Inadequate Homogenization.

    • Causality: Insufficient mixing energy results in large, non-uniform droplets.[4] Larger droplets are more prone to creaming and have a higher probability of colliding and coalescing.[11][12]

    • Recommended Solution: Increase the homogenization speed or duration. High-pressure homogenization is extremely effective at reducing droplet size to the sub-micron range, significantly enhancing stability.[13][14] For rotor-stator homogenizers, ensure the speed is in the range of 5,000 - 20,000 rpm.[9]

Problem 2: A distinct layer of oil (creaming) forms at the top over time, but the emulsion has not fully separated.
  • Possible Cause 1: Low Viscosity of the Continuous Phase.

    • Causality: According to Stokes' Law, the rate of creaming is inversely proportional to the viscosity of the continuous phase. A low-viscosity medium like water allows droplets to move freely and rise to the surface.[3][4]

    • Recommended Solution: Increase the viscosity of the continuous (water) phase by adding a thickener or rheology modifier. Options include natural gums (Xanthan Gum, Guar Gum) at 0.1-0.5% or synthetic polymers (Carbomers) at 0.2-1.0%. This physically hinders droplet movement.[10]

  • Possible Cause 2: Ostwald Ripening.

    • Causality: this compound has some, albeit low, solubility in water. Over time, molecules from smaller, higher-energy droplets can diffuse through the water and deposit onto larger, lower-energy droplets.[15] This process, known as Ostwald Ripening, gradually increases the average droplet size, leading to accelerated creaming.[6]

    • Recommended Solution: Add a small amount (e.g., 5-10% of the oil phase weight) of a highly water-insoluble compound, such as hexadecane or a long-chain triglyceride, to the oil phase.[15] This "ripening inhibitor" has extremely low water solubility. As the this compound leaves a small droplet, the concentration of the insoluble inhibitor within that droplet increases, creating an osmotic pressure that counteracts further dissolution and effectively halts the ripening process.[15][16]

Visual Troubleshooting Workflow

G observe Phase Separation Observed type What type of separation? observe->type immediate Immediate / Rapid (Coalescence) type->immediate Immediate slow Slow Separation (Creaming / Ripening) type->slow Over Time cause_immediate Check Primary Causes immediate->cause_immediate cause_slow Check Secondary Causes slow->cause_slow hlb Incorrect HLB cause_immediate->hlb 1 conc Low Emulsifier Conc. cause_immediate->conc 2 shear Inadequate Shear cause_immediate->shear 3 viscosity Low Viscosity cause_slow->viscosity 1 ripening Ostwald Ripening cause_slow->ripening 2 sol_hlb Solution: Determine RHLB (Protocol 1) hlb->sol_hlb sol_conc Solution: Increase Emulsifier Concentration conc->sol_conc sol_shear Solution: Increase Homogenization Speed / Time shear->sol_shear sol_viscosity Solution: Add Viscosity Modifier viscosity->sol_viscosity sol_ripening Solution: Add Ripening Inhibitor (e.g., Hexadecane) ripening->sol_ripening

Caption: Troubleshooting workflow for phase separation in this compound emulsions.

Part 3: Key Formulation Components & Parameters

Mechanism of Stabilization

Successful stabilization relies on creating a robust barrier at the oil-water interface and modifying the continuous phase to prevent droplet interactions.

G cluster_interface At the Oil-Water Interface cluster_continuous In the Continuous Phase (Water) oil This compound (Oil Droplet) emulsifier Primary Emulsifier (e.g., Tween 80) Reduces Interfacial Tension cosurfactant Co-surfactant (e.g., Span 80, Cetyl Alcohol) Increases Film Flexibility stabilization EMULSION STABILITY emulsifier->stabilization Steric/Electrostatic Repulsion cosurfactant->stabilization Enhanced Film Strength viscosity Viscosity Modifier (e.g., Xanthan Gum) Slows Droplet Movement viscosity->stabilization Physical Hindrance

Caption: Key components contributing to the stability of an O/W emulsion.

Data Tables for Formulation & Processing

Table 1: Physical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₂₂O [17]
Molecular Weight 206.33 g/mol [17]
Specific Gravity ~0.91 [17]
Physical State Colorless Liquid [17]
XLogP3 5.5 [1]

| Required HLB (O/W) | Must be determined experimentally (Est. 10-14) | - |

Table 2: Recommended Starting Parameters for Formulation & Processing

Parameter Component/Process Recommended Range Rationale
Formulation
Oil Phase % This compound 5 - 30% w/w Application dependent. Higher % requires more emulsifier.
Emulsifier % Total Surfactants 2 - 8% w/w Must be sufficient to cover the oil droplet surface area.
Co-surfactant Ratio Surfactant:Co-surfactant 1:1 to 4:1 Co-surfactants enhance the stability of the interfacial film.[18]
Viscosity Modifier % Xanthan Gum / Carbomer 0.1 - 1.0% w/w Increases continuous phase viscosity to prevent creaming.[10]
Processing
Homogenization Speed Rotor-Stator 5,000 - 20,000 rpm High shear is needed to create small, stable droplets.[11][12]
Homogenization Temp. Both Phases 70 - 75°C Ensures all components are liquid and reduces thermal shock during mixing.[9][19]

| Cooling | Post-Homogenization | Gentle, continuous stirring | Prevents recrystallization of components and maintains homogeneity. |

Part 4: Detailed Experimental Protocols

Protocol 1: Experimental Determination of the Required HLB (RHLB) for an this compound O/W Emulsion

Objective: To identify the optimal HLB value for emulsifying a 20% this compound in water emulsion. This protocol uses two non-ionic surfactants with different HLB values, Span 80 (HLB = 4.3) and Tween 80 (HLB = 15.0), to create blends with varying HLB values.

Materials:

  • This compound

  • Span 80 (Sorbitan Monooleate)

  • Tween 80 (Polysorbate 80)

  • Deionized Water

  • Beakers, graduated cylinders

  • Heating plate with magnetic stirring

  • High-shear homogenizer (e.g., rotor-stator)

  • Identical glass vials for stability observation

Methodology:

  • Prepare Surfactant Blends: Prepare a series of emulsifier blends to achieve HLB values from 10 to 14 in increments of 1.0. The total emulsifier concentration will be 5% of the final emulsion weight (100g). Use the following formulas to calculate the required weight of each surfactant:

    • %A = 100 * (HLB_required - HLB_B) / (HLB_A - HLB_B)

    • %B = 100 - %A

    • (Where A = Tween 80, B = Span 80)

    Example for HLB 12:

    • %Tween 80 = 100 * (12 - 4.3) / (15.0 - 4.3) = 71.96%

    • %Span 80 = 100 - 71.96 = 28.04%

    • Weight of Tween 80 = 5g * 0.7196 = 3.60g

    • Weight of Span 80 = 5g * 0.2804 = 1.40g

  • Phase Preparation (for each HLB value):

    • Oil Phase: In a beaker, combine 20g of this compound with the calculated weights of Span 80 and Tween 80 for the target HLB.

    • Aqueous Phase: In a separate beaker, measure 75g of deionized water.

  • Heating: Heat both the oil and aqueous phases separately to 70-75°C.[19] Stir each phase until all components are fully dissolved.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase while mixing with the high-shear homogenizer at a moderate speed (e.g., 5,000 rpm).

    • Once all the oil phase is added, increase the homogenization speed to a high setting (e.g., 15,000 rpm) for 3-5 minutes to ensure small droplet formation.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a standard magnetic stirrer until it reaches room temperature.

  • Evaluation:

    • Pour each of the five emulsions (HLB 10, 11, 12, 13, 14) into separate, clearly labeled glass vials.

    • Visually inspect the emulsions after 1 hour, 24 hours, and 1 week. Observe for any signs of creaming or phase separation.

    • The emulsion that remains the most uniform and shows the least amount of separation was made with the emulsifier blend closest to the RHLB of this compound.[4]

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Phase Separation in Emulsions.
  • Pion Inc. (n.d.). Formation of Stable Emulsions: Why Homogenize?.
  • ProQuest. (n.d.). Role of Surfactant and Co-surfactant in Microemulsion: A Review.
  • Thanasukarn, P., Pongsawatmanit, R., & McClements, D. J. (2004). Effect of high-pressure homogenization on stability of emulsions containing zein and pectin. Journal of Food Engineering, 63(2), 171-179.
  • Wisdomlib. (2024). Surfactants and co-surfactants: Significance and symbolism.
  • Wisdomlib. (2025). Co-surfactant: Significance and symbolism.
  • Silva, T. M., et al. (2015). The Effect of High Shear Homogenization on Physical Stability of Emulsions.
  • Lab Pro Inc. (n.d.). This compound, 10ML.
  • Canadian Center of Science and Education. (n.d.). The Effect of High Shear Homogenization on Physical Stability of Emulsions.
  • Al-Ghazal, A., et al. (2020). Effect of ultrasonic homogenization on crude oil-water emulsion stability. Taylor & Francis Online.
  • Abbott, S. (n.d.). Ostwald Ripening | Practical Surfactants Science.
  • Singh, B., et al. (2017). Role of Surfactant and Co-surfactant in Microemulsion: A Review.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Phase Separation in Creams Containing 2-Octyldodecan-1-ol.
  • Vite Velazquez, G. A. (2023). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. Crimson Publishers.
  • Trujillo-Cayado, L. A., et al. (2020). Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil. PubMed.
  • Peyravi, M., et al. (2020). (PDF) Ostwald ripening in emulsions and nanoemulsion.
  • Wikipedia. (n.d.). Ostwald ripening.
  • National Center for Biotechnology Information. (n.d.). Octyl phenyl ether. PubChem Compound Database.
  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions.
  • ResearchGate. (2025). Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil | Request PDF.
  • CM Studio. (2025). Emulsion Failures in the Lab: Why They Happen and How to Fix Them.
  • MDPI. (2023). Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review.
  • The Dermoscope. (2025). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions.
  • ChemicalBook. (2024). This compound | 1818-07-1.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 1818-07-1.
  • ResearchGate. (n.d.). Steps toward phase separation in oil-water emulsions.
  • ACS Publications. (2024).
  • Sasol. (n.d.). Study of alkylphenol ethoxylate-free ether sulfates for emulsion polymerization.
  • CP Lab Safety. (n.d.). This compound, min 98% (GC), 10 ml.
  • J. Fluids Eng. (2024). Stability Analysis of Pure Oil-Water Emulsion in Gravity-Based Separators.
  • Cognis. (2005).
  • Solvay. (n.d.). Emulsion Polymerization Solutions.
  • MATEC Web of Conferences. (2019).
  • Alfa Chemistry. (n.d.). Reference Guide to HLB Values of Common Emulsifiers.
  • Venus Ethoxyethers. (n.d.). Octylphenol Ethoxylate.
  • Ataman Kimya A.Ş. (n.d.). OCTYL PHENOL 40 ETHOXYLATE.
  • Shell. (n.d.).
  • WUHAN GLORY Co., Ltd. (n.d.). Octylphenol ethoxylates.
  • eScholarship.org. (n.d.). Molecular Brush Surfactants: Versatile Emulsifiers for Stabilizing and Structuring Liquids.
  • Magis Pharma. (n.d.). HBL-values.
  • ChemicalBook. (n.d.). This compound | 1818-07-1.

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Technical Support Center: Navigating the Removal of n-Octyl Phenyl Ether from Protein Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the critical downstream step of removing n-Octyl Phenyl Ether (OPE) from your valuable protein samples. As researchers, scientists, and drug development professionals, you understand that the presence of detergents, while essential for cell lysis and protein solubilization, can significantly interfere with subsequent analytical techniques. This guide provides in-depth, experience-driven advice, troubleshooting guides, and detailed protocols to ensure you can confidently and efficiently obtain detergent-free protein samples ready for your downstream applications.

Understanding the Challenge: Why this compound Removal is Crucial

This compound is a non-ionic detergent effective in disrupting lipid-lipid and lipid-protein interactions to solubilize membrane proteins. However, its presence, even in trace amounts, can be detrimental to many downstream applications. For instance, detergents can suppress ionization in mass spectrometry, impede protein-protein interactions in immunoassays like ELISA, and interfere with the resolution of chromatographic separations.[1] Therefore, its effective removal is paramount for generating reliable and reproducible data.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of this compound in a practical question-and-answer format.

Q1: My protein of interest has precipitated after attempting to remove the OPE. What went wrong and how can I prevent this?

A1: Protein precipitation post-detergent removal is a common and frustrating issue. It typically occurs when the detergent concentration drops below the level required to keep the hydrophobic domains of your protein soluble, leading to aggregation.

  • Causality: The rapid removal of detergent can expose hydrophobic patches on the protein surface, which then interact with each other, causing the protein to aggregate and precipitate out of solution.

  • Solutions & Proactive Measures:

    • Gradual Removal: Instead of a single, aggressive removal step, opt for a more gradual process. If using dialysis, for example, decrease the detergent concentration in a stepwise manner by performing dialysis against buffers with decreasingly lower OPE concentrations.[6]

    • Buffer Optimization: Ensure your buffer conditions are optimal for your protein's stability. This includes pH and ionic strength. Consider adding stabilizing agents such as glycerol (5-20%), sucrose, or arginine to your buffer to increase the solubility of your protein.

    • Detergent Exchange: Before complete removal, you can dialyze your sample against a buffer containing a different, more easily removable detergent with a higher CMC, such as octyl-β-glucoside.[5] This allows for a gentler transition for your protein.

Q2: I've performed a detergent removal step, but my downstream application (e.g., mass spectrometry) is still showing signs of interference. How can I improve the removal efficiency?

A2: Residual detergent is a common culprit for downstream application failures. Achieving complete removal can be challenging, but several strategies can enhance efficiency.

  • Causality: The initial concentration of OPE might have been too high for a single round of removal to be effective. Additionally, if the concentration was above the CMC, large detergent micelles may have formed, which are not efficiently removed by size-based methods like dialysis or standard size exclusion chromatography.[4]

  • Solutions & Proactive Measures:

    • Combine Methods: For a more stringent approach, combine two different removal techniques. For instance, you could first use dialysis to significantly reduce the detergent concentration and then follow up with a spin column containing a specialized detergent removal resin to capture any remaining OPE.[6]

    • Increase Removal Capacity: If using adsorbent resins, increase the resin-to-sample ratio. For dialysis, use a larger volume of dialysis buffer and increase the frequency of buffer changes.[6]

    • Sample Dilution: If your protein concentration allows, dilute the sample to below the detergent's CMC before initiating removal by dialysis or size exclusion chromatography. This ensures that you are primarily removing detergent monomers.[4]

Q3: My protein recovery is very low after using a detergent removal spin column. What are the likely causes and how can I improve my yield?

A3: Low protein recovery is often due to non-specific binding of the protein to the removal matrix.

  • Causality: The resin in the spin column, designed to bind the hydrophobic tails of the detergent, may also have an affinity for hydrophobic regions on your protein of interest.

  • Solutions & Proactive Measures:

    • Check Resin Compatibility: Ensure the adsorbent resin you are using is suitable for your specific protein. Consult the manufacturer's literature for guidance.

    • Modify Buffer Conditions: Adjusting the pH or ionic strength of your buffer can help to minimize non-specific binding.[6]

    • Elution Optimization: If using an ion-exchange chromatography-based removal method, optimize your elution conditions (e.g., salt gradient, pH) to ensure the complete recovery of your protein.[6]

In-Depth Methodologies & Experimental Protocols

This section provides detailed, step-by-step protocols for the most effective methods of removing this compound.

Method 1: Dialysis

Dialysis is a gentle method that relies on the diffusion of small molecules (detergent monomers) across a semi-permeable membrane while retaining larger molecules (your protein). It is particularly suitable for detergents with a high CMC, but can be adapted for detergents like OPE with careful optimization.

Experimental Protocol:

  • Membrane Preparation: Hydrate the dialysis tubing or cassette in dialysis buffer as per the manufacturer's instructions. Ensure you select a molecular weight cut-off (MWCO) that is appropriate for retaining your protein of interest (typically 3-4 times smaller than the molecular weight of your protein).

  • Sample Loading: Carefully load your protein-OPE sample into the dialysis tubing or cassette, leaving some headspace to accommodate potential osmotic changes.

  • Dialysis: Immerse the sealed dialysis unit in a large volume of detergent-free buffer (e.g., 100-200 times the sample volume) at 4°C with gentle stirring.

  • Buffer Exchange: For efficient removal, perform at least 2-3 buffer changes over a 24-48 hour period.[6]

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_exchange Buffer Exchange Prep_Membrane Hydrate Dialysis Membrane Load_Sample Load Protein-OPE Sample Prep_Membrane->Load_Sample Select appropriate MWCO Immerse Immerse in Detergent-Free Buffer Load_Sample->Immerse Stir Gentle Stirring at 4°C Immerse->Stir Change_Buffer Change Buffer (2-3 times) Stir->Change_Buffer Over 24-48 hours Collect_Sample Collect Detergent-Free Protein Sample Change_Buffer->Collect_Sample

Caption: Workflow for OPE removal using dialysis.

Method 2: Size Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on their size. Larger molecules (proteins) pass through the column more quickly, while smaller molecules (detergent monomers) enter the pores of the chromatography resin and are retarded, leading to their separation.

Experimental Protocol:

  • Column Selection and Equilibration: Choose a desalting or SEC column with a MWCO that will exclude your protein but include the OPE monomers. Equilibrate the column with 3-5 column volumes of your desired detergent-free buffer.[6]

  • Sample Application: Apply your protein-OPE sample to the top of the equilibrated column. The sample volume should typically be no more than 10% of the total column volume for optimal resolution.[6]

  • Elution: Elute the sample with the detergent-free buffer.

  • Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm. The protein will elute in the initial fractions, while the detergent will elute in later fractions.

SEC_Workflow cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Analysis Select_Column Select SEC Column (appropriate MWCO) Equilibrate Equilibrate with Detergent-Free Buffer Select_Column->Equilibrate Load_Sample Load Protein-OPE Sample Equilibrate->Load_Sample Elute Elute with Detergent-Free Buffer Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze Analyze Fractions (A280) Collect_Fractions->Analyze Pool Pool Protein-Containing Fractions Analyze->Pool

Caption: SEC workflow for OPE removal.

Method 3: Adsorbent Resin

Specialized adsorbent resins offer a rapid and highly efficient method for detergent removal. These resins typically have a high affinity for the hydrophobic tails of detergent molecules, effectively sequestering them from the protein solution.

Experimental Protocol (based on a generic spin column format):

  • Resin Preparation: If using a spin column, remove the storage buffer by centrifugation according to the manufacturer's protocol.

  • Equilibration: Equilibrate the resin by washing it 2-3 times with your protein's buffer.[7]

  • Sample Application and Incubation: Apply your protein-OPE sample to the resin and incubate for the time recommended by the manufacturer (usually a few minutes at room temperature) to allow for detergent binding.[7]

  • Protein Recovery: Centrifuge the column to collect your detergent-free protein sample in a clean collection tube.[7][8]

Resin_Workflow cluster_prep Preparation cluster_binding Binding cluster_recovery Recovery Prep_Resin Prepare Resin/ Spin Column Equilibrate Equilibrate with Buffer Prep_Resin->Equilibrate Load_Sample Load Protein-OPE Sample Equilibrate->Load_Sample Incubate Incubate Load_Sample->Incubate Allow detergent binding Centrifuge Centrifuge Incubate->Centrifuge Collect_Sample Collect Detergent-Free Protein Sample Centrifuge->Collect_Sample

Caption: Adsorbent resin workflow for OPE removal.

Data Summary: A Comparative Overview of Removal Methods

The following table provides a comparative summary of the detergent removal methods discussed. The performance metrics are typical and can vary depending on the specific protein, initial detergent concentration, and experimental conditions.

MethodTypical Removal EfficiencyTypical Protein RecoveryTime RequiredKey Advantages
Dialysis >90%>90%24-48 hoursGentle, preserves protein activity, suitable for large volumes.
Size Exclusion Chromatography >90%>85%1-2 hoursFast, also facilitates buffer exchange.
Adsorbent Resin >95%>90%< 1 hourRapid, highly efficient, high protein recovery.
Ion-Exchange Chromatography >95%>80%2-4 hoursHigh efficiency for non-ionic detergents, also purifies the protein.

Table adapted from typical performance data for various detergent removal techniques.[6]

Verification of OPE Removal

To ensure the success of your chosen removal method, it is crucial to quantify the amount of residual OPE in your protein sample.

  • UV Spectrophotometry: this compound contains a phenyl group, which absorbs UV light, typically around 275-280 nm. You can use a UV-Vis spectrophotometer to estimate the concentration of residual OPE. However, be aware that proteins also absorb at 280 nm due to the presence of tryptophan and tyrosine residues. Therefore, a proper blank (buffer) and a standard curve of known OPE concentrations are necessary for accurate quantification.[9]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a more sensitive and specific method for quantifying residual non-ionic detergents. The detergent can be separated from the protein and quantified using a UV detector.[10]

  • Mass Spectrometry (MS): For applications that are highly sensitive to detergent interference, such as mass spectrometry itself, analyzing a blank run after your sample can indicate the level of residual detergent carryover.[11][12]

References

  • G-Biosciences. (2019, May 21). Best Ways to Remove Detergents in Protein Samples. Retrieved from [Link]

  • ACS Publications. (n.d.). Microcalorimetric Studies on the Critical Micelle Concentration and Thermodynamic Functions of the Poly(oxyethylene) Lauryl Ether and Poly(oxyethylene glycol) Octylphenyl Ether in N,N-Dimethylformamide + Long-Chain Alcohol Systems at 298.15 K. Retrieved from [Link]

  • Table 1. (n.d.). Critical micelle concentration (cmc) of polyoxyethylated octyl phenol. Retrieved from [Link]

  • International Zoology News. (2020, July 2). How To Remove Detergents In Protein Samples. Retrieved from [Link]

  • Proteomics and Mass Spectrometry Core Facility. (2014, January 21). Detergent removal 2: Affinity resin. Retrieved from [Link]

  • PubMed. (1993, April). Quantitative determination of non-ionic surfactants in protein samples, using ion-exchange guard columns. Retrieved from [Link]

  • Proteomics and Mass Spectrometry Core Facility. (2015, March 13). detergent removal. Retrieved from [Link]

  • Bitesize Bio. (2022, June 10). 6 Easy Ways to Remove Excess Detergent from Membrane Proteins. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Gel Filtration or Size Exclusion Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • DOI. (n.d.). Strategies for the removal of ionic and non-ionic detergents from protein and peptide mixtures for on- and off-line liquid chromatography mass spectrometry (LCMS). Retrieved from [Link]

  • ACS Publications. (n.d.). Critical Micelle Concentrations of Polyoxyethylated Non-ionic Detergents. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • PMC - NIH. (n.d.). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. Retrieved from [Link]

  • PubMed. (2007, May 25). Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Uv-Vis Spectroscopy in Analysis of Phytochemicals. Retrieved from [Link]

  • BioPharm International. (n.d.). Analytical Tools for Process and Product Characterization. Retrieved from [Link]

  • PubMed. (2010, June 15). Effective removal of nonionic detergents in protein mass spectrometry, hydrogen/deuterium exchange, and proteomics. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Retrieved from [Link]

  • Abyntek Biopharma. (2023, January 10). 5 methods to quantify proteins. Retrieved from [Link]

  • BioPharm International. (n.d.). Development of a Technique for Quantifying Protein Degradation. Retrieved from [Link]

  • MDPI. (2026, January 8). New CdS–Bentonite Composites with Photocatalytic Properties. Retrieved from [Link]

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Technical Support Center: Troubleshooting Poor Compound Solubility in n-Octyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for n-Octyl Phenyl Ether applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compound solubility. As a solvent, this compound offers unique properties, but its non-polar nature can present difficulties. This document provides in-depth, experience-driven troubleshooting strategies and protocols to help you achieve successful dissolution of your compounds.

Section 1: Foundational Principles - Why is My Compound Not Dissolving?

Understanding the fundamental interactions between your compound and the solvent is the first step in troubleshooting. This section addresses the core principles governing solubility in this compound.

Q1: What are the key properties of this compound as a solvent?

This compound is an organic solvent characterized by a predominantly non-polar nature. Its structure, comprising a long octyl chain and a phenyl group, dictates its behavior. While the ether linkage introduces a minor degree of polarity, the large hydrocarbon components make it highly effective at dissolving lipophilic and non-polar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₂O[1]
Molecular Weight 206.33 g/mol [1][2]
Appearance Colorless Liquid[2]
Specific Gravity 0.91[2]
CAS Number 1818-07-1[3]

Q2: What is the fundamental principle that governs solubility?

The primary rule governing solubility is the principle of "like dissolves like ".[4][5] This means that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[6]

  • Non-polar solvents , like this compound, are effective at dissolving non-polar solutes (e.g., oils, fats, long-chain hydrocarbons). The dominant intermolecular forces are van der Waals forces.

  • Polar solvents (e.g., water, ethanol) are effective at dissolving polar solutes (e.g., salts, sugars) through stronger interactions like dipole-dipole forces and hydrogen bonding.[5][7]

A mismatch in polarity between the solvent and solute is the most common reason for poor solubility.[8]

cluster_0 Successful Dissolution: 'Like Dissolves Like' cluster_1 Poor Solubility: Polarity Mismatch Solute_NP Non-Polar Solute Interaction_Good Strong van der Waals Interactions Solute_NP->Interaction_Good Solvent_NP This compound (Non-Polar) Solvent_NP->Interaction_Good Solute_P Polar Solute (e.g., with -OH, -NH2 groups) Interaction_Bad Weak van der Waals Interactions Solute_P->Interaction_Bad Solvent_NP2 This compound (Non-Polar) Solvent_NP2->Interaction_Bad

Caption: The principle of "like dissolves like" dictates solubility.

Q3: What are the most common reasons for poor solubility in this compound?

If your compound shows poor solubility, the cause likely falls into one of three categories:

  • Solute-Solvent Incompatibility: The compound is too polar for the non-polar solvent. This is the most frequent cause.[5][8]

  • Compound's Solid-State Properties: The compound may have a highly stable crystal lattice that requires significant energy to break apart. High purity materials can sometimes have lower solubility than impure ones because impurities can disrupt the crystal lattice.[9][10]

  • Suboptimal Experimental Conditions: Factors like temperature, agitation, and the physical form of the solute (e.g., large particles) have not been optimized.[8][11]

Section 2: A Systematic Guide to Troubleshooting Solubility Issues

Follow this workflow to systematically diagnose and solve solubility challenges. The process moves from simple, immediate actions to more advanced techniques.

G Start START: Compound Insoluble in This compound Step1 Step 1: Initial Checks (Physical Intervention) Start->Step1 Agitate Increase Agitation: - Vortex / Sonicate - Magnetic Stirring Step1->Agitate Try first Step2 Step 2: Compound Investigation (Characterization) Purity Verify Purity: - Check for impurities - Is it the correct polymorph? Step2->Purity Step3 Step 3: Advanced Techniques (Formulation Strategy) Cosolvent Introduce a Co-solvent: - Add a 'bridge' solvent (e.g., THF, Dioxane) Step3->Cosolvent Success SUCCESS: Compound Dissolved Agitate->Success If soluble Heat Apply Gentle Heat: - Increase temperature (e.g., 40-60 °C) Agitate->Heat Heat->Success If soluble ParticleSize Reduce Particle Size: - Grind with mortar/pestle Heat->ParticleSize ParticleSize->Step2 If still insoluble ParticleSize->Success If soluble Purity->Success If soluble Polarity Assess Polarity: - Analyze functional groups - Is it too polar for the solvent? Purity->Polarity Polarity->Step3 If compound is correct but incompatible Polarity->Success If soluble Cosolvent->Success If soluble Surfactant Use a Solubilizer: - Add a surfactant suitable for non-aqueous systems Cosolvent->Surfactant Surfactant->Success If soluble

Caption: A systematic workflow for troubleshooting solubility.

Step 1: Initial Assessment & Quick Fixes

Q: I've just mixed my compound and solvent, and it's not dissolving. What should I do first?

Before assuming a fundamental incompatibility, always start with simple physical interventions to increase the energy of the system and the interaction between the solute and solvent.[12]

  • Increase Mechanical Agitation: Often, a static mixture dissolves poorly.

    • Action: Vigorously vortex the sample for 1-2 minutes. For larger volumes, use a magnetic stirrer.

    • Causality: Agitation increases the frequency of solvent molecules interacting with the solute surface, accelerating the dissolution process.[9]

  • Apply Gentle Heat: For most solid compounds, solubility increases with temperature.[6][13]

    • Action: Place the sample in a water bath or on a hot plate set to a moderate temperature (e.g., 40-50°C) with stirring.

    • Causality: The dissolution of most solids is an endothermic process, meaning it requires energy input to break the crystal lattice bonds.[13] Heating provides this energy, favoring dissolution.

  • Reduce Particle Size (Pre-dissolution): The rate of dissolution is inversely related to particle size.[11][14]

    • Action: If you are starting with a coarse or crystalline solid, gently grind it into a fine powder using a mortar and pestle before adding it to the solvent.

    • Causality: Reducing particle size dramatically increases the surface-area-to-volume ratio, allowing for more extensive contact with the solvent and a faster rate of dissolution.[11][15] Note that this primarily affects the rate of dissolution, not the thermodynamic equilibrium solubility.[10]

Step 2: Investigating the Compound

Q: The quick fixes didn't work or only worked partially. Could the problem be my compound itself?

Yes. The intrinsic properties of your compound are a critical factor.

  • Verify Compound Purity and Form:

    • Action: Review the Certificate of Analysis (CoA) for your compound. Ensure the purity meets your experimental requirements. Impurities can sometimes reduce solubility.[9][16] Also, consider the crystalline form (polymorphism). Different polymorphs of the same compound can have vastly different solubilities, with the most stable form often being the least soluble.[9][17]

    • Causality: A pure, highly ordered crystalline solid has a very stable lattice structure. It requires more energy to break these intermolecular bonds compared to an amorphous or less-ordered form.[10]

  • Assess Compound Polarity:

    • Action: Examine the chemical structure of your solute. Identify the functional groups present. The presence of multiple polar groups (e.g., hydroxyls, amines, carboxylic acids) will make the compound more polar and less likely to dissolve in a non-polar solvent like this compound.[4]

    • Causality: As a rule of thumb, if the carbon-to-heteroatom (O, N) ratio is low (e.g., less than 5:1), the molecule likely has significant polar character and will be challenging to dissolve in this solvent.[7]

Step 3: Advanced Solubilization Techniques

Q: My compound seems pure, but its polarity is likely mismatched with the solvent. What are my next options?

When there is a fundamental polarity mismatch, you must modify the solvent system itself.

  • Employ a Co-solvent: This is one of the most effective strategies for dissolving moderately polar compounds in a non-polar system.[14][15][18]

    • Action: Introduce a small percentage (e.g., 1-10% v/v) of a "bridge" solvent that is miscible with both your compound and this compound. See Protocol 2 for a systematic approach.

    • Causality: The co-solvent acts as an intermediary. Its molecular structure has regions that can interact favorably with the non-polar this compound and other regions that can interact with the more polar solute, effectively bridging the polarity gap and increasing overall solubility.[15]

Solute Polar Solute Solvent n-Octyl Phenyl Ether Solute->Solvent Unfavorable Interaction Cosolvent Co-solvent (e.g., THF) Solute->Cosolvent Favorable Interaction Cosolvent->Solvent Favorable Interaction

Sources

Technical Support Center: Synthesis of High-Purity n-Octyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of high-purity n-Octyl Phenyl Ether. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this specific etherification. Here, we move beyond simple protocols to address the nuanced mechanistic considerations and practical troubleshooting steps required to achieve high purity and yield.

Introduction: The Synthetic Landscape

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2] This classic S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide, in this case, an n-octyl halide.[3][4][5] While straightforward in principle, the path to a high-purity product is frequently complicated by competing side reactions and purification hurdles. This guide provides a structured approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic strategy for this compound via the Williamson synthesis?

A1: The preferred and most effective strategy involves the reaction of a phenoxide salt with a primary n-octyl halide (e.g., 1-bromooctane or 1-iodooctane).

  • Route A (Preferred): Phenol + Base → Phenoxide Ion; then Phenoxide Ion + 1-Octyl Halide → this compound

  • Route B (Not Viable): n-Octanol + Base → n-Octoxide Ion; then n-Octoxide Ion + Halobenzene → No Reaction

Causality: The Williamson synthesis proceeds via an S(N)2 mechanism, which requires the nucleophile to perform a backside attack on the carbon atom bearing the leaving group.[4] This pathway is efficient for primary alkyl halides like 1-bromooctane. Conversely, Route B fails because aryl halides (e.g., bromobenzene) do not undergo S(_N)2 reactions due to the steric hindrance of the benzene ring and the high strength of the C(sp²)-Br bond.

Q2: Which base is most suitable for deprotonating phenol?

A2: A moderately strong base is sufficient and often preferred. Common choices include:

  • Potassium Carbonate (K₂CO₃)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Sodium Hydride (NaH)

Expertise & Experience: While a very strong base like NaH ensures complete and rapid deprotonation, it can also promote the competing E2 elimination side reaction of the alkyl halide, especially at elevated temperatures.[4][5] For many applications, K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile provides a good balance of reactivity and selectivity, minimizing side reactions.[5]

Q3: How does solvent choice impact the reaction's success?

A3: Solvent selection is critical for maximizing the rate and selectivity of the S(_N)2 reaction. Polar aprotic solvents are highly recommended.

  • Recommended: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile.[5][6][7]

  • Less Ideal: Alcohols (e.g., ethanol). Protic solvents can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.

Causality: Polar aprotic solvents effectively solvate the cation (e.g., Na⁺ or K⁺) but leave the phenoxide anion relatively "bare" and highly reactive, thus accelerating the desired S(_N)2 reaction.[6]

Q4: What are the primary impurities I should expect in my crude product?

A4: The crude reaction mixture typically contains:

  • Unreacted Phenol: Due to incomplete deprotonation or reaction.

  • Unreacted 1-Octyl Halide: From an incomplete reaction.

  • C-Alkylated Byproducts (o- and p-Octylphenol): Resulting from the alkylation of the aromatic ring instead of the oxygen atom.[1][5]

  • 1-Octene: Formed via an E2 elimination side reaction.[3][4]

Understanding these potential impurities is the first step toward designing an effective purification strategy.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis and purification, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Ether 1. Incomplete Reaction: Insufficient reaction time or temperature.[8] 2. Competing Elimination (E2): Reaction temperature is too high, or a sterically hindered/strong base was used.[1][3] 3. Poor Nucleophilicity: Use of a protic solvent (e.g., ethanol) that solvates the phenoxide.1. Optimize Conditions: Increase reaction time or moderately increase temperature (e.g., to 50-80°C). Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Modify Conditions: Use a less aggressive base (e.g., K₂CO₃ instead of NaH). Ensure the temperature does not significantly exceed 100°C.[8] 3. Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.[5]
Significant C-Alkylation Byproduct 1. Ambident Nucleophile: The phenoxide ion has reactive sites on both the oxygen and the aromatic ring.[1][5] 2. Solvent Effects: Certain solvents can favor C-alkylation.1. Solvent Choice: Employ polar aprotic solvents (DMF, DMSO) which are known to favor O-alkylation.[8] 2. Counter-ion: While less common, exploring different counter-ions (e.g., using a cesium salt) can sometimes alter the O/C alkylation ratio.
Product is Contaminated with Phenol 1. Insufficient Base: Not all the phenol was converted to the phenoxide salt. 2. Ineffective Work-up: The aqueous base wash was not sufficient to remove all unreacted phenol.1. Stoichiometry Check: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) relative to phenol. 2. Improve Purification: During the work-up, wash the organic layer multiple times with a dilute NaOH solution (e.g., 0.5-1 M) to extract all acidic phenol.[9] Confirm removal with TLC.
Difficulty Separating Product from 1-Octyl Halide 1. Similar Boiling Points: The boiling points of this compound and the starting n-octyl halide are relatively close, making simple distillation challenging. 2. Incomplete Reaction: A large amount of unreacted alkyl halide remains.1. Fractional Distillation: Use an efficient fractionating column (e.g., Vigreux or packed column) under reduced pressure (vacuum distillation) to improve separation.[10] 2. Column Chromatography: For achieving the highest purity on a laboratory scale, silica gel column chromatography can effectively separate the slightly more polar ether from the nonpolar alkyl halide.[10]

Visualizing the Process

Diagram 1: Reaction Mechanism

The following diagram illustrates the primary Williamson ether synthesis pathway and the key competing C-alkylation side reaction.

Williamson_Synthesis cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation (Sₙ2) Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Phenoxide2 Phenoxide Ion AlkylHalide 1-Bromooctane Product This compound (O-Alkylation) SideProduct o/p-Octylphenol (C-Alkylation) Phenoxide2->Product + 1-Bromooctane (Sₙ2 Attack at O⁻) Phenoxide2->SideProduct Competing Sₙ2 Attack at Ring

Williamson synthesis of this compound.

Diagram 2: Purification Workflow

This flowchart outlines a robust, multi-step process to isolate high-purity this compound from the crude reaction mixture.

Purification_Workflow start Crude Reaction Mixture wash_naoh 1. Aqueous Work-up: Wash with dilute NaOH start->wash_naoh extract_phenol Removes Unreacted Phenol wash_naoh->extract_phenol wash_water 2. Wash with Water/Brine wash_naoh->wash_water extract_salts Removes Salts & Base wash_water->extract_salts dry 3. Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) wash_water->dry filter 4. Filter dry->filter evap 5. Remove Solvent (Rotary Evaporation) filter->evap distill 6. Purify by Vacuum Fractional Distillation evap->distill product High-Purity This compound distill->product

Logical workflow for purification.

Experimental Protocol: Phase-Transfer Catalysis Method

This protocol utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide phase, offering a practical and efficient setup. A similar procedure has been reported to yield a high-purity product.[9]

Materials & Reagents:

  • Phenol (88% aqueous solution or pure solid)

  • 1-Bromooctane

  • Potassium Hydroxide (KOH) pellets

  • Tetra-n-butylammonium bromide (TBAB) - Phase-Transfer Catalyst

  • Toluene

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (3.0 mol), 1-bromooctane (1.0 mol), tetra-n-butylammonium bromide (TBAB, ~0.1 mol), potassium hydroxide (3.0 mol), 500 mL of water, and 500 mL of toluene.

    • Expert Note: Using an excess of phenol and base drives the reaction to completion with respect to the limiting reagent, 1-bromooctane.

  • Reflux: Heat the biphasic mixture to reflux with vigorous stirring. Maintain reflux for approximately 16 hours. The PTC is crucial for transporting the phenoxide ion from the aqueous phase to the organic phase to react with the 1-bromooctane.

  • Cooling & Separation: After the reaction period, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. The organic (toluene) layer will separate from the aqueous layer.

  • Phenol Removal: Separate the layers and wash the organic phase with 500 mL of 0.5 M NaOH solution to extract any unreacted phenol.[9]

  • Washing: Wash the organic layer sequentially with two 500 mL portions of deionized water to remove residual NaOH and salts.[9]

  • Drying: Dry the toluene layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the toluene using a rotary evaporator. The remaining oil is the crude this compound.

  • Final Purification: For high purity, purify the crude oil by vacuum fractional distillation. Collect the fraction corresponding to the boiling point of this compound (~135-138 °C at 10 mmHg).

  • Analysis: Confirm the purity of the final product using Gas Chromatography (GC), GC-MS, or NMR spectroscopy.[9][10][11] Commercially available high-purity standards are typically ≥98% by GC.[12]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides. [Link]

  • ResearchGate. (2015). SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. [Link]

  • PrepChem.com. Synthesis of octylphenyl ether. [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2012). Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • De Gruyter. (2024). Synthetic Methods for Alkyl Aryl Ethers. [Link]

  • PubMed. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. [Link]

  • Google Patents. US20080071084A1 - Method for preparing alkyl ethers and aryl ethers.
  • SciSpace. (1997). Determination of nonylphenol and octylphenol ethoxylates in effluent by liquid chromatography with fluorescence detection. [Link]

  • Google Patents.
  • CP Lab Safety. This compound, min 98% (GC), 10 ml. [Link]

Sources

degradation pathways of n-Octyl Phenyl Ether under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation Pathways of n-Octyl Phenyl Ether

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the experimental analysis of this compound (OPE) degradation. This guide is designed to provide researchers, scientists, and drug development professionals with expert insights, troubleshooting strategies, and validated protocols to navigate the complexities of studying the environmental fate of this compound.

A critical note on nomenclature: The scientific literature on the degradation of octylphenol-based compounds predominantly focuses on Octylphenol (OP) and Octylphenol Ethoxylates (OPEOs), which are widely used nonionic surfactants[1]. This compound, the direct ether without the ethoxylate chain, is structurally simpler. While direct degradation studies on this compound are less common, its core structure (an octyl chain linked to a phenyl ring via an ether bond) means its degradation pathways share fundamental mechanisms with both OPEOs and other alkylphenyl ethers like Benzyl Phenyl Ether (BPE). This guide synthesizes direct evidence where available and draws logical, mechanistically supported parallels from these closely related, extensively studied molecules to provide a comprehensive and practical resource.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial stages of experimental design.

Q1: What are the primary experimental pathways for degrading this compound?

A1: The degradation of this compound and related alkylphenyl ethers is primarily studied via three main experimental routes:

  • Advanced Oxidation Processes (AOPs): These methods rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to rapidly and non-selectively oxidize the target molecule.[2] Common AOPs include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and photo-Fenton processes.[3][4] These are effective for rapid degradation and even complete mineralization (conversion to CO₂ and H₂O)[2][5].

  • Biodegradation: This pathway utilizes microorganisms to break down the compound. For the related OPEOs, biodegradation often begins with the stepwise shortening of the ethoxylate chain, followed by metabolism of the resulting octylphenol[1][6]. The degradation can occur under both aerobic and anaerobic conditions, though rates and pathways may differ significantly[7][8]. Aerobic pathways often involve bacterial strains like Pseudomonas and Sphingobium[6][9][10].

  • Photodegradation (Photolysis): This involves the breakdown of the molecule by light. Direct photolysis occurs when the molecule itself absorbs photons, leading to bond cleavage. Indirect photolysis is mediated by other light-absorbing substances in the water (like nitrates or dissolved organic matter) that produce reactive species[11][12]. The ether linkage and the aromatic ring are potential sites for photochemical attack[13][14].

Q2: What are the expected degradation products or intermediates?

A2: The intermediates depend heavily on the degradation pathway:

  • AOPs: The initial attack by hydroxyl radicals is typically on the aromatic ring or the alkyl chain. This leads to hydroxylated derivatives, such as hydroxyl-alkyl phenols[15]. Further oxidation can lead to ring-opening products like smaller organic acids before eventual mineralization[16]. For example, studies on 4-tert-octylphenol identified 4-tert-octylcatechol and 2-hydroxy-5-tert-octylbenzoquinone as products[13].

  • Biodegradation: For related OPEOs, the primary intermediates are short-chain ethoxylates and ultimately octylphenol (OP)[1][17]. The subsequent degradation of the octylphenol moiety is the rate-limiting step and can proceed via oxidation of the alkyl chain or hydroxylation of the aromatic ring[10].

  • Photodegradation: Direct photolysis of the phenyl ether bond can generate phenoxyl and octyl radicals[13][18]. In aqueous environments, these can react with oxygen and water to form phenols and octanols. Hydroxylation of the aromatic ring is also a common outcome[13].

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its byproducts?

A3: A multi-faceted analytical approach is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying the parent compound. HPLC coupled with a UV detector (set to the absorbance maximum of the phenyl ring, ~220-275 nm) or a Fluorescence detector (excitation ~225 nm, emission ~300 nm) offers excellent sensitivity and is widely used[19][20].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown degradation intermediates. It provides molecular weight and fragmentation data, allowing for structural elucidation of the byproducts formed during the experiment[16][21].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile degradation products, especially after a derivatization step to increase volatility[1][21].

  • Total Organic Carbon (TOC) Analysis: This technique does not identify specific compounds but measures the total amount of carbon in the sample. It is crucial for determining the extent of mineralization. A decrease in the parent compound concentration without a corresponding decrease in TOC indicates the formation of persistent organic intermediates[5].

Q4: My degradation rates are slow or inconsistent. What are the most common culprits?

A4: This is a common issue with several potential causes depending on your method:

  • For AOPs: Incorrect pH (the Fenton reaction is optimal at pH ~3.5), insufficient reagent concentration (H₂O₂ or catalyst), or the presence of radical scavengers in your matrix (e.g., carbonate, dissolved organic matter) can inhibit the reaction[3][12][22].

  • For Biodegradation: The microbial consortium may not be acclimated to the substrate, essential nutrients (nitrogen, phosphorus) may be limited, or the concentration of this compound may be too high, causing toxicity to the microorganisms[6][9].

  • For Photodegradation: The wavelength of your light source may not overlap with the absorbance spectrum of the compound. For indirect photolysis, the concentration of photosensitizers in your matrix may be too low. The presence of UV-screening components in complex matrices (like wastewater effluent) can also significantly reduce light penetration.

Section 2: Troubleshooting Guides for Specific Experimental Issues

Advanced Oxidation Processes (AOPs)
Issue / Question Root Cause Analysis & Recommended Actions
Q: My Photo-Fenton (UV/Fe²⁺/H₂O₂) reaction shows a long lag phase or fails to initiate. 1. pH is out of optimal range: The Fenton reaction is highly pH-dependent. The optimal pH is typically between 2.8 and 3.5 to keep iron soluble and catalytically active. At pH > 4, iron precipitates as ferric hydroxide, halting the reaction. Action: Adjust the pH of your solution to ~3.0 before adding reagents. Buffer if necessary, but be aware that some buffers (e.g., phosphate) can interfere with the reaction. 2. Incorrect Reagent Ratio: The ratio of H₂O₂ to Fe²⁺ is critical. Excess H₂O₂ can scavenge •OH radicals, and excess Fe²⁺ can also lead to non-productive side reactions. Action: Start with a literature-recommended molar ratio (e.g., 10:1 H₂O₂:Fe²⁺) and optimize for your specific system. 3. Catalyst Deactivation: The catalyst (Fe²⁺) is consumed during the reaction. Action: For slow reactions, consider sequential additions of the H₂O₂ to maintain a steady production of radicals without overwhelming the system.
Q: The parent compound disappears quickly, but the Total Organic Carbon (TOC) removal is very low. 1. Formation of Recalcitrant Intermediates: The initial oxidation of this compound can produce byproducts (e.g., short-chain carboxylic acids like oxalic or formic acid) that are more resistant to further hydroxyl radical attack than the parent compound. Action: Extend the reaction time significantly (e.g., from 60 minutes to several hours) and monitor TOC. Increasing the oxidant dose may also be necessary to achieve full mineralization.[5] 2. Radical Scavenging by Intermediates: The newly formed intermediates may themselves be effective •OH scavengers, competing with the remaining parent compound and slowing down complete mineralization. Action: This is an inherent challenge. Modeling the kinetics of both the parent compound and TOC can help understand the process. A combined AOP-biological treatment approach can be effective, where the AOP performs the initial breakdown and a subsequent biological step mineralizes the more biodegradable intermediates.
Biodegradation Experiments
Issue / Question Root Cause Analysis & Recommended Actions
Q: My microbial culture (activated sludge, isolated strain) is not degrading this compound. 1. Lack of Acclimation: Microorganisms may require a period of adaptation to develop the necessary enzymes to metabolize a xenobiotic compound. Action: Before starting the definitive test, acclimate the inoculum by exposing it to low, sub-lethal concentrations of this compound over several days to weeks.[1] 2. Substrate Toxicity: Although required for growth, high concentrations of the compound can be toxic or inhibitory. Action: Run a dose-response experiment to determine the optimal concentration range. Start with low concentrations (e.g., 1-10 mg/L) and work up.[6] 3. Nutrient Limitation: Biodegradation is a biological process that requires essential nutrients (e.g., nitrogen, phosphorus, trace elements) in addition to a carbon source. Action: Ensure your medium is supplemented with a mineral salts medium to provide these nutrients. A typical C:N:P ratio of 100:10:1 is a good starting point. 4. Oxygen Limitation (for aerobic studies): Aerobic degradation requires sufficient dissolved oxygen (DO). Action: Ensure continuous, vigorous aeration or shaking of your flasks. Monitor DO levels to ensure they remain above 2 mg/L.
Q: How can I be sure the observed loss of the compound is due to biodegradation and not other factors? 1. Differentiating Biotic vs. Abiotic Loss: The compound could be lost due to volatilization, adsorption to the flask walls, or abiotic hydrolysis. Action: Set up proper controls for every experiment: • Sterile Control: An autoclaved or poisoned (e.g., with sodium azide) control containing the medium, compound, and killed inoculum. Any loss here is abiotic. • Adsorption Control: A control with the killed inoculum to quantify how much compound adsorbs to the biomass. The true biodegradation is the total loss in the live flask minus the losses in the sterile and adsorption controls.

Section 3: Key Experimental Protocols

Protocol 1: AOP Degradation via Photo-Fenton Process

This protocol outlines a typical batch experiment for assessing the degradation of this compound using UV-A light, ferrous ions, and hydrogen peroxide.

1. Reagent Preparation:

  • Stock Solution: Prepare a 1000 mg/L stock solution of this compound in methanol.
  • Working Solution: In a 1 L volumetric flask, add the desired volume of the stock solution to achieve the target concentration (e.g., 10 mg/L) and fill with ultrapure water.
  • Catalyst Solution: Prepare a fresh 10 mM solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O).
  • Oxidant Solution: Use a 30% (w/w) solution of hydrogen peroxide (H₂O₂).

2. Experimental Setup:

  • Use a jacketed quartz photoreactor to maintain constant temperature (e.g., 25°C) with a circulating water bath.
  • Place a magnetic stir bar in the reactor and position it on a stir plate.
  • Place a UV-A lamp (e.g., 365 nm) adjacent to the reactor.

3. Procedure:

  • Add 500 mL of the this compound working solution to the photoreactor.
  • Start stirring and allow the system to equilibrate for 10 minutes.
  • Adjust the pH of the solution to 3.0 ± 0.1 using dilute H₂SO₄ or NaOH.
  • Take an initial sample (T=0).
  • Add the required volume of the FeSO₄ solution to achieve the target catalyst concentration (e.g., 0.1 mM).
  • Add the required volume of the H₂O₂ solution (e.g., 1 mM) to initiate the reaction.
  • Immediately turn on the UV lamp.
  • Collect samples at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
  • Immediately quench the reaction in each sample by adding a small amount of a strong H₂O₂ scavenger like sodium sulfite or catalase to prevent further degradation prior to analysis.

4. Analysis:

  • Filter the samples through a 0.22 µm syringe filter.
  • Analyze for the remaining concentration of this compound using HPLC-UV/FLD.
  • Analyze for TOC to determine the extent of mineralization.
Protocol 2: Aerobic Biodegradation Screening Assay

This protocol is a standardized method to assess if a microbial community (like activated sludge) can degrade this compound.

1. Materials Preparation:

  • Inoculum: Obtain fresh activated sludge from a municipal wastewater treatment plant. Aerate for 24 hours to stabilize.
  • Mineral Salts Medium: Prepare a sterile medium containing essential nutrients (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, CaCl₂·2H₂O, FeCl₃·6H₂O).
  • Test Substance: Prepare a stock solution of this compound in a water-miscible, low-toxicity solvent (e.g., dimethyl sulfoxide) if necessary, to aid dissolution.

2. Experimental Setup:

  • Use 250 mL Erlenmeyer flasks.
  • Prepare the following flasks in triplicate:
  • Test Flasks: Mineral salts medium + Inoculum + this compound (e.g., 5 mg/L).
  • Toxicity Control: Test Flask setup + a readily biodegradable benchmark substance (e.g., sodium benzoate). If the benchmark is not degraded, the test substance may be toxic.
  • Abiotic Control: Mineral salts medium + this compound (no inoculum, but sterilized).
  • Inoculum Blank: Mineral salts medium + Inoculum (no test substance) to measure background respiration/carbon loss.

3. Procedure:

  • Add 100 mL of mineral salts medium to each flask.
  • Add the inoculum to achieve a specific biomass concentration (e.g., 30 mg/L of suspended solids).
  • Spike the flasks with the test substance or benchmark as required.
  • Cover the flasks with breathable stoppers (e.g., cotton plugs) to allow gas exchange.
  • Place all flasks on an orbital shaker (e.g., 120 rpm) in the dark at a constant temperature (e.g., 22 ± 2°C).
  • Incubate for 28 days.
  • Take aqueous samples periodically (e.g., Day 0, 7, 14, 21, 28), ensuring not to disturb the sedimented sludge.

4. Analysis:

  • Centrifuge or filter the samples to remove biomass.
  • Analyze the supernatant for the concentration of this compound using an appropriate method like HPLC.
  • Calculate the percentage of degradation relative to the abiotic control.

Section 4: Visualization of Pathways and Workflows

Diagram 1: Generalized AOP Degradation Pathway

G cluster_AOP Advanced Oxidation Process (AOP) A This compound C Initial Attack (Hydroxylation / H-abstraction) A->C B Hydroxyl Radical (•OH) Generation B->C Initiates Degradation D Hydroxylated Intermediates (e.g., Octyl-hydroxyphenol) C->D E Aromatic Ring Cleavage D->E F Short-chain Carboxylic Acids (e.g., Oxalic, Formic) E->F G Mineralization (CO₂ + H₂O) F->G Slower Step

Caption: Generalized pathway for AOP degradation of this compound.

Diagram 2: Experimental Workflow for Biodegradation Screening

G cluster_prep Preparation Phase cluster_setup Experimental Setup Phase cluster_run Incubation & Analysis prep1 Prepare Mineral Salts Medium setup1 Assemble Flasks: - Test - Abiotic Control - Inoculum Blank prep1->setup1 prep2 Acclimate Inoculum (e.g., Activated Sludge) setup2 Spike Flasks with OPE & Inoculum prep2->setup2 prep3 Prepare OPE Stock Solution prep3->setup2 setup1->setup2 run1 Incubate on Shaker (28 days, 22°C, dark) setup2->run1 run2 Periodic Sampling (Aqueous Phase) run1->run2 run3 Analyze Samples (HPLC, TOC) run2->run3 run4 Calculate % Degradation run3->run4

Caption: Workflow for a standard aerobic biodegradation screening test.

Diagram 3: Troubleshooting Low Degradation Efficiency

G start Low Degradation Efficiency Observed q1 Which Method? start->q1 aop AOP q1->aop AOP bio Biodegradation q1->bio Biodegradation q_aop1 Is pH optimal? (e.g., ~3 for Fenton) aop->q_aop1 q_bio1 Is the inoculum acclimated? bio->q_bio1 q_aop2 Are reagent concentrations adequate? q_aop1->q_aop2 Yes sol_aop1 Action: Adjust pH q_aop1->sol_aop1 No q_aop3 Is a radical scavenger present in the matrix? q_aop2->q_aop3 Yes sol_aop2 Action: Optimize oxidant/catalyst ratio q_aop2->sol_aop2 No sol_aop3 Action: Purify sample or increase oxidant dose q_aop3->sol_aop3 Yes q_bio2 Are nutrients (N, P) sufficient? q_bio1->q_bio2 Yes sol_bio1 Action: Perform acclimation phase q_bio1->sol_bio1 No q_bio3 Is the OPE concentration inhibitory/toxic? q_bio2->q_bio3 Yes sol_bio2 Action: Supplement with mineral salts medium q_bio2->sol_bio2 No sol_bio3 Action: Reduce initial OPE concentration q_bio3->sol_bio3 Yes

Sources

Technical Support Center: Optimizing Temperature for n-Octyl Phenyl Ether-Assisted Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for n-Octyl Phenyl Ether (OPE)-assisted reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of OPE as a high-performance, high-boiling point solvent. Proper temperature control is paramount to the success of these reactions, directly influencing yield, purity, and reaction time. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of temperature optimization.

Section 1: Understanding this compound (OPE) - Key Properties

This compound is a thermally stable, high-boiling point solvent, making it an excellent medium for chemical transformations that require significant energy input. Its properties are particularly well-suited for cross-coupling reactions where reactants may exhibit low reactivity, necessitating elevated temperatures to overcome high activation energy barriers.

Below is a summary of its key physical and chemical properties.

PropertyValueSource(s)
CAS Number 1818-07-1[1][2][3]
Molecular Formula C₁₄H₂₂O[1][2][3]
Molecular Weight 206.33 g/mol [1][2][3]
Physical State Colorless Liquid[1]
Boiling Point 134 °C @ 6 mmHg
Flash Point 109 °C
Specific Gravity 0.91 (20/20)
Refractive Index 1.49
Key Characteristics Air Sensitive, Store under Inert Gas[1]
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Reaction Conversion

Question: My reaction is stalling or not proceeding at a reasonable rate in this compound. Is the temperature too low?

Answer: This is the most common issue when developing a new high-temperature protocol. The rate of virtually all chemical reactions increases with temperature.[4] This relationship is governed by the Arrhenius equation, which demonstrates that a higher temperature provides the necessary kinetic energy for molecules to overcome the activation energy barrier, leading to more frequent and energetic collisions.[5]

Causality Explained: Many cross-coupling reactions, such as the Ullmann condensation, traditionally require high temperatures (often >150-210 °C) to proceed effectively, especially with less reactive substrates like aryl chlorides.[5][6] If the temperature is insufficient, the reactants will not have enough energy to form the transition state, resulting in a slow or non-existent reaction. OPE is an ideal solvent for these cases because its high boiling point allows you to safely explore a wide range of elevated temperatures.

Troubleshooting Protocol:

  • Confirm Reagent Integrity: Before adjusting the temperature, ensure all starting materials, catalysts, and ligands are pure and active. For instance, copper(I) salts used in Ullmann reactions can oxidize over time, reducing their activity.[7]

  • Establish a Baseline: Ensure your initial temperature is within the generally accepted range for the specific reaction class (e.g., 80-120 °C for modern, ligand-assisted Ullmann reactions or 80-100 °C for many Buchwald-Hartwig couplings).[6][8]

  • Systematic Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments.[6]

  • Monitor Progress: After each temperature increase, allow the reaction to equilibrate for a set period (e.g., 1-2 hours) and monitor the progress carefully using an appropriate analytical technique like TLC, GC-MS, or LC-MS.

  • Identify Optimum: Continue this incremental increase until you observe a satisfactory reaction rate or until you begin to see signs of degradation (see Issue 2). The optimal temperature will provide a reasonable reaction rate with minimal side product formation.[9]

Issue 2: Significant Side Product Formation & Low Selectivity

Question: My reaction is producing a complex mixture of byproducts, and the yield of my desired product is low. Could the temperature be too high?

Answer: Yes, excessively high temperatures are a primary cause of low selectivity and the formation of impurities. While heat accelerates the desired reaction, it can also provide enough energy to activate undesired reaction pathways or cause thermal decomposition of your reactants, catalyst, or product.[6][7]

Causality Explained: Every component in your reaction mixture has a thermal stability limit. Exceeding this limit can lead to several problems:

  • Substrate/Product Decomposition: The complex structures of organic molecules can break down at high temperatures.

  • Catalyst Degradation: Palladium and copper catalysts, especially those with complex ligands, can decompose or aggregate at very high temperatures, leading to a loss of activity and the formation of metallic precipitates (often seen as the reaction mixture turning black).[7]

  • Side Reactions: Unwanted reactions, such as dehalogenation in Ullmann condensations or catalyst-driven side reactions, may have higher activation energies than the desired transformation.[6] Excessive heat can make these pathways competitive.

Troubleshooting Protocol:

  • Lower the Temperature: The first step is to reduce the reaction temperature, again in 10-20 °C increments, to see if selectivity improves.[6]

  • Screen Catalysts and Ligands: If lowering the temperature compromises the reaction rate, consider screening different catalysts or ligands. Modern ligand systems for reactions like the Ullmann or Buchwald-Hartwig couplings are designed to be more active, often allowing for significantly lower reaction temperatures (e.g., 80-120 °C) compared to classical conditions.[6][10]

  • Check Reagent Purity: Ensure that no impurities are present in the starting materials or solvent that might be more reactive at higher temperatures. Use anhydrous conditions where necessary, as water can lead to side reactions like debromination.[7]

  • Optimize Reaction Time: Monitor the reaction profile over time. It's possible the desired product forms initially and then degrades upon prolonged heating.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why choose this compound over other high-boiling solvents like DMF, NMP, or Toluene? While solvents like DMF, N-methylpyrrolidone (NMP), and toluene are common in cross-coupling chemistry, OPE offers a higher boiling point and greater thermal stability, making it suitable for reactions that require temperatures exceeding 200-250 °C.[4][6] This allows for greater flexibility when working with particularly unreactive substrates that do not respond under milder conditions.

Q2: What is a typical starting temperature for a reaction in OPE? A sensible starting point depends on the reaction class.

  • For Suzuki Couplings: Often optimized between 50-100 °C, a starting temperature of 80 °C is common.[9][11]

  • For Buchwald-Hartwig Aminations: Typical temperatures range from 80-100 °C.[8][12]

  • For Ullmann Condensations: Modern ligand-assisted systems can work well between 80-120 °C, while classical, ligand-free reactions may require >150 °C.[6][7] It is always recommended to start within the lower end of the expected range and increase the temperature systematically as needed.

Q3: How does temperature optimization in OPE differ for Ullmann, Suzuki, and Buchwald-Hartwig reactions? While the general principle of balancing kinetics against stability holds true for all, the specifics differ based on the catalytic cycle.

  • Ullmann Reactions: These are often the most temperature-demanding, especially with unactivated aryl halides. Temperature optimization is critical to drive the reaction without causing dehalogenation or homocoupling.[6]

  • Buchwald-Hartwig Aminations: The key is to maintain a temperature high enough for efficient reductive elimination without degrading the often-sensitive palladium-phosphine ligand complexes.[8][10]

  • Suzuki Couplings: Temperature must be sufficient to facilitate the transmetalation step, which can be sluggish, but not so high as to cause protodeboronation of the boronic acid starting material.[11]

Q4: What are the best practices for heating and monitoring high-temperature reactions in OPE? Precise and uniform heating is crucial. Use a heating mantle with a sand bath or a high-quality aluminum heating block on a stirrer/hotplate.[7] Monitor the internal reaction temperature with a calibrated thermometer or thermocouple, not just the temperature of the heating apparatus. For monitoring, withdraw aliquots at regular intervals (if possible and safe), cool them rapidly, and analyze by TLC, GC-MS, or LC-MS to track the consumption of starting materials and the formation of products and byproducts.

Section 4: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Temperature Screening in an OPE-Assisted Reaction

This protocol outlines a systematic approach to identifying the optimal reaction temperature.

  • Setup: To a clean, oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), coupling partner (1.2-1.5 equiv), catalyst (e.g., Pd(OAc)₂, CuI; 1-10 mol%), ligand (if applicable), and base (e.g., K₂CO₃, K₃PO₄; 2-3 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[7]

  • Solvent Addition: Add anhydrous this compound via syringe to achieve the desired concentration (e.g., 0.1-0.5 M).

  • Initial Heating: Place the vessel in a pre-heated block at the starting temperature (e.g., 80 °C).

  • Monitoring & Incremental Heating:

    • After 2 hours, take an aliquot for analysis (TLC, GC-MS).

    • If conversion is low, increase the temperature by 20 °C.

    • Repeat this process, taking aliquots every 2 hours and increasing the temperature by 20 °C increments until the desired conversion is achieved, side product formation becomes significant, or a maximum practical temperature is reached.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and perform an aqueous wash to remove the base and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.[7]

Data Presentation: Example of a Temperature Screening Log
Temperature (°C)Time (h)Conversion (%)Key Byproducts Observed
80215%None
80425%None
100240%Trace homocoupling
100465%Trace homocoupling
120295%Minor homocoupling
1402>98%Significant decomposition

Based on this hypothetical data, 120 °C appears to be the optimal temperature.

Workflow for Troubleshooting Temperature-Related Issues

G start Reaction Start monitor Monitor Reaction (TLC, GC-MS, etc.) start->monitor low_conv Low / No Conversion? monitor->low_conv side_prod Significant Side Products or Decomposition? low_conv->side_prod No check_reagents Verify Reagent/Catalyst Quality and Purity low_conv->check_reagents Yes decrease_temp Incrementally Decrease Temperature (10-20 °C) side_prod->decrease_temp Yes success Reaction Optimized side_prod->success No increase_temp Incrementally Increase Temperature (10-20 °C) increase_temp->monitor decrease_temp->monitor If rate is acceptable optimize_ligand Screen Alternative Catalyst/Ligand System decrease_temp->optimize_ligand If rate is too slow check_reagents->increase_temp optimize_ligand->start

Caption: Troubleshooting workflow for temperature optimization.

References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction [Data set]. Retrieved from [Link]

  • Dean, A., Cope, C., & Clarke, C. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Zhang, L., et al. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S6. Temperature optimization for the Suzuki coupling reaction [Image]. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]

  • Gate Chemistry. (2018, July 21). Ullmann Coupling - Carbon Heteroatom Coupling [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octyl phenyl ether. PubChem Compound Database. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98% (GC), 10 ml. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Effect of epoxy-graft-polyoxyethylene octyl phenyl ether on preparation, mechanical properties and triple-shape memory effect of carbon nanotube/water-borne epoxy nanocomposites. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of octylphenyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). CN1522999A - Process for continuous synthesizing octyl phenol.

Sources

Technical Support Center: Overcoming Foaming Issues with Octyl Phenyl Ethoxylate Surfactants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and preventative measures for managing foaming issues associated with octyl phenyl ethoxylate (OPE) surfactants, such as those in the Triton™ X series. Our goal is to equip you with the scientific understanding and practical protocols needed to maintain control over your experiments and processes.

Understanding the Foaming Phenomenon with OPE Surfactants

Octyl phenyl ethoxylates are nonionic surfactants widely used for their excellent detergency, emulsification, and dispersion properties.[1] However, their effectiveness is rooted in their ability to significantly reduce the surface tension of aqueous solutions.[2][3] This reduction in surface tension means less energy is required to entrain air, leading to the formation of bubbles and, consequently, foam.[2]

Foam becomes problematic when the rate of its generation exceeds its rate of decay. OPE surfactants stabilize foam in several ways:

  • Interfacial Film Formation: Surfactant molecules arrange themselves at the air-water interface, creating a resilient film that prevents bubbles from coalescing.[3]

  • Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), OPE molecules form aggregates called micelles, which can contribute to increased foam formation and stability.[2][4]

  • Dilatational Elasticity: The surfactant film can stretch and resist deformation, further enhancing foam stability.[3]

Excessive foaming can lead to a host of experimental and process-related problems, including inaccurate measurements, pump cavitation, overflow of reaction vessels, and compromised product quality.[5][6]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common foaming issues in a direct, problem-solution format.

Q1: Why is my octyl phenyl ethoxylate solution foaming so excessively?

Several factors, often acting in combination, can lead to excessive foaming. A systematic approach is key to identifying the root cause.

  • Mechanical Agitation: Vigorous mixing, stirring, sparging, or shaking introduces a high amount of air into the solution.[2] The surfactant then stabilizes the resulting bubbles into a persistent foam.

  • Surfactant Concentration: Operating at concentrations significantly above the CMC can lead to more stable and abundant foam.[2]

  • System Contaminants: The presence of other surface-active agents, such as proteins or polysaccharides from biological samples, can dramatically increase foam stability.[5] Even trace contaminants in your system can act as foam promoters.[7]

  • Process Temperature: Temperature influences fluid viscosity and surface tension. While higher temperatures often decrease foam stability, this relationship is not always linear and can be system-dependent.[3][6][8]

  • Solution pH and Ionic Strength: Changes in pH and the presence of salts can alter the behavior of the surfactant and other components in the solution, impacting foam stability.[2][3]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig 1: Troubleshooting Decision Tree for OPE Foaming Issues.", fontname="Arial", fontsize=10]

Q2: Foam has already formed. What are the immediate steps to control it?

When foam is already present, the goal is to destabilize it rapidly. This is achieved by introducing an agent that disrupts the surfactant film at the air-water interface. This process is known as "knockdown."[9][10]

  • Chemical Defoamers: The most common and effective method is the addition of a chemical defoamer (also known as an antifoam agent).[11] These are typically liquids with low surface tension, such as silicone-based oils or certain alcohols.[12] They are designed to be insoluble in the foaming medium and spread rapidly across the bubble surface, causing the foam to collapse.[13][14]

  • Mechanical Foam Breakers: In larger-scale or continuous processes, mechanical devices like rotating blades or paddles can be used to physically destroy the foam layer.[5][15][16] These methods are advantageous as they avoid adding new chemical components to your system but can be more expensive and introduce shear stress.[5][15]

Q3: How do I select the right antifoaming agent for my OPE solution?

Choosing the correct antifoam is critical to resolving the issue without creating new problems, such as product contamination or surface defects.[9][17]

Key Selection Criteria:

  • Compatibility: The antifoam must be sufficiently incompatible to not dissolve, but compatible enough to disperse easily.[13] Poor dispersion can lead to defects or oily residues.[18]

  • Efficiency: It must have a lower surface tension than your OPE solution to effectively spread and rupture the foam lamellae.[14][19]

  • Persistence: A good antifoam not only knocks down existing foam but also prevents its reformation over time (suppression).[10]

  • Inertness: The agent should not react with or negatively impact your product, especially in sensitive applications like drug development.[5][20]

  • Regulatory Compliance: For pharmaceutical or food-grade applications, the antifoam must meet specific regulatory standards (e.g., Kosher, FDA).[20][21]

Antifoam Type Primary Components Mechanism of Action Advantages Considerations
Silicone-Based Polydimethylsiloxane (PDMS), hydrophobic silicaLow surface tension allows rapid spreading and bridging of foam films, causing rupture.[13]Highly effective at low concentrations, thermally stable, chemically inert.[11][22]Can cause surface defects (craters, fisheyes) in coating applications if not compatible; may be difficult to remove.[9]
Oil-Based (Non-Silicone) Mineral oil, vegetable oil, white oilInsoluble oil droplets enter the foam lamella and spread, thinning the film to the point of rupture.Cost-effective, often biodegradable (vegetable oils).[12][17]Less effective than silicones at low concentrations; can be sensitive to oxidation.
Polymer-Based (EO/PO) EO/PO block copolymers, polyethersAct as surfactants themselves, but are designed to displace the foam-stabilizing OPE at the interface.[18]Good compatibility in many aqueous systems, often silicone-free.[12]Performance can be highly temperature-dependent.
Powder-Based Hydrophobic silica dispersed on a carrierFine hydrophobic particles adsorb at the bubble surface, disrupting the packing of surfactant molecules and causing rupture.Effective in powdered products like detergents.[23]Not suitable for most liquid research applications.

Table 1: Comparison of Common Antifoaming Agent Types.

Q4: My antifoam agent isn't working or is causing other issues. What should I check?
  • Incorrect Dosage: Too little antifoam will be ineffective. Conversely, too much can paradoxically stabilize foam or lead to issues like oiling out and surface defects.[7][19] Always start with the manufacturer's recommended dosage and optimize from there.

  • Poor Dispersion: The antifoam must be dispersed into fine droplets to be effective. Add it slowly under gentle agitation. High-shear mixing can break down the antifoam emulsion, rendering it useless.[21]

  • Incompatibility: If you observe cloudiness, separation, or surface defects (e.g., in films or coatings), the antifoam is likely incompatible with your system.[9][18] You may need to screen for a different type.

  • Loss of Efficacy Over Time: Some antifoams can be "consumed" by adsorbing onto particles or surfaces in your system.[10] In continuous processes, periodic re-dosing may be necessary.

Experimental Protocols

Protocol 1: Rapid Screening of Antifoam Agents (Shake Test Method)

This method provides a quick and simple way to compare the "knockdown" efficiency of different antifoam candidates.[9][10][24]

Objective: To visually assess and compare the time it takes for different defoamers to collapse a standardized volume of foam.

Materials:

  • 100 mL graduated cylinders with stoppers (one for each antifoam and a control)

  • Your octyl phenyl ethoxylate solution (the "foaming medium")

  • Antifoam candidates (e.g., a silicone-based, an oil-based)

  • Micropipette or syringe for accurate dosing

  • Stopwatch

Procedure:

  • Add 50 mL of your OPE solution to each graduated cylinder.

  • To each cylinder (except the control), add a precise, predetermined concentration of an antifoam agent (e.g., 0.1% by weight).[9]

  • Secure the stoppers tightly.

  • Invert all cylinders simultaneously and shake vigorously for a set duration (e.g., 30 seconds) or a set number of shakes (e.g., 20 times).[24]

  • Immediately place the cylinders on a level surface and start the stopwatch.

  • Record the initial foam volume for each.

  • Record the time it takes for the foam in each cylinder to completely collapse or to a predetermined minimal level (e.g., 5 mL). This is the "knockdown time."[9][10]

  • Observe the clarity and condition of the solutions after the foam has collapsed to check for signs of incompatibility like cloudiness or oil slicks.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig 2: Workflow for the Antifoam Shake Test Protocol.", fontname="Arial", fontsize=10]

Protocol 2: Evaluating Antifoam Persistence (Dynamic Foam Test)

This method is more representative of processes with continuous air introduction, such as fermentation or sparging.[10][25]

Objective: To measure an antifoam's ability to suppress foam formation under continuous agitation.

Materials:

  • Tall-form graduated cylinder (e.g., 500 mL or 1000 mL)

  • Air sparging stone with tubing

  • Controlled air flow meter

  • Your OPE solution

  • Selected antifoam agent

  • Stopwatch

Procedure:

  • Add a known volume of your OPE solution (e.g., 200 mL) to the graduated cylinder.

  • Add the selected antifoam agent at the desired concentration.

  • Place the sparging stone at the bottom of the cylinder.

  • Start a controlled flow of air (e.g., 1 L/min) through the sparger and simultaneously start the stopwatch.

  • Record the maximum foam height reached.[10]

  • Record the time it takes for the foam to reach a predetermined "failure" height (e.g., 400 mL mark). This is the "suppression time" or persistence.[10]

  • Compare the maximum foam height and suppression time with a control (no antifoam) to quantify the antifoam's effectiveness.

Frequently Asked Questions (FAQs)

Q: Can I control foam without chemical additives? A: Yes, to an extent. Optimizing process parameters is the first line of defense. This includes reducing agitation speed, modifying the vessel design to increase headspace, or changing the way solutions are transferred to minimize turbulence.[5][16] For some industrial applications, mechanical foam breakers are a viable non-chemical option.[15][26]

Q: How does temperature affect foaming in OPE solutions? A: Generally, as temperature increases, the viscosity of the liquid decreases, which allows the liquid in the foam lamellae to drain more quickly, thus reducing foam stability.[8][27] However, for nonionic surfactants like OPEs, there is a critical temperature known as the "cloud point." Above this temperature, the surfactant loses its water solubility and separates, which can dramatically reduce or eliminate foaming.[1][28] This property can sometimes be used as a method of foam control.

Q: Are there low-foaming or non-foaming alternatives to octyl phenyl ethoxylates? A: Yes. The choice of an alternative depends heavily on the application. For some applications, alkyl polyglycosides (APGs) are known for their low-foaming properties.[23] In biopharmaceutical formulations, concerns about the stability of traditional surfactants have led to research into alternatives like cyclodextrins and certain block copolymers.[29][30][31][32][33] When selecting an alternative, you must ensure it provides the required performance (e.g., detergency, emulsification) for your specific application.

References

  • The Foam Factor: A Closer Look at Adjuvant Features. (2023). Brewer International. [Link]

  • Defoamer Performance Testing: Standard Methods and Procedures. (n.d.). INVINO. [Link]

  • Defoamer Testing Method. (n.d.). Scribd. [Link]

  • Study of Foam in Dishwashing Detergents: Effect of Nonionic Surfactant Addition on Foam Formation. (2022). PubMed. [Link]

  • Defoamers and Antifoam Agents: How are they used? (2022). Brewer International. [Link]

  • Common Foam and Anti‐Foam Performance Tests in Papermaking. (n.d.). Amazon Chemicals. [Link]

  • How to Control Foaming in Microbial Fermentation Processes. (2024). Patsnap Synapse. [Link]

  • Antifoaming agents and mechanisms. (n.d.). Fiveable. [Link]

  • Foam Control in Fermentation. (2023). AMS Applied Material Solutions. [Link]

  • Antifoaming and Defoaming Evaluation Procedures. (n.d.). Tramfloc, Inc. [Link]

  • Effective Solutions for Foam Control in Industrial Applications. (2024). LANZO CHEM. [Link]

  • 10 Different Types of Defoamers and Their Working. (2023). Aakash Engineering. [Link]

  • Foam Rupture by Mechanical and Vibrational Methods. (2007). ResearchGate. [Link]

  • How to choose a antifoam agent for the formulation system correctly? (n.d.). iSuoChem. [Link]

  • Understanding the Best Anti Foaming Agent: Types, Applications, and Benefits Explained. (2024). LinkedIn. [Link]

  • A Complete Guide to Defoamers Used in the Detergent Industry. (2024). STPP Group. [Link]

  • Mechanism of Antifoam Behavior of Solutions of Nonionic Surfactants above the Cloud Point. (2003). ResearchGate. [Link]

  • Key Considerations for Selecting an Antifoam/Defoamer. (2021). Applied Material Solutions. [Link]

  • TRITON™ X-100 Surfactant. (n.d.). Univar Solutions. [Link]

  • New Research Reveals a Promising Functional Alternative to Surfactants within Biologic Formulations. (2020). BioPharm International. [Link]

  • What are Defoamers and Antifoam Agents and How are They Used? (2024). Brewer International. [Link]

  • Triton X 100 Type Surfactant. (n.d.). Level 7 Chemical. [Link]

  • The nature and properties of foaming surfactants. (n.d.). Upscope RE4. [Link]

  • Stability of foams generated by Triton X100, SDS, Cocobetaine and... (n.d.). ResearchGate. [Link]

  • Effect of Temperature on Foaming Ability and Foam Stability of Typical Surfactants Used for Foaming Agent. (2020). ResearchGate. [Link]

  • Triton X-100. (n.d.). Wikipedia. [Link]

  • Oil Foaming Troubleshooting Guide. (n.d.). Scribd. [Link]

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Technical Support Center: Purification of Crude n-Octyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude n-octyl phenyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity this compound from a crude reaction mixture. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis?

A1: The primary synthesis route for this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an octyl halide.[1][2][3] The common impurities you can expect are:

  • Unreacted Phenol: Due to incomplete reaction or the use of excess phenol.

  • Unreacted 1-Octyl Halide (e.g., 1-bromooctane): If the reaction does not go to completion.

  • C-Alkylation Products: These are isomers of the desired product where the octyl group has attached to the benzene ring instead of the oxygen atom, forming ortho- and para-octylphenol.[4][5]

  • 1-Octene: A byproduct of an elimination side reaction (E2) between the phenoxide (acting as a base) and the octyl halide.[5]

  • Solvent and Base Residues: Depending on the reaction conditions, residual solvent and the base used to form the phenoxide may be present.

Q2: What is the general strategy for purifying crude this compound?

A2: A multi-step approach is typically most effective. The general workflow involves an initial extractive workup to remove acidic impurities, followed by a distillation or chromatographic step to separate the target ether from neutral, non-polar impurities.

Q3: How do I choose between distillation and chromatography for the final purification step?

A3: The choice depends on the scale of your synthesis and the required purity.

  • Fractional Distillation is ideal for larger quantities and for separating compounds with significantly different boiling points.[6][7][8] It is effective at removing unreacted octyl halide and higher-boiling C-alkylation products.[4]

  • Column Chromatography is better suited for smaller-scale purifications where very high purity is required, or when distillation is impractical due to very close boiling points of impurities.[4][9]

Troubleshooting Purification Issues

Q1: After a basic aqueous wash, I still see phenol in my organic layer. What went wrong?

A1: This is a common issue that can arise from a few factors:

  • Insufficient Base: You may not have used enough of the basic solution (e.g., NaOH) to deprotonate all the unreacted phenol. It's crucial to use a sufficient molar excess of base.

  • Inefficient Mixing: The separation of phenol into the aqueous layer depends on the formation of the sodium phenoxide salt at the interface of the two liquid phases.[10][11] If the layers are not mixed thoroughly, this transfer will be incomplete.

  • High Concentration of Product: In highly concentrated organic layers, the partitioning of the phenoxide salt into the aqueous layer can be hindered. Performing a second or even third extraction with fresh aqueous base can resolve this.[12]

Q2: My final product is a clear liquid, but GC-MS analysis shows the presence of an isomer. How can I remove it?

A2: The presence of isomers, likely o- or p-octylphenol, indicates that C-alkylation occurred during your synthesis.[4] These isomers have boiling points very close to this compound, making separation by distillation challenging, though possible with a highly efficient fractional distillation column.[4] For complete removal, especially on a smaller scale, flash column chromatography is the recommended method. Since octylphenols are more polar than this compound due to the hydroxyl group, they will have a stronger affinity for a polar stationary phase like silica gel.

Q3: I'm trying to purify by column chromatography, but my product is co-eluting with another non-polar impurity. What should I do?

A3: Co-elution of non-polar compounds is a frequent challenge. Here are some strategies to improve separation:

  • Adjust the Solvent System: Your solvent system may be too polar, causing rapid elution of all non-polar components. Try using a less polar solvent system, for example, by decreasing the percentage of ethyl acetate in a hexane/ethyl acetate mobile phase.[9]

  • Change the Stationary Phase: If silica gel doesn't provide adequate separation, consider using a different stationary phase like alumina, which can offer different selectivity for non-polar compounds.[9]

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the resolution between closely eluting compounds.

Experimental Protocols & Methodologies

Data for Purification Strategy Design

To effectively design a purification strategy, it's essential to know the physical properties of the target compound and potential impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Acidity (pKa)Polarity
This compound 206.33[13][14]~285-287N/ALow
Phenol94.11181.7~10High (Acidic)
1-Bromooctane193.16201N/ALow
p-Octylphenol206.33~290~10.2Moderate
1-Octene112.21121N/AVery Low

Note: Boiling points are at atmospheric pressure and may be approximate. The pKa values indicate the acidity of the phenolic protons.

Protocol 1: Extractive Workup for Phenol Removal

This protocol is designed to remove acidic impurities, primarily unreacted phenol, from the crude reaction mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Separatory Funnel

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Transfer the crude organic solution to a separatory funnel of appropriate size.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[15]

  • Allow the layers to separate completely. The lower aqueous layer contains the sodium phenoxide salt.

  • Drain the lower aqueous layer.

  • Repeat the extraction (steps 2-5) with a fresh portion of 1 M NaOH solution to ensure complete removal of phenol.

  • Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic phase.[12][15]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution to remove any remaining traces of water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter the dried organic solution to remove the drying agent. The resulting solution contains the crude this compound, now free of acidic impurities.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating the this compound from less volatile and more volatile neutral impurities.

Materials:

  • Phenol-free crude this compound

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flasks)

  • Heating mantle and stirrer

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude, phenol-free this compound into the distilling flask along with a stir bar or boiling chips.

  • Begin heating the distilling flask gently.

  • The first fraction to distill will be any low-boiling impurities, such as residual solvent or 1-octene.[6] Collect this in a separate receiving flask.

  • As the temperature rises, the desired this compound will begin to distill. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • It is advisable to collect the distillate in several separate fractions. This allows for the isolation of the purest fractions, which can be identified later by analytical techniques like GC-MS.

  • Stop the distillation when the temperature begins to rise again, or when only a small amount of high-boiling residue remains in the distilling flask. This residue will contain any C-alkylation products and other high-boiling impurities.[4]

Visual Workflow and Troubleshooting Diagrams

Purification Workflow

Purification_Workflow Crude Crude this compound (contains Phenol, Octyl Halide, Isomers) Extraction Liquid-Liquid Extraction (wash with aq. NaOH) Crude->Extraction Aqueous_Waste Aqueous Waste (Sodium Phenoxide) Extraction->Aqueous_Waste Separate Organic_Layer Washed Organic Layer (Ether, Octyl Halide, Isomers) Extraction->Organic_Layer Separate Drying Drying (e.g., MgSO4) Organic_Layer->Drying Dried_Organic Dried Organic Solution Drying->Dried_Organic Solvent_Removal Solvent Removal (Rotary Evaporation) Dried_Organic->Solvent_Removal Crude_Product Crude Purified Product Solvent_Removal->Crude_Product Final_Purification Final Purification Crude_Product->Final_Purification Distillation Fractional Distillation Final_Purification->Distillation Large Scale / Boiling Point Difference >25°C Chromatography Column Chromatography Final_Purification->Chromatography Small Scale / High Purity / Close Boiling Points Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: A logical workflow for the purification of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Purified Product? Impurity_Type What is the nature of the impurity? Start->Impurity_Type Acidic_Impurity Acidic Impurity (e.g., Phenol) Impurity_Type->Acidic_Impurity Acidic Neutral_Impurity Neutral Impurity Impurity_Type->Neutral_Impurity Neutral Check_Extraction Was the LLE effective? Acidic_Impurity->Check_Extraction Boiling_Point_Diff Are the boiling points significantly different? Neutral_Impurity->Boiling_Point_Diff Increase_Base Increase amount/concentration of base and/or number of extractions. Check_Extraction->Increase_Base No Improve_Mixing Ensure vigorous mixing during extraction. Check_Extraction->Improve_Mixing Yes, but still impure Fractional_Distillation Use Fractional Distillation with a high-efficiency column. Boiling_Point_Diff->Fractional_Distillation Yes Polarity_Diff Are the polarities different? Boiling_Point_Diff->Polarity_Diff No Chromatography Use Column Chromatography. Optimize_Chromatography Optimize chromatography: - Adjust solvent polarity - Change stationary phase - Use gradient elution Chromatography->Optimize_Chromatography Polarity_Diff->Chromatography Yes Inseparable Impurity may be difficult to separate. Consider resynthesis with optimized conditions. Polarity_Diff->Inseparable No

Caption: A troubleshooting guide for purifying this compound.

References

  • This compound, 10ML - O0224-10ML - Lab Pro Inc.

  • Liquid-Liquid Extraction: An Overview | Syrris.

  • Octyl phenyl ether | C14H22O | CID 74558 - PubChem - NIH.

  • This compound | 1818-07-1 - ChemicalBook.

  • Liquid–liquid extraction - Wikipedia.

  • solid-liquid extraction - Columbia University.

  • 7.6: Solvent Partitioning (Liquid-Liquid Extraction) - Chemistry LibreTexts.

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  • This compound | 1818-07-1 - ChemicalBook.

  • o-Octylphenol synthesis and purification methods - Benchchem.

  • This compound, min 98% (GC), 10 ml - CP Lab Safety.

  • Synthesis of octylphenyl ether - PrepChem.com.

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  • Fractional distillation - Wikipedia.

  • identifying common impurities in hexyl phenyl ether synthesis - Benchchem.

  • CN104133017A - Determination method for content of polyoxyethylene octylphenol ether and polyoxyethylene nonyl phenyl ether in water-based adhesive - Google Patents.

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  • 9002-93-1・Polyoxyethylene(10) Octylphenyl Ether・167-21101・169-21105[Detail Information] - FUJIFILM Wako.

  • Fractional Distillation of Esters > Experiment 9 from Organic Chemistry with Vernier.

  • What is Fractional Distillation? - The Chemistry Blog.

  • Williamson ether synthesis - Wikipedia.

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  • Determination of poly(oxyethylene) alkylphenyl ether nonionic surfactants in water at trace levels by reversed phase adsorption liquid chromatography and field desorption mass spectrometry | Analytical Chemistry - ACS Publications.

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  • Polyethylene Glycol Mono-4-octylphenyl Ether (n=approx. 10) [for Biochemical Research].

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Technical Support Center: Mitigating Cytotoxicity of n-Octyl Phenyl Ether in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the cytotoxic effects of n-Octyl Phenyl Ether and its derivatives (e.g., octylphenol ethoxylates like Triton X-100) in cell culture experiments. Our goal is to equip you with the knowledge to understand the underlying mechanisms of toxicity and implement effective mitigation strategies, ensuring the integrity and success of your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter when using this compound in your cell culture experiments.

Issue 1: High Levels of Cell Death Observed Shortly After Treatment

Question: I've just treated my cells with this compound, and I'm observing a significant drop in cell viability. What is causing this acute toxicity, and how can I prevent it?

Answer:

Rapid cell death following exposure to this compound is typically due to the disruption of the cell membrane's integrity. As a surfactant, this compound can intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular contents, and eventual cell lysis.[1][2][3] The severity of this effect is dose-dependent.[1]

Immediate Mitigation Steps:
  • Re-evaluate Concentration: The most critical factor is the concentration of this compound. You may be using a concentration that is too high for your specific cell type. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your experimental needs.

  • Review Compound Purity: Ensure the purity of your this compound. Impurities can contribute to unexpected cytotoxicity.

Experimental Protocol: Dose-Response Assay to Determine Non-Toxic Concentration
  • Cell Seeding: Plate your cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Serial Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A typical range to test would be from 0.001% to 1% (v/v).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or PrestoBlue™ assay.

  • Data Analysis: Plot cell viability against the concentration of this compound to determine the EC50 (half-maximal effective concentration) and the highest concentration that does not significantly impact cell viability.

Issue 2: Evidence of Apoptosis in My Cell Cultures

Question: My cells appear to be undergoing programmed cell death (apoptosis) after treatment with this compound, even at concentrations that don't cause immediate lysis. What is the mechanism, and what are my options?

Answer:

This compound and its metabolites can induce apoptosis through intrinsic and extrinsic pathways. This process is characterized by DNA fragmentation and the activation of caspases, a family of proteases that execute programmed cell death.[4][5] Studies have shown that octylphenol can trigger apoptosis by increasing the expression of Fas and Fas ligand (FasL), leading to the activation of caspase-8 and caspase-3.[4]

Mitigation Strategies:
  • Reduce Exposure Time: Limiting the duration of exposure to this compound can minimize the activation of apoptotic pathways.

  • Co-treatment with Apoptosis Inhibitors: While not ideal for all experimental designs, the use of pan-caspase inhibitors (e.g., Z-VAD-FMK) can help to confirm if the observed cell death is caspase-dependent and can, in some cases, preserve cell viability for short-term studies.

Workflow for Investigating Apoptosis

A Treat cells with This compound B Observe morphological changes (e.g., blebbing) A->B C Assess DNA fragmentation (TUNEL assay) A->C D Measure Caspase-3/7 activation A->D E Analyze results to confirm apoptosis B->E C->E D->E

Caption: Workflow to confirm apoptosis induction.

Issue 3: Signs of Oxidative Stress and Mitochondrial Dysfunction

Question: I'm detecting increased reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential in my this compound-treated cells. How are these related to the observed cytotoxicity?

Answer:

Mitochondria are a primary target of this compound toxicity.[6] Exposure can lead to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[7][8] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.[9][10]

Mitigation Strategies:
  • Antioxidant Co-treatment: Supplementing the cell culture medium with antioxidants can help to neutralize ROS and reduce oxidative damage.[10][11] Commonly used antioxidants include N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), and Vitamin C (ascorbic acid).

  • Use of Serum-Containing Medium: The presence of proteins in fetal bovine serum (FBS) or bovine serum albumin (BSA) can bind to surfactants like this compound, reducing their free concentration and thus their cytotoxicity.[12]

Table 1: Recommended Antioxidants for Mitigating Oxidative Stress
AntioxidantRecommended Starting ConcentrationMechanism of Action
N-acetylcysteine (NAC)1-10 mMPrecursor to glutathione, a major intracellular antioxidant.
Vitamin E (α-tocopherol)10-100 µMA lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
Vitamin C (Ascorbic Acid)50-200 µMA water-soluble antioxidant that can regenerate Vitamin E.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a nonionic surfactant. In cell culture, it and its derivatives (like Triton X-100) are often used for cell lysis to extract proteins or organelles, and to permeabilize cell membranes.[13]

Q2: Are there less cytotoxic alternatives to this compound?

Yes, several less cytotoxic nonionic surfactants are available. The choice of alternative will depend on the specific application. Some common alternatives include:

  • Polysorbates (Tween 20, Tween 80): Generally considered milder than the Triton X series.[14]

  • Digitonin: A mild, nonionic detergent often used for selective permeabilization of the plasma membrane.

  • Saponin: A plant-derived surfactant that can also be used for membrane permeabilization.

The cytotoxicity of surfactants can be ranked, with some studies showing Tween 80 to be less cytotoxic than Triton X-100.[14]

Q3: How does the length of the ethoxylate chain affect cytotoxicity?

For octylphenol ethoxylates, cytotoxicity can be inversely related to the length of the polyoxyethylene (ethoxylate) chain.[15] Surfactants with shorter ethoxylate chains tend to be more lipophilic and can interact more readily with cell membranes, leading to greater toxicity.[16]

Q4: Can the presence of proteins in the culture medium affect this compound cytotoxicity?

Absolutely. Proteins, such as those found in fetal bovine serum (FBS) or bovine serum albumin (BSA), can bind to surfactants.[12] This binding reduces the effective concentration of the free surfactant available to interact with and damage cell membranes, thereby decreasing its cytotoxic effects.[12]

Q5: What signaling pathways are involved in this compound-induced apoptosis?

Research indicates that octylphenol can induce apoptosis through the Fas-Fas ligand (FasL) pathway, which leads to the activation of initiator caspase-8 and executioner caspase-3.[4]

OPE This compound FasL Increased FasL Expression OPE->FasL Fas Increased Fas Expression OPE->Fas Casp8 Caspase-8 Activation FasL->Casp8 Fas->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Section 3: Detailed Experimental Protocols

Protocol 1: LDH Release Assay for Measuring Membrane Integrity

This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium as an indicator of plasma membrane damage.

  • Cell Treatment: Treat cells with various concentrations of this compound as described in the dose-response assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).

  • Sample Collection: At the end of the incubation period, carefully collect the cell culture supernatant.

  • LDH Assay: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of LDH release for each treatment condition relative to the positive control.

Protocol 2: Co-treatment with Bovine Serum Albumin (BSA) to Mitigate Cytotoxicity

This protocol describes how to use BSA to reduce the cytotoxic effects of this compound.

  • BSA Preparation: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in your basal cell culture medium.

  • Co-treatment Medium: Prepare your treatment medium containing the desired concentration of this compound and supplement it with BSA to a final concentration of 0.5-2% (w/v).

  • Cell Treatment: Replace the existing medium with the BSA-supplemented treatment medium.

  • Incubation and Analysis: Incubate for the desired duration and assess cell viability or your experimental endpoint. Compare the results to cells treated with this compound in the absence of BSA.

References

  • Lorz, C., et al. (2007). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. Toxicology in Vitro, 21(5), 837-842. [Link]

  • Kim, M. J., et al. (2006). Nonylphenol and octylphenol-induced apoptosis in human embryonic stem cells is related to Fas-Fas ligand pathway. Toxicological Sciences, 94(1), 169-177. [Link]

  • Rogers, J. M., et al. (2018). Nonionic Ethoxylated Surfactants Induce Adipogenesis in 3T3-L1 Cells. Environmental Health Perspectives, 126(9), 097003. [Link]

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  • Toomey, B. H., et al. (1999). Toxic effects of octylphenol on cultured rat spermatogenic cells and Sertoli cells. Toxicology and Applied Pharmacology, 156(2), 109-117. [Link]

  • Inácio, Â. S., et al. (2011). In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception. PLoS One, 6(5), e19850. [Link]

  • Kaptaner, B. (2014). Cytotoxic effects of 4-octylphenol on fish hepatocytes. Ecotoxicology and Environmental Safety, 107, 1-6. [Link]

  • Ataman Kimya. (n.d.). OCTYL PHENOL ETHOXYLATE. [Link]

  • Lee, H. L., et al. (2015). In Vitro Cytotoxic Effect of Glyphosate Mixture Containing Surfactants. Journal of Toxicology, 2015, 173179. [Link]

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  • Asian Journal of Chemistry. (2012). Phytotoxic Effects of Non-ionic Surfactant Octylphenol Series (Triton X-100, Triton X-114, Triton X-405) on Onion. Asian Journal of Chemistry, 24(12), 5746-5748. [Link]

  • Morressier. (2019). Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation. [Link]

  • Lee, J. E., et al. (2004). Nonylphenol induces the death of neural stem cells due to activation of the caspase cascade and regulation of the cell cycle. Journal of Neurochemistry, 88(6), 1416-1423. [Link]

  • Petroni, G., et al. (2014). Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling. Oxidative Medicine and Cellular Longevity, 2014, 605273. [Link]

  • ResearchGate. (n.d.). Phytotoxic Effects of Non-ionic Surfactant Octylphenol Series (Triton X-100, Triton X-114, Triton X-405) on Onion. [Link]

  • Diomede, L., et al. (1990). Role of Cell Cholesterol in Modulating Antineoplastic Ether Lipid Uptake, Membrane Effects and Cytotoxicity. International Journal of Cancer, 46(2), 341-346. [Link]

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  • Wikipedia. (n.d.). Triton X-100. [Link]

  • Gillespie, C. M., et al. (2021). Identification of compendial nonionic detergents for the replacement of Triton X-100 in bioprocessing. Biotechnology and Bioengineering, 118(10), 3878-3887. [Link]

  • Meyer, J. N., et al. (2013). Clinical effects of chemical exposures on mitochondrial function. Toxicology, 311(1-2), 1-14. [Link]

  • ResearchGate. (n.d.). Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. [Link]

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addressing viscosity problems in n-Octyl Phenyl Ether formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Viscosity Challenge in High-Concentration mAb Formulations

The increasing demand for patient-friendly subcutaneous (SC) injections has driven the development of highly concentrated monoclonal antibody (mAb) formulations, often exceeding 100-200 mg/mL.[1][2] While this administration route enhances patient compliance, it presents a significant challenge for formulation scientists: high viscosity.[3][4]

As mAb concentration increases, the solution's resistance to flow can rise exponentially, moving from a water-like consistency to one resembling honey.[5] This phenomenon is primarily driven by strong protein-protein interactions (PPIs), which can be both attractive (e.g., electrostatic, hydrophobic) and repulsive.[4][6][7] These interactions lead to the formation of transient protein networks or clusters that impede flow.[3][8]

High viscosity poses numerous challenges throughout the drug development lifecycle:

  • Manufacturing: It can increase back-pressure during downstream processing steps like ultrafiltration/diafiltration (UF/DF), extending processing times and potentially destabilizing the drug substance.[1][9]

  • Fill-Finish: Highly viscous solutions are difficult to pump and dispense accurately, complicating sterile filling operations.[9]

  • Administration: For patients, high viscosity can make SC injection difficult or painful due to the high injection forces required.[3][10] For a formulation to be suitable for SC administration, a viscosity of approximately 20-25 mPa·s is often considered the upper limit.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing, troubleshooting, and mitigating viscosity issues in mAb formulations.

Troubleshooting Guide: Addressing High Viscosity in Your mAb Formulation

This section is designed to address specific problems you may encounter during formulation development.

Q1: My mAb formulation is too viscous for subcutaneous injection. What is the first step I should take to diagnose the problem?

Answer:

The first step is to systematically characterize the root cause of the high viscosity, which is almost always driven by protein-protein interactions (PPIs). The nature of these interactions dictates the most effective mitigation strategy. Your initial investigation should focus on the effects of pH and ionic strength.

Rationale: The viscosity of a mAb solution is highly dependent on its net charge and the electrostatic interactions between molecules.[6][[“]]

  • pH: The pH of the formulation relative to the antibody's isoelectric point (pI) is critical. Viscosity is often highest near the pI, where the net charge is minimal, reducing electrostatic repulsion and allowing attractive forces to dominate.[[“]][12]

  • Ionic Strength: The salt concentration in your buffer modulates electrostatic interactions. At low ionic strength, strong attractive interactions can occur. Increasing ionic strength can shield these charges, reducing viscosity.[6] However, at very high salt concentrations, "salting out" effects can sometimes increase hydrophobic interactions and viscosity.[[“]]

Recommended Diagnostic Workflow:

G cluster_0 Initial Viscosity Problem cluster_1 Diagnostic Phase cluster_2 Analysis & Decision cluster_3 Actionable Strategy start High Viscosity Observed (>20 cP at target concentration) ph_screen Perform pH Screen (e.g., pH 5.0 to 7.5) start->ph_screen Step 1 ionic_screen Perform Ionic Strength Screen (e.g., 0 to 250 mM NaCl) ph_screen->ionic_screen Step 2 analyze Analyze Data: Identify pH 'sweet spot' and optimal ionic strength ionic_screen->analyze Step 3 is_electrostatic Dominated by Electrostatic Interactions? analyze->is_electrostatic is_hydrophobic Dominated by Hydrophobic/Other Interactions? analyze->is_hydrophobic optimize_buffer Optimize Formulation Buffer: Adjust pH away from pI and fine-tune salt concentration is_electrostatic->optimize_buffer excipient_screen Proceed to Excipient Screening (See Q2) is_hydrophobic->excipient_screen

Caption: Initial diagnostic workflow for high viscosity.

By conducting a systematic screen of pH and ionic strength (see Protocol 1), you can quickly determine if the viscosity is primarily driven by electrostatic interactions that can be modulated by simple buffer adjustments.

Q2: Adjusting pH and salt concentration wasn't enough to significantly lower the viscosity. What excipients should I screen?

Answer:

When buffer optimization is insufficient, the next step is to screen viscosity-reducing excipients. These are small molecules that disrupt the protein-protein interactions responsible for high viscosity. The most effective and widely used class of these excipients are amino acids, particularly arginine.[13][14]

Rationale: Excipients can reduce viscosity through several mechanisms, including binding to the mAb surface to disrupt self-association, altering the solution structure, and masking hydrophobic or charged patches.[13][15]

Table 1: Common Viscosity-Reducing Excipients

Excipient ClassExamplesConcentration RangePrimary Mechanism of ActionReferences
Amino Acids L-Arginine (often as Arg-HCl), Proline, Histidine, Lysine50 - 250 mMDisrupts electrostatic and hydrophobic interactions by binding to the protein surface. Arginine's guanidinium group is particularly effective.[13][16][17]
Salts Sodium Chloride (NaCl), Sodium Sulfate (Na₂SO₄)50 - 250 mMShields electrostatic charges. The specific effect can follow the Hofmeister series.[17]
Sugars/Polyols Sucrose, Trehalose, Sorbitol1% - 10% (w/v)Primarily used as stabilizers, but can influence viscosity. Their effect is often complex and can sometimes increase viscosity due to crowding.[6]
Surfactants Polysorbate 20, Polysorbate 800.01% - 0.05% (w/v)Primarily used to prevent surface-induced aggregation. Generally have minimal direct impact on bulk viscosity but are critical for overall stability.[18]

Screening Strategy: A Design of Experiments (DoE) approach is highly recommended for screening excipients. This allows you to efficiently test the effects of individual excipients and their combinations.

G cluster_0 Input cluster_1 Screening Phase cluster_2 Output start Optimized Buffer (from Q1) select_excipients Select Excipients: 1. Arginine-HCl (Primary) 2. Proline 3. NaCl start->select_excipients doe_setup Set up DoE: - Factors: Excipient Concentrations - Responses: Viscosity, Stability select_excipients->doe_setup prepare_samples Prepare & Equilibrate Formulation Samples doe_setup->prepare_samples measure Measure Viscosity & Stability (e.g., DLS, SEC) prepare_samples->measure analyze Analyze DoE Results: Identify most effective excipient(s) and optimal concentrations measure->analyze final_formulation Lead Formulation(s) with Target Viscosity analyze->final_formulation

Caption: Excipient screening workflow using a DoE approach.

Key Insight: Arginine and its salts are often highly effective viscosity reducers for mAbs.[13][16][19] Its unique structure allows it to interact with protein surfaces, suppressing the self-associations that lead to high viscosity.[13][14] However, it's crucial to monitor stability, as high concentrations of some excipients can sometimes promote aggregation or other degradation pathways.[15]

FAQs: Understanding Viscosity in mAb Formulations

Q: At what protein concentration should I start worrying about viscosity? A: While every mAb is different, viscosity issues rarely occur at concentrations below 75 mg/mL. Problems often become apparent in the 100 to 200 mg/mL range.[3][4] Early-stage screening at lower concentrations (e.g., 25-50 mg/mL) can sometimes help identify candidates with a high propensity for viscosity increases, saving significant time and resources later.[20]

Q: How does temperature affect viscosity? A: Generally, viscosity decreases as temperature increases.[21][22] This is because higher thermal energy disrupts the weak protein-protein interactions that cause viscosity.[22] Therefore, viscosity measurements should always be performed at the intended storage and administration temperature (e.g., 5°C and 20-25°C). Be aware that some biologics can become more viscous at lower temperatures, which has implications for cold storage and processing.[9]

Q: My mAb solution is Newtonian at low concentrations but becomes non-Newtonian (shear-thinning) at high concentrations. Why? A: This is a common observation. At high concentrations, mAbs can form transient, structured networks.[8] At rest, these networks are large and resist flow, resulting in high viscosity. When a shear force is applied (e.g., by pushing the syringe plunger), the networks align and break apart, causing the viscosity to decrease. This shear-thinning behavior is indicative of strong protein-protein interactions.[8] Most mAb solutions behave as Newtonian fluids, but concentrated solutions can exhibit non-Newtonian behavior.[23]

Q: Can I predict if a mAb candidate will be highly viscous based on its amino acid sequence? A: This is an active area of research, and several computational and machine learning models have been developed to predict viscosity from sequence and structural data.[24][25][26][27] These models analyze features like the charge and hydrophobicity of surface patches in the variable (Fv) region.[26][28] While not yet a perfect substitute for experimental measurement, these in silico tools can be valuable for early-stage candidate selection to de-prioritize molecules likely to have viscosity problems.[1][27]

Q: Are there any alternatives to formulation changes for delivering a viscous drug? A: Yes, drug delivery device technology is a key alternative. Innovations are being made to facilitate the delivery of larger volumes and more viscous solutions.[5] This includes the use of autoinjectors with stronger springs, thinner-walled needles to reduce resistance, and wearable large-volume injectors that deliver the dose over a longer period.[29][30]

Experimental Protocols

Protocol 1: Viscosity Measurement and Basic Formulation Screening

This protocol describes how to accurately measure the viscosity of your mAb formulation and perform an initial screen of pH and ionic strength.

1. Instrumentation:

  • A rotational rheometer, automated capillary viscometer, or a microfluidic viscometer (e.g., VROC) is recommended.[23] These instruments provide accurate measurements with low sample volumes (often ≤100 µL).[23][31]

  • Ensure the instrument has precise temperature control.[32]

2. Sample Preparation:

  • Concentrate your mAb to the target concentration (e.g., 150 mg/mL) in the initial buffer using a method like tangential flow filtration (TFF) or centrifugal concentrators.

  • Perform buffer exchange into the different screening buffers (e.g., pH 5.0, 6.0, 7.0) with varying NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM).

  • Allow samples to equilibrate at the measurement temperature for at least 30 minutes before measurement.

3. Measurement Procedure (Example using a microfluidic viscometer):

  • Step 1: Calibrate the instrument and perform a control measurement with the formulation buffer to determine the solvent viscosity.

  • Step 2: Load the mAb sample into the instrument, ensuring no air bubbles are introduced.

  • Step 3: Set the desired temperature (e.g., 25°C).

  • Step 4: Perform a shear rate sweep (e.g., from 100 s⁻¹ to 5000 s⁻¹) to determine if the fluid is Newtonian or non-Newtonian.

  • Step 5: Record the viscosity. For Newtonian fluids, this will be a single value. For non-Newtonian fluids, report the viscosity at a specific shear rate.

  • Step 6: Clean the instrument thoroughly between samples as per the manufacturer's instructions.

4. Data Analysis:

  • Plot viscosity (in cP or mPa·s) as a function of pH for each ionic strength.

  • Plot viscosity as a function of ionic strength for each pH.

  • Identify the buffer conditions (pH and salt concentration) that result in the lowest viscosity while maintaining protein stability (confirm with methods like SEC-HPLC for aggregation).

References

  • Grapentin, C., et al. (2023). Predictive modeling of concentration-dependent viscosity behavior of monoclonal antibody solutions using artificial neural networks. mAbs, 15(1), 2163859. Available at: [Link]

  • Lonza. (2023). Predictive Modeling of Concentration-Dependent Viscosity Behavior of Monoclonal Antibody Solutions. Available at: [Link]

  • Li, S., et al. (2022). Machine learning prediction of antibody aggregation and viscosity for high concentration formulation development of protein therapeutics. mAbs, 14(1), 2099491. Available at: [Link]

  • Borwankar, A. U., et al. (2016). Viscosity Reduction of a Concentrated Monoclonal Antibody with Arginine·HCl and Arginine·Glutamate. Journal of Pharmaceutical Sciences, 105(10), 3147-3154. Available at: [Link]

  • Yadav, S., et al. (2010). Specific Decrease in Solution Viscosity of Antibodies by Arginine for Therapeutic Formulations. Molecular Pharmaceutics, 7(5), 1473–1481. Available at: [Link]

  • Consensus. (n.d.). Do changes in buffer pH and ionic strength significantly affect protein solution viscosity?. Available at: [Link]

  • Uchiyama, S. (2014). Viscosity Control of Protein Solution by Small Solutes: A Review. The Open Biotechnology Journal, 8, 43-51. Available at: [Link]

  • Rosenkranz, T., et al. (2021). Enabling Stable, High-Viscosity Injectable Drug Products with New Excipient Combinations. Drug Discovery & Development. Available at: [Link]

  • Yadav, S., et al. (2011). Molecular basis of high viscosity in concentrated antibody solutions: Strategies for high concentration drug product development. mAbs, 3(5), 452–461. Available at: [Link]

  • Tessier, P. M., et al. (2024). Reduction of monoclonal antibody viscosity using interpretable machine learning. mAbs, 16(1), 2326756. Available at: [Link]

  • Fontanellaz, T., et al. (2024). Subcutaneous Drug Delivery: Adapting to High-Viscosity, Large-Volume Demands. ONdrugDelivery. Available at: [Link]

  • Kalonia, C., et al. (2017). Rational design of viscosity reducing mutants of a monoclonal antibody: Hydrophobic versus electrostatic inter-molecular interactions. mAbs, 9(6), 1037–1049. Available at: [Link]

  • Wang, W., et al. (2019). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. AAPS J, 21(4), 72. Available at: [Link]

  • Hung, J. J., et al. (2017). Viscosity-Lowering Effect of Amino Acids and Salts on Highly Concentrated Solutions of Two IgG1 Monoclonal Antibodies. Molecular Pharmaceutics, 14(5), 1599–1610. Available at: [Link]

  • News-Medical.Net. (2015). Relative Viscosity Screening of Monoclonal Antibody Formulations. Available at: [Link]

  • Diao, J., et al. (2023). Accelerating high-concentration monoclonal antibody development with large-scale viscosity data and ensemble deep learning. mAbs, 15(1), 2261899. Available at: [Link]

  • D'Souza, R. N., et al. (2020). Temperature Dependence of Protein Solution Viscosity and Protein–Protein Interactions: Insights into the Origins of High-Viscosity Protein Solutions. Molecular Pharmaceutics, 17(9), 3348–3360. Available at: [Link]

  • D'Souza, R. N., et al. (2020). Temperature Dependence of Protein Solution Viscosity and Protein–Protein Interactions: Insights into the Origins of High-Viscosity Protein Solutions. Request PDF. Available at: [Link]

  • D'Souza, H., et al. (2021). Subcutaneous Delivery of High-Dose/Volume Biologics: Current Status and Prospect for Future Advancements. Journal of Clinical Pharmacology, 61(S1), S31-S41. Available at: [Link]

  • Badkar, A., et al. (2011). Tolerability of High-Volume Subcutaneous Injections of a Viscous Placebo Buffer: A Randomized, Crossover Study in Healthy Subjects. Clinical Therapeutics, 33(6), 743-751. Available at: [Link]

  • Dias, C., et al. (2018). Evaluation of the impact of viscosity, injection volume, and injection flow rate on subcutaneous injection tolerance. Journal of Pharmaceutical Sciences, 107(7), 1863-1870. Available at: [Link]

  • RheoSense, Inc. (n.d.). Viscosity can detect protein protein interaction. Available at: [Link]

  • RheoSense, Inc. (n.d.). Accurate Viscosity Measurement of Protein Solutions. Available at: [Link]

  • BioPharm International. (2022). Excipients for High-Concentration Biologics. Available at: [Link]

  • Labcompare. (2018). Best Practices for Viscosity Measurement in QC Labs. Available at: [Link]

  • World Pharma Today. (n.d.). The Fluid System Designs for High Viscosity Biologics. Available at: [Link]

Sources

Technical Support Center: Purity Determination of n-Octyl Phenyl Ether by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical resource for researchers, scientists, and quality control professionals utilizing Gas Chromatography (GC) to determine the purity of n-Octyl Phenyl Ether. It is structured to provide foundational knowledge through frequently asked questions, a detailed experimental protocol, and an in-depth troubleshooting guide to address common issues encountered during analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the GC analysis of this compound, explaining the core principles and rationale behind methodological choices.

Q1: What is the fundamental principle of using Gas Chromatography (GC) for purity analysis?

A: Gas Chromatography separates compounds in a mixture based on their physical and chemical properties. A sample containing this compound is vaporized and transported by an inert carrier gas (the mobile phase) through a long, thin column containing a stationary phase.[1] Compounds separate based on their differential partitioning between the mobile and stationary phases. In the context of purity, we assume that all components of the sample are eluted and detected. The purity of this compound is then determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram (Area Percent method).

Q2: How do I select the appropriate GC column for analyzing this compound?

A: The selection of a GC column is the most critical step and is governed by the principle of "likes dissolves like".[2] this compound (C₁₄H₂₂O) is a relatively non-polar molecule, featuring a long alkyl chain and a phenyl group, with some polarity contributed by the ether linkage.

  • Recommended Phases: A non-polar or intermediate-polar stationary phase is ideal.

    • Non-Polar: A 100% dimethylpolysiloxane phase (e.g., DB-1, TG-1MS, BP-1) is an excellent starting point. Separation on these columns occurs primarily according to the boiling points of the analytes.[1][3]

    • Intermediate-Polar: A (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5, TG-5MS, BPX5) offers slightly more polarity, which can provide an alternative selectivity for separating the main component from closely related impurities.[4]

  • Causality: Using a phase with polarity similar to the analyte ensures proper interaction, leading to good peak shape and retention. A highly polar column (like a WAX column) would retain the this compound too strongly, resulting in broad peaks and long analysis times.

Q3: What detector is most suitable for this analysis and why?

A: The Flame Ionization Detector (FID) is the most suitable and widely used detector for the purity analysis of organic compounds like this compound.

  • Mechanism & Benefits: The FID combusts the organic compounds eluting from the column in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the flame. It is highly sensitive to hydrocarbons, exhibits a wide linear response range, is robust, and is not sensitive to common inorganic contaminants like water or air, making it ideal for purity determinations where a universal response to organic impurities is desired.[5][6][7]

Q4: How is purity calculated from the GC chromatogram?

A: The most common method is the Area Percent Normalization . This technique assumes that the FID response factor is the same for the main component and all impurities. While not perfectly accurate for all compounds, it is a standard and accepted method for high-purity substances where impurity identities are often unknown.[7]

The calculation is: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

For higher accuracy, especially if specific impurities are known, a method using relative response factors (RRFs) determined from certified standards would be required.

Q5: Why is method validation essential for a purity assay?

A: Method validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose.[6] For a purity assay in a regulated environment, it is a mandatory requirement. Validation ensures the method is reliable, reproducible, and accurate.[8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: Demonstrates a proportional relationship between analyte concentration and detector response.[8][9]

  • Accuracy & Precision: Ensures the measured value is close to the true value and that repeated measurements are close to each other.[8][9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Defines the lowest concentration of an impurity that can be reliably detected and quantified.[8]

  • Robustness: Shows the method's reliability when small, deliberate variations are made to the parameters.[6][8]

Section 2: Experimental Protocol for Purity Determination

This section provides a detailed, step-by-step methodology designed to be a self-validating system for determining the purity of this compound.

Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep 1. Sample Preparation (Dilute in Solvent) GC_Setup 3. GC Instrument Setup (Set Parameters) SamplePrep->GC_Setup SST_Prep 2. System Suitability (Prepare Standard) SST_Prep->GC_Setup SST_Inject 4. System Suitability Test (Inject Standard) GC_Setup->SST_Inject Sample_Inject 5. Sample Injection (Inject Sample) SST_Inject->Sample_Inject If SST Passes Integration 6. Peak Integration Sample_Inject->Integration Calculation 7. Purity Calculation (% Area Normalization) Integration->Calculation Report 8. Final Report Calculation->Report

Caption: Experimental workflow for GC purity analysis.

1. Instrumentation and Consumables
  • Gas Chromatograph: Equipped with a Split/Splitless Inlet and a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).

  • Gases: Helium or Hydrogen (Carrier Gas, >99.999% purity), Nitrogen (Makeup Gas), Hydrogen (FID), and Compressed Air (FID).

  • Consumables: Autosampler vials, caps, septa, deactivated glass inlet liner, syringes.[10]

2. Reagent and Sample Preparation
  • Solvent: Methylene Chloride or Hexane (GC Grade or higher).

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This creates a solution of ~10 mg/mL. Further dilute as necessary to avoid column overload.

  • System Suitability Solution (SST): Prepare a solution containing a reference standard of this compound and a known, well-separated impurity or another suitable compound to verify resolution and system performance.

3. GC Operating Conditions
ParameterRecommended SettingRationale
Inlet Split ModePrevents column overload for a high-concentration main peak.[11]
Inlet Temp. 280 °CEnsures rapid and complete vaporization of the sample.
Split Ratio 100:1Adjustable based on sample concentration and detector response.
Injection Vol. 1.0 µLStandard volume; can be adjusted to optimize peak shape.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program Initial: 150 °C, hold 2 minStarts below the boiling point of potential volatile impurities.
Ramp: 15 °C/min to 300 °CProvides efficient separation of components with varying boiling points.
Final Hold: Hold at 300 °C for 5 minEnsures all high-boiling point impurities are eluted from the column.
Detector Flame Ionization (FID)Universal detector for organic compounds.
Detector Temp. 320 °CPrevents condensation of analytes in the detector.
H₂ Flow 30 mL/minStandard for FID operation; consult instrument manual.
Air Flow 300 mL/minStandard for FID operation; consult instrument manual.
Makeup Gas Nitrogen, 25 mL/minOptimizes peak shape and detector sensitivity.
4. System Suitability Test (SST)

Before analyzing samples, inject the SST solution. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing Factor (Asymmetry): The this compound peak should have a tailing factor between 0.9 and 1.5.

  • Precision: Five replicate injections of the SST solution should yield a Relative Standard Deviation (RSD) of the peak area of ≤ 2.0%.[9]

  • Resolution: The resolution between the this compound peak and the known impurity peak should be ≥ 2.0.

5. Data Analysis and Calculation
  • Inject the prepared sample solution.

  • Integrate all peaks in the resulting chromatogram, excluding the solvent peak.

  • Sum the areas of all integrated peaks to get the "Total Peak Area".

  • Apply the Area Percent Normalization formula to calculate the purity.

Section 3: Troubleshooting Guide

This guide uses a systematic, question-and-answer format to diagnose and resolve common chromatographic problems.

Troubleshooting Logic Diagram

Troubleshooting start Problematic Chromatogram p_shape Peak Shape Issue? start->p_shape p_baseline Baseline Issue? start->p_baseline p_retention Retention Time Issue? start->p_retention tailing Peak Tailing p_shape->tailing Yes fronting Peak Fronting p_shape->fronting Yes split Split Peaks p_shape->split Yes broad Broad Peaks p_shape->broad Yes noise Noisy Baseline p_baseline->noise Yes drift Drifting Baseline p_baseline->drift Yes ghost Ghost Peaks p_baseline->ghost Yes shift Shifting RT p_retention->shift Yes c_tail Causes: - Active Sites (Liner/Column) - Poor Column Cut - Dead Volume tailing->c_tail c_front Causes: - Column Overload - Wrong Solvent fronting->c_front c_split Causes: - Poor Injection Technique - Incompatible Solvent/Temp split->c_split c_broad Causes: - Low Oven Temp - Column Contamination broad->c_broad c_noise Causes: - Contaminated Gas/Detector - Leaks noise->c_noise c_drift Causes: - Column Bleed - Temperature Fluctuation drift->c_drift c_ghost Causes: - Sample Carryover - Septum Bleed ghost->c_ghost c_shift Causes: - Flow Rate Change (Leak) - Column Aging/Trimming - Oven Temp Inconsistency shift->c_shift

Caption: Logic diagram for troubleshooting common GC issues.

Peak Shape Problems

Q: Why is my this compound peak tailing (asymmetrical with a drawn-out tail)?

A: Peak tailing is one of the most common GC problems and indicates undesirable interactions between the analyte and the system.[12][13]

  • Potential Causes & Solutions:

    • Active Sites: The glass inlet liner or the first few centimeters of the column may have active silanol groups that interact with the ether oxygen of your analyte.

      • Solution: Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the GC column to remove active sites that have developed over time.[11]

    • Poor Column Installation: An improper cut on the column end can create turbulence and active sites.

      • Solution: Re-cut the column using a ceramic scoring wafer to ensure a clean, 90-degree cut. Ensure the column is installed at the correct height in the inlet as specified by the instrument manufacturer.[11]

    • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.

      • Solution: Bake out the column at its maximum isothermal temperature for an hour. If this fails, trim the column as described above.[14]

Q: My main peak is fronting (asymmetrical with a sloping front). What does this mean?

A: Peak fronting is a classic symptom of column overload.[11][12]

  • Potential Causes & Solutions:

    • Mass Overload: Too much sample mass is being loaded onto the column, saturating the stationary phase.

      • Solution: Increase the split ratio (e.g., from 100:1 to 200:1), decrease the injection volume (e.g., from 1.0 µL to 0.5 µL), or dilute your sample further.

    • Solvent Effects: If the sample solvent is much stronger than the stationary phase, it can cause peak distortion. This is less common with non-polar solvents and phases.

      • Solution: Ensure the solvent is appropriate for the column phase.

Baseline and Sensitivity Issues

Q: Why is my baseline noisy or drifting upwards during the run?

A: Baseline instability points to systemic issues like contamination or leaks.[12][13]

  • Potential Causes & Solutions:

    • Column Bleed (Upward Drift): At high temperatures, the stationary phase can slowly degrade and elute, causing the baseline to rise. This is normal to some extent but excessive bleed indicates a problem.

      • Solution: Condition the column by baking it out. If the column is old, it may need to be replaced. Ensure the final oven temperature does not exceed the column's maximum limit.[14]

    • Contaminated Carrier Gas: Impurities in the carrier gas can cause a noisy baseline.

      • Solution: Ensure gas purifiers and traps are installed and have not expired. Check the purity of the gas source.[13]

    • System Leaks: A small leak, often at the inlet septum, can introduce air into the system, causing baseline noise and detector instability.[10][15]

      • Solution: The septum is a common failure point and should be replaced regularly (e.g., after 100-200 injections).[10] Use an electronic leak detector to check all fittings.

Q: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are peaks that appear in a run where they are not expected, often from a blank injection.[12]

  • Potential Causes & Solutions:

    • Carryover: Residue from a previous, more concentrated sample is retained in the syringe or inlet and elutes in a subsequent run.

      • Solution: Implement solvent rinses for the syringe before each injection. Clean or replace the inlet liner.[14]

    • Septum Bleed: Small particles from a degrading septum can fall into the hot inlet and release volatile compounds.

      • Solution: Replace the septum. Use high-quality, low-bleed septa.[10]

Retention Time Issues

Q: The retention time for my this compound peak is shifting between runs. Why?

A: Inconsistent retention times indicate a lack of stability in the chromatographic conditions.

  • Potential Causes & Solutions:

    • Unstable Flow Rate: Leaks in the system will cause the carrier gas flow rate to fluctuate, directly impacting retention times.

      • Solution: Perform a thorough leak check of the entire system, starting from the gas source to the detector.[15]

    • Oven Temperature Inconsistency: If the GC oven is not reaching or holding the setpoint temperatures accurately, retention times will vary.

      • Solution: Verify oven temperature performance using a calibrated external probe if the problem persists.

    • Column Maintenance: As a column ages or is trimmed, the retention time will naturally decrease slightly.

      • Solution: This is normal. However, sudden large shifts indicate a problem like a major leak or incorrect parameter entry. Always perform a system suitability check after column maintenance.

References
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  • CP Lab Safety. This compound, min 98% (GC), 10 ml.
  • Thermo Fisher Scientific. GC Columns and Accessories.
  • Sigma-Aldrich. Polyoxyethylene octyl phenyl ether.
  • Taylor & Francis Online. (2023, March 29). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry.
  • SciSpace.

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Technical Support Center: Strategies to Reduce the Environmental Impact of Alkylphenol Ethoxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on mitigating the environmental impact of alkylphenol ethoxylates (APEOs). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experimental work.

Introduction: The Environmental Concerns of Alkylphenol Ethoxylates

Alkylphenol ethoxylates are a class of non-ionic surfactants widely used in various industrial, agricultural, and domestic products for their excellent emulsifying, dispersing, and cleaning properties.[1][2] The most common APEOs are nonylphenol ethoxylates (NPEOs) and octylphenol ethoxylates (OPEOs).[3][4] However, their widespread use has led to significant environmental concerns.[5]

The primary issue arises from their biodegradation products. In wastewater treatment plants and the environment, APEOs break down into more persistent and toxic compounds, namely alkylphenols (APs) like nonylphenol (NP) and octylphenol (OP), as well as shorter-chain APEOs.[1][6] These degradation products are known endocrine disruptors, meaning they can interfere with the hormonal systems of wildlife and humans, leading to reproductive and developmental problems.[5][7] Due to these risks, regulatory bodies worldwide have restricted the use of APEOs in many applications.[5][8][9]

This guide will provide you with actionable strategies and detailed protocols to transition to safer alternatives and effectively degrade existing APEO contamination.

Troubleshooting Guide: Transitioning to APEO-Free Alternatives

Replacing APEOs in your formulations without compromising performance is a common challenge. This section provides solutions to frequently encountered problems.

FAQ: Selecting a Suitable APEO-Free Surfactant

Question: My experiment requires a surfactant with strong emulsification properties, similar to NPEOs. What are the best APEO-free alternatives, and how do I select the right one for my specific application?

Answer:

Selecting a suitable replacement involves considering factors like biodegradability, toxicity, and performance characteristics. Here are some of the most promising APEO-free alternatives:

  • Alcohol Ethoxylates (AEs): AEs are a popular choice due to their excellent biodegradability and lower toxicity.[5] They are derived from plant-based alcohols and offer comparable cleaning and emulsifying properties to NPEOs.[5] By adjusting the length of the alcohol and ethoxylate chains, their properties can be tailored for various applications, including paints, adhesives, and inks.[3]

  • Alkyl Polyglucosides (APGs): APGs are derived from natural sugars and fatty alcohols, making them readily biodegradable and non-toxic.[5][10] Their mild nature makes them ideal for personal care products and household cleaners.[5]

  • Sugar-Based Surfactants: This broad category includes sorbitan esters and sucrose esters, which are gaining attention for their performance, low toxicity, and environmental compatibility.[11][12][13] They are excellent alternatives in food, detergency, and cosmetic applications.[12]

  • Methyl Ester Ethoxylates (MEEs): Derived from natural oils like soybean or palm oil, MEEs are biodegradable and offer good cleaning properties.[5]

To select the right alternative, follow this workflow:

G cluster_0 Selection Workflow Define Application Requirements Define Application Requirements Identify Potential Alternatives Identify Potential Alternatives Define Application Requirements->Identify Potential Alternatives HLB, solubility, stability Evaluate Performance Evaluate Performance Identify Potential Alternatives->Evaluate Performance AEs, APGs, Sugar-based Assess Environmental & Safety Profile Assess Environmental & Safety Profile Evaluate Performance->Assess Environmental & Safety Profile Emulsification, wetting, foaming Select Optimal Surfactant Select Optimal Surfactant Assess Environmental & Safety Profile->Select Optimal Surfactant Biodegradability, toxicity data

Caption: Workflow for selecting an APEO-free surfactant.

Experimental Protocol: Comparative Performance Evaluation of Surfactants

This protocol outlines a method to compare the wetting efficiency of an APEO surfactant with a potential APEO-free alternative.

Objective: To determine the concentration of surfactant required to achieve a standard wetting time.

Materials:

  • APEO surfactant (e.g., NPE-9)

  • APEO-free alternative surfactant

  • Deionized water

  • Cotton disks (standard size and weight)

  • Beakers

  • Stir plate and stir bars

  • Timer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the APEO and the alternative surfactant in deionized water at a known concentration (e.g., 1% w/v).

  • Prepare Dilutions: Create a series of dilutions for each surfactant in separate beakers.

  • Wetting Test: a. Place a beaker with a specific surfactant dilution on the stir plate and stir gently. b. Carefully place a cotton disk on the surface of the liquid. c. Start the timer immediately. d. Stop the timer when the cotton disk begins to sink. e. Repeat the measurement three times for each concentration.

  • Data Analysis: Record the wetting times for each concentration. The concentration that results in a wetting time of 25 seconds is the critical wetting concentration. A lower concentration indicates more efficient wetting.[14]

Data Summary Table:

SurfactantConcentration for 25s Wetting Time (g/L)
NPEO (Control)[Insert experimental value]
Alternative 1 (e.g., AE)[Insert experimental value]
Alternative 2 (e.g., APG)[Insert experimental value]

Troubleshooting Guide: Degradation of APEOs in Environmental Samples

For researchers working on the bioremediation or chemical degradation of APEOs, this section provides guidance on common experimental challenges.

FAQ: Incomplete Biodegradation of APEOs

Question: My biodegradation experiment with activated sludge shows only partial removal of APEOs. What factors could be limiting the degradation process, and how can I enhance it?

Answer:

Incomplete biodegradation is a common issue. Several factors can influence the efficiency of microbial degradation of APEOs:

  • Acclimation of Microbial Consortia: The microorganisms in your activated sludge may not be sufficiently acclimated to APEOs as a carbon source. Gradual exposure to increasing concentrations of the target APEO can enhance the selection and growth of degrading microbial populations.[15]

  • Aerobic vs. Anaerobic Conditions: The degradation pathways of APEOs differ significantly under aerobic and anaerobic conditions.[16] Aerobic conditions generally favor the ultimate biodegradation to carbon dioxide, while anaerobic conditions can lead to the accumulation of more persistent alkylphenols.[17] Ensure your experimental setup maintains the desired oxygen levels.

  • Presence of Co-contaminants: Other organic compounds in your sample matrix can be preferentially utilized by microorganisms, thus inhibiting the degradation of APEOs.

  • Temperature and pH: Microbial activity is highly dependent on temperature and pH. Optimal conditions for APEO degradation are typically around 27°C and a pH of 8.[17]

To enhance biodegradation, consider the following:

  • Bioaugmentation: Introduce specific microbial strains known for their ability to degrade APEOs.

  • Nutrient Supplementation: Ensure the medium contains sufficient nitrogen and phosphorus to support microbial growth.

  • Sequential Aerobic-Anaerobic Treatment: A two-stage process can be more effective. The initial aerobic stage shortens the ethoxylate chain, and the subsequent anaerobic stage can promote the degradation of the resulting alkylphenols.

Visualizing the Biodegradation Pathway of Nonylphenol Ethoxylates

The biodegradation of NPEOs is a stepwise process. The following diagram illustrates the general aerobic degradation pathway.

G cluster_1 Aerobic Biodegradation of NPEO Nonylphenol Ethoxylate (NPEO) Nonylphenol Ethoxylate (NPEO) Short-chain NPEOs (NPE1, NPE2) Short-chain NPEOs (NPE1, NPE2) Nonylphenol Ethoxylate (NPEO)->Short-chain NPEOs (NPE1, NPE2) Shortening of ethoxylate chain Carboxylated NPEOs (NPECs) Carboxylated NPEOs (NPECs) Short-chain NPEOs (NPE1, NPE2)->Carboxylated NPEOs (NPECs) Nonylphenol (NP) Nonylphenol (NP) Short-chain NPEOs (NPE1, NPE2)->Nonylphenol (NP) Further Degradation Further Degradation Carboxylated NPEOs (NPECs)->Further Degradation Nonylphenol (NP)->Further Degradation CO2 + H2O CO2 + H2O Further Degradation->CO2 + H2O

Caption: Aerobic biodegradation pathway of NPEO.

FAQ: Low Efficiency of Advanced Oxidation Processes (AOPs)

Question: I am using a Fenton-based Advanced Oxidation Process (AOP) to degrade APEOs in an industrial wastewater sample, but the removal efficiency is low. What are the potential reasons, and how can I optimize the process?

Answer:

Advanced Oxidation Processes (AOPs) are powerful methods for degrading recalcitrant organic pollutants like APEOs.[18][19] However, their efficiency can be affected by several factors in complex matrices like industrial wastewater.

  • Scavenging of Hydroxyl Radicals: The effectiveness of AOPs relies on the generation of highly reactive hydroxyl radicals (•OH).[18] Other organic and inorganic compounds in the wastewater can compete for these radicals, reducing the efficiency of APEO degradation.

  • pH of the Solution: Fenton and photo-Fenton processes are highly pH-dependent. The optimal pH for the Fenton reaction is typically around 3. At higher pH values, iron precipitates as ferric hydroxide, reducing the catalytic activity.

  • Dosage of Reagents: The molar ratio of hydrogen peroxide (H₂O₂) to the iron catalyst (Fe²⁺) is a critical parameter.[20] An excess of either reagent can be detrimental to the process. For instance, excess H₂O₂ can scavenge •OH radicals.

  • UV Light Transmittance (for photo-Fenton): The presence of suspended solids or colored compounds in the wastewater can reduce the penetration of UV light, thereby decreasing the efficiency of the photo-Fenton process.

To optimize your AOP, consider these steps:

  • Characterize the Wastewater: Analyze the sample for total organic carbon (TOC), chemical oxygen demand (COD), and the concentration of potential radical scavengers.

  • Optimize pH: Adjust the pH of the wastewater to the optimal range for your chosen AOP before adding the reagents.

  • Determine the Optimal Reagent Ratio: Conduct a series of batch experiments to find the most effective H₂O₂/Fe²⁺ molar ratio for your specific wastewater matrix.[20]

  • Pre-treatment: If the wastewater has high turbidity, consider a pre-treatment step like coagulation or filtration to improve UV light transmittance.

Experimental Protocol: Analysis of APEOs and Their Degradation Products by LC-MS/MS

Accurate quantification of APEOs and their degradation products is crucial for assessing the effectiveness of treatment strategies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[7][21]

Objective: To quantify APEOs and their primary degradation products (APs and short-chain APEOs) in a water sample.

Materials:

  • Water sample

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[22]

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Formic acid

  • Analytical standards for APEOs, NPs, and OPs

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Solid-Phase Extraction): a. Acidify the water sample to a pH below 3 to preserve the analytes.[22] b. Condition the SPE cartridge with methanol followed by deionized water. c. Load the water sample onto the cartridge. d. Wash the cartridge with water to remove interfering substances. e. Elute the analytes with methanol. f. Evaporate the eluate to a small volume and reconstitute in the mobile phase.

  • LC-MS/MS Analysis: a. Chromatographic Separation: Use a C18 column with a gradient elution of acetonitrile and water (both with 0.1% formic acid). b. Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor and product ion transitions for each analyte.

  • Quantification: a. Prepare a calibration curve using the analytical standards. b. Quantify the analytes in the sample by comparing their peak areas to the calibration curve.

Data Summary Table:

AnalyteConcentration in Influent (µg/L)Concentration in Effluent (µg/L)% Removal
NPEO[Insert value][Insert value][Calculate value]
NP[Insert value][Insert value][Calculate value]
OPEO[Insert value][Insert value][Calculate value]
OP[Insert value][Insert value][Calculate value]

References

  • Talmage, S. S. (1994). Environmental and Human Safety of Major Surfactants: Alcohol Ethoxylates and Alkylphenol Ethoxylates. CRC Press. [Link]

  • Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates—a review. Environment International, 28(3), 215-226. [Link]

  • Staples, C. A., Weeks, J., Hall, J. F., & Naylor, C. G. (1998). Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates. Environmental Toxicology and Chemistry, 17(12), 2470-2480. [Link]

  • Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment International, 34(7), 1033-1049. [Link]

  • INERIS. (n.d.). APEO: OVERVIEW OF THEIR APPLICATIONS AND ALTERNATIVES. [Link]

  • García-Prieto, A., et al. (2006). Biodegradation of Polyethoxylated Nonylphenols. Journal of Surfactants and Detergents, 9(4), 365-371. [Link]

  • Nagarnaik, P. M., & Boulanger, B. (2011). Advanced oxidation of alkylphenol ethoxylates in aqueous systems. Chemosphere, 85(7), 1149-1155. [Link]

  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163. [Link]

  • HROC. (2024). Navigating the Shift: NPEO Replacement in Surfactants. [Link]

  • PCI Magazine. (2009). Alkylphenol Ethoxylate Alternatives for Coatings Applications. [Link]

  • INERIS. (n.d.). Alkylphenol ethoxylates substitution. [Link]

  • INERIS. (n.d.). Regulatory information | Alkylphenol ethoxylates substitution. [Link]

  • Plósz, B. G., et al. (2010). The removal of alkylphenol ethoxylate surfactants in activated sludge systems. Water research, 44(2), 325-335. [Link]

  • de Voogt, P., et al. (2000). Alkylphenol ethoxylates and their degradation products in abiotic and biological samples from the environment. Analusis, 28(9), 776-782. [Link]

  • Fenner, K., et al. (2013). Advanced treatments for the removal of alkylphenols and akylphenol polyethoxylates from wastewater. Water research, 47(15), 5469-5485. [Link]

  • Mańko, D., & Zdziennicka, A. (2015). Sugar-based surfactants as alternative to synthetic ones. Journal of Surfactants and Detergents, 18(5), 745-756. [Link]

  • CESIO. (2013). Green Surfactants. [Link]

  • Verisk. (2024). Alkylphenol Ethoxylates APEs Primer. [Link]

  • Toxic-Free Future. (n.d.). Get the Facts: APEs: Troubling Bubbles. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to n-Octyl Phenyl Ether and its Nonionic Surfactant Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the complex landscape of biological research and pharmaceutical development, the selection of a nonionic surfactant is a critical decision that can profoundly impact experimental outcomes. From the gentle lysis of cells for protein extraction to the stabilization of biologics in formulation, the physicochemical properties of these amphiphilic molecules are paramount. This guide provides an in-depth comparison of n-Octyl Phenyl Ether with other commonly used nonionic surfactants, grounded in experimental data and practical application insights.

Understanding the Landscape: What Defines a Nonionic Surfactant's Utility?

Nonionic surfactants, which lack a net electrical charge, are workhorses in the lab due to their mild nature and broad compatibility.[1] Their utility is largely defined by a few key parameters:

  • Hydrophile-Lipophile Balance (HLB): This empirical scale from 0 to 20, developed by William Griffin, quantifies the degree of hydrophilicity versus lipophilicity of a surfactant.[2][3] Surfactants with low HLB values (3-6) are more oil-soluble and favor the formation of water-in-oil emulsions, while those with high HLB values (8-18) are more water-soluble and are effective for oil-in-water emulsions and solubilization.[2][3]

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers self-assemble into micelles.[4][5] A low CMC value indicates that less surfactant is needed to saturate interfaces and form micelles, which is a measure of surfactant efficiency.[5] This is a crucial parameter for applications like membrane protein solubilization, where detergent concentration must be carefully controlled.[6]

  • Micelle Molecular Weight and Aggregation Number: These parameters describe the size and number of surfactant monomers in a micelle, which can influence the stability and conformation of solubilized proteins.

  • Cloud Point: This is the temperature at which a nonionic surfactant solution becomes turbid as the surfactant's solubility decreases with increasing temperature.[7] This property is important for applications involving temperature changes.

A Close Look at this compound

This compound, also known as n-Octyloxybenzene, is a nonionic surfactant with a distinct chemical structure consisting of an octyl chain linked to a phenyl group via an ether bond.[8][9] This structure imparts a unique balance of hydrophobicity and hydrophilicity.

Chemical Structure of this compound:

  • Molecular Formula: C14H22O[8][9]

  • Molecular Weight: 206.33 g/mol [8][9]

While less common in literature than its ethoxylated counterparts like Triton X-100, this compound serves as a valuable tool in specific applications where the absence of a polyethylene glycol (PEG) chain is desirable.

Comparative Analysis: this compound vs. Key Nonionic Surfactants

The true value of a surfactant is revealed in its performance relative to other available options. Here, we compare this compound with three widely used nonionic surfactants: Triton X-100, Polysorbate 20 (Tween 20), and n-Dodecyl-β-D-maltoside (DDM).

PropertyThis compoundTriton X-100Polysorbate 20 (Tween 20)n-Dodecyl-β-D-maltoside (DDM)
Chemical Family Alkyl Phenyl EtherOctylphenol Ethoxylate[10]PolysorbateAlkyl Glycoside
HLB Value ~12.0 (Estimated)13.516.712.0-13.0
CMC (mM in water) ~0.150.2-0.90.060.17
Micelle MW (kDa) Not widely reported~90~60~50
Aggregation Number Not widely reported~140~90~100
Key Features PEG-free, aromatic head groupWidely used, extensive dataLow toxicity, used in biologicsMild, good for membrane proteins
Common Applications Proteomics, specific solubilizationCell lysis, protein extraction[1][11]Emulsifier, stabilizer in pharmaMembrane protein crystallization

A Note on Triton X-100: It is important for researchers in the European Union to be aware that Triton X-100 (an octylphenol ethoxylate) is being phased out due to environmental concerns regarding its breakdown product, octylphenol.[10] This regulatory change necessitates the identification of suitable alternatives.

Experimental Protocols for Surfactant Performance Evaluation

To provide a framework for empirical comparison, we present three fundamental protocols for assessing surfactant performance in a laboratory setting.

Experiment 1: Determination of Critical Micelle Concentration (CMC) via Surface Tension Measurement

The rationale behind this experiment is that surface tension decreases as surfactant monomers are added to a solution until the CMC is reached, at which point the surface becomes saturated and the surface tension plateaus.

Methodology:

  • Prepare a stock solution of the surfactant in deionized water at a concentration well above its expected CMC.

  • Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the anticipated CMC.

  • Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot surface tension as a function of the logarithm of the surfactant concentration.

  • Determine the CMC from the intersection of the two linear regions of the plot.[4]

Diagram of CMC Determination Workflow:

CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare Surfactant Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Tensiometer Measure Surface Tension (Tensiometer) Dilutions->Tensiometer Plot Plot Surface Tension vs. log(Concentration) Tensiometer->Plot CMC_Point Identify Intersection Point (CMC) Plot->CMC_Point

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Experiment 2: Membrane Protein Solubilization Efficiency

This protocol assesses the ability of a surfactant to extract a target membrane protein from its native lipid environment, a critical step in studying these challenging proteins.

Methodology:

  • Prepare isolated cell membranes containing the target protein of interest.[12]

  • Resuspend membrane pellets in a buffer containing different concentrations of the surfactants to be tested (typically above their CMCs).[6]

  • Incubate the mixtures with gentle agitation for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C).

  • Separate soluble and insoluble fractions by ultracentrifugation.

  • Analyze the supernatant (solubilized fraction) for the presence of the target protein using methods like SDS-PAGE and Western blotting.[6] The intensity of the protein band provides a semi-quantitative measure of solubilization efficiency.

Diagram of Membrane Protein Solubilization Workflow:

Protein_Solubilization Membranes Isolated Cell Membranes Surfactant Add Surfactant Buffer Membranes->Surfactant Incubate Incubate with Agitation Surfactant->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Supernatant Collect Supernatant (Solubilized Fraction) Centrifuge->Supernatant Soluble Pellet Insoluble Pellet Centrifuge->Pellet Insoluble Analysis Analyze Supernatant (SDS-PAGE, Western Blot) Supernatant->Analysis

Sources

A Comparative Guide for the Modern Laboratory: n-Octyl Phenyl Ether vs. Nonylphenol Ethoxylates

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For decades, nonylphenol ethoxylates (NPEs) have been workhorse non-ionic surfactants in research and industrial applications, valued for their effectiveness as detergents, emulsifiers, and dispersing agents.[1] However, mounting evidence of their environmental persistence, toxicity to aquatic life, and endocrine-disrupting properties has led to stringent regulatory action and a scientific imperative to seek alternatives.[1][2] This guide provides a detailed comparative analysis of NPEs and a potential alternative, n-Octyl Phenyl Ether.

Introduction: The Scientific Rationale for Change

Non-ionic surfactants are indispensable tools in the life sciences for solubilizing proteins, preparing emulsions, and as detergents in cleaning protocols.[3] Nonylphenol ethoxylates (NPEs), a prominent class of these surfactants, are synthesized by reacting nonylphenol with ethylene oxide.[4] The length of the resulting polyethylene oxide chain can be varied to create a range of surfactants with different hydrophilic-lipophilic balance (HLB) values, making them exceptionally versatile.[3]

However, the widespread use of NPEs has resulted in their ubiquitous presence in the environment.[2] The critical issue arises from their biodegradation pathway. In wastewater treatment plants and the environment, NPEs break down into nonylphenol (NP), a compound that is more toxic, more persistent, and a known endocrine disruptor, capable of mimicking estrogen and causing hormonal disruption in wildlife at low concentrations.[1][2] This has led to their prohibition or severe restriction in many jurisdictions, most notably the European Union under the REACH regulation.[1]

In this context, this compound (also known as n-Octyloxybenzene) emerges as a compound of interest. Structurally, it is a simple ether, lacking the ethoxylate chain and, crucially, the nonylphenol moiety that is the source of environmental toxicity. This guide will objectively compare the two, focusing on physicochemical properties, environmental impact, and regulatory status, providing the scientific foundation for replacing legacy chemicals with more environmentally benign alternatives.

Molecular Structure and Physicochemical Properties

The fundamental differences between this compound and NPEs begin at the molecular level. NPEs are a family of compounds with a branched 9-carbon alkyl chain attached to a phenol ring, which is then ethoxylated. A common example is Nonyl Phenol Ethoxylate with an average of 9 ethoxy groups (NP-9). In contrast, this compound is a single, well-defined molecule consisting of an 8-carbon straight alkyl chain linked to a phenyl group via an ether bond. It lacks the repeating ethoxylate units responsible for the high water solubility and detergent properties of NPEs.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundNonylphenol Ethoxylate (NP-9 as example)
CAS Number 1818-07-1[5]9016-45-9 (generic)[2]
Molecular Formula C₁₄H₂₂O[5]C₁₅H₂₄O(C₂H₄O)ₙ, n≈9
Molecular Weight 206.33 g/mol [5]~616 g/mol
Physical State Colorless Liquid[5]Clear to pale yellow liquid[4]
Specific Gravity ~0.91[5]~1.06
Refractive Index ~1.49[5]Not applicable (mixture)
Solubility Insoluble in water, soluble in alcohol[1]Water soluble[4]

Surfactant Performance and Functional Comparison

  • Hydrophilic-Lipophilic Balance (HLB): The HLB system is a scale from 0 to 20 that predicts a surfactant's behavior.[6] Low HLB values (3-6) are typical for water-in-oil emulsifiers, while high values (8-18) are suited for oil-in-water emulsions.[6] NPEs have a tunable HLB value depending on the length of the ethoxylate chain, making them highly versatile. For example, NP-9 has an HLB value of approximately 13, making it an excellent oil-in-water emulsifier. The calculated XLogP3 for this compound is 5.5, indicating it is highly lipophilic (oil-loving) and would have a very low HLB value, suggesting it is not a suitable primary emulsifier for oil-in-water systems.[7]

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers begin to aggregate into micelles.[8] It is a key indicator of a surfactant's efficiency. Below the CMC, the surface tension of a solution decreases as surfactant is added; above the CMC, it remains relatively constant.[8] The CMC for NPEs is well-documented and typically falls in the low millimolar range. Due to its high lipophilicity and lack of a strongly hydrophilic head group, this compound is not expected to form micelles in water and therefore does not have a measurable CMC.

  • Cloud Point: This is the temperature at which a non-ionic surfactant solution becomes cloudy as it phase-separates.[9] This property is crucial for detergent formulations, as optimal performance is often achieved near the cloud point.[9] This phenomenon is characteristic of ethoxylated surfactants and is not applicable to this compound.

Functional Roles:

  • Nonylphenol Ethoxylates: Primarily function as high-performance detergents, emulsifiers, wetting agents, and dispersants due to their amphipathic nature and ability to form micelles.[1][3]

  • This compound: Functions primarily as a hydrophobic solvent or a co-surfactant in formulations.[10] Its utility lies in its ability to dissolve non-polar substances rather than forming stable emulsions in aqueous systems on its own.

Environmental Profile and Toxicology: A Critical Differentiator

The most compelling reason to replace NPEs stems from their environmental and toxicological profile. The contrast with what is known about this compound is stark.

Nonylphenol Ethoxylates (NPEs):

  • Biodegradation: NPEs biodegrade in the environment by the shortening of their ethoxylate chain.[11] This process leads to the formation of persistent metabolites, including short-chain NPEs and, most importantly, 4-nonylphenol (NP).[2]

  • Persistence and Bioaccumulation: Nonylphenol is persistent in the aquatic environment, with a half-life that can exceed 60 years in sediment. It is moderately bioaccumulative, meaning it builds up in the tissues of organisms.[2]

  • Toxicity and Endocrine Disruption: Nonylphenol is extremely toxic to aquatic organisms.[2] Crucially, it is a well-established endocrine disruptor. By mimicking the hormone estrogen, it can cause feminization of male fish and other adverse reproductive and developmental effects in wildlife.[1][2] It has been detected in human breast milk and is associated with reproductive effects in rodents.

The degradation pathway of NPEs is their most significant environmental liability, as the parent compound transforms into a more harmful and persistent substance.

G NPE Nonylphenol Ethoxylate (NPE) (Less Toxic, Biodegradable) Intermediates Short-Chain NPEs NPE->Intermediates Biodegradation NP 4-Nonylphenol (NP) (More Toxic, Persistent, Endocrine Disruptor) Intermediates->NP Biodegradation Environment Aquatic Environment NP->Environment Accumulates

This compound:

  • Biodegradation: Specific biodegradation data for this compound is not widely available in peer-reviewed literature. However, its chemical structure—a simple ether bond connecting an alkyl chain and a phenyl group—lacks the nonylphenol moiety that is the primary cause for concern with NPEs. It does not degrade into nonylphenol.

  • Toxicity: Detailed aquatic toxicity data is limited. As with any chemical, it should be handled with appropriate safety measures. However, it is not listed as a substance of very high concern for endocrine disruption.

The key takeaway is that this compound does not contain the structural precursor to the persistent, bioaccumulative, and endocrine-disrupting nonylphenol.

Regulatory Landscape

The regulatory status of these compounds reflects their known environmental and health impacts.

  • Nonylphenol Ethoxylates (NPEs): Heavily regulated and restricted globally. In the European Union, NPEs are restricted under Annex XVII of the REACH regulation for most uses, including industrial and institutional cleaning, textile processing, and cosmetics, with a concentration limit of 0.01% by weight.[1] The U.S. Environmental Protection Agency (EPA) has also taken action to reduce their use through voluntary phase-outs and proposed regulations.[2]

  • This compound: Not currently subject to the same level of specific regulation as NPEs. It is listed on the TSCA inventory in the United States.[7] Its less hazardous profile means it has not been targeted by the same regulatory actions.

Experimental Protocols

To ensure scientific rigor and reproducibility, performance characteristics of surfactants must be determined using standardized methods. Below are outlines for two key experimental procedures.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol describes the standard method for determining the CMC of a surfactant that forms micelles.[12][13]

Causality: The principle of this method is that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the water. Once the interface is saturated, monomers begin forming micelles in the bulk solution. Any further addition of surfactant forms more micelles without significantly lowering the surface tension further. The concentration at which this transition occurs is the CMC.[8]

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 100 mM NPE-9) in deionized water.

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a range of concentrations both well below and well above the expected CMC.

  • Instrument Calibration: Calibrate a surface tensiometer (using the Du Noüy ring or Wilhelmy plate method) with deionized water.

  • Measurement: Measure the surface tension of each dilution, starting with the most dilute sample and progressing to the most concentrated. Ensure temperature is constant.

  • Data Analysis: Plot surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

  • CMC Determination: The plot will show two linear regions. The intersection of the two lines corresponds to the CMC.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis P1 Prepare Surfactant Stock Solution P2 Create Serial Dilutions P1->P2 M2 Measure Surface Tension of each dilution P2->M2 M1 Calibrate Tensiometer M1->M2 A1 Plot Surface Tension vs. log(Concentration) M2->A1 A2 Identify Intersection of Two Linear Regions A1->A2 Result CMC Value A2->Result

Protocol 2: Cloud Point Determination (Based on ASTM D2024)

This protocol is used to determine the cloud point of non-ionic surfactants.[4][14]

Causality: Many non-ionic surfactants become less soluble in water as the temperature increases. The cloud point is the temperature at which a 1% aqueous solution of the surfactant begins to phase-separate, appearing cloudy. This is a reproducible, characteristic property of ethoxylated surfactants.[4]

Methodology:

  • Solution Preparation: Prepare a 1% (w/w) solution of the non-ionic surfactant (e.g., NPE-9) in deionized water.

  • Apparatus: Place approximately 100 mL of the solution into a clear beaker. Place a thermometer and a stirrer into the solution.

  • Heating: Gently heat the beaker in a water bath while stirring continuously.

  • Observation: Observe the solution closely. The cloud point is the temperature at which the solution first becomes visibly turbid or cloudy.

  • Cooling (Confirmation): Remove the beaker from the heat and allow it to cool while stirring. The solution should become clear again. The temperature of clearing should be recorded to confirm the transition is sharp (within 1°C).[14]

Conclusion and Recommendations

The comparison between this compound and nonylphenol ethoxylates reveals a clear directive for modern, environmentally conscious laboratories.

  • Nonylphenol Ethoxylates (NPEs) are versatile and effective surfactants, but their use carries an unacceptable environmental burden. Their degradation into persistent, bioaccumulative, and endocrine-disrupting nonylphenol is a critical flaw that has rightly led to their restriction and prohibition. It is the strong recommendation of this guide that researchers and drug development professionals actively phase out and discontinue the use of NPEs in all applications.

  • This compound is not a direct, drop-in replacement for NPEs from a performance standpoint. It is a highly lipophilic compound that does not function as a traditional micelle-forming detergent or emulsifier in aqueous systems. However, its key advantage is its molecular structure, which lacks the nonylphenol moiety and therefore does not produce the hazardous degradation products characteristic of NPEs. It should be considered for applications where a hydrophobic solvent or co-agent is needed, not as a primary surfactant.

For applications requiring high-performance non-ionic surfactants, researchers should turn to modern, greener alternatives such as alcohol ethoxylates (AEs) or alkyl polyglucosides (APGs) , which offer comparable performance to NPEs without the associated environmental toxicity. The selection of any chemical should be guided not only by its immediate efficacy in an experiment but also by a comprehensive understanding of its lifecycle and environmental impact.

References

  • ASTM International. (n.d.). D2024 Standard Test Method for Cloud Point of Nonionic Surfactants.
  • ASTM International. (2017). ASTM D2024-09(2017) - Standard Test Method for Cloud Point of Nonionic Surfactants.
  • Compare Alkyl Phenol Ethoxylates: Nonyl, Octyl, Card & Styrenated Surfactants. (n.d.). Venus Ethoxyethers.
  • Domínguez, A., et al. (1997). Determination of critical micelle concentration of some surfactants by three techniques.
  • Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC).
  • Slideshare. (n.d.). Method of Determination of CMC.
  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.
  • Hutin, A. (2021). Application Notes - Method: 4. Measurement of Critical Micelle Concentration (CMC).
  • Ataman Kimya. (n.d.). OCTYL PHENOL ETHOXYLATE.
  • Chemistry For Everyone. (2025, March 15). What Is Polyethylene Glycol Octylphenyl Ether Used For? [Video]. YouTube.
  • Chemistry For Everyone. (2025, March 15). What Is Polyethylene Glycol Octylphenyl Ether? [Video]. YouTube.
  • COLORCOM LTD. (n.d.). This compound, CasNo.1818-07-1.
  • National Center for Biotechnology Information. (n.d.). Octyl phenyl ether. PubChem.
  • Maine Department of Environmental Protection. (2010). Nonylphenol and Nonylphenol Ethoxylates.
  • Lab Pro Inc. (n.d.). This compound, 10ML.
  • Wikipedia. (n.d.). Critical micelle concentration.
  • Liu, Z., et al. (2001). Cloud point of nonionic surfactants: modulation with pharmaceutical excipients. PubMed.
  • Alfa Chemistry. (n.d.). Reference Guide to HLB Values of Common Emulsifiers.
  • Wikipedia. (n.d.). Nonylphenol.
  • Hsiao, L., Dunning, H. N., & Lorenz, P. B. (1956). Critical Micelle Concentrations of Polyoxyethylated Non-ionic Detergents. The Journal of Physical Chemistry.
  • Ethesis. (n.d.). EFFECT OF DIFFERENT ADDITIVES ON CLOUD POINT OF NON IONIC SURFACTANT.
  • International Journal of Engineering Research & Technology. (n.d.). Thermodynamic of Clouding Behavior of Non-ionic Surfactant, Polyoxyethylene (10) Cetyl Ether (Brij-56) With and Without.
  • ResearchGate. (n.d.). Comparison of methods for nonylphenol and octylphenol.
  • Magis Pharma. (n.d.). HBL-values.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 1818-07-1.
  • Miljøstyrelsen. (2000). Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid.

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n-Octyl Phenyl Ether vs. Triton X-100: A Comparative Guide to Cell Lysis Efficiency and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the initial step of cell lysis is a critical gateway to unlocking the proteomic and genomic secrets within a cell. The choice of detergent for this process is paramount, as it directly influences the yield, purity, and functional integrity of the extracted biomolecules. This guide provides an in-depth, objective comparison of two widely used non-ionic detergents: n-Octyl Phenyl Ether and the well-established Triton X-100. By examining their physicochemical properties, mechanisms of action, and performance in various applications, this document aims to equip you with the knowledge to make an informed decision for your specific experimental needs.

Understanding the Tools: A Physicochemical Overview

Both this compound and Triton X-100 are non-ionic detergents, favored for their ability to disrupt cell membranes while being generally milder on protein structure compared to their ionic counterparts.[1] However, their distinct chemical structures give rise to different properties that can be leveraged for specific applications.

Triton X-100 , a polyoxyethylene octylphenyl ether, possesses a bulky, rigid hydrophobic head and a hydrophilic polyethylene oxide chain.[2] This structure makes it a very common and effective agent for solubilizing membrane proteins.[3] This compound , also known as n-octyloxybenzene, has a simpler structure with an octyl chain attached to a phenyl group via an ether linkage.[4][5]

Below is a comparative summary of their key physicochemical properties:

PropertyThis compoundTriton X-100Rationale for Importance in Cell Lysis
Synonyms n-OctyloxybenzenePolyoxyethylene (9.5) p-tert-octylphenolEnsures correct identification of the reagent.
Molecular Formula C₁₄H₂₂O[4][5][6][7]C₁₄H₂₂(OCH₂CH₂)n (n≈9.5)Dictates the molecule's size and interactions.
Molecular Weight 206.33 g/mol [4][6][7]~647 g/mol [3][8]Influences diffusion rates and dialyzability.
Detergent Class Non-ionicNon-ionic Polyoxyethylene Surfactant[8]Non-ionic detergents are generally non-denaturing.[9]
Critical Micelle Concentration (CMC) Data not readily available in aqueous buffers0.2-0.33 mM[10][11]The concentration at which micelles form to solubilize proteins. A low CMC means less detergent is needed for micelle formation.[12]
Aggregation Number Data not readily available100-155[3]The number of detergent molecules in a single micelle. Larger aggregation numbers can be harder to remove.
Dialyzable Potentially, due to lower MWNo[8]Ease of removal from the protein sample is crucial for many downstream applications.

Mechanism of Action: How They Disrupt the Cell Membrane

Non-ionic detergents like Triton X-100 and this compound share a general mechanism for cell lysis. They integrate into the lipid bilayer of the cell membrane, disrupting the native lipid-lipid and lipid-protein interactions.[13] This process begins with the insertion of detergent monomers into the membrane. As the detergent concentration increases above its CMC, these monomers aggregate to form micelles, which encapsulate lipids and membrane proteins, effectively solubilizing the membrane and releasing the cellular contents.[9][14]

The polar head group of Triton X-100 disrupts the hydrogen bonding within the lipid bilayer, leading to the breakdown of the membrane's integrity.[15] This allows for the extraction of proteins and other cellular components.[15] While the specific mechanism for this compound is less detailed in readily available literature, its amphipathic nature dictates a similar mode of action, with its hydrophobic octyl-phenyl group partitioning into the membrane core and the ether oxygen providing a degree of polarity to interact with the aqueous environment.

G cluster_0 Cell Lysis Workflow Start Start with Cultured Cells Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash with ice-cold PBS Harvest->Wash AddBuffer Add Lysis Buffer (with this compound or Triton X-100) Wash->AddBuffer Incubate Incubate on ice AddBuffer->Incubate Clarify Clarify Lysate (Centrifugation) Incubate->Clarify Collect Collect Supernatant (Protein Lysate) Clarify->Collect End Downstream Applications Collect->End

Caption: A generalized workflow for cell lysis using detergents.

Performance in Cell Lysis: A Head-to-Head Comparison

The ultimate measure of a lysis reagent's effectiveness lies in its performance. While direct, peer-reviewed comparisons of this compound and Triton X-100 for general cell lysis are not abundant, we can infer performance characteristics based on their properties and the extensive data available for Triton X-100.

Protein Yield and Purity

Triton X-100 is known for its efficiency in solubilizing a wide range of proteins, making it a component in many lysis buffers.[8] The choice of detergent and its concentration can significantly impact the protein yield. For instance, studies on bacterial cell lysis have shown that the lytic effect of Triton X-100 is related to the ratio of the surfactant to the cells.[16] While specific data for this compound is limited, its structural similarity suggests it would be an effective solubilizing agent, though optimization of its concentration would be necessary.

Preservation of Protein Activity

A key advantage of non-ionic detergents is their milder nature, which often helps in preserving the native structure and function of proteins.[1] Triton X-100 is widely used for applications where maintaining protein activity is crucial.[17] However, it's important to note that any detergent can potentially impact enzyme activity, and the ideal choice may vary depending on the specific protein of interest.[18] For sensitive applications, it is always recommended to test a panel of detergents to find the one that best preserves the activity of the target protein.

Compatibility with Downstream Applications

The presence of detergents in a protein lysate can interfere with several common downstream applications.

  • Protein Assays: Many colorimetric protein assays, such as the Bradford assay, can be affected by detergents.[19][20] This often necessitates the use of detergent-compatible assay formulations.[19]

  • Mass Spectrometry: Detergents like Triton X-100 are known to interfere with mass spectrometry analysis and must be removed prior to the procedure.[21] The lower molecular weight of this compound might make it more readily dialyzable, offering a potential advantage in this context.

  • Immunoassays: Non-ionic detergents are generally compatible with immunoassays like ELISA, and are often included in wash buffers to reduce non-specific binding.[18]

ApplicationTriton X-100 CompatibilityThis compound (Predicted Compatibility)Notes
SDS-PAGE & Western Blotting HighHighBoth are suitable for preparing samples for electrophoresis.
Immunoprecipitation HighHighNon-ionic detergents are generally preferred to maintain protein-protein interactions.
Enzyme Activity Assays Moderate to HighModerate to HighRequires empirical testing for the specific enzyme of interest.[18]
2D Electrophoresis Low to ModeratePotentially HigherZwitterionic detergents like CHAPS are often preferred.[2]
Mass Spectrometry Low (requires removal)[21]Moderate (potentially easier to remove)Detergent removal is a critical step for MS-based proteomics.

Experimental Protocols: Putting Theory into Practice

Here is a standard protocol for lysing mammalian cells. This can be adapted for use with either this compound or Triton X-100 by adjusting the detergent concentration in the lysis buffer.

Materials
  • Cultured mammalian cells (adherent or in suspension)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (see recipes below)

  • Protease and phosphatase inhibitor cocktails

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Lysis Buffer Recipes

RIPA (Radioimmunoprecipitation assay) Buffer (Modified with either detergent):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1 mM EDTA

  • 1% (v/v) Triton X-100 OR This compound

  • 0.1% (w/v) SDS (optional, for stronger lysis)

  • 0.5% (w/v) Sodium deoxycholate (optional)

  • Add protease and phosphatase inhibitors immediately before use.

Tris-Based Lysis Buffer (Milder):

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% (v/v) Triton X-100 OR This compound

  • Add protease and phosphatase inhibitors immediately before use.

Procedure
  • Cell Harvesting:

    • For adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add a small volume of PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Cell Lysis:

    • Centrifuge the cell suspension from step 1 at 500 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 100 µL for a 10 cm dish or 10⁷ cells).

    • Incubate the mixture on ice for 30 minutes, with occasional vortexing.

  • Lysate Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Storage:

    • The protein lysate can be used immediately for downstream applications or stored at -80°C for long-term use.

G Detergent Detergent Monomers Hydrophobic tail Hydrophilic head Membrane Cell Membrane Lipid Bilayer Detergent->Membrane Insertion Micelle Mixed Micelle Solubilized Protein and Lipids Membrane->Micelle Solubilization (above CMC) LysedCell Lysed Cell (Released Contents) Micelle->LysedCell Leads to

Caption: Detergent-mediated solubilization of the cell membrane.

Conclusion and Recommendations

Both this compound and Triton X-100 are effective non-ionic detergents for cell lysis.

Choose Triton X-100 when:

  • You are following an established protocol that specifies its use.

  • Your primary goal is efficient solubilization of a wide range of proteins for applications like Western blotting.[2]

  • You have access to detergent-compatible downstream assays.

Consider this compound when:

  • You are optimizing a lysis protocol and exploring alternatives to Triton X-100, especially in light of regulatory scrutiny of some octylphenol ethoxylates in certain regions.[22][23]

  • Your downstream application is sensitive to large detergent micelles, and the potentially easier removal of the smaller this compound molecule could be advantageous (e.g., preparation for mass spectrometry).

  • You are working with a specific protein that shows better stability or activity in the presence of this compound, which would need to be determined empirically.

Ultimately, the choice between these two detergents will depend on the specific goals of your experiment, the nature of your protein of interest, and the requirements of your downstream analyses. Empirical testing and optimization are always recommended to achieve the best results.

References

  • How does triton x-100 lyse the bacterial cell wall? - ResearchGate. (2015, July 7). Retrieved from [Link]

  • How Triton X-100 Facilitates Cellular Nucleus Isolation - Patsnap Eureka. (2025, July 31). Retrieved from [Link]

  • Triton™ X-100 Surfact-Amps™ Detergent Solution - ABM. Retrieved from [Link]

  • Cornett, J. B., & Shockman, G. D. (1978). Cellular lysis of Streptococcus faecalis induced with triton X-100. Journal of bacteriology, 135(1), 153–160. Retrieved from [Link]

  • How do detergents interfere with protein assays? - Biology Stack Exchange. (2016, November 24). Retrieved from [Link]

  • Liu, G., Li, Z., Zhang, S., Li, G., & Zheng, L. (2009). Microcalorimetric Studies on the Critical Micelle Concentration and Thermodynamic Functions of the Poly(oxyethylene) Lauryl Ether and Poly(oxyethylene glycol) Octylphenyl Ether in N,N-Dimethylformamide + Long-Chain Alcohol Systems at 298.15 K. Journal of Chemical & Engineering Data, 54(7), 2056–2060. Retrieved from [Link]

  • Detergents for Cell Lysis and Protein Extraction in Biological Research. Retrieved from [Link]

  • Picas, L., Rico-Lastres, P., & Suárez-Germà, C. (2021). Detergent-Triggered Membrane Remodelling Monitored via Intramembrane Fluorescence Dequenching. ACS Omega, 6(45), 30446–30455. Retrieved from [Link]

  • Chepanoske, C. L., Richardson, B. E., & Pasa-Tolic, L. (2009). Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics. Journal of proteome research, 8(5), 2515–2521. Retrieved from [Link]

  • Table 1. Retrieved from [Link]

  • Lin, M., Su, Y., & Liu, K. (2019). The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements. Molecules (Basel, Switzerland), 24(9), 1642. Retrieved from [Link]

  • Effect of detergents and their concentrations on cell lysis from lysozyme. - ResearchGate. Retrieved from [Link]

  • Overcome effects of detergents & reducing agents in protein estimation - G-Biosciences. (2017, November 7). Retrieved from [Link]

  • I. K. (2013). Current techniques for single-cell lysis. Interface focus, 3(4), 20120108. Retrieved from [Link]

  • Rabilloud, T. (2016). A single step protein assay that is both detergent and reducer compatible: the cydex blue assay. Electrophoresis, 37(22), 2933–2938. Retrieved from [Link]

  • Which detergent interferes with enzymatic activity the least? - ResearchGate. (2019, November 4). Retrieved from [Link]

  • da Silva, A. C., & da Silva, J. C. (2016). Determination of the Critical Micelle Concentration of Triton X-100 Using the Compound 3-(benzoxazol-2-yl). Revista Desafio Online, 4(3), 1–9. Retrieved from [Link]

  • Miceller Behavior of Non-ionic surfactant Triton-X-100 in Presence of Myo-Inositol at Different Temperatures by Surface Tension. Retrieved from [Link]

  • Evaluation of Alternative Process Cell Lysis Reagents as Replacements for Triton X-100 for AAV Production - Elevate.Bio. Retrieved from [Link]

  • Case Study: Evaluation of Several Process Cell Lysis Reagents as Replacements for Triton X-100 for rAAV Production. | SK pharmteco. Retrieved from [Link]

  • Critical micelle concentration - Wikipedia. Retrieved from [Link]

  • WO2011028887A2 - Methods and compositions for direct chemical lysis - Google Patents.
  • This compound, min 98% (GC), 10 ml - CP Lab Safety. Retrieved from [Link]

  • Octyl phenyl ether | C14H22O | CID 74558 - PubChem - NIH. Retrieved from [Link]

  • Development of alternatives to Triton X-100 cell lysis for AAV2, AAV5 and AAV8 primary recovery - MeiraGTx. Retrieved from [Link]

  • Determination of the critical micelle concentration of... - ResearchGate. Retrieved from [Link]

  • What's the difference between digitonin and Triton x-100 in cell lysis buffer? | ResearchGate. (2022, October 18). Retrieved from [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized n-Octyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in n-Octyl Phenyl Ether Applications

Understanding the Synthetic Landscape: The Williamson Ether Synthesis and Its Potential Pitfalls

The most common and efficient route to synthesizing this compound is the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of a sodium or potassium phenoxide on a primary alkyl halide, such as n-octyl bromide.[2] While straightforward in principle, the reaction environment is a crucible for potential impurities that must be anticipated during purity analysis.

The primary reactants are phenol and an n-octyl halide. A strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), is used to deprotonate the phenol, forming the reactive phenoxide nucleophile.[3][4] The choice of solvent can range from alcohols to polar aprotic solvents like DMF or DMSO to enhance the reaction rate.[3]

Caption: Williamson Synthesis and Potential Impurities.

Key impurities to monitor include:

  • Unreacted Starting Materials: Residual phenol and n-octyl halide.

  • Elimination Byproducts: The basic conditions can promote E2 elimination of the alkyl halide, yielding 1-octene.[2]

  • Solvent Residues: Depending on the workup procedure, residual synthesis solvents may be present.

Comparative Analysis of Purity Assessment Techniques

No single technique provides a complete purity profile. A multi-faceted approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive and trustworthy assessment. We will compare Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Technique Principle Primary Use Case for this compound Strengths Limitations
GC-FID Separation of volatile compounds based on boiling point and polarity.Primary quantitative purity assessment (% area).High resolution for volatile impurities, excellent sensitivity, robust and cost-effective.[5]Not suitable for non-volatile impurities; co-elution can occur.
HPLC-UV Separation based on partitioning between a stationary and mobile phase.Analysis of less volatile impurities, orthogonal separation method.Excellent for aromatic compounds, complementary to GC.[6]Lower resolution for volatile isomers compared to capillary GC; this compound is highly retained on C18.[5][7]
¹H NMR Measures the magnetic properties of hydrogen nuclei.Structural confirmation and detection of proton-containing impurities.Provides unambiguous structural information, can detect non-volatile and inorganic impurities, potentially quantitative (qNMR).[8]Lower sensitivity than GC; overlapping signals can complicate analysis.
GC-MS Combines GC separation with mass-based detection.Identification of unknown impurity peaks.Provides molecular weight and fragmentation data for definitive identification of impurities.[9]Quantification can be less precise than GC-FID without specific calibration for each impurity.

In-Depth Methodologies and Experimental Protocols

Gas Chromatography (GC): The Workhorse for Quantitative Analysis

Expertise & Rationale: Due to the volatility of this compound (Boiling Point: 134 °C at 6 mmHg) and its likely impurities, Gas Chromatography is the preferred and most direct method for purity assessment.[5] A Flame Ionization Detector (FID) is ideal as it responds proportionally to the number of carbon atoms, providing an excellent estimation of relative purity (% area) without needing to calibrate for every potential impurity.[10] A non-polar capillary column (e.g., one with a 5% phenyl polysiloxane stationary phase) is chosen for its ability to separate compounds primarily based on their boiling points, which is effective for the expected analyte and impurities.

SamplePrep Sample Preparation (Dilute in Hexane or CH2Cl2) Injection Inject into GC (Hot Injector Port) SamplePrep->Injection Vaporization Sample Vaporization Injection->Vaporization Separation Separation in Capillary Column (Based on Boiling Point/Polarity) Vaporization->Separation Detection Detection by FID Separation->Detection Data Data Acquisition (Chromatogram Generation) Detection->Data Analysis Peak Integration & Analysis (% Area Calculation) Data->Analysis caption Fig 2: GC-FID Workflow for Purity Analysis.

Caption: GC-FID Workflow for Purity Analysis.

Step-by-Step GC-FID Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound at approximately 1 mg/mL in a high-purity volatile solvent like hexane or dichloromethane.

  • Instrument Setup:

    • GC System: Agilent Intuvo 9000 GC or equivalent.[10]

    • Column: DB-5, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Detector: FID at 300°C.

  • Data Acquisition: Run the sample and acquire the chromatogram. The this compound peak should be the major component.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. This method, often referred to as "area percent," is a standard in industrial quality control.[11]

High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach

Expertise & Rationale: While GC is superior for volatile components, HPLC serves as an excellent orthogonal (different separation mechanism) technique. It is particularly useful for detecting any non-volatile or highly polar impurities that might not elute from a GC column. Given the aromatic nature of this compound, a UV detector is highly effective. A phenyl-based column can offer unique selectivity for aromatic compounds due to π-π interactions, potentially resolving impurities that co-elute with the product on a standard C18 column.[12][13]

SamplePrep Sample Preparation (Dilute in Mobile Phase) Injection Inject into HPLC (Autosampler) SamplePrep->Injection Separation Reversed-Phase Separation (e.g., Phenyl or C18 Column) Injection->Separation Detection Detection by UV Detector (e.g., 270 nm) Separation->Detection Data Data Acquisition (Chromatogram Generation) Detection->Data Analysis Peak Integration & Analysis Data->Analysis caption Fig 3: HPLC-UV Workflow for Purity Analysis.

Caption: HPLC-UV Workflow for Purity Analysis.

Step-by-Step HPLC-UV Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized product at approximately 0.5 mg/mL in acetonitrile.

  • Instrument Setup:

    • HPLC System: Standard analytical HPLC system.

    • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • Start at 70% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 70% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector, monitoring at 270 nm.

    • Injection Volume: 10 µL.

  • Data Acquisition & Analysis: Run the sample and analyze the resulting chromatogram for impurity peaks, comparing their retention times and UV spectra to known standards if available.

NMR Spectroscopy: The Gold Standard for Structural Verification

Expertise & Rationale: NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized product and identifying structurally related impurities.[8] A standard ¹H NMR spectrum provides a clear fingerprint. The presence of unreacted phenol would be easily identified by its characteristic broad -OH proton signal and distinct aromatic splitting pattern. The integration of the signals (the area under the peaks) can also provide quantitative information about the ratio of product to certain impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic Protons: δ 6.8-7.3 ppm (multiplet, 5H).[14]

  • -O-CH₂- Protons: δ 3.9 ppm (triplet, 2H).[14]

  • Alkyl Chain Protons (-CH₂-): δ 1.2-1.8 ppm (multiplets, 12H).[14]

  • Terminal Methyl Protons (-CH₃): δ 0.9 ppm (triplet, 3H).[14]

Any significant peaks outside these regions or with incorrect integrations would indicate the presence of impurities. For example, the aldehydic proton of a benzaldehyde impurity would appear far downfield (around 9-10 ppm), making it easy to spot.

Comprehensive Purity Assessment Strategy

A self-validating purity assessment workflow combines these techniques to build a complete and trustworthy profile of the synthesized material.

Caption: Integrated Workflow for Purity Assessment.

This logical flow ensures that a rapid, quantitative screen is performed first (GC-FID). If the material passes this initial check, its identity is definitively confirmed by NMR. If unknown peaks are present in the GC, they are identified by GC-MS before proceeding. This layered approach provides the highest degree of confidence in the final purity assessment.

References

  • Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. [Link]

  • PrepChem. (n.d.). Synthesis of octylphenyl ether. [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds. Oxford Academic. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • PubChem, National Institutes of Health. (n.d.). Octyl phenyl ether. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • ResearchGate. (n.d.). Detection and estimation of ethers. [Link]

  • Scribd. (n.d.). Ether Identification. [Link]

  • CP Lab Safety. (n.d.). This compound, min 98% (GC), 10 ml. [Link]

  • Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Google Patents. (n.d.).
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • Chromatography Forum. (2010). petroleum ether analysis. [Link]

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  • National Institute of Standards and Technology. (n.d.). Phenol, 4-octyl-. [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of n-Octyl Phenyl Ether in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of n-Octyl Phenyl Ether (OPE) in environmental matrices. Designed for researchers, scientists, and professionals in drug development and environmental monitoring, this document delves into the nuances of sample preparation and instrumental analysis, offering field-proven insights and detailed experimental protocols.

This compound, a member of the alkylphenol ethoxylate family, finds use in various industrial applications, including the manufacturing of resins, pesticides, and paints.[1] Its presence in the environment is a growing concern due to its potential endocrine-disrupting properties and toxicity to aquatic organisms.[1][2] Consequently, robust and sensitive analytical methods are imperative for accurate environmental risk assessment. The European Union has listed 4-tert-octylphenol, a related compound, as a substance of very high concern due to its endocrine-disrupting properties affecting the environment.[3][4]

Comparative Analysis of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is paramount for the successful quantification of OPE, as it directly impacts analyte recovery, matrix effect reduction, and overall method sensitivity. The choice is primarily dictated by the environmental matrix being analyzed.

Solid-Phase Extraction (SPE) for Aqueous Samples

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and pre-concentration of OPE from water samples.[5][6] The underlying principle involves the partitioning of the analyte between a solid sorbent and the liquid sample. The choice of sorbent is critical for achieving high recovery.

Causality Behind Experimental Choices: C18 (octadecyl-bonded silica) is a common and effective sorbent for nonpolar to moderately polar compounds like OPE from aqueous matrices. The nonpolar nature of the C18 stationary phase readily retains the nonpolar OPE molecules from the polar water sample through hydrophobic interactions. The subsequent elution with a less polar solvent, such as a mixture of methanol and acetone, disrupts these interactions, allowing for the recovery of the analyte.[6]

Alternative Method: Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) has emerged as a rapid and efficient alternative to traditional SPE.[7][8] This technique utilizes a small volume of extraction solvent dispersed in the aqueous sample with the aid of a disperser solvent. The high surface area of the fine droplets of the extraction solvent facilitates rapid mass transfer of the analyte.

Method Comparison:

ParameterSolid-Phase Extraction (SPE)Dispersive Liquid-Liquid Microextraction (DLLME)
Principle Partitioning between a solid sorbent and liquid samplePartitioning between two immiscible liquid phases
Advantages High pre-concentration factor, good selectivity, amenable to automationFast, low solvent consumption, high enrichment factor
Disadvantages Can be time-consuming, potential for sorbent variabilityRequires optimization of several parameters, emulsion formation can be an issue
Typical Recovery 89-94% for similar compounds[9]88.3-106.7% for octylphenol[7]
Pressurized Liquid Extraction (PLE) for Solid Samples

For solid matrices such as soil and sediment, Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), offers significant advantages over traditional methods like Soxhlet extraction. PLE utilizes elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption.

Causality Behind Experimental Choices: The use of a mixture of acetone and hexane as the extraction solvent in PLE for soil samples provides a good balance of polarity to effectively extract OPE.[9] The elevated temperature increases the solubility of the analyte and the kinetics of the extraction process, while the high pressure maintains the solvent in its liquid state, allowing for efficient penetration into the sample matrix.

Instrumental Analysis: A Head-to-Head Comparison

The two primary instrumental techniques for the quantitative analysis of OPE are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like OPE.[5][7] The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer provides highly selective and sensitive detection.

Expert Insight: For phenolic compounds like octylphenol, derivatization is often employed prior to GC-MS analysis to improve volatility and thermal stability.[5][10] This step can significantly enhance chromatographic peak shape and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is another versatile technique suitable for the analysis of OPE.[6][11][12] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. Various detectors can be coupled with HPLC, including Photodiode Array (PDA) and Mass Spectrometry (MS).

Method Comparison:

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with stationary phaseSeparation based on polarity and interaction with stationary phase
Advantages High resolution, excellent sensitivity and selectivity (with MS)Suitable for a wide range of compounds, including non-volatile and thermally labile ones
Disadvantages May require derivatization for polar compounds, not suitable for non-volatile compoundsLower resolution than GC for some applications, can be more complex to operate
Limit of Detection (LOD) 0.002 µg/L for octylphenol (with DLLME)[7]0.0006 mg/L for 4-octylphenol[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Water by SPE-GC-MS

This protocol outlines a validated method for the determination of OPE in water samples.

1. Sample Collection and Preservation:

  • Collect water samples in amber glass bottles to prevent photodegradation.[13]

  • If not analyzed immediately, store samples at 4°C.[13]

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Sequentially pass 5 mL of methanol and 5 mL of deionized water through a C18 SPE cartridge.

  • Sample Loading: Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Analyte Elution: Elute the retained OPE with 10 mL of a methanol and acetone mixture (1:1, v/v).[6]

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

3. Derivatization (Optional but Recommended):

  • To the 1 mL concentrated extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 60°C for 30 minutes.

4. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized extract into the GC-MS system.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Workflow for SPE-GC-MS Analysis of OPE in Water:

Caption: Workflow for SPE-GC-MS analysis of OPE in water samples.

Protocol 2: Quantitative Analysis of this compound in Soil by PLE-HPLC-PDA

This protocol provides a robust method for the analysis of OPE in solid environmental matrices.

1. Sample Preparation:

  • Air-dry the soil sample and sieve to remove large debris.

  • Homogenize the sample.

2. Pressurized Liquid Extraction (PLE):

  • Cell Preparation: Pack a PLE cell with the homogenized soil sample.

  • Extraction: Extract the sample using a mixture of acetone and hexane (50:50 v/v) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[9]

  • Collection: Collect the extract in a vial.

3. Extract Cleanup (if necessary):

  • If the extract is complex, a cleanup step using SPE with a silica or florisil cartridge may be required.

4. HPLC-PDA Analysis:

  • Injection: Inject an aliquot of the final extract into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical mobile phase is 80:20 (v/v) acetonitrile:water.[6]

    • Flow Rate: 1.0 mL/min.

    • Detector: PDA detector set at the wavelength of maximum absorbance for OPE (around 225 nm).[6]

Workflow for PLE-HPLC-PDA Analysis of OPE in Soil:

Caption: Workflow for PLE-HPLC-PDA analysis of OPE in soil samples.

Trustworthiness: A Self-Validating System

To ensure the reliability and accuracy of the analytical data, a robust quality assurance and quality control (QA/QC) program is essential. This includes:

  • Method Blanks: Analysis of a sample free of the analyte to check for contamination.

  • Spiked Samples: Fortification of a real sample with a known amount of OPE to assess matrix effects and recovery.

  • Certified Reference Materials (CRMs): Analysis of a material with a certified concentration of the analyte to verify the accuracy of the method.

  • Calibration Standards: Use of a series of standards of known concentrations to generate a calibration curve for quantification.

By incorporating these QA/QC measures, the analytical protocols become self-validating systems, providing confidence in the generated data.

References

  • Andreu, V., Ferrer, E., Rubio, J. L., Font, G., & Picó, Y. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. Science of the Total Environment, 378(1-2), 124–129. [Link]

  • Shodex. (n.d.). Octylphenol ethoxylate, Polyoxyethylene octylphenyl ether. Shodex HPLC Columns. [Link]

  • Luan, H., Wang, S., Chen, Z., Li, X., & Wang, J. (2010). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1217(43), 6699–6705. [Link]

  • OSPAR Commission. (n.d.). Octylphenol. [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Extraction. University of Missouri-St. Louis. [Link]

  • van der Fels-Klerx, H. J., Puype, A., de Voogt, P., & van Leeuwen, S. P. (2014). Laboratory intercomparison study for the analysis of nonylphenol and octylphenol in river water. Analytical and Bioanalytical Chemistry, 406(2), 527–535. [Link]

  • European Union. (2022). Commission Regulation (EU) 2022/586 of 8 April 2022 amending Annex XIV to Regulation (EC) No 1907/2006 of the European Parliament and of the Council concerning the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH). Official Journal of the European Union. [Link]

  • European Union. (2021). Commission Implementing Regulation (EU) 2021/383 of 3 March 2021 amending Annex III to Regulation (EC) No 1107/2009 of the European Parliament and of the Council listing co-formulants which are not accepted for inclusion in plant protection products. Official Journal of the European Union. [Link]

  • Luan, H., Wang, S., Chen, Z., Li, X., & Wang, J. (2010). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Andreu, V., Ferrer, E., Rubio, J. L., & Picó, Y. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. Semantic Scholar. [Link]

  • European Union. (n.d.). Legislation. [Link]

  • Ding, W. H., & Tzing, S. H. (1998). Fate and distribution of the octyl- and nonylphenol ethoxylates and some carboxylated transformation products in the Back River, Maryland. Journal of Chromatography A, 825(1), 99–108. [Link]

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  • Google Patents. (n.d.).
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  • Texas Commission on Environmental Quality. (2021). Screening Level for Polyethylene glycol mono(octylphenyl)ether (CAS # 9036-19-5). [Link]

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  • Mullin, C. A., Chen, J., Fine, J. D., Frazier, M. T., & Frazier, J. L. (2014). Determination of nonylphenol ethoxylate and octylphenol ethoxylate surfactants in beehive samples by high performance liquid chromatography coupled to mass spectrometry. Journal of Agricultural and Food Chemistry, 62(5), 1041–1048. [Link]

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A Senior Application Scientist's Guide to Alkylphenyl Ether Emulsifiers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of Alkylphenyl Ethers

Alkylphenyl ethers (APEs), a class of nonionic surfactants, have been a cornerstone in formulation science for nearly half a century, prized for their efficacy as emulsifiers, detergents, and wetting agents.[1][2] Their molecular architecture, consisting of a hydrophobic alkylphenol "tail" and a hydrophilic polyethylene oxide (PEO) "head," allows them to expertly stabilize interfaces between immiscible liquids like oil and water.[3] The most commercially significant APEs are derived from branched nonylphenol and octylphenol.[1][4]

This guide provides an in-depth comparison of the emulsifying properties of different APEs, focusing on how subtle variations in their molecular structure dictate their performance. We will explore the critical roles of alkyl chain length and the degree of ethoxylation, supported by experimental data and detailed protocols to empower researchers in selecting and validating the optimal emulsifier for their specific application. While effective, it is important to note that certain APEs, particularly nonylphenol ethoxylates (NPEs), are facing increasing regulatory scrutiny in regions like the European Union due to environmental concerns regarding their biodegradation pathways.[5][6]

Fundamental Principles of APE-Mediated Emulsification

The efficacy of an APE as an emulsifier is governed by its ability to adsorb at the oil-water interface, reduce interfacial tension, and form a stable barrier around droplets, preventing coalescence.[3][7] This behavior is dictated by two key physicochemical parameters: the Hydrophile-Lipophile Balance (HLB) and the Critical Micelle Concentration (CMC).

  • Hydrophile-Lipophile Balance (HLB): The HLB value is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic.[8] APEs with lower HLB values (typically 3-6) are more lipophilic and tend to promote the formation of water-in-oil (W/O) emulsions.[4] Conversely, those with higher HLB values (8-18) are more hydrophilic and are effective for creating oil-in-water (O/W) emulsions.[4]

  • Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[9] A lower CMC indicates greater surfactant efficiency; less surfactant is needed to saturate the interfaces and begin forming the micelles that act as reservoirs for stabilizing the emulsion. Generally, APEs exhibit low CMC values, making them highly efficient. For instance, the well-known octylphenol ethoxylate Triton X-100 has a CMC in the range of 0.22 to 0.24 mM.[10][11]

Comparative Analysis: Structure vs. Performance

The emulsifying power of an APE is not monolithic; it is a direct function of its molecular structure. By systematically varying the hydrophobic alkyl chain and the hydrophilic PEO chain, formulators can fine-tune the surfactant's properties.

The Influence of Alkyl Chain Length

The primary distinction in the hydrophobic tail of common APEs is between octylphenol and nonylphenol.

  • Octylphenol Ethoxylates (OPEs): With a slightly shorter alkyl chain, OPEs like the Triton X series are known for providing superior wetting and stability.[12] They are often preferred in applications like paint formulations and textile dyeing.[12] Triton X-100, an OPE with an average of 9.5 ethylene oxide units, is a benchmark non-denaturing detergent used to solubilize proteins and is slightly more hydrophilic than its nonylphenol counterparts like IGEPAL CA-630.[10][11]

  • Nonylphenol Ethoxylates (NPEs): The longer nonyl chain in NPEs imparts a greater hydrophobic character, making them exceptionally versatile for emulsifying a wide range of oils.[12] NPEs are available with a broad spectrum of ethoxylation levels, from 4 to 50 moles, allowing for a wide range of HLB values and applications, from agrochemical emulsions to industrial detergents.[4][12]

The Impact of Ethoxylation Degree

The length of the hydrophilic PEO chain, determined by the number of ethylene oxide (EO) units, is the most critical factor in controlling the HLB value and, consequently, the emulsifier's function.

  • Low Ethoxylation (4-6 EO units): APEs with short PEO chains are more lipophilic, resulting in lower HLB values (around 8-11). They are excellent oil-soluble emulsifiers and dispersing agents, often used for W/O emulsions.[4]

  • Medium Ethoxylation (7-12 EO units): This range represents a balance between hydrophilic and lipophilic properties, yielding HLB values from approximately 12 to 14.[13][14] These are classic O/W emulsifiers, demonstrating good dispersion stability in water.[4] For example, an NPE with 9.5 EO units has an HLB of 13.1, making it a strong O/W emulsifier.[13]

  • High Ethoxylation (15+ EO units): APEs with long PEO chains are highly water-soluble, with HLB values of 15 and above.[4][13] They function as powerful detergents, solubilizers, and stabilizers in high-electrolyte or high-temperature conditions, such as in emulsion polymerization.[4]

The following diagram illustrates the relationship between APE structure and its resulting emulsifying properties.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Emulsification Performance Alkyl Alkyl Chain Length (e.g., Octyl vs. Nonyl) Hydrophobicity Hydrophobicity Alkyl->Hydrophobicity Increases with chain length EO Ethoxylation Degree (Number of EO Units) Hydrophilicity Hydrophilicity EO->Hydrophilicity Increases with EO units HLB HLB Value Hydrophobicity->HLB Decreases Hydrophilicity->HLB Increases EmulsionType Emulsion Type (O/W vs. W/O) HLB->EmulsionType Determines Stability Emulsion Stability HLB->Stability Influences

Caption: Relationship between APE structure and emulsifying properties.

Quantitative Comparison of Common Alkylphenyl Ethers

To aid in selection, the table below summarizes key properties for a range of commercially available APEs.

Surfactant NameAlkyl GroupAvg. EO UnitsHLB ValueCMC (mM)Primary Application Type
Nonoxynol-4 Nonylphenol48.9-W/O Emulsifier
IGEPAL CO-520 Nonylphenol510.0-Emulsifier, Co-emulsifier
Tergitol NP-6 Nonylphenol610.9[13]-Oil-soluble detergent
Tergitol NP-9 Nonylphenol912.8-12.9[13]-O/W Emulsifier, Detergent
Triton X-100 Octylphenol9.513.50.22-0.24[10][11]O/W Emulsifier, Wetting Agent
IGEPAL CO-720 Nonylphenol1214.2-Detergent, Dispersant
Nonoxynol-15 Nonylphenol1515.0-Detergent, Solubilizer
Triton X-165 Octylphenol1615.8-High-temp Detergency
Nonoxynol-30 Nonylphenol3017.1[13]-Emulsion Polymerization
Nonoxynol-40 Nonylphenol4017.8[13]-Solubilizer, Stabilizer

Note: CMC values can vary with temperature and solvent conditions. The values presented are typical for aqueous solutions at room temperature.

Experimental Evaluation of Emulsifying Properties

To ensure the trustworthiness and reproducibility of findings, rigorous experimental validation is paramount. The following section outlines standardized protocols for assessing the key performance indicators of APE emulsifiers. The overall workflow is depicted below.

G Start Start: Select APE and Oil Phase Prep 1. Emulsion Preparation (High-Shear Homogenization) Start->Prep Stability 2. Stability Assessment (Turbiscan / Bottle Test) Prep->Stability Size 3. Droplet Size Analysis (Dynamic Light Scattering) Prep->Size IFT 4. Interfacial Tension (Tensiometry) Prep->IFT Data Data Analysis & Comparison Stability->Data Size->Data IFT->Data End End: Optimal Emulsifier Identified Data->End

Caption: Workflow for the experimental evaluation of APE emulsifiers.

Protocol 1: Emulsion Formation and Stability Assessment

Objective: To create a standardized oil-in-water emulsion and evaluate its stability over time.

Causality: Consistent energy input during emulsification is critical for achieving a reproducible initial droplet size, which is a primary determinant of long-term stability.[15] Stability is then assessed by monitoring changes due to creaming, coalescence, or flocculation.[16]

Methodology:

  • Preparation of Phases:

    • Aqueous Phase: Prepare an aqueous solution containing the APE emulsifier at a specified concentration (e.g., 1% w/w).

    • Oil Phase: Select the oil relevant to the target application (e.g., mineral oil, triglyceride).

  • Emulsification:

    • Combine the oil and aqueous phases in a beaker at a defined ratio (e.g., 20:80 oil-to-water).

    • Homogenize the mixture using a high-shear mixer (e.g., rotor-stator homogenizer) at a constant speed (e.g., 5000 rpm) for a fixed duration (e.g., 5 minutes). This ensures uniform energy dissipation.

  • Stability Monitoring (Bottle Test Method):

    • Transfer 10 mL of the freshly prepared emulsion into sealed, graduated glass tubes.[17]

    • Store the tubes undisturbed at a controlled temperature (e.g., 25°C).

    • At predetermined time intervals (e.g., 1, 3, 24, and 48 hours), measure and record the height of any separated water or oil layers.[17]

    • Calculate the Emulsification Index (E24) as: (Height of Emulsion Layer / Total Height of Liquid) x 100%.[18] A higher E24 value indicates greater stability.

  • Accelerated Stability (Optional):

    • For faster screening, subject the emulsions to centrifugation (e.g., 3000 rpm for 30 minutes) and measure the volume of the separated phase.

    • Alternatively, use instruments like the Turbiscan, which measures backscattering and transmission of light through the sample to quantify destabilization phenomena like creaming and coalescence with high precision.[16]

Protocol 2: Droplet Size Analysis

Objective: To measure the mean droplet size and size distribution of the emulsion.

Causality: The droplet size distribution is a critical quality attribute. Smaller, more uniform droplets generally lead to more stable emulsions with better bioavailability in pharmaceutical applications and improved texture in consumer products.[19][20] Dynamic Light Scattering (DLS) is a standard technique for measuring sub-micron particle sizes.[19]

Methodology:

  • Sample Preparation:

    • Immediately after homogenization, dilute a small aliquot of the emulsion with the continuous phase (the APE solution) to a concentration suitable for DLS analysis (typically until the solution is slightly turbid). This prevents multiple scattering effects.

  • Instrument Setup:

    • Use a calibrated DLS instrument. Set the temperature to 25°C and allow the system to equilibrate.

    • Input the viscosity and refractive index of the continuous phase (water) and the refractive index of the dispersed phase (oil).

  • Measurement:

    • Transfer the diluted sample into a clean cuvette and place it in the instrument.

    • Perform at least three replicate measurements to ensure statistical validity.

  • Data Analysis:

    • The instrument software will generate a report including the volume-weighted mean diameter (d4,3) and the Polydispersity Index (PDI).[21]

    • Compare the mean droplet size and PDI across different APE-stabilized emulsions. A lower mean diameter and a lower PDI (e.g., < 0.3) indicate a more effective emulsifier for creating fine, monodisperse emulsions.

Conclusion and Future Outlook

Alkylphenyl ethers remain highly effective and versatile emulsifiers, with a performance profile that can be precisely tuned by adjusting the alkyl chain length and the degree of ethoxylation. OPEs are often favored for their wetting properties, while the broad structural diversity of NPEs allows for extensive formulation flexibility. The selection of an appropriate APE is a balance between achieving the desired HLB for the specific oil phase and optimizing for emulsion stability and droplet size.

Looking forward, the field is increasingly moving towards greener alternatives due to the environmental and health concerns associated with APEs.[2][5] While this guide focuses on the technical properties of APEs, researchers and developers must also consider the evolving regulatory landscape and the growing demand for sustainable surfactants, such as alcohol ethoxylates, which are now being developed to match the performance of their APE-based predecessors.[22][23] The robust experimental protocols outlined here can be readily adapted to evaluate these next-generation emulsifiers, ensuring a continued commitment to both performance and safety.

References

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  • Nonylphenol and octylphenol ethoxylates and related compounds: Human health tier II assessment. (2019, March 8).
  • EAG Laboratories. (n.d.). Quantitative Determination of Nonylphenol Ethoxylates.
  • PubMed. (n.d.). Fate and distribution of the octyl- and nonylphenol ethoxylates and some carboxylated transformation products in the Back River, Maryland. Retrieved from [Link]

  • Entegris. (n.d.). Emulsions.
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A Comparative Guide to the Validation of Analytical Methods for n-Octyl Phenyl Ether Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for the detection and quantification of n-Octyl Phenyl Ether (also known as octoxybenzene). In the landscape of pharmaceutical development and chemical analysis, ensuring that an analytical procedure is fit for its intended purpose is paramount. This is achieved through a rigorous process of method validation, which demonstrates the reliability, accuracy, and precision of the analytical data.

This document will delve into the critical aspects of validating analytical methods for this compound, with a comparative look at two of the most powerful and commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the theoretical underpinnings of these methods, provide detailed experimental protocols for their validation, and present a comparative analysis of their expected performance characteristics. The principles and methodologies discussed are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[1]

The Importance of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. It is a critical component of quality control and assurance in the pharmaceutical and chemical industries. For a compound like this compound, which may be present as an impurity, a process intermediate, or a component in a final product, having a validated analytical method is essential for ensuring product quality, safety, and regulatory compliance.

The validation process involves a series of experiments designed to assess the performance of the analytical method against a set of predefined acceptance criteria. These performance characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process that begins with defining the analytical procedure and its intended purpose, followed by the execution of a series of validation experiments.

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation & Reporting start Define Analytical Procedure & Intended Purpose protocol Develop Validation Protocol (Performance Characteristics & Acceptance Criteria) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits LOD & LOQ precision->limits robustness Robustness limits->robustness report Prepare Validation Report robustness->report assessment Assess Fitness for Purpose report->assessment end Routine Use of Analytical Method assessment->end Method is Validated

Caption: A flowchart illustrating the systematic workflow for analytical method validation.

Comparative Analysis of Analytical Techniques for this compound Detection

The choice of analytical technique is critical and depends on the specific requirements of the analysis, such as the expected concentration of this compound, the complexity of the sample matrix, and the desired level of sensitivity and specificity. Below, we compare two powerful techniques: HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method with UV or fluorescence detection is a suitable approach.

Experimental Protocol: HPLC Method Validation

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or fluorescence detector (FLD).

    • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating nonpolar compounds like this compound.[2]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, an 80:20 (v/v) mixture of acetonitrile and deionized water.[3]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[2]

    • Detection:

      • PDA/UV: Wavelength set around 225 nm.[3]

      • FLD: Excitation wavelength of 221 nm and an emission wavelength of 308 nm for enhanced sensitivity and specificity, especially for trace-level analysis.[2]

    • Injection Volume: 10 µL.[2]

  • Validation Parameters:

    • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by showing no interference from a blank (mobile phase), a placebo (sample matrix without the analyte), and known impurities at the retention time of this compound.

    • Linearity and Range: A series of standard solutions of this compound are prepared at different concentrations (e.g., 0.1 to 10.0 µg/mL).[2] A calibration curve is constructed by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient (r²), which should ideally be ≥ 0.999.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

    • Accuracy: The closeness of the test results to the true value. It is determined by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the analyte is then calculated. Acceptance criteria for recovery are typically within 98-102%.[5]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

      • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by analyzing a minimum of six replicate samples at the target concentration. The relative standard deviation (RSD) should be ≤ 2%.[3]

      • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should also meet the predefined acceptance criteria.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

      • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[6]

      • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1 or calculated as LOQ = 10 * σ/S.[6][7]

    • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Method Validation

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: Splitless injection is often used for trace analysis.

    • Temperature Program: An oven temperature program is used to achieve good separation. For example, start at 80°C, hold for 1 minute, then ramp at 7°C/min to 180°C, then at 12°C/min to 240°C, and finally at 20°C/min to 300°C, holding for 3 minutes.[8]

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For this compound (C₁₄H₂₂O, MW: 206.33), characteristic ions would be selected for monitoring.

  • Validation Parameters: The validation parameters for GC-MS are the same as for HPLC (Specificity, Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness) and are determined using similar experimental designs. The high specificity of MS detection often simplifies the demonstration of method specificity.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific analytical needs. The following table provides a comparative summary of the expected performance of these two techniques, based on data from the analysis of structurally similar compounds.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Good with UV detection; Excellent with fluorescence or MS detection.Excellent, due to the high selectivity of mass spectrometric detection.[9]
Sensitivity (LOD/LOQ) LOD and LOQ are typically in the low µg/mL to ng/mL range.[2][3]Generally offers higher sensitivity, with LOD and LOQ often in the low ng/mL to pg/mL range.[8][10]
Linearity (r²) Excellent (typically > 0.999).[3]Excellent (typically > 0.999).
Accuracy (Recovery %) Typically in the range of 95-105%. A study on a similar compound showed an average recovery of 96.8%.[2]Typically in the range of 90-110%. Recoveries for related compounds have been reported in the range of 88.3-106.7%.[10]
Precision (RSD %) Repeatability is typically < 2%.[3]Repeatability is typically < 5%.
Sample Preparation May require simple dilution or solid-phase extraction (SPE) for complex matrices.[3]May require extraction and sometimes derivatization, although this compound is amenable to direct analysis.[9][10]
Analysis Time Run times are typically in the range of 10-20 minutes.[4]Run times can be longer, often in the range of 20-30 minutes, depending on the temperature program.[8]
Cost & Complexity HPLC systems are generally less expensive to purchase and operate than GC-MS systems.GC-MS systems are more expensive and require more specialized expertise to operate and maintain.

Interrelationship of Validation Parameters

The various validation parameters are interconnected and collectively contribute to ensuring the overall quality and reliability of the analytical method.

Validation Parameters Interrelationship Specificity Specificity Linearity Linearity Specificity->Linearity ValidatedMethod Validated Method Specificity->ValidatedMethod Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Range->ValidatedMethod Accuracy->ValidatedMethod LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->ValidatedMethod LOD->LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Sources

A Senior Application Scientist’s Guide to Inter-Laboratory Cross-Validation of n-Octyl Phenyl Ether Performance

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Workhorse and the Need for Analytical Consistency

n-Octyl Phenyl Ether and its ethoxylated derivatives (OPEOs), such as Triton X-100, are nonionic surfactants indispensable in the life sciences.[1][2] Their applications range from enhancing dye coloration in textiles to their critical role as emulsifiers and solubilizing agents for membrane proteins in biochemical research and drug formulation.[1][2] In drug development, the precise performance of such an excipient is not merely a matter of quality control; it is a cornerstone of product stability, efficacy, and safety.

As pharmaceutical development becomes increasingly globalized, the transfer of analytical methods between research, development, and manufacturing sites is inevitable.[3] This guide provides an in-depth framework for conducting a cross-validation study of this compound's analytical performance across different laboratories. The objective is to ensure that a validated analytical procedure yields consistent, reliable, and comparable results regardless of the testing site, personnel, or equipment.[4][5] This process is fundamental to maintaining data integrity and is a key expectation of regulatory bodies.[5]

The Regulatory Backbone: Why Method Validation is Non-Negotiable

Before a method can be transferred, it must be validated. The International Council for Harmonisation (ICH) provides the global standard for this process. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[6][7][8] The recently revised ICH Q2(R2) guideline, which works in concert with the new ICH Q14 on Analytical Procedure Development, emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods.[6][7]

Key Validation & Transfer Principles:

  • Analytical Target Profile (ATP): This defines the predefined objectives for the method's performance characteristics, such as required precision, accuracy, and detection limits.[6] Validation is the formal verification that the developed method meets the ATP.[6]

  • Method Transfer Strategy: The successful transfer of a method qualifies a receiving laboratory to use a procedure that originated in a transferring laboratory.[4] The choice of strategy depends on the method's complexity and the receiving lab's experience.[4] Common approaches include:

    • Comparative Testing: The most common approach, where both labs analyze the same homogenous batch of samples and compare results against predefined acceptance criteria.[4]

    • Co-validation: The receiving lab participates in the method validation process.[4]

    • Revalidation: The receiving lab performs a full or partial revalidation, often necessary when lab environments or equipment differ significantly.[4]

  • Cross-Validation: This process confirms that a validated method produces reliable and consistent results across different laboratories, analysts, or instruments.[5] It is essential for ensuring inter-laboratory reproducibility and supporting regulatory compliance.[5]

The following sections will detail a practical protocol for a comparative testing study, the most common and pragmatic approach for cross-validating the performance of this compound.

Experimental Design: An Inter-Laboratory Comparative Study

This section outlines a detailed protocol for quantifying the active content of this compound via High-Performance Liquid Chromatography (HPLC), a robust method for analyzing octylphenol ethoxylates.[9][10]

Objective

To verify that the analytical method for quantifying this compound produces comparable results between a transferring laboratory (Lab A) and a receiving laboratory (Lab B).

Materials & Equipment
  • Sample: One homogenous batch of this compound (Purity: ≥98.0% GC).[11]

  • Reference Standard: Certified this compound reference standard.

  • Reagents: HPLC-grade methanol, water, and trifluoroacetic acid.

  • Equipment:

    • Validated HPLC system with UV detector (or fluorescence detector for higher sensitivity with ethoxylates).[9]

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • HPLC columns (e.g., C18 reverse-phase).

Step-by-Step Protocol

Step 1: Protocol Agreement & Training

  • Both Lab A and Lab B must formally agree on the transfer protocol, including the exact analytical method, sample handling procedures, and acceptance criteria.

  • The receiving lab (Lab B) personnel should be adequately trained on the method's Standard Operating Procedure (SOP).

Step 2: Preparation of Standard Solutions (Performed by each lab)

  • Primary Standard Stock Solution (100 mg/L): Accurately weigh 10.0 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.[12][13]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL) by diluting the primary stock solution with the mobile phase.

Step 3: Preparation of Quality Control (QC) and Test Samples (Performed by Lab A)

  • From the single homogenous batch, prepare three sets of samples to be shipped to Lab B:

    • Test Samples: Three independent preparations of this compound at the target concentration.

    • Spiked QC Samples: Prepare samples at three concentrations (Low, Medium, High) spanning the calibration curve range.

    • Blind Replicates: Include samples previously analyzed by Lab A, relabeled to be "blind" for Lab B.[5]

  • Ensure samples are stored and shipped under controlled conditions to maintain integrity.

Step 4: HPLC Analysis (Performed by each lab)

  • Chromatographic Conditions:

    • Mobile Phase: Methanol / 0.1% aqueous trifluoroacetic acid (80:20 v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Detector Wavelength: 225 nm (Excitation) / 295 nm (Emission) if using fluorescence for ethoxylates, or UV absorbance at 275 nm.[9]

    • Injection Volume: 20 µL.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of a mid-concentration standard. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%. This is an integral part of the procedure to ensure system performance.[7]

  • Analytical Run:

    • Inject the mobile phase as a blank.

    • Inject the working standard solutions to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

    • Inject the Test Samples and QC samples in duplicate.

Workflow for Inter-Laboratory Cross-Validation

The entire process, from planning to final assessment, can be visualized as a structured workflow.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Parallel Execution cluster_analysis Phase 3: Data Comparison & Assessment cluster_outcome Phase 4: Outcome p1 Develop & Approve Transfer Protocol p2 Train Receiving Lab Personnel (Lab B) p1->p2 p3 Prepare & Ship Homogenous Sample Batch from Lab A p2->p3 labA Lab A Analysis p3->labA labB Lab B Analysis p3->labB labA_sst Perform System Suitability Test labA_analyze Analyze Test Samples & QCs labA_sst->labA_analyze labB_sst Perform System Suitability Test labB_analyze Analyze Test Samples & QCs labB_sst->labB_analyze compare Compare Datasets (Lab A vs. Lab B) labA_analyze->compare labB_analyze->compare stats Perform Statistical Analysis (e.g., Z-Score, %Difference) compare->stats criteria Acceptance Criteria Met? stats->criteria pass Method Transfer Successful criteria->pass Yes fail Investigation Required: Identify Root Cause criteria->fail No

Caption: Workflow for a comparative inter-laboratory method transfer.

Data Analysis and Acceptance Criteria

The core of cross-validation is the statistical comparison of data sets to ensure they are equivalent within acceptable limits.[3]

Acceptance Criteria

A priori acceptance criteria must be established. For comparative testing, a common approach is:

  • The mean result of the test samples from the receiving lab (Lab B) should be within ±10.0% of the mean result from the transferring lab (Lab A).

  • The Relative Standard Deviation (RSD) for replicate preparations should not exceed 5.0% for either lab.

  • For spiked QC samples, the recovery should be within 90-110%.

Comparative Data Summary

The results from both laboratories should be compiled into a clear, comparative table.

Parameter Lab A (Transferring) Lab B (Receiving) % Difference Acceptance Criteria Result
Test Sample 1 (µg/mL) 24.825.5+2.8%
Test Sample 2 (µg/mL) 25.124.9-0.8%
Test Sample 3 (µg/mL) 25.326.0+2.8%
Mean Result (µg/mL) 25.07 25.47 +1.6% ≤ ±10.0% Pass
RSD (%) 1.0% 2.2% ≤ 5.0% Pass
QC Low (Recovery %) 98.5%101.2%90-110%Pass
QC Mid (Recovery %) 100.2%99.5%90-110%Pass
QC High (Recovery %) 99.1%97.8%90-110%Pass
Inter-Laboratory Z-Score Analysis

For proficiency testing, a Z-score is often used to compare a laboratory's result to the consensus mean.[14] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[14]

  • Consensus Mean (X): (Mean Lab A + Mean Lab B) / 2 = (25.07 + 25.47) / 2 = 25.27 µg/mL

  • Standard Deviation for Proficiency (σ): A target SD, often set based on historical method performance (e.g., 1.5 µg/mL).

  • Z-Score Formula: Z = (x - X) / σ

    • Lab A Z-Score: (25.07 - 25.27) / 1.5 = -0.13

    • Lab B Z-Score: (25.47 - 25.27) / 1.5 = +0.13

Laboratory Mean Result (x) Consensus Mean (X) Z-Score Performance
Lab A25.07 µg/mL25.27 µg/mL-0.13Satisfactory
Lab B25.47 µg/mL25.27 µg/mL+0.13Satisfactory

Performance Comparison with Alternatives

While this compound and its ethoxylates are effective, the industry is increasingly moving towards alternatives due to environmental and toxicological concerns associated with alkylphenol ethoxylates (APEs).[15]

Surfactant Type Key Characteristics Performance Considerations Regulatory/Environmental Status
Octylphenol Ethoxylates (OPEs) Excellent wetting, emulsifying, and dispersing power; high chemical stability.Well-established performance baseline; effective across a wide range of applications.Use is increasingly restricted in many regions (e.g., Europe) due to concerns about being an endocrine disruptor.[15]
Nonylphenol Ethoxylates (NPEs) Broad solubility range and stable performance under variable conditions.Historically a versatile workhorse, but performance can be matched or exceeded by newer alternatives.[16]Similar to OPEs, facing significant regulatory pressure and phase-outs.[15]
Alcohol Ethoxylates (AEs) Readily biodegradable, lower toxicity profiles.[17] Based on linear or branched-chain alcohols.Performance is highly dependent on the hydrophobe structure and ethoxylation level. Can be a drop-in replacement but may require formulation optimization.[16]Generally considered a "greener" alternative. Many are free of harmful European eco-toxicological labeling.[15][17]
"Green" Nonionic Surfactants (e.g., Disponil® AFX) Based on renewable resources, readily biodegradable, and exhibit low toxicity.[17]Designed to meet or exceed the performance of APEs in applications like emulsion polymerization.[15][17]Developed specifically to comply with stringent environmental regulations and avoid negative safety labeling.[15]
Decision Logic for Surfactant Selection

The choice between OPEs and their alternatives involves a trade-off between established performance and environmental/regulatory compliance.

G start Start: Select a Nonionic Surfactant q1 Is the application for a long-term, globally distributed product? start->q1 alt Prioritize 'Green' Alternatives (e.g., Alcohol Ethoxylates) q1->alt Yes q2 Is there an established formulation based on OPEs? q1->q2 No q2->alt No ope Use OPEs, but plan for future reformulation and monitor regulations. q2->ope Yes reformulate Evaluate Alternatives as 'drop-in' replacements. Requires new validation. ope->reformulate Future-Proofing

Caption: Decision logic for selecting a nonionic surfactant.

Conclusion

The cross-validation of an analytical method for a critical excipient like this compound is a mandatory step in ensuring data consistency and product quality across multiple sites. By adhering to the principles laid out by regulatory bodies like the ICH and implementing a robust comparative testing protocol, organizations can ensure that their analytical methods are transferable, reliable, and generate equivalent results irrespective of location. While OPEs have a long history of effective performance, the current regulatory landscape necessitates that researchers and drug development professionals also gain experience with and validate methods for greener alternatives to ensure long-term product viability and environmental compliance.

References

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  • Determination method for content of polyoxyethylene octylphenol ether and polyoxyethylene nonyl phenyl ether in water-based adhesive. (n.d.). Google Patents.
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A Comparative Toxicological Guide: n-Octyl Phenyl Ether and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the toxicity of n-Octyl Phenyl Ether (OPE) and its primary metabolites. As a compound utilized in various industrial applications, a thorough understanding of its biotransformation and the toxicological profile of its metabolic byproducts is paramount for accurate risk assessment in environmental and human health contexts. This document synthesizes experimental data to offer a clear comparison, supported by detailed methodologies for key toxicological assays.

The Metabolic Fate of this compound: A Pathway to Altered Toxicity

The biotransformation of this compound is a critical determinant of its overall toxicological impact. Primarily metabolized in the liver, OPE undergoes a series of enzymatic reactions that can significantly alter its biological activity. The metabolic journey of OPE involves two main pathways: hydroxylation of the phenyl ring and oxidation of the n-octyl side chain. These processes can either lead to detoxification, producing less harmful compounds, or metabolic activation, resulting in metabolites with greater toxicity than the parent compound.

A significant metabolite of concern is 4-n-octylphenol, formed through the cleavage of the ether bond. Further metabolism involves the oxidation of the alkyl chain, leading to the formation of more water-soluble carboxylated and hydroxylated derivatives, which are more readily excreted.

OPE This compound MetaboliteA 4-n-Octylphenol OPE->MetaboliteA Ether Cleavage MetaboliteC Hydroxylated Metabolites OPE->MetaboliteC Hydroxylation (Phenyl Ring & Octyl Chain) MetaboliteB Carboxylated Metabolites MetaboliteA->MetaboliteB Oxidation Excretion Excretion MetaboliteB->Excretion MetaboliteC->Excretion

Figure 1. Simplified metabolic pathways of this compound.

Comparative Toxicity Profile

The toxicological profiles of this compound and its metabolites vary significantly. The parent compound exhibits low acute toxicity, whereas its metabolite, 4-n-octylphenol, is considerably more toxic and demonstrates notable endocrine-disrupting activity. The subsequent metabolic products, the carboxylated and hydroxylated derivatives, are generally considered to be detoxification products with reduced toxicity.

CompoundAcute Oral LD50 (Rat)Estrogenic Activity (in vitro)Cytotoxicity (in vitro)
This compound > 5000 mg/kg[1]Weak/NegligibleLow
4-n-Octylphenol ~1200 - 3210 mg/kg[2]Strong[2][3][4][5]High[6][7][8][9]
Carboxylated Metabolites Data not available (Expected to be low)NegligibleLow
Hydroxylated Metabolites Data not available (Expected to be low)Weak/ModerateModerate

Table 1. Summary of the comparative toxicity of this compound and its major metabolites.

Foundational Experimental Protocols

The assessment of chemical toxicity relies on standardized and validated experimental protocols. Below are detailed methodologies for two key in vitro assays used to determine the estrogenic activity and cytotoxicity of this compound and its metabolites.

In Vitro Estrogenicity: Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used reporter gene assay to screen for substances that can interact with the estrogen receptor.

Protocol Rationale: This assay utilizes a genetically modified yeast strain that expresses the human estrogen receptor (hER). Upon binding of an estrogenic compound to the hER, a cascade is initiated that leads to the expression of a reporter gene, lacZ, which produces the enzyme β-galactosidase. The activity of this enzyme is then measured colorimetrically, providing a quantitative measure of estrogenic activity.

Step-by-Step Methodology:

  • Yeast Strain Preparation: A recombinant strain of Saccharomyces cerevisiae, engineered to contain the human estrogen receptor gene and a lacZ reporter gene under the control of estrogen response elements, is cultured in an appropriate selective medium.

  • Compound Exposure: In a 96-well microtiter plate, the yeast culture is exposed to a range of concentrations of the test compounds (this compound and its metabolites). Positive (17β-estradiol) and negative (vehicle control) controls are included.

  • Incubation: The plate is incubated at 30°C for 48-72 hours to allow for receptor binding and reporter gene expression.

  • Lysis and Substrate Addition: The yeast cell walls are permeabilized, and a chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) is added.

  • Colorimetric Reading: The plate is incubated to allow for color development. The absorbance is then read using a spectrophotometer at a wavelength of 540 nm. The intensity of the color is proportional to the estrogenic activity of the compound.

cluster_setup Assay Setup cluster_reaction Biological Reaction cluster_readout Data Acquisition Yeast Prepare Yeast Culture (hER + lacZ) Plate Plate Yeast & Compounds Yeast->Plate Compounds Prepare Test Compounds & Controls Compounds->Plate Incubate Incubate (30°C, 48-72h) Plate->Incubate Lysis Cell Lysis & CPRG Addition Incubate->Lysis ColorDev Color Development Lysis->ColorDev Readout Measure Absorbance (540 nm) ColorDev->Readout

Figure 2. Workflow for the Yeast Estrogen Screen (YES) Assay.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.

Protocol Rationale: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: A suitable cell line (e.g., HepG2 human liver cells) is seeded into a 96-well plate and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and its metabolites for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: The treatment medium is removed, and a fresh medium containing MTT is added to each well. The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm. A decrease in absorbance compared to the control indicates a reduction in cell viability.

cluster_culture Cell Culture cluster_assay_proc Assay Procedure cluster_data Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with Test Compounds Seed->Treat AddMTT Add MTT Reagent Treat->AddMTT IncubateMTT Incubate (37°C, 2-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan (DMSO) IncubateMTT->Solubilize MeasureAbs Measure Absorbance (~570 nm) Solubilize->MeasureAbs Analyze Calculate Cell Viability MeasureAbs->Analyze

Figure 3. Workflow for the MTT Cytotoxicity Assay.

Synthesis and Conclusion

The presented data clearly demonstrate that the metabolic transformation of this compound is a critical factor in its toxicological assessment. The parent compound, OPE, exhibits low acute oral toxicity. However, its metabolite, 4-n-octylphenol, is significantly more hazardous, displaying moderate acute toxicity, potent estrogenic activity, and high cytotoxicity. This underscores the principle of metabolic activation, where a less toxic parent compound is converted into a more toxic metabolite.

Conversely, the further metabolism of 4-n-octylphenol into carboxylated and hydroxylated derivatives represents a detoxification pathway, leading to compounds with reduced biological activity that are more readily excreted. For professionals in research and drug development, this case highlights the imperative to evaluate not just the parent compound but also its principal metabolites to gain a comprehensive understanding of its potential toxicity and to conduct a thorough risk assessment. The provided protocols offer a foundational framework for conducting such essential in vitro toxicological evaluations.

References

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A Comprehensive Guide to Evaluating APEO-Free Alternatives in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for APEO-Free Formulations

For decades, alkylphenol ethoxylates (APEOs) have been the workhorse surfactants in emulsion polymerization, prized for their cost-effectiveness and robust performance. However, mounting environmental and health concerns regarding their bioaccumulation and endocrine-disrupting potential have led to stringent regulations and a market-driven shift towards safer, more sustainable alternatives. This guide provides a comprehensive framework for researchers, scientists, and formulation chemists to navigate the landscape of APEO-free surfactants, offering a detailed comparison of their performance, supported by experimental data and validated testing protocols. Our objective is to empower you with the knowledge to not only select a suitable APEO-free alternative but to optimize its performance in your specific emulsion polymerization system.

Understanding the Alternatives: A Chemical and Mechanistic Overview

The transition from APEOs necessitates a foundational understanding of the primary classes of APEO-free surfactants and their stabilization mechanisms. While APEOs provide stability through a combination of electrostatic and steric hindrance, their replacements often rely more heavily on one mechanism over the other.

Alcohol Ethoxylates (AEs) and their Derivatives

Linear and branched alcohol ethoxylates are the most common "drop-in" replacements for APEOs. Their performance is dictated by the hydrophobic alkyl chain length and the degree of ethoxylation (number of ethylene oxide units).

  • Mechanism of Stabilization: Primarily steric stabilization. The polyethylene glycol chains extend into the aqueous phase, creating a hydrated layer around the polymer particles that prevents their coalescence.[1][2] Anionic derivatives, such as alcohol ether sulfates, introduce an electrostatic repulsion component, enhancing overall stability.[3][4]

Sulfosuccinates

This class of anionic surfactants is known for its excellent emulsifying and wetting properties. They are diesters or monoesters of sulfosuccinic acid.

  • Mechanism of Stabilization: Predominantly electrostatic stabilization. The sulfonate headgroup provides a strong negative charge to the particle surface, leading to powerful repulsive forces between particles.[5] Their double-chain structure can also contribute to some steric hindrance.[6]

Alkyl Polyglycosides (APGs)

APGs are non-ionic surfactants derived from renewable resources (fatty alcohols and glucose). They are recognized for their excellent biodegradability and low toxicity.[7]

  • Mechanism of Stabilization: Steric stabilization. The bulky glucose headgroups create a significant steric barrier around the polymer particles. Their non-ionic nature makes them less sensitive to electrolyte concentration.[8]

Performance Evaluation: A Comparative Analysis

The selection of an APEO-free surfactant is contingent on achieving performance parity or improvement across several key metrics. This section provides a comparative overview based on experimental data.

Emulsion Polymerization Performance

The primary function of the surfactant is to ensure a stable and efficient polymerization process.

Surfactant ClassMonomer Conversion (%)Coagulum (%)Particle Size (nm) & DistributionKey Insights
APEO Benchmark (NPE) ~99.5< 0.1150-200 (Narrow)The industry standard, known for high efficiency and good particle size control.
Alcohol Ether Sulfates 97.6 - 99.0< 0.2140-160 (Narrow)Excellent "drop-in" replacements, offering comparable conversion and particle size with minor formulation optimization.[9]
Sulfosuccinates > 98< 0.2100-180 (Narrow to Medium)Known for producing small to medium particle sizes and stable latexes with low coagulum.[5]
Alkyl Polyglycosides (APGs) > 97< 0.5150-250 (Broader)Effective green alternatives, though may require co-surfactants to achieve narrower particle size distributions.[10]

Diagram: Emulsion Polymerization Workflow

EmulsionPolymerization cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction cluster_analysis Characterization Monomer Monomer Pre-emulsion (Monomers, Surfactant, Water) Feed Continuous Feed (Pre-emulsion & Initiator) Monomer->Feed Initiator Initiator Solution (e.g., KPS in Water) Initiator->Feed Reactor Reactor (Initial Water, Surfactant, Buffer) Polymerization Polymerization (Particle Nucleation & Growth) Feed->Polymerization Cooling Cooling & pH Adjustment Polymerization->Cooling Filtration Filtration (Removal of Coagulum) Cooling->Filtration Latex Final Latex Filtration->Latex Analysis Performance Evaluation (Particle Size, Solids Content, etc.) Latex->Analysis

Caption: A typical semi-continuous emulsion polymerization process.

Latex Properties

The stability of the final latex is critical for storage and formulation.

Surfactant ClassMechanical Stability (s)Freeze-Thaw Stability (Cycles)Key Insights
APEO Benchmark (NPE) > 8003 - 5Good overall stability.
Alcohol Ether Sulfates > 7003 - 5Comparable to APEO, with non-ionic AEs enhancing freeze-thaw stability.
Sulfosuccinates > 6002 - 4Good mechanical stability; may require a co-surfactant for improved freeze-thaw resistance.
Alkyl Polyglycosides (APGs) > 5003 - 5Good freeze-thaw stability due to their non-ionic nature.
Film Properties

The ultimate performance of the emulsion polymer is realized in the final dried film.

Surfactant ClassWater Resistance (Water Absorption %)Adhesion (ASTM D3359)Gloss (60°)Key Insights
APEO Benchmark (NPE) 10 - 154B - 5B70 - 80Surfactant migration can negatively impact water resistance.[11]
Alcohol Ether Sulfates 8 - 124B - 5B75 - 85Can offer improved water resistance due to better incorporation into the polymer matrix.
Sulfosuccinates 12 - 183B - 5B65 - 75May exhibit slightly higher water sensitivity due to the hydrophilic sulfonate groups.
Alkyl Polyglycosides (APGs) 5 - 104B - 5B70 - 80Can provide excellent water resistance due to their non-migratory nature.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following detailed protocols, grounded in industry-standard methodologies, are provided.

Emulsion Polymerization of an All-Acrylic Latex

This protocol describes a semi-continuous seeded emulsion polymerization process, which allows for better control over particle size and distribution.

  • Seed Latex Preparation:

    • Charge a reactor with deionized (DI) water and a portion of the anionic surfactant.

    • Heat the reactor to 80-85°C under a nitrogen blanket with agitation.

    • Prepare a monomer pre-emulsion of methyl methacrylate (MMA) and butyl acrylate (BA) with the remaining anionic surfactant and DI water.

    • Add a small portion of the monomer pre-emulsion to the reactor, followed by the initiator (e.g., potassium persulfate) solution.

    • Allow the seed to polymerize for 30-60 minutes.

  • Main Polymerization Feed:

    • Continuously feed the remaining monomer pre-emulsion and initiator solution into the reactor over 3-4 hours.

    • Maintain the reaction temperature at 80-85°C.

  • Post-Polymerization:

    • After the feeds are complete, hold the temperature for an additional hour to ensure high monomer conversion.

    • Cool the reactor to room temperature.

    • Neutralize the latex to a pH of 7.5-8.5 with a suitable base (e.g., ammonia).

    • Filter the latex through a 100-mesh screen to determine the coagulum content.

Diagram: Logical Relationship of Performance Evaluation

PerformanceEvaluation cluster_input Input Variables cluster_output Performance Metrics Surfactant Surfactant Type & Concentration Latex Latex Properties (Stability, Particle Size) Surfactant->Latex Monomers Monomer Composition Monomers->Latex Process Polymerization Process Process->Latex Film Film Properties (Adhesion, Water Resistance, Gloss) Latex->Film

Caption: Key inputs and their influence on performance outputs.

Latex Characterization
  • Particle Size and Distribution: Determined by dynamic light scattering (DLS).

  • Solids Content: Measured gravimetrically according to ASTM D2369.

  • Coagulum: The filtered solid residue is washed, dried, and weighed.

  • Mechanical Stability: Evaluated using a high-speed mechanical stirrer, measuring the time to coagulation, as per ISO 35.[12]

  • Freeze-Thaw Stability: Subject the latex to multiple freeze-thaw cycles (-18°C for 16 hours, then room temperature for 8 hours) and observe for any changes in viscosity or coagulation, following ASTM D2243.[13]

Film Characterization
  • Film Preparation: Draw down a uniform film on a suitable substrate and allow it to dry under controlled temperature and humidity.

  • Water Resistance: Immerse the coated panel in deionized water and periodically assess for blistering, whitening, and loss of adhesion, according to ASTM D870.[14] Water absorption can be quantified by measuring the weight change of the film.[15][16]

  • Adhesion: Assessed using the cross-hatch tape test as described in ASTM D3359.[17][18]

  • Gloss: Measured at a 60° angle using a gloss meter.

Conclusion: Navigating the Future of Emulsion Polymerization

The transition to APEO-free surfactants is not merely a regulatory necessity but an opportunity for innovation. While alcohol ethoxylates and their derivatives offer a direct path for replacement, emerging classes like sulfosuccinates and bio-based APGs present unique performance advantages. A thorough and systematic evaluation, grounded in standardized testing protocols, is paramount to selecting the optimal APEO-free system for a given application. This guide provides the foundational knowledge and practical methodologies to confidently navigate this transition, ensuring the development of high-performance, sustainable, and compliant emulsion polymers.

References

  • ASTM D3359-17, Standard Test Methods for Rating Adhesion by Tape Test, ASTM International, West Conshohocken, PA, 2017, [Link]

  • Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. (2024). HumiSeal. [Link]

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  • Nanosphere Latex Synthesis Using Novel Eco-Friendly Surfactants via Emulsion Polymerization. (2018). Coatings World. [Link]

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  • Preparation, Characterization and Properties of some Acrylic Base Latex: A Review. (2017). ResearchGate. [Link]

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  • Water absorption into coatings based on latexes, differing in the... ResearchGate. [Link]

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  • Water absorption by acrylic-based latex blend films and its effect on their properties. (1999). Journal of Applied Polymer Science. [Link]

  • Stabilization Mechanisms in Vinyl Acetate Emulsion Polymerization Stabilized by Poly(vinyl alcohol). (2001). ResearchGate. [Link]

  • Impact of non-ionic surfactant chemical structure on morphology and stability of polystyrene nanocomposite latex. (2016). CSIR Research Space. [Link]

  • Surfactants in anionic latex films. Diva-portal.org. [Link]

  • Synthesis and Characterization of Emulsion Polymerizable Surfactant Based on Ethoxylate Alcohol Maleate. (2023). ResearchGate. [Link]

  • Fundamentals of Emulsion Polymerization. (2020). Biomacromolecules. [Link]

  • The role of surfactants in the emulsion polymerization process. Indovinya. [Link]

  • Mercarbide Catalyst for Alcohol Ethoxylation. (2020). CORE. [Link]

  • Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. (2023). Crimson Publishers. [Link]

  • Advances in Emulsion Polymerization For Coatings Applications: Latex Blends And Reactive Surfactants. (2001). PCI Magazine. [Link]

  • Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. (2021). ACS Omega. [Link]

  • ASTM D870-15(2019), Standard Practice for Testing Water Resistance of Coatings Using Water Immersion, ASTM International, West Conshohocken, PA, 2019, [Link]

  • Coupled effect of water absorption and ion transport in hydrated latex anti-corrosion coatings. (2022). ResearchGate. [Link]

  • Alkyl Polyglycosides: Technology, Properties, Applications. (1997). ResearchGate. [Link]

  • Emulsion Polymerization Solutions. Univar Solutions. [Link]

  • II. Effect of surfactants on the water vapour permeability of polymer latex films. (1993). OUCI. [Link]

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benchmarking n-Octyl Phenyl Ether performance in industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Industrial Performance of n-Octyl Phenyl Ether: A Comparative Analysis

In the pursuit of high-performance fluids for demanding industrial applications, the selection of a base stock is paramount. Molecules that offer a unique combination of thermal stability, lubricity, and dielectric properties are of significant interest to researchers and formulation chemists. This compound (also known as n-Octyloxybenzene) emerges as a noteworthy candidate within the broader class of alkylated aromatic ethers. This guide provides an in-depth, objective comparison of its projected performance against established alternatives in three key industrial domains: High-Performance Lubricants, High-Temperature Heat Transfer Fluids, and Specialty Dielectric Fluids.

Our analysis is grounded in the fundamental principles of physical chemistry and supported by performance data from closely related chemical structures, such as Polyphenyl Ethers (PPEs) and Synthetic Esters. We will explore the causal relationships between molecular structure and function and detail the self-validating experimental protocols required to benchmark performance rigorously.

Molecular Profile of this compound

Understanding the performance of this compound begins with its molecular structure: a single phenyl ring bonded to an eight-carbon alkyl chain via an ether linkage. This structure represents a hybrid between the extreme thermal stability of Polyphenyl Ethers and the more favorable low-temperature fluidity imparted by alkyl chains.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1818-07-1 [1][2][3]
Molecular Formula C₁₄H₂₂O [1][2][3]
Molecular Weight 206.33 g/mol [1][2][3]
Appearance Colorless to Almost Colorless Liquid [2][4]
Purity >98.0% (GC) [3][4]
Boiling Point 134°C (at unspecified pressure) -
Specific Gravity 0.91 [2]

| Refractive Index | ~1.49 |[2] |

The ether bond and the phenyl ring contribute to thermal and oxidative stability, while the flexible octyl chain is expected to improve the viscosity index and lower the pour point compared to un-alkylated aromatic ethers.[5]

Application Deep Dive 1: High-Performance Lubricant

The most promising application for this compound is as a base stock for synthetic lubricants operating under moderate to high thermal stress. Its structure suggests a performance profile that could fill a niche between conventional synthetic hydrocarbons and premium-tier Polyphenyl Ethers.

Comparative Performance Analysis

We benchmark this compound's projected properties against two widely used high-performance lubricant base stocks: a representative Poly-alpha-olefin (PAO) and a Synthetic Ester (Neopolyol Ester). The data for Polyphenyl Ether (4P2E, without alkyl chains) is included to provide a high-temperature stability reference.[5]

Table 2: Lubricant Performance Benchmark Comparison

Performance Metric Poly-alpha-olefin (PAO) Synthetic Ester (POE) Polyphenyl Ether (4P2E) This compound (Projected)
Thermal Stability Good Very Good Exceptional Good to Very Good
Oxidative Stability Good (with additives) Very Good Exceptional Very Good
Lubricity / Wear Protection Good Excellent Fair (unformulated) Good
Low-Temp Fluidity Excellent Very Good Poor Good
Hydrolytic Stability Excellent Good Excellent Excellent
Additive Solvency Fair Excellent Poor Good

| Seal Compatibility | Fair (can cause shrinkage) | Good (can cause swelling) | Excellent | Good |

Rationale: The aromatic ring in this compound provides inherent thermo-oxidative stability superior to PAOs.[6][7] Unlike esters, the ether linkage is not susceptible to hydrolysis, offering a key advantage in environments with potential moisture ingress.[8] The alkyl chain and polarity from the ether group suggest good additive solvency, an improvement over pure PPEs and PAOs.[9]

Experimental Protocol: Rotary Pressure Vessel Oxidation Test (RPVOT - ASTM D2272)

This protocol is critical for validating the oxidative stability of a lubricant base stock. It measures the fluid's resistance to oxidation under controlled temperature and pressure in the presence of a copper catalyst.

Methodology:

  • Sample Preparation: A 50g sample of the test fluid (this compound) is placed into the pressure vessel along with 5 mL of distilled water and a polished copper catalyst coil.

  • Pressurization: The vessel is sealed and charged with pure oxygen to a pressure of 90 psi (620 kPa).

  • Heating & Rotation: The sealed vessel is placed in a heating bath maintained at 150°C and rotated at 100 RPM. This ensures continuous mixing of the fluid, water, and oxygen in contact with the catalyst.

  • Endpoint Detection: The pressure inside the vessel is continuously monitored. The test concludes when a rapid pressure drop of 25 psi (172 kPa) from the maximum pressure is observed, indicating the depletion of oxygen as it is consumed by the oxidation process.

  • Result: The result is reported as the time in minutes to reach the pressure drop endpoint. A longer time indicates superior oxidative stability.

Causality: The combination of heat, pressure, water, and a copper catalyst creates an aggressive oxidative environment that accelerates the aging process of the fluid. This allows for a rapid and reliable comparison of the oxidative stability of different base stocks, simulating long-term service in machinery.

Workflow for Lubricant Performance Evaluation

The following diagram outlines the logical workflow for a comprehensive evaluation of a new lubricant base stock like this compound.

G cluster_0 Phase 1: Base Fluid Characterization cluster_1 Phase 2: Formulation & Benchmarking cluster_2 Phase 3: Application-Specific Testing A Physicochemical Properties (Viscosity, Pour Point, Flash Point) B Thermal Stability (TGA) A->B C Oxidative Stability (RPVOT - ASTM D2272) B->C D Additive Package Solubilization C->D E Tribological Testing (4-Ball Wear, HFRR) D->E F Material Compatibility (Seal Swell - ASTM D471) D->F G Gear Oil Test (FZG Scuffing) E->G H Hydraulic Fluid Test (Vane Pump) E->H Result Final Performance Profile F->Result G->Result H->Result

Caption: Logical workflow for lubricant base stock evaluation.

Application Deep Dive 2: High-Temperature Heat Transfer Fluid

Thermally stable aromatic compounds are often employed as heat transfer fluids. The excellent stability of the phenyl ether bond suggests this compound could be a candidate for closed-loop systems operating at elevated temperatures.

Table 3: Heat Transfer Fluid Property Comparison

Property Mineral Oil Biphenyl/Diphenyl Ether Synthetic Ester This compound (Projected)
Max. Operating Temp. ~315°C ~400°C ~260°C ~300-340°C
Thermal Stability Fair Excellent Good Very Good
Oxidation Resistance Poor Good Good Very Good
Viscosity Index Medium Low High Medium-High
Pour Point Variable 12°C <-50°C <-20°C (Est.)

| Corrosivity | Low | Low | Low (if dry) | Very Low |

Rationale: this compound is projected to have a significantly higher thermal decomposition temperature than mineral oils and standard synthetic esters. While likely not reaching the extreme stability of eutectic Biphenyl/Diphenyl Ether mixtures, it would not suffer from their high pour point (12°C), making it more versatile for systems that experience cold starts. Its non-corrosive nature and high boiling point are key advantages.

Application Deep Dive 3: Specialty Dielectric Fluid

Ethers are known for their low dielectric constants, making them suitable for applications where electrical insulation is required, such as in transformers, capacitors, and electronic coolants.

Table 4: Dielectric Fluid Property Comparison

Property Transformer Oil (Mineral) Silicone Fluid (PDMS) Phenyl Ether This compound (Projected)
Dielectric Constant @ 25°C ~2.2 ~2.7 3.7[10] ~3.5
Dielectric Strength (kV) >30 >35 High (Est.) High (Est.)
Volume Resistivity (Ohm-cm) >10¹² >10¹⁴ High (Est.) High (Est.)
Thermal Stability Good Excellent Very Good Very Good

| Fire Point | ~180°C | >300°C | >200°C (Est.) | >200°C (Est.) |

Rationale: While the dielectric constant of Phenyl Ether itself is slightly higher than traditional fluids, the addition of the non-polar octyl chain would likely lower it, bringing it closer to the desired range for many applications.[10] The key advantage would be its superior thermal and oxidative stability compared to mineral oil, allowing for operation at higher temperatures with less sludge and varnish formation, thereby extending the life of the electrical components it insulates and cools.

Structural Comparison and Performance Implications

The performance differences between this compound and its alternatives are rooted in their molecular structures.

Caption: Molecular structures dictate performance trade-offs.

  • This compound: Balanced structure. The aromatic ring provides thermal stability, while the alkyl chain ensures fluidity. The ether bond is hydrolytically stable.

  • Polyphenyl Ether: Multiple aromatic rings linked by ether bonds lead to exceptional thermal and oxidative stability but result in poor low-temperature properties and limited solubility.[5]

  • Synthetic Ester: The ester linkages are polar, providing excellent lubricity and solvency. However, they are a point of weakness for hydrolytic and thermal degradation compared to ether bonds.[9]

Conclusion

While not a direct "drop-in" replacement for all applications, this compound presents a compelling profile as a high-performance specialty fluid. Its balanced characteristics suggest it could offer a superior combination of thermal stability, hydrolytic resistance, and fluidity compared to conventional synthetic base stocks. Its true potential lies in applications where the performance limitations of synthetic esters (hydrolysis) or PAOs (thermal stability, solvency) are a concern, but the extreme cost and poor cold-flow properties of Polyphenyl Ethers are prohibitive.

Further research and rigorous testing according to the protocols outlined in this guide are essential to fully validate its performance benchmarks. For scientists and engineers working on the next generation of industrial fluids, this compound warrants serious consideration as a versatile and robust molecular building block.

References

  • Nanjing Chemlin Chemical Co., Ltd. (n.d.). CAS:37682-29-4 1-Nitro-2-(octyloxy)benzene manufacturer. Retrieved from [Link]

  • Miyoshi, K., et al. (2022). Alkylated Polyphenyl Ethers as High-Performance Synthetic Lubricants. Lubricants, 10(10), 275. MDPI. Available at: [Link]

  • ChemBK. (2024). Benzene, 1-nitro-2-(octyloxy)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74558, Octyl phenyl ether. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 98% (GC), 10 ml. Retrieved from [Link]

  • MORESCO Corporation. (n.d.). Synthetic Lubricating Oils for Use as Lubricating Oil and as Grease Base Oils. Retrieved from [Link]

  • De-Andrade, J., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6446-6565. ACS Publications. Available at: [Link]

  • Santoleri, R. L. (n.d.). Polyphenyl Ethers: Lubrication In Extreme Environments. Retrieved from [Link]

  • Matheson, K. L., et al. (2009). Alkylphenol Ethoxylate Alternatives for Coatings Applications. PCI Magazine. Available at: [Link]

  • Dapurkar, S. E., et al. (2013). Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta Zeolite. Industrial & Engineering Chemistry Research, 52(43), 15079-15087. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Polyphenyl Ether Lubricants. Retrieved from [Link]

  • Dong, T., et al. (2019). Effect of epoxy-graft-polyoxyethylene octyl phenyl ether on preparation, mechanical properties and triple-shape memory effect of carbon nanotube/water-borne epoxy nanocomposites. Composites Part A: Applied Science and Manufacturing, 121, 364-374. ResearchGate. Available at: [Link]

  • ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2014). Polyphenyl ethers: Lubrication in extreme environments. Retrieved from [Link]

  • The Insight Partners. (2024). Ester for Synthetic and Bio-Based Lubricants Market Size & Emerging Trends 2031. Retrieved from [Link]

  • Lube Media. (n.d.). New insight into the benefits of synthetic esters in challenging lubricating applications. Retrieved from [Link]

  • Kodali, D. R. (2002). High performance ester lubricants from natural oils. Industrial Lubrication and Tribology, 54(4), 167-174. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Benzene in Industrial Applications: Importance and Safety Considerations. Retrieved from [Link]

  • National Bureau of Standards. (1951). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]

  • Clipper Controls. (n.d.). Dielectric Constant Values for Common Materials. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to n-Octyl Phenyl Ether and Other Non-Ionic Detergents for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary life sciences and drug development, the precise manipulation and analysis of proteins and other biological macromolecules are paramount. The choice of biochemical tools can profoundly influence experimental outcomes, dictating the success of protein purification, the integrity of functional assays, and the ultimate efficacy of formulated therapeutics. This guide provides a detailed statistical and methodological comparison of n-Octyl Phenyl Ether and other commonly employed non-ionic detergents, offering field-proven insights to inform your experimental design.

The Critical Role of Non-Ionic Detergents in Research

Non-ionic detergents are indispensable reagents in the modern laboratory, prized for their ability to disrupt lipid bilayers and solubilize membrane proteins while minimizing protein denaturation.[1] Unlike their ionic counterparts, non-ionic detergents lack a net charge, rendering them gentler on protein structure and function.[2] This characteristic is crucial for applications where the native conformation and biological activity of the target molecule must be preserved.

Physicochemical Properties: The Foundation of Detergent Performance

The behavior and efficacy of a detergent are dictated by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers self-assemble into micelles, creating a hydrophobic core that can encapsulate membrane proteins and other lipophilic molecules.[3] A detergent's CMC influences its solubilization capacity, its ease of removal during downstream processing, and its overall impact on protein stability.

Below is a comparative table of key physicochemical properties for this compound and a selection of widely used non-ionic detergents.

DetergentChemical NameMolecular Weight ( g/mol )Critical Micelle Concentration (CMC)
This compound n-Octyloxybenzene206.33[4]Not Readily Available in Literature
Triton™ X-100 Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether~625 (average)[5]~0.2-0.9 mM[6]
n-Dodecyl-β-D-maltoside (DDM) 1-O-Dodecyl-β-D-maltopyranoside510.62~0.17 mM[7]
n-Octyl-β-D-glucopyranoside (OG) 1-O-Octyl-β-D-glucopyranoside292.37~20-25 mM[8]

Application I: Membrane Protein Extraction and Solubilization

The extraction of integral membrane proteins from the lipid bilayer is a foundational step in their characterization. The ideal detergent will efficiently solubilize the target protein while preserving its structural integrity and biological function.

Comparative Performance Analysis

Triton™ X-100 has historically been a workhorse for general cell lysis and membrane protein extraction due to its robust solubilization capabilities.[9] However, its aromatic ring can interfere with UV-based protein quantification methods, and it is considered a relatively harsh non-ionic detergent.[10]

n-Dodecyl-β-D-maltoside (DDM) is widely regarded as a "gentle" detergent and is a preferred choice for the solubilization and stabilization of sensitive membrane proteins, including G-protein coupled receptors (GPCRs).[7][11] Its large maltose headgroup and low CMC contribute to its mild nature and the formation of stable protein-detergent complexes.

n-Octyl-β-D-glucopyranoside (OG) possesses a high CMC, which facilitates its removal by dialysis, a significant advantage for downstream applications such as functional reconstitution and crystallization.[8][12] However, it can be more denaturing to some proteins compared to DDM.[11]

This compound , owing to its octyl chain and phenyl group, is expected to exhibit intermediate hydrophobic character. Its performance in membrane protein extraction remains to be systematically evaluated and compared with established detergents. Researchers are encouraged to include it in detergent screening protocols for novel membrane protein targets.

Experimental Protocol: Screening for Optimal Detergent for Membrane Protein Solubilization

This protocol outlines a general procedure for screening various detergents to identify the optimal conditions for solubilizing a target membrane protein.

Materials:

  • Cell paste or membrane preparation containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors)

  • Detergent stock solutions (e.g., 10% w/v solutions of this compound, Triton™ X-100, DDM, OG)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste or membrane preparation in ice-cold Lysis Buffer.

  • Aliquot the suspension into several tubes.

  • To each tube, add a different detergent to a final concentration above its CMC (e.g., 1% w/v). Include a no-detergent control.

  • Incubate the mixtures for 1-2 hours at 4°C with gentle agitation.

  • Pellet the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Carefully collect the supernatant containing the solubilized proteins.

  • Analyze the supernatant for the presence and integrity of the target protein using SDS-PAGE and Western blotting.

  • Quantify the protein yield using a compatible protein assay (e.g., BCA assay).

Membrane_Protein_Extraction_Workflow cluster_0 Membrane Preparation cluster_1 Detergent Solubilization cluster_2 Separation of Soluble Fraction cluster_3 Analysis start Cell Pellet / Membrane Prep lysis Resuspend in Lysis Buffer start->lysis detergent Add Detergent (e.g., this compound, Triton X-100, DDM, OG) lysis->detergent incubation Incubate at 4°C detergent->incubation centrifugation Ultracentrifugation incubation->centrifugation supernatant Collect Supernatant (Solubilized Proteins) centrifugation->supernatant pellet Discard Pellet (Insoluble Material) centrifugation->pellet analysis SDS-PAGE, Western Blot, Protein Quantification supernatant->analysis MEKC_Principle cluster_0 Capillary cluster_1 Micelles (Pseudo-stationary Phase) Capillary Inlet Capillary Outlet Capillary Inlet->Capillary Outlet Electroosmotic Flow (EOF) A A B B micelle1 micelle2 micelle3 A->micelle2 Partitioning

Sources

A Senior Application Scientist's Guide to n-Octyl Phenyl Ether and its Evolving Role in Research

Author: BenchChem Technical Support Team. Date: January 2026

For decades, n-Octyl Phenyl Ether, known more commonly in the laboratory as Triton X-100, has been a workhorse non-ionic surfactant. Its ability to disrupt cell membranes and solubilize proteins has made it an indispensable tool for researchers across various disciplines. However, growing environmental concerns and regulatory scrutiny have necessitated a critical re-evaluation of its use and a search for viable alternatives.

This guide provides an in-depth comparison of this compound (Triton X-100) with its modern counterparts. We will delve into the core applications where it has traditionally excelled—membrane protein solubilization and viral inactivation—and explore its role in drug delivery systems. Through a comparative analysis supported by experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions about their choice of surfactants, balancing performance with sustainability.

The Double-Edged Sword: Understanding this compound (Triton X-100)

Triton X-100 is a polyoxyethylene ether with a hydrophilic polyethylene oxide chain and a hydrophobic octylphenyl group.[1] This amphipathic nature allows it to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), which is approximately 0.24 mM.[1] It is this micelle-forming property that is central to its function as a detergent.

However, the environmental persistence of its degradation product, 4-tert-octylphenol, an endocrine disruptor, has led to significant restrictions on its use, most notably in the European Union.[2] This regulatory landscape has accelerated the development and adoption of more environmentally benign alternatives.

Core Application I: The Delicate Art of Membrane Protein Solubilization

The extraction of integral membrane proteins from their native lipid bilayer is a critical first step for their structural and functional characterization. The ideal detergent for this purpose must be potent enough to disrupt the membrane yet gentle enough to preserve the protein's native conformation and activity.

Performance Comparison of Surfactants in Membrane Protein Solubilization
PropertyThis compound (Triton X-100)ELUGENTn-Dodecyl-β-D-maltoside (DDM)n-Octyl-β-D-glucopyranoside (OG)
Chemical Class Polyoxyethylene EtherAlkyl GlycosideNon-ionic (maltoside)Non-ionic (glucoside)
Critical Micelle Conc. (CMC) 0.24 mM (0.015%)[1]6 mM (0.2%)[1]~0.17 mM[3]~20-25 mM[3]
Micelle Molecular Weight ~62,500 - 90,000 Da[1]~23,000 Da[1]~50 kDa[3]~25 kDa[3]
Dialyzable No (low CMC)[1]Yes (high CMC)[1]No (low CMC)Yes (high CMC)[3]
UV Absorbance (280 nm) High[1]Low[1]LowLow
Environmental Impact Forms persistent toxic metabolites[1]More biodegradable[1]More biodegradableMore biodegradable

Causality Behind Experimental Choices:

  • CMC is a Critical Parameter: A low CMC, as seen with Triton X-100 and DDM, means that the detergent will form micelles at low concentrations, making it an efficient solubilizer. However, this also makes the detergent difficult to remove from the protein sample via dialysis, which can interfere with downstream applications like crystallization.[1][3] In contrast, detergents with a high CMC, such as ELUGENT and OG, are readily dialyzable.[1][3]

  • Micelle Size and Protein Stability: The size of the detergent micelle can influence the stability of the solubilized protein. While Triton X-100 has a proven track record, its larger micelle size may not be optimal for all proteins.[1] Newer detergents like LMNG, with a micelle size of approximately 91 kDa, have shown to be effective in both extracting and stabilizing delicate membrane proteins like GPCRs.[4]

  • Chemical Nature of the Headgroup: The hydrophilic headgroup of the detergent plays a crucial role in protein stability. The glycosidic headgroup of detergents like ELUGENT is often considered milder and less denaturing than the polyoxyethylene headgroup of Triton X-100.[1]

Experimental Protocol: A General Workflow for Membrane Protein Extraction

This protocol provides a general framework for the solubilization of membrane proteins. Optimal conditions, including detergent concentration, temperature, and incubation time, must be empirically determined for each specific protein.

Step-by-Step Methodology:

  • Cell Lysis: Disrupt cells using appropriate mechanical methods (e.g., sonication, French press).

  • Debris Removal: Perform a low-speed centrifugation to pellet large cellular debris.

  • Membrane Isolation: Isolate the cell membranes by ultracentrifugation of the supernatant.

  • Resuspension: Resuspend the membrane pellet in a suitable solubilization buffer.

  • Detergent Addition: Add the chosen detergent (e.g., Triton X-100, ELUGENT) to the resuspended membranes. The concentration should typically be well above the CMC.

  • Incubation: Incubate the mixture, often at 4°C with gentle agitation, to allow for membrane solubilization.

  • Clarification: Perform another round of ultracentrifugation to pellet any insoluble material.

  • Collection: The supernatant now contains the solubilized membrane protein, ready for downstream purification and analysis.

Membrane_Protein_Extraction start Cell Pellet lysis Cell Lysis (e.g., sonication) start->lysis low_speed_cent Low-Speed Centrifugation lysis->low_speed_cent supernatant1 Supernatant (Cytosol) low_speed_cent->supernatant1 Collect debris Debris Pellet low_speed_cent->debris Discard ultracent1 Ultracentrifugation supernatant1->ultracent1 membrane_pellet Membrane Pellet ultracent1->membrane_pellet Collect resuspend Resuspend in Solubilization Buffer membrane_pellet->resuspend add_detergent Add Detergent (e.g., Triton X-100 or Alternative) resuspend->add_detergent incubate Incubate (e.g., 4°C with agitation) add_detergent->incubate ultracent2 Ultracentrifugation incubate->ultracent2 insoluble Insoluble Material ultracent2->insoluble Discard final_supernatant Supernatant with Solubilized Membrane Protein ultracent2->final_supernatant Collect for Purification

Caption: General workflow for membrane protein solubilization.

Core Application II: Ensuring Biopharmaceutical Safety through Viral Inactivation

The use of mammalian cell lines in the production of biotherapeutics necessitates robust viral clearance steps to ensure patient safety. Detergent-mediated viral inactivation is a critical component of this process, targeting enveloped viruses by disrupting their lipid membranes.

Performance Comparison of Surfactants in Viral Inactivation
SurfactantPerformance vs. Triton X-100Key Advantages
Deviron® 13-S9 Comparable or better[5]Readily biodegradable; Effective removal by chromatography[5]
PEG 9 Lauryl Ether Very fast kinetics; complete inactivation in <1 min[6]Compendial grade; Negligible impact on product yield and purity[6]
PEG 6 Caprylic/Capric Glycerides Very fast kinetics; complete inactivation in <1 min[6]Compendial grade; Negligible impact on product yield and purity[6]

Causality Behind Experimental Choices:

  • Log Reduction Value (LRV) as a Key Metric: The efficacy of a viral inactivation step is quantified by the Log Reduction Value (LRV), which represents the logarithmic reduction in viral titer. A successful inactivation step must achieve a significant LRV, typically >4 or 5 log.[5]

  • Kinetics Matter: The speed of inactivation is also a critical process parameter. Alternatives like PEG 9 Lauryl Ether and PEG 6 Caprylic/Capric Glycerides have demonstrated extremely rapid inactivation of xenotropic murine leukemia virus (XMuLV), a model enveloped virus.[6]

  • Process Compatibility: An ideal alternative must not only be effective but also compatible with the overall biomanufacturing process. This includes being easily removable during downstream purification and having minimal impact on the final product's quality and activity.[5][6]

Experimental Protocol: A General Workflow for Detergent-Mediated Viral Inactivation

This protocol outlines the general steps for viral inactivation in a biopharmaceutical process. The specific conditions, including detergent concentration and incubation time, will vary depending on the product and the specific virus being targeted.

Step-by-Step Methodology:

  • Product Pooling: The protein-containing solution (e.g., clarified cell culture harvest) is collected.

  • Detergent Addition: The chosen detergent is added to the product pool to a specified final concentration (e.g., 1%).

  • Incubation: The mixture is incubated for a defined period to allow for viral inactivation.

  • Downstream Processing: The product is then subjected to further purification steps, such as chromatography, which also serve to remove the detergent.

  • Viral Clearance Validation: Samples are taken before and after the inactivation step to determine the LRV.

Viral_Inactivation start Clarified Cell Culture Harvest add_detergent Add Viral Inactivation Detergent (e.g., 1%) start->add_detergent incubation Incubation (Defined Time and Temperature) add_detergent->incubation downstream Downstream Purification (e.g., Chromatography) incubation->downstream validation Viral Clearance Validation (LRV) incubation->validation Sampling final_product Purified and Virally Inactivated Product downstream->final_product

Caption: General workflow for detergent-mediated viral inactivation.

Emerging Application: this compound in Drug Delivery Systems

The ability of non-ionic surfactants to form micelles and microemulsions makes them attractive for use in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs.

While Triton X-100 has been explored in this context, the same environmental and biocompatibility concerns that have driven the search for alternatives in other areas are also relevant here. The focus in modern drug delivery is on using surfactants that are not only effective but also have a well-established safety profile for pharmaceutical use.

Surfactant Selection in Nanoformulation Development

The selection of a surfactant for a drug delivery system is a critical step that influences the formulation's stability, drug-loading capacity, and in vivo performance.

Key Considerations:

  • Biocompatibility and Safety: The surfactant must be non-toxic and biocompatible for the intended route of administration.

  • Solubilization Capacity: The surfactant should have a high capacity to solubilize the drug of interest.

  • Emulsification Efficiency: For nanoemulsions, the surfactant must be able to form and stabilize small droplets.

  • Regulatory Acceptance: Surfactants with a history of use in approved pharmaceutical products are generally preferred.

Experimental Protocol: A General Approach to Nanoemulsion Formulation and Assessment

This protocol provides a general outline for the formulation of a nanoemulsion for drug delivery and its subsequent characterization.

Step-by-Step Methodology:

  • Component Screening: Systematically screen various oils, surfactants, and co-surfactants to identify a combination that provides the best solubilization of the drug and forms a stable nanoemulsion.

  • Phase Diagram Construction: Construct ternary phase diagrams to determine the concentration ranges of the components that lead to the formation of a stable nanoemulsion.

  • Formulation Preparation: Prepare the nanoemulsion by adding the aqueous phase to the oil/surfactant/co-surfactant mixture with gentle stirring.

  • Characterization: Characterize the nanoemulsion for key parameters such as droplet size, polydispersity index, zeta potential, and drug content.

  • In Vitro Performance Testing: Evaluate the in vitro drug release from the nanoemulsion using appropriate methods, such as dialysis bag diffusion.

Nanoemulsion_Formulation start Screening of Components (Oil, Surfactant, Co-surfactant) phase_diagram Construct Ternary Phase Diagrams start->phase_diagram formulation Prepare Nanoemulsion Formulation phase_diagram->formulation characterization Characterize Formulation (Size, PDI, Zeta Potential) formulation->characterization in_vitro_testing In Vitro Performance Testing (Drug Release) characterization->in_vitro_testing end Optimized Nanoemulsion in_vitro_testing->end

Caption: General workflow for nanoemulsion formulation and assessment.

Conclusion and Future Perspectives

This compound (Triton X-100) has undeniably played a significant role in advancing scientific research. However, its environmental impact has rightfully led to a paradigm shift towards more sustainable alternatives. As this guide has demonstrated, a new generation of surfactants is now available that not only matches but in some cases exceeds the performance of Triton X-100 in critical applications like membrane protein solubilization and viral inactivation.

For researchers, scientists, and drug development professionals, the key takeaway is the importance of informed selection. By understanding the physicochemical properties of different surfactants and critically evaluating their performance in the context of specific experimental needs, it is possible to achieve high-quality scientific outcomes while minimizing environmental impact. The future of surfactant science in research will undoubtedly be shaped by the continued development of effective, safe, and sustainable tools that empower scientific discovery.

References

  • Chae, P. S., Rasmussen, S. G., Rana, R. R., Gotfryd, K., Kruse, A. C., & Kobilka, B. K. (2012). Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization. Journal of Molecular Biology, 424(5), 334-345.
  • (2025). Demonstrating the Effectiveness of an Alternative to Triton X-100 for Detergent-Mediated Viral Inactivation in Biomanufacturing. Biotechnology and Bioengineering, 122(5), 1087-1095.
  • Patsnap. (2025, July 31). Triton X-100's Impact on Biodegradation of Environmental Pollutants. Patsnap Eureka. Retrieved from [Link]

  • (2025). Demonstrating the Effectiveness of an Alternative to Triton X‐100 for Detergent‐Mediated Viral Inactivation in Biomanufacturing.
  • Chae, P. S., et al. (2012).
  • Patsnap. (2025, July 31). Role of Triton X-100 in Membrane Protein Misfolding Studies. Patsnap Eureka. Retrieved from [Link]

  • Brown, A., et al. (2021). Identification of compendial nonionic detergents for the replacement of Triton X‐100 in bioprocessing. Biotechnology and Bioengineering, 118(11), 4349-4362.
  • Various Authors. (2020, August 31). How to isolate membrane proteins from mammalian cells using triton x 100 without using NP40?
  • C. A. Santaella, et al. (2017). Triton X-100 Vs.
  • Patsnap. (2025, July 31). Comparative Study of Triton X-100 and DMSO in Protein Solubilization. Patsnap Eureka. Retrieved from [Link]

  • Patsnap. (2025, July 31). Role of Triton X-100 in Detergent-Free Membrane Protein Purification. Patsnap Eureka. Retrieved from [Link]

  • Scott, C. (2022, November-December). Inactivation of Enveloped Viruses: Seeking Alternatives to a Problematic Surfactant.
  • Santaella, C. A., et al. (2025, August 6). (PDF) Triton X-100 vs.
  • Chattopadhyay, A., & Harikumar, K. G. (1996). Differential Solubilization of Membrane Lipids by Detergents: Coenrichment of the Sheep Brain Serotonin 5-HT1A Receptor With Phospholipids Containing Predominantly Saturated Fatty Acids. Biochemistry, 35(38), 12384-12390.
  • Horiuchi, S., et al. (2015). CMC determination of nonionic surfactants in protein formulations using ultrasonic resonance technology. European Journal of Pharmaceutics and Biopharmaceutics, 89, 136-142.
  • Wang, X., & Li, S. F. (2001). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements.
  • Kujawski, J., et al. (2018).
  • Molina-Franky, C. E., et al. (2023). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. Analytical Chemistry, 95(7), 3656-3665.
  • Molina-Franky, C. E., et al. (2023). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets.
  • Various Authors. (2025, August 6). Development of Protocol for Screening the Formulation Components and the Assessment of Common Quality Problems of Nano-structured lipid carriers.
  • Scott, C. (2022, November-December). November-December 2022 Featured Report.
  • Vulto, A. G., et al. (2021). Surfactants, Nanomedicines and Nanocarriers: A Critical Evaluation on Clinical Trials. Pharmaceutics, 13(3), 396.
  • Zhang, Y., et al. (2025, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design.
  • Halamish, H., & Katz, H. (2019). In Vitro Performance Testing of Nanoparticulate Drug Products for Parenteral Administration. Dissolution Technologies, 26(3), 6-15.
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  • Stetsenko, A., & Guskov, A. (2017).

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of n-Octyl Phenyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The handling and disposal of laboratory chemicals are paramount to this mission. This guide provides a detailed protocol for the proper disposal of n-Octyl Phenyl Ether (CAS No: 1818-07-1), a common organic compound. Adherence to these procedures is not just a matter of regulatory compliance but a cornerstone of a robust safety culture.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is essential. While this compound itself has limited specific toxicity data in readily available literature, we must consider the broader class of phenyl ethers and related compounds, such as its common ethoxylated derivatives (e.g., Triton X-100). These compounds are known to be harmful if swallowed, cause serious eye irritation, and are particularly noted for their aquatic toxicity.[1][2] Furthermore, like many ethers, there is a potential for the formation of explosive peroxides over time, especially with exposure to air and light.[3][4][5]

This necessitates treating this compound as a hazardous substance, with particular attention to its environmental impact. Disposal into sewer systems is strictly prohibited as it can cause long-term adverse effects in the aquatic environment.[1][6]

Hazard ClassificationDescriptionSupporting Sources
Acute Oral Toxicity Harmful if swallowed.[1] Ingestion may lead to nausea and diarrhea.[1]Sigma-Aldrich SDS, TCI SDS
Eye Irritation Causes serious eye irritation/damage.[1]Sigma-Aldrich SDS, TCI SDS
Skin Irritation Can cause skin irritation.[1]Sigma-Aldrich SDS
Aquatic Toxicity Very toxic or harmful to aquatic life with long-lasting effects.[1][6]Sigma-Aldrich SDS, Santa Cruz Biotechnology SDS, TCI SDS
Peroxide Formation Ethers as a class can form shock-sensitive and explosive peroxides upon storage and exposure to air.[4][7]Hazardous Waste Disposal Guide, Dartmouth Policy Portal
Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling, transferring, or disposing of this compound. The goal is to create a complete barrier between you and the chemical.[8][9]

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z.87.1 standards.[10] If there is a splash hazard, a face shield should be worn over the goggles.[10][11]

  • Hand Protection: Use chemically resistant gloves.[12] Disposable nitrile gloves offer good short-term protection, but it is crucial to inspect them before use and change them immediately upon contamination.[10] Always use proper glove removal technique to avoid skin contact.[1]

  • Body Protection: A standard laboratory coat should be worn and fully buttoned.[10] For larger quantities or in case of significant spill potential, a chemically resistant apron or coveralls may be necessary.[8]

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory in any laboratory setting.[10][12]

Managing Spills: A Rapid and Safe Response

Accidents happen, but a prepared response can mitigate the risks significantly. In the event of a spill, the primary objectives are to contain the material, prevent its entry into waterways, and clean the area safely.

Step-by-Step Spill Cleanup:

  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and consult your institution's emergency procedures.[1]

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.[13]

  • Containment: Prevent the spill from spreading and strictly prohibit it from entering drains.[1][14] Use a spill containment kit with absorbent dikes or pads if necessary.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[1][14]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled chemical waste container.[14]

  • Decontamination: Clean the affected surface thoroughly to remove any residual contamination.[1]

  • Waste Disposal: The collected spill debris is now considered hazardous waste and must be disposed of following the protocol outlined in the next section.

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be poured down the drain, disposed of in regular trash, or allowed to evaporate in a fume hood.[5][7][15]

Procedure for Waste Collection and Disposal:

  • Designate a Waste Container:

    • Select a container that is chemically compatible with this compound. Glass or polyethylene containers are generally suitable.[4][7]

    • The container must be in good condition, free of leaks, and have a tightly sealing cap.[3][7]

  • Label the Container:

    • As soon as the first drop of waste is added, the container must be labeled.[3][5]

    • Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[3][7]

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Do not use abbreviations.[7] If it is a mixture, list all components and their approximate percentages.

  • Accumulate Waste Safely:

    • Keep the hazardous waste container closed at all times, except when adding waste.[3][5] This is a critical step to prevent the release of vapors and potential peroxide formation.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the container is stored with secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[3][7]

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong reducing agents.[6][16]

  • Arrange for Pickup:

    • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[3][5]

    • Once the container is full or you are finished with the process, arrange for waste collection through your institution's EHS department. This is often done via an online request system.[5]

    • Do not transport hazardous waste containers yourself. Trained EHS staff must handle the collection.[5]

  • Empty Container Management:

    • An empty container that has held this compound must also be managed properly.

    • If the chemical is not an "acute hazardous waste" (P-listed), the container can be disposed of as regular trash once it is completely empty (all material has been poured out, leaving minimal residue).[3]

    • Before disposal, deface or remove all chemical labels to prevent confusion.[3][5]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: Identify Waste cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure start Waste Generated: This compound or Contaminated Material is_liquid Is the waste liquid (pure or solution)? start->is_liquid is_solid Is the waste solid (spill debris, contaminated PPE)? start->is_solid collect_liquid Collect in a labeled, sealed, compatible hazardous waste container. is_liquid->collect_liquid Yes prohibited PROHIBITED DISPOSAL - Drain / Sewer - Evaporation - Regular Trash is_liquid->prohibited collect_solid Collect in a labeled, sealed hazardous waste container. is_solid->collect_solid Yes is_solid->prohibited storage Store in secondary containment in a Satellite Accumulation Area. Keep container closed. collect_liquid->storage collect_solid->storage request_pickup Request pickup from Environmental Health & Safety (EHS). storage->request_pickup

Caption: Decision workflow for this compound waste management.

Regulatory Framework: The RCRA Mandate

In the United States, the management of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[17][18] RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[18] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.

Under RCRA, a chemical waste can be classified as hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[19][20] While this compound is not specifically listed, many chemical wastes from laboratories are managed as hazardous due to their characteristics. Given its aquatic toxicity and the potential hazards of ethers, it falls under this regulatory framework, mandating its disposal as hazardous waste through a licensed facility.[1][17]

By following the procedures outlined in this guide, you are not only protecting yourself and the environment but also ensuring your laboratory remains in compliance with federal and state regulations.[17]

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • SAFETY DATA SHEET - TRITON(R) X-100. Spectrum Chemical.

  • SAFETY DATA SHEET - Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy- octylphenyl ether. Sigma-Aldrich.

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.

  • Hazardous Waste Disposal. [Source URL not fully provided, content from a general hazardous waste disposal guide]
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • SAFETY DATA SHEET - Phenol, 4-octyl-. Fisher Scientific.

  • 2-Nitrophenyl octyl ether Safety Data Sheet. Santa Cruz Biotechnology.

  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET - Triton®X-405, 70% solution in water. Fisher Scientific.

  • Safety Data Sheet - Nonidet P-40 Substitute. G-Biosciences.

  • SAFETY DATA SHEET - Polyoxyethylene(10) Octylphenyl Ether. FUJIFILM Wako Chemicals.

  • Octyl phenyl ether | C14H22O. PubChem, National Institutes of Health.

  • SAFETY DATA SHEET - Polyethylene Glycol Mono-4-octylphenyl Ether. Tokyo Chemical Industry.

  • SAFETY DATA SHEET - AbScale-G Solution Set. FUJIFILM Wako Chemicals.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.

  • Octylphenol. OSPAR Commission.

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency.

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency.

  • This compound, 10ML. Lab Pro Inc.

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • This compound | 1818-07-1. ChemicalBook.

  • This compound | 1818-07-1. ChemicalBook.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.

  • Hazardous Waste. U.S. Environmental Protection Agency.

  • NCPA's Summary of EPA's Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. National Community Pharmacists Association.

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.

Sources

Mastering the Safe Handling of n-Octyl Phenyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists dedicated to advancing drug development, the safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of n-Octyl Phenyl Ether, a compound that, while valuable in various applications, necessitates careful management due to its potential hazards. Our commitment is to empower you with the knowledge to not only use our products effectively but also to maintain the highest standards of laboratory safety.

Understanding the Risks: Hazard Profile of this compound

This compound presents several hazards that must be understood and mitigated through proper handling procedures and the use of appropriate personal protective equipment (PPE).[1] According to its Safety Data Sheet (SDS), the primary concerns are:

  • Acute Oral Toxicity: The substance is harmful if swallowed.

  • Skin Irritation: It is known to cause skin irritation upon contact.

  • Serious Eye Damage: Contact with the eyes can lead to serious and potentially irreversible damage.

  • Aquatic Toxicity: this compound is very toxic to aquatic life, with long-lasting effects.[2]

While not classified as a flammable liquid, some related ether compounds can form flammable vapor-air mixtures, especially when heated.[2] Therefore, it is prudent to handle it away from potential ignition sources.

Your First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Dispensing Tightly fitting safety gogglesChemically resistant gloves (e.g., Butyl rubber, Viton)Laboratory coatNot generally required with adequate ventilation
Weighing & Small Volume Transfers Tightly fitting safety gogglesChemically resistant glovesLaboratory coatConsider a respirator with an organic vapor cartridge if ventilation is insufficient or if aerosols may be generated
Large Volume Transfers Face shield over safety gogglesChemically resistant glovesChemical-resistant apron over a laboratory coatRespirator with an organic vapor cartridge (e.g., ABEK type) is recommended
Spill Cleanup Face shield over safety gogglesHeavy-duty, chemically resistant glovesChemical-resistant suit or apron and bootsAir-purifying respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) for large spills
Selecting the Right Gloves: A Critical Choice

The selection of appropriate gloves is a critical step in preventing skin contact. While no specific glove material is universally recommended for all ethers, based on general chemical resistance charts for ethers, the following recommendations are made:

  • Recommended: Butyl rubber and Viton® gloves generally offer good to excellent resistance against a wide range of chemicals, including ethers.[3][4][5]

  • Fair for Splash Protection: Nitrile gloves may offer limited protection for incidental splashes but should be changed immediately upon contact.[6][7] They are not recommended for prolonged or immersive contact with ethers.[6]

  • Not Recommended: Natural rubber (latex) gloves are generally not suitable for handling organic solvents like ethers.

Always inspect gloves for any signs of degradation or perforation before use.

Respiratory Protection: When is it Necessary?

Under normal laboratory conditions with adequate ventilation, such as working in a certified chemical fume hood, respiratory protection is typically not required. However, if there is a risk of generating aerosols or vapors, or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Standard Operating Procedures (SOPs) for this compound

Adherence to well-defined SOPs is essential for the safe and consistent handling of this compound.

Routine Handling and Dispensing
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and PPE.

    • Have a spill kit readily accessible.

  • Donning PPE:

    • Put on a laboratory coat.

    • Don tightly fitting safety goggles.

    • Wash and dry hands thoroughly before putting on chemically resistant gloves.

  • Procedure:

    • Conduct all handling and dispensing of this compound inside a chemical fume hood.

    • Use a funnel or other appropriate dispensing aid to minimize the risk of spills.

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin and eyes.

  • Post-Handling:

    • Properly seal and store the this compound container.

    • Decontaminate the work area.

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.

    • Dispose of contaminated gloves as hazardous waste.

    • Wash hands thoroughly with soap and water.

Spill Response Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate hazards.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill_Occurs Spill Occurs Assess_Size Assess Spill Size & Location Spill_Occurs->Assess_Size Small_Spill Small, Contained Spill Assess_Size->Small_Spill Minor & Manageable Large_Spill Large or Uncontained Spill Assess_Size->Large_Spill Major or Unsure Don_PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Small_Spill->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Absorb_Spill Absorb Spill Contain_Spill->Absorb_Spill Collect_Waste Collect Waste in a Labeled Container Absorb_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Evacuate Evacuate Immediate Area Large_Spill->Evacuate Alert_Supervisor Alert Supervisor & EHS Evacuate->Alert_Supervisor Secure_Area Secure the Area (Restrict Access) Alert_Supervisor->Secure_Area Await_Response Await Professional Response Team Secure_Area->Await_Response

Caption: Decision workflow for responding to an this compound spill.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For large or uncontained spills, evacuate the immediate area and notify your supervisor and Environmental Health & Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: At a minimum, wear safety goggles, a face shield, a lab coat, and chemically resistant gloves. For larger spills, a chemical-resistant apron and respiratory protection are necessary.

  • Contain the Spill: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.[8]

  • Absorb the Spill: Apply an inert absorbent material, such as vermiculite or sand, over the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous chemical waste.

Waste Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and comply with regulations.

Waste_Disposal_Plan cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Disposal Unused_Product Unused/Expired This compound Segregate_Waste Segregate as Hazardous Chemical Waste Unused_Product->Segregate_Waste Contaminated_Materials Contaminated Materials (Gloves, Absorbents, Glassware) Contaminated_Materials->Segregate_Waste Label_Container Label Container Clearly: 'Hazardous Waste - this compound' Segregate_Waste->Label_Container Store_Safely Store in a Designated, Secondary Containment Area Label_Container->Store_Safely Arrange_Disposal Arrange for Disposal by Certified Hazardous Waste Vendor Store_Safely->Arrange_Disposal

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.